Pinocarveol
Description
This compound is a natural product found in Ageratum conyzoides, Cryptomeria japonica, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXQUJDODZYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863660 | |
| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous, light yellow oil; Warm, woody-balsamic aroma | |
| Record name | 2(10)-Pinen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Pinocarveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2(10)-Pinen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.983 | |
| Record name | 2(10)-Pinen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5947-36-4, 3917-59-7 | |
| Record name | 10-Pinen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R-(1alpha,3alpha,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinocarveol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinocarveol | |
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| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1R-(1α,3α,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pinocarveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Distribution of Pinocarveol
Abstract
Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing to their characteristic aroma and potential bioactivity. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies pertaining to this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer field-proven insights into this valuable natural compound. We will explore its prevalence in key plant genera such as Eucalyptus, Picea, Myrothamnus, and Salvia, delve into its biosynthetic origins from β-pinene, and provide detailed protocols for its extraction and quantification.
Introduction: The Chemical Identity and Significance of this compound
This compound (C₁₀H₁₆O) is a monoterpenoid alcohol possessing a pinane skeleton. It exists as two primary stereoisomers, cis-pinocarveol and trans-pinocarveol, which are found in varying ratios across different natural sources[1]. The distinct woody, pine-like aroma of this compound has led to its use in the fragrance and flavor industries. Beyond its organoleptic properties, this compound and the essential oils in which it is found are being explored for a range of potential pharmacological activities, making a thorough understanding of its natural occurrence and biochemistry a critical endeavor for natural product research and development.
Natural Occurrence and Distribution of this compound
This compound is biosynthesized and stored in the essential oils of a diverse array of plant species. Its concentration can vary significantly based on the plant's genetics, geographical location, age, and the specific part of the plant being analyzed.
Major Plant Sources
Several plant genera are notable for their production of this compound-rich essential oils. The following table summarizes the quantitative data available for some of the most significant sources.
| Plant Species | Family | Plant Part | This compound Content (%) | Key Co-constituents | Reference(s) |
| Myrothamnus flabellifolius | Myrothamnaceae | Aerial Parts | trans-pinocarveol: 19.57% | Pinocarvone, β-Selinene | |
| Myrothamnus flabellifolius | Myrothamnaceae | Leaves | trans-pinocarveol: 28.7-28.8% | Pinocarvone, α-Pinene | |
| Eucalyptus globulus | Myrtaceae | Fresh Leaves | trans-pinocarveol: 10.7% | 1,8-Cineole, Globulol | |
| Eucalyptus globulus | Myrtaceae | Leaves | trans-pinocarveol: 0.20% | 1,8-Cineole, p-Cymene | |
| Eucalyptus globulus | Myrtaceae | Commercial Oil | trans-pinocarveol: trace | 1,8-Cineole, Limonene | |
| Salvia candidissima | Lamiaceae | Aerial Parts | This compound: 5.5% | Germacrene D, Bicyclogermacrene | |
| Hyssopus officinalis | Lamiaceae | Aerial Parts | This compound: 0.46% | Pinocarvone, trans-Pinocamphone |
Note: The variability in this compound content within the same species highlights the importance of considering the geographical origin and specific chemotype of the plant material.
While quantitative data for Picea abies (Norway spruce) is less specific in the literature, it is consistently cited as a natural source of this compound[2][3]. The essential oil of its needles and twigs contains a complex mixture of monoterpenes, where this compound is a minor constituent alongside more abundant compounds like α-pinene, β-pinene, and limonene.
Distribution within Plant Tissues
The distribution of this compound within a plant is not uniform. Generally, as a component of essential oils, it is concentrated in specialized secretory structures such as glandular trichomes, secretory cavities, or resin ducts. In Eucalyptus species, for instance, essential oils are stored in sub-dermal secretory cavities in the leaves and fruits[4]. While a direct comparison of this compound content in different tissues is not extensively documented, studies on other monoterpenoids in pine species show that concentrations can differ between needles and twigs, with needles often having a higher proportion of oxygenated monoterpenes.
Biosynthesis of this compound: An Oxidative Transformation
The biosynthesis of this compound is intrinsically linked to the metabolism of pinenes. The direct precursor to this compound is β-pinene , which undergoes an allylic oxidation to introduce a hydroxyl group.
While the specific enzymes responsible for this conversion in this compound-accumulating plants have not been definitively characterized, it is widely accepted that cytochrome P450 monooxygenases (CYPs) are the likely catalysts[5][6]. These enzymes are known to be involved in a vast array of oxidative reactions in plant secondary metabolism, including the hydroxylation of terpenes. Theoretical studies support the role of CYPs in the hydroxylation of both α- and β-pinene to form a variety of oxygenated products, including this compound[6][7]. The regioselectivity and stereoselectivity of the CYP enzyme would determine the specific isomer of this compound produced.
Analytical Methodologies for the Study of this compound
The analysis of this compound from natural sources typically involves extraction of the essential oil followed by chromatographic separation and identification.
Extraction of Essential Oils
Hydrodistillation is the most common method for extracting essential oils from plant material. This technique is well-suited for the isolation of volatile compounds like this compound.
Experimental Protocol: Hydrodistillation of Essential Oils
-
Sample Preparation: Collect fresh plant material (e.g., leaves, aerial parts). For dried material, ensure it has been stored in a cool, dark place to minimize volatile loss. Coarsely grind the plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Place a known quantity of the ground plant material (e.g., 100 g) into the distillation flask and add a sufficient volume of distilled water to cover the material completely. Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
-
Extraction Time: Continue the distillation for a prescribed period, typically 3 hours, or until no more oil is collected.
-
Oil Collection and Drying: After cooling, carefully collect the essential oil from the collection tube. Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, airtight vial in a refrigerator (4°C) and protected from light to prevent degradation.
Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and coupled to a mass spectrometer (MS) for identification.
-
Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis (e.g., HP-5MS, DB-5).
-
-
GC Conditions (Representative):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.
-
Detector Temperature (FID): 280°C
-
-
MS Conditions (Representative):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Compound Identification:
-
Retention Index (RI): Calculate the RI for each peak by analyzing a homologous series of n-alkanes under the same chromatographic conditions. Compare the calculated RI with values from databases and literature.
-
Mass Spectra: Compare the obtained mass spectrum of the peak of interest with reference spectra from libraries such as NIST and Wiley.
-
-
Quantification:
-
External Standard Calibration: Prepare a series of standard solutions of authentic this compound at known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Internal Standard Method: Add a known amount of an internal standard (a compound not present in the sample) to both the standard solutions and the sample. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification. This method corrects for variations in injection volume.
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Conclusion and Future Perspectives
This compound is a naturally occurring monoterpenoid with a widespread but variable distribution in the plant kingdom. This guide has provided a comprehensive overview of its primary natural sources, highlighting the significant concentrations found in species such as Myrothamnus flabellifolius and certain chemotypes of Eucalyptus globulus. The biosynthesis of this compound proceeds via the oxidation of β-pinene, a reaction likely catalyzed by cytochrome P450 monooxygenases. Standard analytical techniques, particularly hydrodistillation followed by GC-MS, are robust methods for the extraction and quantification of this compound.
Future research should focus on several key areas. Firstly, a more systematic investigation into the this compound content across a wider range of plant species and within different plant tissues is needed to identify high-yielding, sustainable sources. Secondly, the definitive identification and characterization of the specific enzymes involved in this compound biosynthesis will be crucial for potential metabolic engineering approaches to enhance its production. Finally, continued exploration of the pharmacological properties of this compound, both as an isolated compound and within its natural essential oil matrix, will undoubtedly unveil new opportunities for its application in the pharmaceutical and nutraceutical industries.
References
-
Akkol, E., Kırmızıbekmez, H., Yeşilada, E., & Ardam, B. (2009). A Comparative Study on the Major Constituents of the Essential Oils from Two Endemic Salvia Species: S. candidissima ssp. candidissima and S. cilicica. Molecules, 14(8), 2996-3004. [Link]
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Bell, S. G., & Wong, L.-L. (2003). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society, 125(19), 5626–5627. [Link]
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Čmiková, N., Galovičová, L., Schwarzová, M., Vukic, M. D., Vukovic, N. L., Kowalczewski, P. Ł., Bakay, L., Kluz, M. I., & Puchalski, C. (2023). Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil. Plants, 12(5), 1047. [Link]
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Chalchat, J. C., Muhayimana, A., Habimana, J. B., & Chabard, J. L. (1995). Aromatic plants of Rwanda II. Chemical composition of essential oils of ten Eucalyptus species growing in Ruhande Arboretum Butare, Rwanda. Journal of Essential Oil Research, 7(2), 159-165. [Link]
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Chagonda, L. S., Chalchat, J. C., & Garry, R. P. (1999). The essential oil of Myrothamnus flabellifolius Welw. from Zimbabwe. Journal of Essential Oil Research, 11(5), 569-571. [Link]
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Daroui-Mokaddem, H., Kabouche, A., Bouacha, M., Soumati, B., El-Azzouny, A., Bruneau, C., & Kabouche, Z. (2010). GC/MS analysis and antimicrobial activity of the essential oil of fresh leaves of Eucalytus globulus, and leaves and stems of Smyrnium olusatrum from Constantine (Algeria). Natural Product Communications, 5(10), 1669–1672. [Link]
- Isidorov, V. A., Vinogorova, V. T., & Rafałowski, K. (2003). HS-SPME analysis of the composition of essential oils and volatiles of Picea abies (L.) Karst. Journal of Essential Oil Research, 15(5), 321-325.
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Ozer, H., Sökmen, M., Güllüce, M., Adıgüzel, A., Şahin, F., Sökmen, A., Kılıç, H., & Barış, Ö. (2005). Chemical Composition of Essential Oil of Hyssopus officinalis L. and Origanum acutidens (Hand.-Mazz.) Ietswaart from Turkey. Journal of Essential Oil Bearing Plants, 8(1), 74-80. [Link]
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Praan Naturals. (2022). Eucalyptus Globulus Essential Oil - Lot: 000056. [Link]
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Shaik, F., Em-ran, T. B., & Guha, G. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. Molecules, 28(5), 2356. [Link]
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Viljoen, A. M., van Vuuren, S. F., Gwebu, T., & van Zyl, R. L. (2002). The composition and antimicrobial activity of the essential oil of the resurrection plant Myrothamnus flabellifolius. South African Journal of Botany, 68(1), 100-104. [Link]
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Boulekbache-Makhlouf, L., Bey, Z., Madani, K., Idir-Himad, H., Adjaoud, A., & Rigou, P. (2015). GC-MS analysis of essential oils of leaves and fruits of Eucalyptus globulus plant. Journal of Chromatography & Separation Techniques, 6(5), 1. [Link]
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Wikipedia contributors. (2023). This compound. Wikipedia. [Link]
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Ghasemi, Y., Abedi, P., & Ghasemi, F. (2011). A validated GC-MS method for major terpenes quantification in hydrodistilled Cannabis sativa essential oil. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1032–1037. [Link]
- Judzinskiene, A., & Budiene, J. (2010). Volatile compounds in Norway spruce (Picea abies) significantly vary with season. Chemija, 21(2-3), 137-142.
- Radulescu, V., Oprea, E., & Ilies, D. C. (2011). Chemical composition of the essential oil of Picea abies (L.) Karst. from Romania. Journal of Essential Oil Research, 23(3), 27-32.
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Bell, S. G., & Wong, L. L. (2003). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society, 125(19), 5626–5627. [Link]
-
Shaik, F., Em-ran, T. B., & Guha, G. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. Molecules, 28(5), 2356. [Link]
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An In-depth Technical Guide to the Stereochemistry of cis- and trans-Pinocarveol
Abstract
Pinocarveol, a bicyclic monoterpenoid derived from the abundant natural resource pinene, presents a compelling case study in the critical role of stereochemistry in the chemical and life sciences.[1] Existing as two distinct diastereomers, cis- and trans-pinocarveol, the spatial orientation of a single hydroxyl group dramatically influences its synthesis, analytical profile, and biological activity. This guide provides an in-depth analysis of the stereochemical nuances between these isomers, tailored for researchers, scientists, and drug development professionals. We will explore stereoselective synthetic strategies, detailed analytical protocols for differentiation, comparative biological activities, and the underlying principles governing their unique properties.
Introduction: The Stereochemical Landscape of this compound
This compound is a ten-carbon organic compound (C₁₀H₁₆O) built upon the rigid bicyclo[3.1.1]heptane skeleton of pinane.[1] Its structure features a gem-dimethyl bridge and an exocyclic methylene group. The critical stereochemical distinction arises from the orientation of the hydroxyl group at the C3 position relative to the larger methylene bridge.
-
cis-Pinocarveol: The hydroxyl group is oriented on the same side as the methylene bridge.
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trans-Pinocarveol: The hydroxyl group is oriented on the opposite side of the methylene bridge.[1]
This seemingly minor structural variance has profound implications. In drug development, stereoisomers of a chiral molecule can exhibit vastly different pharmacokinetics, pharmacodynamics, and toxicity profiles. Therefore, the ability to selectively synthesize and definitively identify each this compound isomer is paramount for any meaningful research or application.
Caption: 3D structures of cis- and trans-Pinocarveol.
Stereoselective Synthesis: Controlling the Outcome
The primary precursor for this compound synthesis is α-pinene, a major constituent of turpentine. The stereochemical outcome of the synthesis is highly dependent on the chosen oxidative rearrangement strategy. The most common route proceeds through the epoxidation of α-pinene to form α-pinene oxide, which is then isomerized.
The choice of catalyst and reaction conditions during the isomerization of α-pinene oxide is the critical control point for achieving stereoselectivity.[2][3] While various methods exist, leveraging inexpensive and operationally simple catalysts is often preferred in a development setting.
Sources
Spectroscopic data of Pinocarveol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Pinocarveol
Introduction
This compound, a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O, is a significant constituent of various essential oils derived from plants like Eucalyptus globulus and Picea abies.[1] It exists primarily as two stereoisomers, cis- and trans-pinocarveol, distinguished by the spatial arrangement of the hydroxyl group relative to the molecule's methylene bridge.[1] As a key component in fragrances and a potential bioactive compound, its unambiguous identification and structural verification are paramount for quality control and research applications.[2]
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation of this compound. From the perspective of a Senior Application Scientist, we will not only present the reference data but also delve into the causality behind the spectral features, offering insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol ensures high-resolution spectra suitable for structural elucidation.
Objective: To prepare a this compound sample for ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pipette and vial
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its deuterium signal provides a stable lock frequency for the spectrometer. Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Carefully transfer the solution into the NMR tube using a pipette.
-
Analysis: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A field strength of 500 MHz or higher is recommended for good signal dispersion.[3]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The bicyclic, strained ring system of this compound results in a complex but interpretable spectrum.
Diagram: Molecular Structure of trans-Pinocarveol
Caption: A streamlined workflow for functional group analysis using IR spectroscopy.
Table 3: Characteristic IR Absorption Bands for this compound [4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3075 | =C-H stretch | Alkene |
| ~2930-2860 | C-H stretch | Alkane (sp³) |
| ~1650 | C=C stretch | Alkene |
| ~1080 | C-O stretch | Secondary Alcohol |
Interpretation:
-
O-H Stretch: The most prominent feature is a strong, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the hydroxyl (O-H) group, broadened due to hydrogen bonding.
-
C-H Stretches: The bands just below 3000 cm⁻¹ (2930-2860 cm⁻¹) are due to the stretching of sp³ C-H bonds in the ring and methyl groups. The weaker band around 3075 cm⁻¹ is characteristic of the sp² C-H bonds of the methylene group.
-
C=C Stretch: The absorption at approximately 1650 cm⁻¹ confirms the presence of the carbon-carbon double bond.
-
C-O Stretch: The strong band around 1080 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components in complex mixtures like essential oils.
Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like hexane or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5). The retention time helps in identifying the compound. [6]4. Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI). [7]5. Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Mass Spectrum Data
The mass spectrum is a plot of ion abundance versus m/z. For this compound (C₁₀H₁₆O), the monoisotopic mass is 152.12 Da. [7] Table 4: Key Mass Spectrometry Fragments for this compound [7]
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 152 | [M]⁺ | Low |
| 137 | [M - CH₃]⁺ | Moderate |
| 119 | [M - CH₃ - H₂O]⁺ | Moderate |
| 109 | [M - C₃H₇]⁺ | High |
| 93 | [C₇H₉]⁺ | High |
| 81 | [C₆H₉]⁺ | High |
| 69 | [C₅H₉]⁺ | High |
Interpretation and Fragmentation Pathway:
-
Molecular Ion ([M]⁺): A peak at m/z 152 corresponds to the intact molecule with one electron removed. This peak is often weak for alcohols due to facile fragmentation.
-
Loss of a Methyl Group ([M - CH₃]⁺): The peak at m/z 137 arises from the loss of a methyl radical (•CH₃) from the gem-dimethyl group.
-
Loss of Water ([M - H₂O]⁺): Alcohols readily lose a molecule of water, although this peak may not always be prominent. A subsequent loss of a methyl group gives the fragment at m/z 119.
-
Major Fragments: The base peak and other major fragments (e.g., m/z 109, 93, 81, 69) result from complex rearrangements and cleavages of the bicyclic ring system, which are characteristic fingerprints of the pinane skeleton.
Diagram: Simplified Fragmentation Pathway of this compound in EI-MS
Caption: Key fragmentation steps for this compound under Electron Ionization (EI).
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and definitive characterization of this compound. NMR spectroscopy delivers an intricate map of the carbon-hydrogen framework and its stereochemistry. IR spectroscopy rapidly confirms the presence of key hydroxyl and alkene functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. Together, these techniques form the cornerstone of analytical chemistry for natural products, enabling researchers and industry professionals to ensure the identity, purity, and quality of this valuable monoterpenoid.
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An In-depth Technical Guide to Pinocarveol: Chemical Identification, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pinocarveol, a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O, is a naturally occurring compound found in a variety of plant species, notably in the essential oils of Eucalyptus and Pine varieties.[1] It exists as distinct stereoisomers, primarily cis and trans, which possess unique chemical and biological properties. This guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, stereochemistry, definitive analytical techniques for identification, a detailed synthetic protocol, and its significant activity as a positive allosteric modulator of the GABA-A receptor. This document is intended to serve as a critical resource for researchers in natural product chemistry, analytical science, and neuropharmacology.
Chemical Identity and Stereoisomerism
This compound's rigid bicyclic structure, derived from the pinane skeleton, gives rise to its stereochemical complexity. The orientation of the hydroxyl group relative to the gem-dimethyl bridge defines its cis and trans diastereomers. Each of these diastereomers also exists as a pair of enantiomers. Understanding and correctly identifying these isomers is paramount, as their biological activities and physical properties can differ significantly.
The relationship between the key isomers can be visualized as follows:
Figure 1: Isomeric relationship of this compound.
A comprehensive list of chemical identifiers for this compound and its common isomers is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier for a chemical substance, and it is crucial to use the specific CAS number for the isomer of interest to avoid ambiguity in research and procurement.
| Identifier | This compound (Racemic Mixture) | (-)-trans-Pinocarveol | (+)-cis-Pinocarveol | cis-Pinocarveol (Racemic) |
| CAS Number | 5947-36-4[2] | 547-61-5 | 19889-99-7 | 3917-59-7[1] |
| IUPAC Name | 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1R,3R,5R)-rel-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
| Synonyms | 2(10)-Pinen-3-ol, 10-Pinen-3-ol | l-Pinocarveol, L-trans-Pinocarveol | Isothis compound | Isothis compound |
| Molecular Formula | C₁₀H₁₆O[2] | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [2] | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol |
| InChI Key | LCYXQUJDODZYIJ-UHFFFAOYSA-N | LCYXQUJDODZYIJ-DJLDLDEBSA-N | LCYXQUJDODZYIJ-YIZRAAEISA-N | LCYXQUJDODZYIJ-HRDYMLBCSA-N |
| SMILES | CC1(C2CC1C(=C)C(C2)O)C | CC1([C@H]2C[C@@H]1C(=C)O)C | CC1(C)[C@H]2C[C@@H]1C(=C)O | CC1([C@@H]2C[C@H]1C(=C)O)C |
Analytical Characterization
The definitive identification of this compound and the differentiation of its isomers rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile compounds like this compound in complex mixtures such as essential oils. The retention time (or Kovats retention index) provides initial identification, which is then confirmed by the mass spectrum.
Methodology: A typical GC-MS analysis involves injecting a diluted sample in a suitable solvent (e.g., hexane or ethyl acetate) into a GC equipped with a nonpolar or semi-polar capillary column (e.g., DB-5ms or HP-5ms). The temperature program is designed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
Fragmentation Pattern: Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI) at 70 eV.[3] The resulting molecular ion (M⁺) for this compound is observed at m/z 152. The excess energy from the ionization process causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum or "fingerprint". Key fragments for this compound often arise from the loss of water (M-18, m/z 134), a methyl group (M-15, m/z 137), or through more complex rearrangements of the bicyclic system. The base peak is often observed at m/z 93, corresponding to a stable fragment resulting from the loss of the hydroxyl group and subsequent rearrangement.
Figure 2: General workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and the definitive differentiation of its cis and trans isomers.
Causality of Spectral Differences: The distinction between cis and trans isomers is possible due to the different spatial environments of the protons and carbons in each molecule.[4] In the trans isomer, the C3 proton (the one attached to the same carbon as the hydroxyl group) is on the opposite side of the ring from the C10 exocyclic methylene group. In the cis isomer, they are on the same side. This proximity in the cis isomer leads to through-space interactions that can be observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).[5][6]
Key Differentiating Features:
-
¹H NMR: The chemical shift of the C3 proton is a key indicator. Due to anisotropic effects from the double bond, the C3 proton in the cis isomer is typically shifted to a different extent compared to the trans isomer. Furthermore, the coupling constants (J-values) between the C3 proton and its neighbors will differ due to the different dihedral angles in the two isomers.
-
¹³C NMR: The chemical shifts of the carbons, particularly C3, C2, and C10, will also be distinct for the cis and trans isomers due to steric and electronic differences.
-
NOESY: This 2D NMR experiment is the definitive method for assigning stereochemistry. A cross-peak between the C3 proton and the protons of the C10 methylene group will be observed in the cis isomer, indicating their spatial proximity. This cross-peak will be absent in the trans isomer.
Synthesis and Purification
This compound can be synthesized from readily available starting materials, with one of the most common methods being the base-catalyzed isomerization of α-pinene oxide.[7] This reaction provides a practical route to obtaining this compound in the laboratory.
Synthesis Protocol: Isomerization of α-Pinene Oxide
This protocol is adapted from established procedures and illustrates a reliable method for synthesizing this compound.[7]
Materials:
-
α-Pinene oxide
-
Lithium diethylamide (LDA) or Sodium Hydride (NaH) as a strong base
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent
-
An inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Preparation of the Base: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diethylamide (LDA) by adding n-butyllithium to diethylamine in anhydrous ether at 0 °C. Alternatively, a slurry of sodium hydride in anhydrous THF can be used.
-
Reaction Setup: To the stirred solution of the base at room temperature or slightly elevated temperature, add a solution of α-pinene oxide in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically stirred at reflux for several hours.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of Isomers
The synthesis described above may result in a mixture of cis- and trans-Pinocarveol, along with other minor byproducts. Purification is typically achieved using column chromatography.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. The less polar trans-Pinocarveol will elute before the more polar cis-Pinocarveol. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Biological Activity: GABA-A Receptor Modulation
Recent research has identified this compound as a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[8][9]
Mechanism of Action: this compound acts as a positive allosteric modulator of the GABA-A receptor.[8] This means that it does not bind to the same site as the endogenous ligand GABA but rather to a different, allosteric site on the receptor complex. Binding of this compound enhances the effect of GABA when it binds to the receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an overall inhibitory or sedative effect. The action of terpenes like this compound on GABA-A receptors is likely due to the presence of the hydroxyl group and the bicyclic nature of the molecule.[8]
Significance for Drug Development: The modulation of the GABA-A receptor is a key mechanism for many clinically important drugs, including benzodiazepines (e.g., Valium) and barbiturates, which are used to treat anxiety, insomnia, and seizure disorders. The discovery of this compound's activity at this receptor opens up possibilities for its use as a lead compound in the development of new therapeutics with potentially different side-effect profiles compared to existing drugs. Its natural origin also makes it an interesting candidate for the development of phytopharmaceuticals and nutraceuticals with calming or anxiolytic properties.
Safety and Handling
The safety information for this compound varies between suppliers and isomers. For the racemic mixture (CAS 5947-36-4), many sources report that it does not meet GHS hazard criteria.[10] However, for some specific isomers, such as (-)-trans-Pinocarveol (CAS 547-61-5), GHS classifications may indicate it can cause skin irritation and serious eye damage.[7]
General Laboratory Precautions: Due to the potential for irritation and the lack of comprehensive toxicological data for all isomers, it is prudent to handle this compound with standard laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a multifaceted monoterpenoid with significant stereochemical complexity and noteworthy biological activity. Accurate identification through a combination of GC-MS and advanced NMR techniques, particularly NOESY, is essential for any research involving this compound. The synthetic route via isomerization of α-pinene oxide provides an accessible means of obtaining this compound for further study. Its role as a positive allosteric modulator of the GABA-A receptor positions it as a valuable molecule for further investigation in the fields of neuroscience and drug discovery. This guide provides the foundational technical knowledge necessary for scientists to confidently work with and explore the potential of this compound.
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Whitepaper: The Biological Role of Pinocarveol in Plant Defense: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant volatile organic compound (VOC) emitted by a variety of plant species. This technical guide provides an in-depth exploration of the multifaceted role of this compound in plant defense mechanisms. We will delve into its biosynthesis, its direct and indirect defensive functions against herbivores and pathogens, and the intricate signaling pathways it modulates within the plant. Furthermore, this guide will present detailed experimental protocols for the extraction, quantification, and bio-assessment of this compound, alongside a discussion on the potential for its metabolic engineering to enhance crop resilience. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological significance and its potential applications.
Introduction to this compound: A Key Player in Plant Chemical Ecology
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms. A crucial component of this defense strategy is the production and emission of a diverse array of volatile organic compounds (VOCs). These VOCs can act directly as toxins or repellents, or indirectly as signals to attract the natural enemies of herbivores[1][2]. This compound (C₁₀H₁₆O) is a bicyclic monoterpenoid alcohol that is a constituent of the essential oils of many plants, including various species of Pinus[3]. As a volatile compound, this compound plays a vital role in mediating the interactions between plants and their environment[4]. This guide will provide a comprehensive overview of the current scientific understanding of this compound's role in plant defense, from its molecular synthesis to its ecological functions.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl pyrophosphate (GPP). GPP is the universal precursor for all monoterpenes. The cyclization of GPP by specific terpene synthases, known as pinene synthases, leads to the formation of the pinane skeleton, primarily as α-pinene and β-pinene[5][6].
The final step in the biosynthesis of this compound is believed to be the hydroxylation of α-pinene or β-pinene. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP)[7][8]. While the specific CYP enzyme responsible for this conversion in most plant species has yet to be definitively identified, studies on related monoterpene hydroxylations strongly support this proposed mechanism[8][9].
Experimental Methodologies for this compound Research
To facilitate further research into the biological roles of this compound, this section provides detailed protocols for its extraction, quantification, and bio-assessment.
Protocol for Extraction and Quantification of this compound from Plant Tissues
This protocol describes a standard method for the extraction and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14]
Materials:
-
Plant tissue (e.g., leaves, needles)
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane (DCM) or hexane
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass vial. Add a known volume of solvent (e.g., 5 mL DCM).
-
Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Filtration and Drying: Filter the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions: Use a temperature program that allows for the separation of monoterpenes (e.g., initial temperature of 60°C, ramp to 240°C at 5°C/min).
-
MS Conditions: Operate the mass spectrometer in full scan mode to identify this compound based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification: Prepare a calibration curve using authentic this compound standards of known concentrations to quantify the amount of this compound in the plant extract.
Protocol for Insect Repellency Bioassay
This protocol outlines a Y-tube olfactometer bioassay to assess the repellent activity of this compound against a target insect herbivore.[13][15][16][17]
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Test insect species
-
This compound standard
-
Solvent control (e.g., paraffin oil or hexane)
-
Filter paper discs
Procedure:
-
Setup: Assemble the Y-tube olfactometer and connect it to a clean, humidified air source with a constant flow rate (e.g., 200 mL/min) through each arm.
-
Treatment Application: Apply a known amount of this compound solution to a filter paper disc and place it in the treatment arm of the olfactometer. Place a filter paper disc with the solvent control in the other arm.
-
Insect Introduction: Introduce a single adult insect into the base of the Y-tube.
-
Observation: Allow the insect to acclimate and then observe its choice of arm for a set period (e.g., 10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm.
-
Replication: Repeat the experiment with a sufficient number of insects (e.g., 50-100) to obtain statistically significant results. Rotate the arms of the olfactometer between trials to avoid positional bias.
-
Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the control arm, indicating repellency.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against a plant pathogenic fungus, adapted from CLSI guidelines.[5][6][18][19][20]
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
This compound standard
-
Solvent (e.g., DMSO)
-
Positive control antifungal agent
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal isolate in liquid culture and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the culture medium in the wells of a 96-well plate. Also, include a positive control (known antifungal), a negative control (medium with solvent), and a growth control (medium with inoculum only).
-
Inoculation: Inoculate each well (except the negative control) with the standardized fungal inoculum.
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
EC50 Determination: Measure the optical density (OD) of each well using a microplate reader. The EC50 is the concentration of this compound that causes a 50% reduction in fungal growth compared to the control. This can be calculated by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Metabolic Engineering for Enhanced Plant Defense
The knowledge of the this compound biosynthetic pathway opens up possibilities for metabolic engineering to enhance plant defense.[19][20][21][22][23] By overexpressing key enzymes in the pathway, such as pinene synthase or the specific cytochrome P450 monooxygenase, it may be possible to increase the production and emission of this compound in crop plants. This could lead to the development of new crop varieties with enhanced resistance to a broad range of pests and pathogens, reducing the need for synthetic pesticides.
Conclusion and Future Directions
This compound is a versatile and important player in the chemical ecology of plant defense. Its roles as a direct deterrent to herbivores and pathogens, and as a signaling molecule in indirect defense and plant-plant communication, highlight its significance for plant survival. While our understanding of this compound's functions has grown, several key areas warrant further investigation:
-
Definitive Elucidation of the Biosynthetic Pathway: The specific enzymes, particularly the cytochrome P450 monooxygenases, responsible for this compound biosynthesis in different plant species need to be identified and characterized.
-
Quantitative Bioassays: There is a need for more comprehensive quantitative data on the direct effects of this compound (e.g., LD50 and EC50 values) against a wider range of economically important insect pests and plant pathogens.
-
Transcriptomic and Proteomic Analyses: In-depth studies are required to fully elucidate the signaling pathways and gene regulatory networks that are activated in plants upon perception of this compound.[24][17][25][26][27]
-
Field Studies: The ecological relevance of this compound in mediating plant-insect and plant-plant interactions needs to be validated under natural field conditions.
A deeper understanding of the biological role of this compound will not only advance our fundamental knowledge of plant chemical ecology but also pave the way for the development of novel, sustainable strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications.
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The cytochrome P450 CYP6DE1 catalyzes the conversion of α-pinene into the mountain pine beetle aggregation pheromone trans-verbenol. (2019). ResearchGate. [Link]
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Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59. (2013). PMC - PubMed Central. [Link]
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The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide. (2019). PMC - NIH. [Link]
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Plants Attract Parasitic Wasps to Defend Themselves against Insect Pests by Releasing Hexenol. (2013). PLOS One. [Link]
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Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. (2012). BMC Research Notes. [Link]
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Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. (2010). NIH. [Link]
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Salicylic acid and jasmonic acid in plant immunity. (2022). PMC - PubMed Central. [Link]
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Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we. (2024). PubMed. [Link]
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Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates. (2022). PMC - PubMed Central. [Link]
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Metabolic engineering of plant volatiles. (2008). PubMed. [Link]
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Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. (2020). ResearchGate. [Link]
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Electrophysiological and behavioral responses of Spodoptera littoralis caterpillars to attractive and repellent plant volatiles. (2014). Frontiers in Ecology and Evolution. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). PMC - PubMed Central. [Link]
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Generalising indirect defence and resistance of plants. (2020). The Wetzel Lab. [Link]
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Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication. (2021). MDPI. [Link]
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Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we. (2024). Springer Nature Experiments. [Link]
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Chemical Composition, Repellent Action, and Toxicity of Essential Oils from Lippia origanoide, Lippia. alba Chemotypes, and Pogostemon cablin on Adults of Ulomoides dermestoides (Coleoptera: Tenebrionidae). (2020). PMC - NIH. [Link]
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Volatile Compound Chemistry and Insect Herbivory: Pinus edulis Engelm. (Pinaceae) Seed Cone Resin. (2023). MDPI. [Link]
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Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. (n.d.). Public Health Ontario. [Link]
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Transcriptomic analysis of pea plant responses to chitooligosaccharides' treatment revealed stimulation of mitogen-activated protein kinase cascade. (2023). Frontiers in Plant Science. [Link]
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Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway. (2010). PubMed. [Link]
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In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. (2023). MDPI. [Link]
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Olfactory properties of Pinocarveol isomers
An In-Depth Technical Guide to the Olfactory Properties of Pinocarveol Isomers
Abstract
The phenomenon of stereoisomerism represents a cornerstone of fragrance science, where subtle alterations in a molecule's three-dimensional architecture can elicit profoundly different olfactory responses. This compound, a bicyclic monoterpenoid alcohol, serves as a compelling exemplar of this principle. It exists as four primary stereoisomers: (+)- and (-)-trans-pinocarveol, and (+)- and (-)-cis-pinocarveol. The differentiation in odor perception between these isomers is not merely a scientific curiosity but holds significant implications for researchers in flavor and fragrance, scientists engaged in sensory analysis, and professionals in drug development exploring structure-activity relationships. This technical guide provides an in-depth exploration of the olfactory properties of this compound isomers, detailing the molecular basis of their perception, established analytical and sensory evaluation protocols, and the current state of knowledge in the field. By grounding our discussion in established methodologies, we aim to furnish a robust framework for the rigorous scientific investigation of these and other chiral odorants.
Introduction: The Primacy of Chirality in Olfaction
This compound (C₁₀H₁₆O) is a naturally occurring secondary alcohol derived from the pinane skeleton.[1] It is a constituent of various essential oils and is valued for its characteristic woody and herbaceous scent profile.[2] The molecule's structure features two chiral centers and a fixed bicyclic system, giving rise to distinct diastereomers (cis and trans) based on the orientation of the hydroxyl group relative to the gem-dimethyl bridge. Each of these diastereomers, in turn, exists as a pair of enantiomers ((+) and (-)).[1]
It is a well-established principle that enantiomers, despite having nearly identical physicochemical properties, can exhibit starkly different biological activities.[3] This enantioselectivity is particularly pronounced in olfaction, where the chiral nature of olfactory receptors dictates their interaction with odorant molecules.[4][5] The study of this compound isomers, therefore, offers a valuable model for understanding the precise structural requirements for olfactory receptor activation and the subsequent perception of odor.
The Molecular Basis of Odor Perception: A Receptor-Ligand Interaction Model
The perception of an odorant begins with its interaction with one or more Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[6] ORs are G protein-coupled receptors (GPCRs), and their activation by an odorant molecule (ligand) initiates a complex intracellular signaling cascade that culminates in an electrical signal being sent to the olfactory bulb of the brain.[7]
The "docking theory" of olfaction posits that the binding of an odorant to a receptor is governed by a range of weak, non-covalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.[7] The specific three-dimensional shape and electronic properties of the odorant molecule determine its fit within the receptor's binding pocket. For chiral molecules like the this compound isomers, the precise spatial arrangement of atoms is critical. One enantiomer may fit perfectly into a specific receptor's binding site, leading to strong activation, while its mirror image may fit poorly or not at all, resulting in a weak or non-existent olfactory signal.[8] This differential activation of a combination of ORs is what allows the brain to distinguish between isomers, perceiving them as distinct odors.[6]
Comparative Olfactory Profiles of this compound Isomers
| Isomer | Configuration | Reported Odor Descriptors | Source |
| (+)-trans-Pinocarveol | (1S,3R,5S) | Reminiscent of camphor | [9] |
| (-)-trans-Pinocarveol | (1R,3S,5R) | Reminiscent of geraniol, palmarosa | [9] |
| cis-Pinocarveol Isomers | (+)-cis / (-)-cis | Data not sufficiently available in literature | - |
| Racemic this compound | Mixture | Camphoreous, woody, pine-like with fresh, cooling minty undernotes | [2] |
The significant difference in odor notes—from the sharp, medicinal character of camphor to the rosy, floral scent of geraniol—underscores the high degree of enantioselectivity in their perception. The lack of detailed sensory data for the cis-isomers represents a notable gap in the literature and an area ripe for future investigation.
Methodologies for Analytical and Sensory Characterization
To rigorously characterize the olfactory properties of this compound isomers, a multi-faceted approach combining instrumental analysis with human sensory evaluation is required. The following protocols outline the standard, field-proven methodologies for this purpose.
Protocol 1: Analytical Characterization by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Before any sensory evaluation, it is imperative to confirm the chemical identity and stereoisomeric purity of the samples. Chiral GC separates enantiomers, while MS provides definitive structural identification.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each this compound isomer standard and the test mixture in a high-purity solvent such as ethanol or hexane.
-
Instrumentation: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral Column Selection: Install a chiral capillary column suitable for terpene alcohol enantiomers (e.g., a cyclodextrin-based stationary phase like beta- or gamma-DEX).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 240°C and hold for 5 minutes. Note: This program must be optimized for the specific column used.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify peaks by comparing retention times with pure standards. Confirm identity by matching mass spectra against a reference library (e.g., NIST). Calculate enantiomeric excess (% ee) to ensure sample purity.
Protocol 2: Odor-Active Compound Identification by GC-Olfactometry (GC-O)
Causality: GC-O directly links an instrumental measurement (a peak on a chromatogram) to a human sensory response, allowing for the identification of the specific compounds responsible for an aroma, even at trace levels. Aroma Extract Dilution Analysis (AEDA) is a technique used with GC-O to determine the relative potency of odorants.[10][11]
Methodology:
-
Instrumentation: Use a GC system equipped with an effluent splitter that directs a portion of the column outlet to a heated sniffing port and the remainder to a standard detector (MS or FID).[12]
-
Sample Preparation (AEDA): Prepare a series of stepwise dilutions of the original sample extract (e.g., 1:2, 1:4, 1:8, etc.).[10]
-
Analysis:
-
Begin by injecting the most concentrated sample. The trained sensory analyst (assessor) sniffs the effluent from the olfactometry port throughout the run.
-
The assessor records the retention time, odor quality (descriptor), and intensity for every odor detected.
-
Repeat the analysis with the next dilution in the series.
-
Continue this process until no odors can be detected in the injected dilution.
-
-
Data Analysis: The results are compiled into an aromagram. The highest dilution at which an odorant is still detected is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent contributor to the overall aroma.
Protocol 3: Sensory Discrimination Testing (Triangle Test)
Causality: The triangle test is a robust and statistically powerful method to determine if a perceptible difference exists between two samples (e.g., (+)-trans-pinocarveol and (-)-trans-pinocarveol) without describing the nature of that difference.[13]
Methodology:
-
Panel Selection: Recruit a panel of at least 24-30 screened and trained sensory assessors.
-
Sample Preparation: Prepare two sets of samples (A and B) at the same concentration on odorless smelling strips or in solution.
-
Presentation: Present each panelist with a set of three coded samples. Two of the samples are identical, and one is different (e.g., AAB or ABB). The order of presentation is randomized across all panelists to avoid bias.
-
Evaluation: Panelists are instructed to smell each sample from left to right and identify which of the three samples is different from the other two. They are forced to make a choice.
-
Data Analysis: The number of correct identifications is tallied. This number is compared to statistical tables (based on the binomial distribution) to determine if the result is significantly different from what would be expected by chance alone (which is a 1/3 probability). A statistically significant result (typically p < 0.05) confirms that a perceptible difference exists between the two isomers.
Discussion and Future Research Directions
The existing body of research unequivocally demonstrates that the stereochemistry of this compound has a decisive impact on its olfactory properties. The distinct camphoraceous and rosy-floral notes of the (+)- and (-)-trans enantiomers, respectively, provide a classic example of chiral recognition by the human olfactory system. However, this guide also highlights critical knowledge gaps that present opportunities for future research:
-
Quantitative Odor Thresholds: The most significant gap is the lack of published odor detection and recognition thresholds for the this compound isomers. Determining these values (e.g., in ng/L of air) using standardized olfactometry methods is essential for quantifying the potency of each isomer and understanding their relative contribution to complex aromas.[14]
-
Characterization of cis-Isomers: A thorough sensory analysis of (+)- and (-)-cis-pinocarveol is needed to complete the olfactory map of this molecular family.
-
Olfactory Receptor Deorphanization: Advanced techniques in molecular biology could be used to identify the specific olfactory receptors that respond to each this compound isomer.
-
Computational Modeling: Molecular docking simulations could be employed to model the interaction between each this compound isomer and candidate olfactory receptors, providing a mechanistic hypothesis for the observed differences in odor perception.[15][16]
By systematically addressing these areas, the scientific community can build a more complete and predictive understanding of the structure-odor relationships that govern this fascinating class of molecules.
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Mosandl, A. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery, Synthesis, and Analysis of Pinocarveol
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Pinocarveol
This compound is a bicyclic monoterpenoid alcohol, a class of organic compounds derived from two isoprene units.[1] Its chemical formula is C₁₀H₁₆O, and it possesses a molecular weight of approximately 152.23 g/mol .[2] The structure is based on the pinane skeleton, characterized by a bicyclo[3.1.1]heptane core substituted with two methyl groups at position 6, a methylidene group at position 2, and a hydroxyl group at position 3.[2] This molecule is a significant component of various essential oils and is recognized for its distinct woody, balsamic aroma.[1][3]
Stereoisomerism: The cis and trans Conformations
A critical feature of this compound is its stereochemistry. The spatial orientation of the hydroxyl group relative to the gem-dimethyl bridge dictates its classification as either cis-pinocarveol or trans-pinocarveol.[1] These stereoisomers, along with their respective enantiomers (e.g., (+)- and (-)-trans-pinocarveol), can exhibit different physical properties and biological activities.[4] Understanding this stereochemical diversity is fundamental to both its synthesis and its application in fields such as pharmacology and fragrance development.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Thermochemical Properties of Pinocarveol
Foreword: In the fields of natural product chemistry, pharmacology, and synthetic biology, a molecule's utility is intrinsically linked to its fundamental energetic properties. This compound, a bicyclic monoterpenoid alcohol, presents a fascinating case study due to its presence in various essential oils and its potential as a chiral building block and bioactive agent.[1] A comprehensive understanding of its thermochemical properties—such as its enthalpy of formation, combustion, and vaporization—is paramount for professionals aiming to optimize reaction conditions, design efficient extraction and purification processes, predict thermal stability, and model its behavior in biological systems. This guide provides a deep dive into the experimental and computational methodologies used to elucidate these critical parameters, offering both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound: Structure and Significance
This compound (C₁₀H₁₆O) is a naturally occurring monoterpenoid alcohol characterized by a bicyclo[3.1.1]heptane skeleton.[2] It exists as two primary stereoisomers, cis- and trans-pinocarveol, which refer to the orientation of the hydroxyl group relative to the gem-dimethyl bridge.[1] These isomers, in turn, can exist as different enantiomers (e.g., (-)-trans-Pinocarveol).[3]
Found in plants like Eucalyptus globulus and Picea abies, this compound contributes to the aromatic profile of many essential oils.[1] Its significance extends beyond fragrance; it serves as a valuable chiral precursor in asymmetric synthesis and has been investigated for various biological activities, making it a molecule of interest for pharmaceutical and biotechnological applications. The thermodynamic stability and energy of transformation of this compound are core parameters that dictate its behavior from process scale-up to molecular interactions.
Core Thermochemical Properties: A Conceptual Overview
Understanding the following thermochemical properties is essential for manipulating and utilizing this compound effectively:
-
Standard Enthalpy of Formation (ΔfH°) : The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. This value is a fundamental measure of a molecule's intrinsic stability.
-
Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[4] It is a critical parameter for assessing fuel potential and can be used to derive the enthalpy of formation.
-
Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a substance from a liquid to a gaseous state at a given pressure. This property is vital for distillation, purification, and understanding intermolecular forces.
-
Enthalpy of Sublimation (ΔsubH°) : The energy required to transform one mole of a substance from a solid to a gaseous state.
-
Isobaric Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. This property is crucial for heat transfer calculations in process design.[5]
Experimental Determination of Thermochemical Properties
Direct experimental measurement remains the gold standard for determining thermochemical data. The choice of methodology is dictated by the specific property being investigated and the physical state of the sample.
Enthalpy of Combustion: Oxygen Bomb Calorimetry
The enthalpy of combustion is determined with high precision using a constant-volume bomb calorimeter. The causality for this choice rests on the ability to ensure complete combustion in an excess of oxygen, allowing for the total energy released by the reaction to be absorbed by a surrounding water bath of known heat capacity.
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of a certified standard, such as benzoic acid, into a crucible.
-
Secure a 10 cm length of fuse wire between the electrodes, ensuring it is in contact with the sample pellet.
-
Place the crucible in the bomb head. Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, which is critical for correcting to the standard state.[6]
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm. Check for leaks by submerging the bomb in water.
-
Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.
-
Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for 5 minutes (the pre-fire period).
-
Ignite the sample and record the temperature every 30 seconds until a peak is reached, then continue recording at one-minute intervals for 5 minutes (the post-fire period).
-
Calculate the heat capacity of the calorimeter (Ccal) based on the known enthalpy of combustion of benzoic acid.
-
-
This compound Sample Measurement:
-
Repeat the entire procedure using a precisely weighed sample of high-purity this compound (approx. 0.8 g). This compound is a liquid at room temperature, so a gelatin capsule or other suitable container may be required, with its combustion energy being subtracted from the total.[7]
-
After combustion, vent the bomb and collect the liquid phase for titration with a standard NaOH solution to determine the amount of nitric acid formed from residual nitrogen in the oxygen supply.[6]
-
Calculate the total heat released from the this compound combustion, correcting for the fuse wire ignition energy and nitric acid formation energy.
-
Use the determined Ccal to find the standard internal energy of combustion (ΔcU°) and subsequently calculate the standard enthalpy of combustion (ΔcH°).
-
Caption: Workflow for determining the enthalpy of combustion.
Enthalpy of Vaporization: Knudsen Effusion Method
For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure.[8] The causality is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. This rate is directly proportional to the vapor pressure at a given temperature.
The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:
ln(P) = - (ΔvapH° / R) * (1/T) + C
By measuring the vapor pressure at several temperatures, a plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R, from which the enthalpy of vaporization can be accurately determined.[9] This method is particularly powerful as it relies on fundamental kinetic theory of gases.[10]
Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the preferred method for measuring the isobaric heat capacity (Cp) of liquids and solids.[5] The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This differential heat flow is directly proportional to the sample's heat capacity. By performing a three-step measurement (empty pan, sapphire standard, and sample), the heat capacity of this compound can be determined as a function of temperature.[5]
Computational Thermochemistry of this compound
Experimental data for many complex organic molecules, including specific isomers of this compound, is often scarce. In such cases, computational chemistry provides a powerful and predictive alternative.
Ab Initio and Density Functional Theory (DFT)
These first-principles quantum mechanical methods solve the electronic structure of a molecule to determine its energy and other properties.[11]
-
Rationale for Use: For molecules like this compound, multiple low-energy conformations exist. Computational methods allow for a systematic conformational search to identify the global minimum energy structure, which is essential for accurate thermochemical calculations.[12]
-
Methodology: The process involves geometry optimization and frequency calculations for all identified conformers. Functionals like M06-2X and basis sets such as 6-311G(d,p) are often chosen for their proven performance in main group thermochemistry.[12][13] The final thermochemical properties are obtained by a Boltzmann-weighted average over the different conformers, which provides a more accurate representation than using only the single lowest-energy structure.[14] From the calculated total atomization energies, the standard enthalpy of formation can be derived with high accuracy.[15]
Group Contribution Methods (GCMs)
GCMs offer a faster, albeit less accurate, method for estimating thermochemical properties. These methods, like the Joback method, assume that a molecule's properties are the sum of contributions from its constituent functional groups.[16] While useful for initial estimations, they may fail to capture the subtle energetic effects of stereochemistry and ring strain inherent in complex bicyclic molecules like this compound.[13]
Summary of Thermochemical Data for this compound
The following tables summarize available calculated and experimental data for this compound and related terpenes. It is critical to note that much of the readily available data for this compound itself is derived from computational estimations.
Table 1: Calculated Thermochemical Properties of cis-Pinocarveol
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| ΔfH°gas | -203.72 | kJ/mol | Joback Method[16] |
| ΔvapH° | 52.92 | kJ/mol | Joback Method[16] |
| ΔvapH° | 55.54 ± 11 | kJ/mol | GCMs Average[13] |
| Tboil | 528.19 | K | Joback Method[16] |
Table 2: Experimental Physical Properties of this compound Isomers
| Property | Value | Isomer | Source |
|---|---|---|---|
| Boiling Point | 210 | °C | (+-)-Pinocarveol[2] |
| Boiling Point | 72 | °C @ 1 Torr | This compound[7] |
| Melting Point | 7 | °C | This compound[17] |
| Density | 0.979 | g/mL @ 20°C | (-)-trans-Pinocarveol |
| Flash Point | 90 | °C | (+-)-Pinocarveol[18] |
Interrelation of Thermochemical Properties via Hess's Law
A key principle in thermochemistry is that different properties are thermodynamically linked. For instance, the gas-phase enthalpy of formation can be derived from the experimentally determined enthalpy of combustion of the liquid, provided the enthalpy of vaporization is also known. This thermodynamic cycle is a self-validating system for ensuring consistency between experimental and computational data.
Caption: Thermodynamic cycle linking key enthalpy values for this compound.
Safety and Handling for Experimental Procedures
As a laboratory chemical, proper handling of this compound is essential.
-
Hazards: Trans-pinocarveol is listed as causing skin irritation and serious eye damage.[3] The toxicological properties of all isomers may not be fully investigated.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Spills: Absorb spills with an inert material and dispose of them according to local regulations. Do not allow entry into surface water or drains.
Conclusion and Future Directions
This guide has detailed the theoretical and practical framework for understanding the thermochemical properties of this compound. While computational methods provide valuable estimates, there is a clear need for more extensive experimental measurements to validate these predictions, particularly for the individual stereoisomers. High-precision data from bomb calorimetry and Knudsen effusion studies would provide a definitive basis for the enthalpy of formation and vaporization. Such data would not only enhance our fundamental understanding of this important monoterpenoid but also provide the critical parameters needed by chemical engineers, drug developers, and synthetic chemists to harness its full potential.
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A Technical Guide to the Quantum Chemical Analysis of Pinocarveol Stereoisomer Stability
Abstract
This guide provides a comprehensive, in-depth protocol for determining the relative thermodynamic stability of pinocarveol stereoisomers using quantum chemical calculations. This compound, a bicyclic monoterpenoid, exists as cis and trans isomers, and understanding their energetic landscape is crucial for applications in drug development, fragrance science, and organic synthesis.[1] We present a validated workflow grounded in Density Functional Theory (DFT), detailing the theoretical underpinnings, methodological choices, and practical steps required to achieve high-fidelity results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to the study of complex organic molecules.
Introduction: The Importance of Stereoisomeric Stability
This compound is a naturally occurring organic compound found in the essential oils of numerous plant species.[1][2] Its structure features a bicyclo[3.1.1]heptane core with a hydroxyl group, leading to the existence of two key stereoisomers: cis-pinocarveol and trans-pinocarveol.[1] The spatial orientation of the hydroxyl group relative to the molecule's methylene bridge defines the isomer and profoundly influences its chemical and biological properties. In fields like pharmacology and materials science, the three-dimensional structure and relative stability of isomers dictate molecular interactions, efficacy, and material performance.
Quantum chemical calculations, particularly DFT, have become indispensable tools for predicting molecular properties and energetics with high accuracy.[3] This guide establishes a robust computational protocol to determine the relative stability of cis- and trans-pinocarveol by calculating their Gibbs free energies.
Theoretical Foundations
The stability of a molecule at a given temperature and pressure is inversely related to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable species. The total Gibbs free energy is derived from several components calculated through quantum chemistry:
-
Electronic Energy (Eelec): The energy of the molecule at 0 Kelvin with stationary nuclei, obtained from solving the electronic Schrödinger equation. This is the primary output of a geometry optimization calculation.
-
Zero-Point Vibrational Energy (ZPVE): A quantum mechanical correction arising from the Heisenberg Uncertainty Principle, which dictates that molecules have vibrational energy even at absolute zero.[4][5] It is calculated from the harmonic vibrational frequencies.
-
Thermal Corrections: These account for the effects of temperature on the enthalpy and entropy of the molecule, including translational, rotational, and vibrational contributions.
The relationship is summarized as:
G = Eelec + ZPVE + Gthermal_correction
By calculating G for both cis- and trans-pinocarveol, we can determine their relative stability (ΔG).
In-Depth Computational Workflow
A rigorous analysis requires a multi-step approach to ensure the located structures are true energy minima on the potential energy surface.[6]
Caption: Computational workflow for determining this compound isomer stability.
Step 1: Initial Structure Generation
Protocol:
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures for both cis- and trans-pinocarveol.
-
Ensure correct stereochemistry. For cis-pinocarveol, the hydroxyl group and the larger methylene bridge are on the same face of the six-membered ring. For trans-pinocarveol, they are on opposite faces.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry. This is not a quantum step but helps ensure a good starting point for the optimization.
Step 2: Geometry Optimization
Objective: To find the lowest energy conformation for each isomer on the potential energy surface.
Methodology Justification:
-
Functional Selection: We recommend the M06-2X density functional. While B3LYP is a common choice, M06-2X is specifically parameterized to better handle non-covalent interactions and thermochemistry for main-group elements, often providing higher accuracy for systems like this compound.[7][8] Studies have shown that M06-2X can outperform B3LYP in describing medium-range electron correlation effects, which are important in strained bicyclic systems.[9]
-
Basis Set Selection: A triple-zeta Pople-style basis set, 6-311+G(d,p) , is recommended.[10]
-
6-311: This triple-split valence portion provides flexibility for the valence electrons to accurately describe the molecular orbitals.[11]
-
+G: Diffuse functions are added to heavy (non-hydrogen) atoms to better describe the electron density far from the nucleus, which is important for the lone pairs on the oxygen atom.[12]
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are crucial for describing the anisotropic nature of chemical bonds in a 3D environment.[12]
-
Protocol:
-
Set up a geometry optimization calculation using a quantum chemistry package like Gaussian.[13]
-
Specify the chosen level of theory: M062X/6-311+G(d,p).
-
Use the Opt keyword to request a geometry optimization.
-
Run the calculation for both the cis and trans isomers. The output will be the optimized coordinates and the final electronic energy (Eelec).[14]
Step 3: Vibrational Frequency Calculation
Objective: To confirm that the optimized structures are true minima and to calculate the necessary thermodynamic data (ZPVE and thermal corrections to Gibbs free energy).
Protocol:
-
Using the optimized geometry from the previous step, set up a frequency calculation.
-
Crucially, this must be performed at the exact same level of theory (M06-2X/6-311+G(d,p)) to ensure consistency.[15]
-
Use the Freq keyword in the calculation setup.[16]
-
Upon completion, analyze the output file.
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies .[6] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.[16]
Data Analysis and Interpretation
The frequency calculation output provides all the necessary energy components.[17] These values should be extracted and tabulated for a clear comparison.
Caption: Relationship between key thermodynamic energy components.
Table 1: Calculated Thermodynamic Data for this compound Isomers
| Isomer | Electronic Energy (Eelec) (Hartree) | Zero-Point Vibrational Energy (ZPVE) (Hartree) | Gibbs Free Energy (G) (Hartree) |
| cis-Pinocarveol | [Example Value] | [Example Value] | [Example Value] |
| trans-Pinocarveol | [Example Value] | [Example Value] | [Example Value] |
Note: The table will be populated with the actual output values from the calculations.
Determining Relative Stability: The relative Gibbs free energy (ΔG) is calculated as:
ΔG = G(isomer 1) - G(isomer 2)
The isomer with the more negative (or less positive) Gibbs free energy (G) is the more stable of the two. The energy difference is typically converted from Hartrees to more common units like kcal/mol or kJ/mol for easier interpretation (1 Hartree ≈ 627.5 kcal/mol).
Conclusion
This guide outlines a scientifically rigorous and validated workflow for determining the relative stability of this compound stereoisomers using state-of-the-art quantum chemical methods. By employing Density Functional Theory with the M06-2X functional and a 6-311+G(d,p) basis set, researchers can achieve high-accuracy predictions of molecular energetics.[3][10] The protocol emphasizes the critical steps of geometry optimization followed by a frequency calculation for validation and extraction of thermodynamic data.[6] Adherence to this methodology provides a reliable framework for computational analysis, enabling deeper insights into structure-energy relationships that are fundamental to chemistry, drug discovery, and materials science.
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A Deep Dive into the Solubility of Pinocarveol: A Technical Guide for Researchers
Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, flavor and fragrance formulation, and natural product chemistry, a thorough understanding of a compound's solubility is paramount. This technical guide offers an in-depth exploration of the solubility of pinocarveol, a bicyclic monoterpenoid alcohol with significant potential across various scientific disciplines. As researchers and drug development professionals, a precise grasp of this compound's behavior in different organic solvents is not merely academic; it is a critical factor that dictates formulation strategies, extraction efficiencies, and ultimately, the viability of a product. This document moves beyond a simple compilation of data, providing a foundational understanding of the principles governing solubility and offering practical, field-tested methodologies for its determination.
This compound: A Molecule of Interest
This compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a naturally occurring monoterpenoid found in the essential oils of numerous plants, including Eucalyptus globulus and Picea abies.[1] It exists as cis- and trans-isomers and is characterized by a warm, woody-balsamic aroma.[2] Its potential applications are diverse, ranging from use as a fragrance ingredient to its role as a GABA modulator, highlighting its importance in both industrial and biomedical research.[2][3]
A compound's utility is intrinsically linked to its ability to be dissolved and manipulated in a liquid phase. For this compound, this necessitates a comprehensive understanding of its solubility profile in a variety of organic solvents.
The Theoretical Underpinnings of this compound's Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The solubility of this compound is primarily governed by a balance of its structural features: a bulky, nonpolar bicyclic hydrocarbon framework and a polar hydroxyl (-OH) group capable of hydrogen bonding.
-
Nonpolar Character: The dominant portion of the this compound molecule is its C₁₀H₁₅ hydrocarbon structure. This large, nonpolar moiety dictates its affinity for nonpolar solvents through van der Waals forces.
-
Polar Character: The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding. This allows for interactions with polar solvents, particularly those that can act as hydrogen bond donors or acceptors.
The interplay of these characteristics determines this compound's solubility in a given solvent. Solvents with a polarity that is intermediate or that possess both polar and nonpolar regions are often effective at dissolving this compound.
Quantitative Solubility of this compound in Organic Solvents
The following table summarizes the solubility of this compound in a range of organic solvents at 25°C, providing a valuable resource for solvent selection in experimental design.
| Solvent | Solvent Type | Solubility (g/L) at 25°C[4] |
| n-Hexane | Nonpolar | 15.72 |
| Cyclohexane | Nonpolar | 22.15 |
| Toluene | Nonpolar | 135.86 |
| Chloroform | Nonpolar | 573.83 |
| Dichloromethane | Nonpolar | 401.27 |
| Diethyl Ether | Nonpolar | Data not available |
| Ethyl Acetate | Polar Aprotic | 411.62 |
| Acetone | Polar Aprotic | 459.45 |
| Acetonitrile | Polar Aprotic | 431.75 |
| Tetrahydrofuran (THF) | Polar Aprotic | 1189.92 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 337.29 |
| Dimethylformamide (DMF) | Polar Aprotic | 370.9 |
| Methanol | Polar Protic | 652.58 |
| Ethanol | Polar Protic | 624.94 |
| Isopropanol | Polar Protic | 563.45 |
| n-Propanol | Polar Protic | 486.61 |
| n-Butanol | Polar Protic | 396.77 |
| Water | Polar Protic | 1.22 (at 24°C)[5] |
Experimental Determination of this compound Solubility: Protocols and Rationale
Accurate determination of solubility is crucial for validating theoretical predictions and for quality control in various applications. The "gold standard" for determining equilibrium solubility is the shake-flask method .[6][7][8]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess amount of the solute with the solvent of interest until the solution is saturated.
Caption: Workflow for determining this compound solubility using the shake-flask method.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The use of excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.[8]
-
Pipette a precise volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature environment (e.g., an incubator shaker or a thermostatted water bath).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A minimum of 24 hours is generally recommended, though the optimal time should be determined empirically.[8]
-
After the equilibration period, cease agitation and allow the undissolved this compound to sediment.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed.
-
To remove any remaining microscopic particles, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to prevent overestimation of the solubility.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A calibration curve with known concentrations of this compound in the same solvent should be prepared for accurate quantification.
-
Quantitative NMR (qNMR) for Solubility Determination
An alternative and often faster method for determining solubility is quantitative NMR (qNMR).[6][9] This technique can be particularly advantageous as it may not require the separation of the saturated solution from the excess solid.
Caption: Logical flow for determining this compound solubility via quantitative NMR.
Rationale and Key Considerations:
-
Internal Standard: A key component of this method is the use of an internal standard. This is a compound of high purity that is soluble in the solvent, has sharp NMR signals that do not overlap with those of this compound, and is chemically inert.[10]
-
Signal Integration: The concentration of this compound is determined by comparing the integral of one or more of its characteristic proton signals to the integral of a known signal from the internal standard.
-
Advantages: qNMR can be faster than chromatographic methods and is non-destructive. The presence of undissolved solid typically does not interfere with the signals of the dissolved solute.[6]
Conclusion: A Practical Framework for this compound Solubility Studies
This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, grounded in both theoretical principles and practical, validated experimental protocols. The provided quantitative data serves as a valuable starting point for solvent selection in a wide range of research and development applications. By understanding the factors that govern solubility and by employing robust experimental techniques such as the shake-flask method or qNMR, researchers can confidently and accurately characterize the behavior of this compound, paving the way for its effective utilization in their scientific endeavors.
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The Occurrence and Analysis of Pinocarveol in Essential Oils: A Technical Guide for Researchers
Abstract
Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various essential oils, contributing to their aromatic profiles and potential biological activities.[1][2] This technical guide provides an in-depth exploration of the natural abundance of this compound, its biosynthetic origins, and the analytical methodologies required for its accurate quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge with practical, field-proven protocols to facilitate rigorous scientific investigation. We will delve into the factors influencing this compound concentration, present detailed experimental workflows, and offer insights into the causality behind methodological choices, ensuring a self-validating system of scientific inquiry.
Introduction to this compound
This compound (C₁₀H₁₆O) is a naturally occurring monoterpenoid characterized by a bicyclo[3.1.1]heptane structure with a hydroxyl group.[3] It exists as two primary stereoisomers, cis-pinocarveol and trans-pinocarveol, which refer to the orientation of the hydroxyl group relative to the gem-dimethyl bridge.[1] This structural nuance is critical as it can influence the molecule's sensory properties and biological activity. This compound is recognized for its woody, pine-like, and minty aroma and is utilized as a flavoring agent and fragrance ingredient.[4][5] Beyond its organoleptic properties, it is investigated for potential pharmacological activities, including antimicrobial and anti-inflammatory effects.[2] A comprehensive understanding of its natural distribution is therefore paramount for sourcing, quality control, and the development of new applications.
Natural Abundance of this compound
This compound is found in a variety of essential oils, though its concentration can vary dramatically. This variability is influenced by a multitude of factors including the plant species and chemotype, geographical origin, climate, harvest time, and the specific plant part utilized for extraction.[6][7][8]
Key Botanical Sources
Several plant genera are notable for producing essential oils containing this compound. The most significant include Eucalyptus, Pinus, and Cuminum.
-
Eucalyptus species: Eucalyptus globulus is a well-documented source of this compound, where it co-occurs with major constituents like 1,8-cineole and α-pinene.[1][9][10]
-
Pinus species (Pines): Various pine species biosynthesize this compound as part of their complex terpenoid profile. For instance, it has been identified in the essential oil of Pinus koraiensis.[11]
-
Cuminum cyminum (Cumin): The essential oil from cumin seeds has been reported to contain significant, though highly variable, amounts of this compound.[12]
-
Other Sources: this compound has also been identified in the essential oils of plants such as Hyssopus officinalis (Hyssop), Artemisia species, and Myrothamnus flabellifolius.[4][6][7]
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in selected essential oils. It is crucial for researchers to recognize that these values represent a range and that the composition of any specific essential oil batch should be analytically verified.
| Essential Oil Source | Plant Part | This compound Isomer(s) | Concentration Range (%) | Reference(s) |
| Eucalyptus globulus | Leaves | trans-Pinocarveol | Trace - 5.0 | [10][13] |
| Eucalyptus grandis | Leaves | Not Specified | 11.1 | [14] |
| Pinus koraiensis | Not Specified | Not Specified | 4.76 | [11] |
| Cuminum cyminum | Seeds | Not Specified | 0 - 11.4 | [12][15] |
| Artemisia persica | Not Specified | trans-Pinocarveol | 9.6 | [6] |
| Myrothamnus flabellifolius | Aerial Parts | trans-Pinocarveol | 19.57 - 28.8 | [7] |
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound provides context for its occurrence and its relationship with other terpenoids within the essential oil matrix. Monoterpenoids are synthesized in plants primarily through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[4]
The direct precursor to this compound is α-pinene, one of the most common monoterpenes in the plant kingdom.[2] The biosynthesis begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
GPP Synthesis: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by GPP synthase.
-
Cyclization: GPP is the key precursor for all monoterpenes. It undergoes cyclization, catalyzed by a specific terpene synthase (α-pinene synthase), to form the bicyclic structure of α-pinene.[4]
-
Oxidation: this compound is then formed through the stereospecific oxidation of α-pinene.[2] This hydroxylation step is a critical diversification point in the plant's secondary metabolism, leading to a variety of oxygenated monoterpenoids.
The diagram below illustrates this simplified biosynthetic sequence.
Caption: Simplified biosynthetic pathway of this compound from isoprene precursors.
Analytical Methodologies
The accurate quantification of this compound within a complex essential oil matrix requires robust analytical techniques. The gold standard workflow involves extraction by hydrodistillation followed by analysis using gas chromatography-mass spectrometry (GC-MS).[6]
Extraction of Essential Oils by Hydrodistillation
Causality: Hydrodistillation is the method of choice because it leverages the volatility and immiscibility of essential oils with water.[16] It effectively separates the volatile organic compounds from the non-volatile plant matrix without the use of organic solvents, which could interfere with subsequent analysis. A Clevenger-type apparatus is standard as it allows for the continuous co-distillation and automatic separation of the oil.[6]
Protocol:
-
Preparation: Weigh a representative sample of the dried plant material (e.g., 100 g of crushed Eucalyptus leaves).
-
Apparatus Setup: Place the plant material into a large round-bottom flask (e.g., 2 L) and add sufficient distilled water to cover the material completely.
-
Distillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to initiate boiling.
-
Extraction: Allow the steam to pass through the plant material, carrying the volatile essential oils. The vapor mixture condenses in the condenser.
-
Collection: The condensed mixture of water and essential oil collects in the graduated burette of the Clevenger apparatus. The less dense essential oil will form a distinct layer on top of the water (hydrosol).
-
Duration: Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.
-
Separation & Drying: Carefully collect the separated essential oil. To remove residual water, which can interfere with GC analysis and promote degradation, dry the oil over anhydrous sodium sulfate.[6]
-
Storage: Store the final essential oil in a sealed, airtight, dark glass vial at 4°C to prevent degradation from light, heat, and oxidation.[6]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is ideally suited for separating the volatile components of an essential oil based on their boiling points and polarity.[17] Coupling the GC to a Mass Spectrometer (MS) provides a powerful tool for both identification and quantification. The MS fragments the eluting compounds into predictable patterns (mass spectra), which act as a chemical fingerprint for positive identification against spectral libraries.[6] Quantification is achieved by integrating the area of the chromatographic peak.
Protocol:
-
Sample Preparation: Prepare a diluted solution of the essential oil (e.g., 1% v/v) in a suitable volatile solvent like hexane or ethanol.
-
Instrumentation:
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for broad-spectrum essential oil analysis.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[6]
-
-
GC Method Parameters:
-
Injector Temperature: 250°C.[6]
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at a rate of 3°C/min to 240°C, and held for 5 minutes. This gradual ramp allows for the effective separation of a wide range of monoterpenes and sesquiterpenes.
-
-
MS Method Parameters:
-
Compound Identification:
-
Identify this compound by comparing its mass spectrum and retention index (RI) with those of an authentic reference standard and with entries in established mass spectral libraries (e.g., NIST, Wiley).[6]
-
-
Quantification:
-
Calculate the relative percentage of this compound by dividing its peak area by the total area of all integrated peaks in the chromatogram (Area % method). For absolute quantification, a calibration curve generated from authentic this compound standards is required.
-
The following diagram outlines the complete analytical workflow.
Caption: Experimental workflow for the extraction and quantification of this compound.
Factors Influencing this compound Abundance
The concentration of this compound in an essential oil is not static. Researchers must consider several endogenous and exogenous factors that can lead to significant variations.[8]
-
Genetic Factors: The plant's genetic makeup or chemotype is a primary determinant of its capacity to produce specific terpenes.[18]
-
Plant Age and Development: The concentration of essential oil components can change as the plant matures. For example, in Eucalyptus globulus, the composition of the essential oil can vary with the age of the leaves.[8][19]
-
Environmental and Agronomic Conditions: Abiotic stressors play a crucial role. Factors like light intensity, temperature, water availability, and soil nutrition can significantly alter the secondary metabolism of plants, thereby affecting this compound production.[20][21] For instance, plants growing at higher altitudes may produce different phytochemical profiles as an adaptation to increased UV radiation and other environmental pressures.[22]
-
Harvesting Time: The time of day and the season of harvest can influence the volatile profile of a plant, as biosynthetic activity can fluctuate.[18]
Conclusion
This compound is a noteworthy monoterpenoid found across a range of plant species, with concentrations that are highly dependent on a confluence of genetic and environmental factors. For researchers in natural products chemistry and drug development, a precise and accurate analytical approach is indispensable. The methodologies outlined in this guide, centered on hydrodistillation and GC-MS analysis, represent a robust and validated framework for the qualitative and quantitative assessment of this compound in essential oils. By understanding the causality behind these experimental choices and the factors that influence natural abundance, scientists can ensure the integrity and reproducibility of their research, paving the way for the effective utilization of this versatile natural compound.
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The Degradation of Pinocarveol: A Technical Guide to Pathways and Byproducts
Introduction
Pinocarveol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of numerous plants, including Eucalyptus globulus and Picea abies.[1][2][3] As a key aroma compound and a potential chiral building block in chemical synthesis, understanding its stability and degradation is of paramount importance for researchers, scientists, and professionals in drug development and fragrance industries. This technical guide provides an in-depth exploration of the microbial and chemical degradation pathways of this compound, detailing the resulting byproducts and the methodologies employed for their study. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for navigating the complexities of this compound transformation.
Part 1: Microbial Degradation of this compound
The biotransformation of this compound by microorganisms is a key route of its degradation in the environment and a valuable tool for the synthesis of novel compounds. Fungi and bacteria have demonstrated the ability to metabolize this compound through various oxidative pathways, often leading to a diverse array of byproducts.
Fungal Biotransformation: The Case of Aspergillus niger
The fungus Aspergillus niger is a well-studied organism for the biotransformation of terpenoids. When (+)-trans-pinocarveol is introduced to cultures of A. niger, it undergoes a series of oxidative transformations. The primary degradation pathway involves the oxidation of the secondary alcohol group to a ketone, yielding (+)-pinocarvone as a major byproduct.[4][5]
Further metabolism by A. niger leads to a cascade of reactions, including hydroxylation and potential ring rearrangements. The identified downstream metabolites include:
-
(-)-3-isopinanone
-
(+)-2α-hydroxy-3-pinanone
-
(+)-2α,5-dihydroxy-3-pinanone[4]
Two additional, albeit less prominent, pathways have been observed in the biotransformation of (+)-trans-pinocarveol by A. niger. One pathway leads to the formation of (+)-6β-hydroxyfenchol, and another results in (-)-6β,7-dihydroxyfenchol, which is proposed to be formed via epoxide and diol intermediates.[4]
Bacterial Degradation
While specific studies detailing the complete degradation pathway of this compound by bacteria are limited, research on the metabolism of structurally related monoterpenes, such as α-pinene and β-pinene, by Pseudomonas species provides valuable insights. These bacteria are known to utilize a variety of enzymatic machinery, including monooxygenases and dehydrogenases, to break down terpene skeletons.[6] It is plausible that bacteria capable of degrading pinenes could also metabolize this compound, likely initiating the process through oxidation of the hydroxyl group to form pinocarvone, which can then enter further degradation cascades.
Part 2: Chemical Degradation of this compound
The chemical stability of this compound is influenced by various factors, including heat, light, pH, and the presence of oxidizing agents. Understanding these abiotic degradation pathways is crucial for predicting its environmental fate and for optimizing its storage and use in various applications.[7][8][9]
Thermal Degradation (Pyrolysis)
The pyrolysis of cis-pinocarveol has been shown to result in an extensively rearranged acyclic aldehyde. This transformation highlights the susceptibility of the bicyclic pinane skeleton to thermally induced rearrangements. The exact structure of the resulting aldehyde and the mechanism of its formation would require further investigation using techniques such as isotopic labeling.
Ozonolysis
Ozone is a powerful oxidizing agent that readily reacts with the exocyclic double bond of this compound.[10][11] The ozonolysis of alkenes typically proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide.[12] Subsequent workup of the ozonide can lead to a variety of products depending on the conditions employed.
-
Reductive Workup: Using a reducing agent like dimethyl sulfide or zinc would cleave the ozonide to yield formaldehyde and a ketone.
-
Oxidative Workup: Treatment with an oxidizing agent such as hydrogen peroxide would lead to the formation of formaldehyde and a carboxylic acid.[11]
The complex structure of this compound suggests that ozonolysis could also lead to a variety of secondary byproducts through intramolecular reactions.[12]
Acid-Catalyzed Rearrangement
Under acidic conditions, this compound, being a secondary alcohol, is susceptible to protonation of the hydroxyl group, followed by the loss of water to form a carbocation. This carbocation can then undergo rearrangements to form more stable intermediates, leading to a variety of products. This is analogous to the well-known pinacol rearrangement of 1,2-diols.[13][14] The specific products of the acid-catalyzed rearrangement of this compound would depend on the reaction conditions and the migratory aptitude of the adjacent groups.
Photo-oxidation
The exposure of this compound to light and oxygen can initiate photo-oxidation reactions. This process often involves the generation of reactive oxygen species, such as singlet oxygen, which can attack the double bond or abstract a hydrogen atom from the allylic position.[15] This can lead to the formation of hydroperoxides, which can then undergo further reactions to form a complex mixture of oxidized byproducts, including ketones, aldehydes, and other alcohols. The presence of photosensitizers can significantly accelerate the rate of photo-oxidation.[15]
Part 3: Experimental Protocols and Analytical Methodologies
The study of this compound degradation requires robust experimental designs and sensitive analytical techniques to identify and quantify the parent compound and its byproducts.
Microbial Degradation Assay
A typical experimental workflow for assessing the microbial degradation of this compound involves the following steps:
-
Microorganism and Culture Conditions:
-
Select a microbial strain of interest (e.g., Aspergillus niger).
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for fungi).
-
Inoculate the medium with the microorganism and incubate under appropriate conditions (e.g., 25-30°C with shaking).
-
-
Substrate Addition:
-
Once the culture has reached a suitable growth phase, add a sterile solution of this compound to a final concentration that is not inhibitory to the microorganism.
-
-
Sampling and Extraction:
-
At regular time intervals, withdraw aliquots of the culture.
-
Separate the microbial biomass from the culture supernatant by centrifugation or filtration.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover this compound and its metabolites.
-
-
Analysis:
-
Analyze the organic extract using GC-MS and/or HPLC to identify and quantify the degradation products.
-
Analytical Techniques
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its degradation products.[16]
-
Sample Preparation: The organic extract from the degradation experiment is typically dried over anhydrous sodium sulfate and may be concentrated under a gentle stream of nitrogen.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[16]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds of interest. For example, an initial hold at 60°C for 2 minutes, followed by a ramp of 5°C/min to 210°C, and then a ramp of 10°C/min to 280°C with a final hold of 10 minutes.[16]
-
-
MS Conditions:
HPLC is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally labile degradation products.[17][18][19][20]
-
Column: A reversed-phase C18 column is commonly employed for the separation of monoterpenoids and their metabolites.[20]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically used to achieve good separation.[20][21]
-
Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification. DAD provides UV-Vis spectra of the eluting compounds, which can aid in their identification, while an MS detector provides mass information for definitive structural elucidation.[21]
Part 4: Data Presentation
Quantitative analysis of this compound degradation is essential for understanding the efficiency and kinetics of the process. The following table provides a template for summarizing such data.
Table 1: Quantitative Analysis of this compound Degradation
| Condition/Microorganism | Initial this compound Conc. (mM) | Time (h) | This compound Remaining (%) | Major Byproduct(s) | Byproduct Yield (%) |
| Aspergillus niger | 1.0 | 24 | 45 | Pinocarvone | 35 |
| 48 | 15 | Pinocarvone, 3-isopinanone | 40, 10 | ||
| Ozonolysis (Reductive) | 1.0 | 1 | <1 | Ketone, Formaldehyde | 85, 90 |
| Photo-oxidation (with sensitizer) | 1.0 | 8 | 20 | Complex Mixture | - |
Note: The data in this table are illustrative and would need to be populated with experimental results.
Conclusion
The degradation of this compound is a multifaceted process involving both microbial and chemical pathways, leading to a diverse range of byproducts. Fungal biotransformation, particularly by Aspergillus niger, offers a promising route for the synthesis of valuable derivatives like pinocarvone. Conversely, chemical degradation through processes such as ozonolysis and photo-oxidation can lead to significant structural alterations and the formation of smaller, more functionalized molecules. A thorough understanding of these degradation pathways, supported by robust experimental protocols and advanced analytical techniques, is critical for professionals in fields ranging from natural product chemistry to drug development. This guide provides a foundational framework for such investigations, emphasizing the importance of a scientifically rigorous and mechanistically informed approach to studying the fate of this important monoterpenoid.
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An In-Depth Technical Guide to the In Vitro Toxicological Profile of Pinocarveol
Introduction: Unveiling the Toxicological Landscape of Pinocarveol
This compound, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of numerous plants, including various species of Eucalyptus and Pinus.[1] It exists as cis- and trans-stereoisomers and is recognized for its characteristic woody, pine-like aroma, leading to its use as a fragrance and flavoring agent.[2][3] Beyond its sensory properties, this compound is also a known metabolite of β-pinene.[4] As with many natural compounds finding broader applications in consumer products and potentially therapeutic contexts, a thorough understanding of its toxicological profile is paramount.
This technical guide provides a comprehensive framework for the in vitro toxicological assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to evaluating its potential cytotoxicity, genotoxicity, and underlying mechanisms of action. The methodologies detailed herein are grounded in established regulatory guidelines and scientific best practices, ensuring a robust and reliable safety assessment.
Part 1: Foundational Toxicological Assessment
A tiered approach to in vitro toxicology is essential, beginning with an evaluation of basal cytotoxicity to determine relevant concentration ranges for subsequent, more specific assays.
Cytotoxicity: Determining the Viability Threshold
The initial step in assessing the toxic potential of this compound is to determine its effect on cell viability. This provides critical dose-ranging information and identifies the concentrations at which the compound elicits a cytotoxic response. A widely accepted and robust method for this is the MTT assay.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture:
-
Select a panel of relevant cell lines. For a broad initial screening, this should include a human liver cell line (e.g., HepG2, given the liver's primary role in metabolism), a human keratinocyte line (e.g., HaCaT, for dermal exposure), and a human lung epithelial cell line (e.g., A549, for inhalation exposure).
-
Culture the cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Replace the culture medium in the 96-well plates with a medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Table 1: Hypothetical Cytotoxicity Data for this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | >1000 | 750 | 500 |
| HaCaT | >1000 | 850 | 600 |
| A549 | >1000 | 800 | 550 |
Note: This data is illustrative and should be replaced with experimental findings.
Diagram 1: Cytotoxicity Assessment Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Genotoxicity: Investigating DNA Damage Potential
The European Food Safety Authority (EFSA) has highlighted the need for genotoxicity data on this compound.[2] A standard battery of in vitro genotoxicity tests is recommended to assess its potential to induce gene mutations and chromosomal damage.
1.2.1 Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying substances that can produce gene mutations.[1][2]
Experimental Protocol: Ames Test (OECD 471)
-
Bacterial Strains:
-
Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
-
Metabolic Activation:
-
Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
-
Exposure:
-
In the plate incorporation method, mix the tester strain, this compound at various concentrations, and S9 mix (if applicable) with molten top agar and pour it onto minimal glucose agar plates.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Scoring:
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]
-
1.2.2 In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[8][9][10][11]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture and Treatment:
-
Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
-
Expose the cells to a range of this compound concentrations (based on cytotoxicity data) with and without S9 metabolic activation.
-
-
Cytokinesis Block:
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9]
-
-
Harvesting and Staining:
-
Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Microscopic Analysis:
-
Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.
-
1.2.3 In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15]
Experimental Protocol: Alkaline Comet Assay (OECD 489)
-
Cell Treatment:
-
Expose cells (e.g., HepG2) to non-cytotoxic concentrations of this compound for a short duration (e.g., 2-4 hours).
-
-
Cell Embedding and Lysis:
-
Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Expose the slides to an alkaline solution to unwind the DNA.
-
Perform electrophoresis, during which fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye and visualize it using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. An increase in tail moment indicates DNA damage.[16]
-
Part 2: Mechanistic Toxicology
Understanding the mechanisms by which this compound may exert toxicity is crucial for a comprehensive risk assessment.
Oxidative Stress Induction
Many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.
Experimental Protocol: Intracellular ROS Measurement
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) and expose them to this compound.
-
-
Fluorescent Probe Staining:
-
Load the cells with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[17]
-
Mitochondrial Dysfunction
Mitochondria are key targets for many toxic compounds. Assessing mitochondrial membrane potential (MMP) can indicate mitochondrial dysfunction.
Experimental Protocol: Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment:
-
Treat cells with this compound.
-
-
Fluorescent Dye Staining:
-
Stain the cells with a cationic fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM).
-
-
Analysis:
-
Analyze the fluorescence using a plate reader or flow cytometer. A decrease in fluorescence indicates a loss of MMP.
-
Interaction with Metabolic Enzymes
This compound's interaction with cytochrome P450 (CYP) enzymes is important to investigate, as inhibition or induction of these enzymes can lead to drug-drug interactions.[18][19][20][21][22]
Experimental Protocol: CYP450 Inhibition Assay
-
System:
-
Use human liver microsomes or recombinant human CYP enzymes.
-
-
Assay:
-
Incubate the enzyme system with a specific fluorescent or luminescent probe substrate for a particular CYP isoform (e.g., CYP3A4, CYP2D6) in the presence of varying concentrations of this compound.
-
-
Measurement:
-
Measure the formation of the metabolite. A decrease in metabolite formation indicates inhibition of the CYP enzyme.
-
Modulation of Cellular Signaling Pathways
Investigating the effect of this compound on key signaling pathways involved in cellular stress, inflammation, and apoptosis can provide valuable mechanistic insights.
2.4.1 NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[23][24][25][26][27]
Experimental Protocol: NF-κB Activation Assay
-
Cell Line:
-
Use a cell line with an NF-κB-responsive reporter gene (e.g., luciferase).
-
-
Treatment:
-
Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
-
Measurement:
-
Measure the reporter gene activity. Inhibition of the reporter signal suggests that this compound may have anti-inflammatory properties by suppressing NF-κB activation.
-
2.4.2 MAPK Signaling Pathway
The MAPK pathways (ERK, JNK, p38) are involved in cellular responses to stress and can regulate cell proliferation, differentiation, and apoptosis.[28][29][30][31][32]
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Treatment and Lysis:
-
Treat cells with this compound and lyse them to extract proteins.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated (activated) forms of ERK, JNK, and p38.
-
-
Analysis:
-
Quantify the levels of phosphorylated MAPKs to determine if this compound activates or inhibits these pathways.
-
Diagram 2: Investigating Mechanistic Pathways of this compound Toxicity
Caption: Potential mechanistic pathways of this compound-induced toxicity.
Part 3: Advanced In Vitro Models
For a more comprehensive assessment, especially for specific routes of exposure, advanced in vitro models can be employed.
3D Reconstructed Human Epidermis (for Dermal Toxicity)
To assess the dermal toxicity of this compound, 3D reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) offer a more physiologically relevant system than monolayer cultures.[33] These models mimic the structure and barrier function of the human epidermis.
Air-Liquid Interface (ALI) Cultures (for Respiratory Toxicity)
For evaluating the potential respiratory toxicity of this compound, ALI cultures of human bronchial epithelial cells are the gold standard.[4][34][35][36][37] These cultures differentiate to form a pseudostratified epithelium with mucus production and ciliary function, closely resembling the in vivo airway.
Conclusion
The in vitro toxicological profiling of this compound requires a systematic and multi-faceted approach. This guide outlines a comprehensive strategy, from foundational cytotoxicity and genotoxicity assessments to the investigation of specific mechanistic pathways. By employing the described methodologies, researchers can generate a robust dataset to inform the safe use of this compound in various applications. It is crucial that these in vitro studies are conducted with rigor and precision, providing a solid foundation for any subsequent in vivo or clinical investigations. The integration of data from these assays will ultimately contribute to a thorough understanding of the human health implications of exposure to this compound.
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- Anwar, S., et al. (2023).
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ScitoVation. (n.d.). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Retrieved from [Link]
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- Kirkland, D., et al. (2014). Can in vitro mammalian cell genotoxicity test results be used to complement positive results in the Ames test and help predict carcinogenic or in vivo genotoxic activity?: I. Reports of individual databases presented at an EURL ECVAM Workshop. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 763, 105-114.
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- Pfuhler, S., et al. (2014). vitro genotoxicity testing-Can the performance be enhanced?.
- Al-Hujaily, E. M., et al. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221.
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ScitoVation. (n.d.). Respiratory Toxicity. Retrieved from [Link]
- Jantan, I., et al. (2019). Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration. International Journal of Molecular Sciences, 20(3), 702.
-
ResearchGate. (n.d.). The in-vitro cytotoxic IC50 values on selected normal cell lines. Retrieved from [Link]
- Kim, D., et al. (2023). Innate Immune-Enhancing Effect of Pinus densiflora Pollen Extract via NF-κB Pathway Activation. Preventive Nutrition and Food Science, 28(2), 176.
- Rodrigues, M. A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1149808.
- Kanzaki, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and therapeutic medicine, 14(4), 3624-3628.
- Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324.
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The Good Scents Company. (n.d.). This compound 2(10)-pinen-3-ol. Retrieved from [Link]
- Llana-Ruiz-Cabello, M., et al. (2018). Use of micronucleus and comet assay to evaluate evaluate the genotoxicity of oregano essential oil (Origanum vulgare l. Virens) in rats orally exposed for 90 days. Food and Chemical Toxicology, 115, 165-172.
- Sliwinski, T., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology letters, 302, 30-35.
- Li, S., et al. (2020). Effect of pinolenic acid on oxidative stress injury in HepG2 cells induced by H2O2. Food Science & Nutrition, 8(12), 6523-6532.
- Al-Hujaily, E. M., et al. (2023). Impact of Polyphenolic Compounds on MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221.
- Ipek, E., et al. (2005). Genotoxicity and antigenotoxicity of Origanum oil and carvacrol evaluated by Ames Salmonella/microsomal test. Food Chemistry, 93(3), 551-556.
- Nago, T., et al. (2022). Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. Molecules, 27(6), 1716.
- Dhawan, A., et al. (2019). The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage. Methods in molecular biology (Clifton, N.J.), 2031, 191-203.
- De, A., et al. (2022). In Vitro Assessment of the Cytotoxic and Antiproliferative Profile of Natural Preparations Containing Bergamot, Orange and Clove Essential Oils. Cosmetics, 9(4), 78.
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- Telang, U., & Tyagi, N. (2018). Cytoprotective Effects of Natural Compounds against Oxidative Stress. Current pharmaceutical design, 24(39), 4641-4654.
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U.S. Food and Drug Administration. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro. Retrieved from [Link]
- Florida International University. (2019). Optimization of Comet Assay Staining Conditions for the Analysis of Cellular DNA Damage. FIU Digital Commons.
- Sharma, A., et al. (2020). The Comet Assay: A straight Way to Estimate Geno-Toxicity.
- Servin, A. L., et al. (2001).
- D'Andrea, G. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in pharmacology, 6, 122.
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- Karakas, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(22), 12431.
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- Prashar, A., et al. (2006). Cytotoxicity of clove (Syzygium aromaticum) oil and its major components to human skin cells.
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Methodological & Application
Application Note: Synthesis of Pinocarveol from α-Pinene Oxide
Foreword: Navigating the Selective Isomerization of a Versatile Terpene Epoxide
The transformation of α-pinene, a renewable feedstock abundantly available from turpentine, into value-added oxygenated derivatives is a cornerstone of fragrance and pharmaceutical chemistry.[1][2] Among these derivatives, the bicyclic monoterpenoid pinocarveol is a valuable target, utilized as a flavoring agent and a chiral building block.[3][4] The most direct route to this compound involves the isomerization of α-pinene oxide. However, this reaction is notoriously complex; the epoxide ring-opening can proceed through multiple pathways, leading to a mixture of products including campholenic aldehyde, trans-carveol, and others.[5]
Achieving high selectivity for this compound is therefore the principal challenge. The outcome is exquisitely sensitive to the reaction conditions, particularly the choice of catalyst and solvent, which govern the fate of a key carbocation intermediate.[1][6] This application note provides a deep dive into the mechanistic principles controlling this selectivity and presents two detailed protocols for the targeted synthesis of this compound, emphasizing both a classic, high-yield method and a modern, operationally simpler alternative.
Part 1: Mechanistic Insights into α-Pinene Oxide Rearrangement
The isomerization of α-pinene oxide is typically initiated by an acid or base catalyst. In the presence of an acid, the epoxide oxygen is protonated, facilitating ring-opening to form a tertiary carbocation.[1] This intermediate is a branch point for several competing reaction pathways.
-
Pathway A (Rearrangement): A 1,2-alkyl shift of the C1–C7 bond leads to a rearranged carbocation, which upon deprotonation yields campholenic aldehyde. This pathway is often favored with Lewis acid catalysts in non-polar solvents.[5][6][7]
-
Pathway B (Deprotonation): Direct deprotonation of the carbocation at the C10 methyl group can form trans-carveol. This outcome is promoted by polar, basic solvents.[1][8]
-
Pathway C (Deprotonation to this compound): Abstraction of a proton from the C3 position can lead to the formation of this compound. However, under acidic conditions, this is often a minor pathway.
A more selective route to this compound involves using a strong, non-nucleophilic base, such as lithium diethylamide (LDA). In this case, the base directly abstracts a proton from the carbon adjacent to the epoxide ring (C3), leading to a concerted or stepwise ring-opening to form the desired exocyclic alcohol, trans-pinocarveol, with high selectivity.[9] This avoids the formation of the promiscuous carbocation intermediate that leads to side products.
More recently, amphoteric catalysts like pyridinium halides have been shown to efficiently promote the isomerization to trans-pinocarveol.[3] The proposed mechanism involves a cooperative action where the pyridinium ion activates the epoxide while the halide anion acts as a nucleophile or base to facilitate the rearrangement.[3]
Caption: Competing pathways in the isomerization of α-pinene oxide.
Part 2: Experimental Protocol: High-Yield Synthesis using Lithium Diethylamide
This protocol is adapted from a robust and well-validated procedure published in Organic Syntheses, known for providing high yields of trans-pinocarveol.[9] The procedure relies on the in-situ generation of lithium diethylamide (LDA), a strong base that selectively promotes the desired rearrangement.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Diethylamine | ≥99.5% | Sigma-Aldrich | Must be anhydrous. Distill from CaH₂ if necessary. |
| Anhydrous Diethyl Ether | ACS Grade | Fisher Scientific | Required for reaction medium. |
| n-Butyllithium | 1.4 M in hexanes | Sigma-Aldrich | Pyrophoric reagent. Handle with extreme care. |
| α-Pinene Oxide | >95% | AK Scientific | Starting material. |
| Hydrochloric Acid | 1 N solution | VWR | For aqueous workup. |
| Sodium Bicarbonate | Saturated solution | Lab prepared | For aqueous workup. |
| Magnesium Sulfate | Anhydrous | VWR | For drying organic phase. |
Equipment: Three-necked round-bottomed flask (300 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, syringes, needles, ice bath, short-path distillation apparatus.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of trans-pinocarveol.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry 300 mL three-necked, round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser topped with a nitrogen inlet, a 50 mL pressure-equalizing dropping funnel, and a rubber septum. Ensure the entire system is under a static, positive pressure of dry nitrogen.
-
LDA Preparation: Charge the flask with diethylamine (2.40 g, 0.0329 mol) and 100 mL of anhydrous diethyl ether.[9] Cool the flask in an ice bath with stirring.
-
Carefully add 25 mL (0.035 mol) of 1.4 M n-butyllithium in hexane through the septum using a syringe. A white precipitate of LDA may form. Stir the mixture in the ice bath for 10 minutes.
-
Reaction: Prepare a solution of α-pinene oxide (5.00 g, 0.0329 mol) in 20 mL of anhydrous ether in the dropping funnel.[9] Add this solution dropwise to the LDA mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux with stirring for 6 hours. The mixture should become a clear, homogeneous solution.
-
Workup and Extraction: Cool the flask in an ice bath. Vigorously stir the mixture while carefully adding 100 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether phase successively with 100 mL of 1 N HCl, 100 mL of water, 100 mL of saturated aqueous NaHCO₃, and finally 100 mL of water.
-
Extract the initial aqueous phase and all subsequent aqueous washings twice with 50 mL portions of ether.
-
Purification: Combine all the ethereal extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent on a rotary evaporator.
-
Distillation: Distill the resulting light-yellow oil using a short-path distillation apparatus under reduced pressure to yield trans-pinocarveol as a colorless oil.
Expected Results
| Parameter | Value | Reference |
| Expected Yield | 4.50–4.75 g (90–95%) | [9] |
| Boiling Point | 92–93 °C at 8 mmHg | [9] |
| Refractive Index (n²⁵D) | 1.4955 | [9] |
| Appearance | Colorless oil | [9] |
Part 3: Alternative Protocol: Isomerization with Pyridinium Halides
For laboratories seeking a less hazardous and operationally simpler method, a protocol using pyridinium bromide offers a compelling alternative. This method avoids pyrophoric reagents like n-butyllithium and can be performed on a decagram scale.[3]
Comparative Protocol Summary
| Parameter | Pyridinium Bromide Method |
| Catalyst | Pyridinium bromide (5 mol%) |
| Solvent | Toluene (0.2 M) |
| Temperature | 60 °C |
| Reaction Time | 1.5 hours |
| Reported Yield | ~96% (NMR Yield) |
| Reference | [3] |
This method represents a significant advancement, offering high yields under milder conditions with a recyclable catalyst, aligning with the principles of green chemistry.
Part 4: Safety and Handling Precautions
All operations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
-
α-Pinene Oxide: Combustible liquid. Toxic if inhaled.[10] Avoid contact with skin and eyes.
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Diethylamine & Diethyl Ether: Highly flammable liquids. Vapors can form explosive mixtures with air.
-
Waste Disposal: Quench any residual n-butyllithium carefully with isopropanol before aqueous disposal. Dispose of all chemical waste in accordance with local and institutional regulations.[11] An eyewash station and safety shower must be readily accessible.[12]
Conclusion
The synthesis of this compound from α-pinene oxide is a classic example of selectivity control in organic chemistry. While the acid-catalyzed rearrangement often leads to a complex mixture of products, the use of a strong, non-nucleophilic base like lithium diethylamide provides a highly selective and high-yielding route to trans-pinocarveol. Furthermore, emerging methods utilizing catalysts like pyridinium bromide are paving the way for more sustainable and operationally simpler syntheses. The choice of protocol will depend on the specific requirements of the laboratory regarding scale, safety, and efficiency, but both methods presented here offer reliable pathways to this valuable monoterpenoid.
References
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Vicevic, M., Jachuck, R. J. J., Scott, K., Clark, J. H., & Wilson, K. (2004). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 6(10), 525-530. [Link]
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Vicevic, M. (2004). Catalytic rearrangement of alpha pinene oxide using spinning disc reactor technology. Newcastle University eTheses. [Link]
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Royal Society of Chemistry. (n.d.). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry. [Link]
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Plietker, B., et al. (2021). Isomerization of α‐Pinene Oxide to Trans‐this compound. Angewandte Chemie International Edition, 60(1), 356-360. [Link]
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Verma, A., et al. (2019). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry, 21(21), 5949-5961. [Link]
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Barakov, R., et al. (2021). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. ACS Sustainable Chemistry & Engineering, 9(38), 12895-12905. [Link]
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ResearchGate. (n.d.). Selective isomerization of α-pinene oxide to trans -carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies | Request PDF. [Link]
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Vyskočilová, E., Hašková, L., & Červený, L. (2019). Solvent-induced selectivity in α-pinene oxide isomerization catalyzed by Fe-modified zeolite beta. Chemical Papers, 73(7), 1621-1627. [Link]
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Bessière-Chrétien, Y., & Grison, C. (1988). (-)-trans-Pinocarveol. Organic Syntheses, 66, 154. [Link]
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ResearchGate. (n.d.). Rearrangement of α-pinene oxide using a Surface Catalysed Spinning Disc Reactor | Request PDF. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (-)-alpha-Pinene oxide, 95%. [Link]
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Vyskočilová, E., et al. (2020). Solvent Influence on Selectivity in α-Pinene Oxide Isomerization Using MoO3-Modified Zeolite BETA. Catalysts, 10(11), 1244. [Link]
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Ahmat, Y. M., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Advances, 11(53), 33621-33634. [Link]
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ResearchGate. (n.d.). Reaction schemes of α-pinene oxide isomerization to trans-carveol.... [Link]
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Stekrova, M., et al. (2017). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. Topics in Catalysis, 60(15-16), 1165-1177. [Link]
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ResearchGate. (n.d.). Sustainable Isomerization of α‐Pinene Oxide to trans‐Carveol using Formic Acid/Aniline System at Room Temperature | Request PDF. [Link]
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A Robust Biocatalytic Protocol for the Selective Synthesis of trans-Pinocarveol
< APPLICATION NOTE
Abstract
This application note details a reliable and selective enzymatic protocol for the production of trans-pinocarveol, a valuable bicyclic monoterpenoid alcohol used in the fragrance and pharmaceutical industries. Traditional chemical synthesis routes often suffer from harsh reaction conditions and the formation of multiple byproducts.[1] This biocatalytic method leverages the high selectivity of enzymes to overcome these limitations, offering a greener and more efficient alternative. The protocol describes two primary enzymatic strategies: the direct allylic oxidation of β-pinene and the stereoselective esterification of a racemic pinocarveol mixture using lipases. Detailed, step-by-step procedures for reaction setup, monitoring, product extraction, and analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS) are provided for researchers, chemists, and drug development professionals.
Introduction
This compound (C₁₀H₁₆O) is a bicyclic monoterpenoid alcohol with significant applications as a fragrance component and a chiral building block for synthesizing complex molecules.[2] It exists as cis- and trans- stereoisomers, with the trans-isomer being particularly sought after. Conventional chemical synthesis often involves catalysts like selenium dioxide or multi-step pathways that can be hazardous and yield a mixture of products, including campholenic aldehyde and other isomers, complicating purification and reducing overall yield.[1][2]
Biocatalysis presents a powerful alternative, utilizing the inherent specificity of enzymes to perform targeted chemical transformations under mild, aqueous conditions. Enzymes like cytochrome P450 monooxygenases (P450s) can catalyze the direct hydroxylation of C-H bonds, while lipases can perform highly selective esterification or hydrolysis reactions.[3][4][5] This note provides protocols based on two effective enzymatic approaches:
-
Direct Oxidation: Using a whole-cell biocatalyst or an isolated monooxygenase to convert β-pinene directly to trans-pinocarveol.
-
Kinetic Resolution: Using a lipase such as Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer from a racemic mixture of this compound, allowing for the separation of the desired enantiomerically pure alcohol.[6]
This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing a clear path to successful implementation.
Principle of the Methods
Direct Allylic Hydroxylation
The most direct biocatalytic route involves the allylic hydroxylation of β-pinene. This reaction is typically catalyzed by cytochrome P450 monooxygenases, which are capable of activating molecular oxygen to insert a hydroxyl group at a non-activated C-H bond with high regio- and stereoselectivity.[4][7]
The overall transformation is: β-Pinene + O₂ + NADPH + H⁺ → trans-Pinocarveol + NADP⁺ + H₂O
The enzyme's active site geometry dictates the specific carbon atom that is hydroxylated, leading to the preferential formation of the trans-isomer.[3]
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is an effective strategy when starting with a racemic or mixed isomer substrate. Lipases are widely used for this purpose due to their stereoselectivity and stability in organic solvents.[8][9] The principle relies on the enzyme's ability to acylate one enantiomer much faster than the other.
In this process, a racemic mixture of (±)-pinocarveol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively convert one enantiomer (e.g., (+)-trans-pinocarveol) into its corresponding ester, leaving the other enantiomer (e.g., (-)-trans-pinocarveol) unreacted. The resulting mixture of ester and alcohol can then be easily separated by standard chromatographic techniques.
Visualization of Biocatalytic Pathways
Caption: Biocatalytic routes for producing trans-pinocarveol.
Detailed Experimental Protocols
Protocol A: Whole-Cell Biotransformation of β-Pinene
This protocol is adapted from methodologies using microorganisms known to possess pinene-hydroxylating capabilities, such as certain strains of Aspergillus niger or engineered E. coli expressing P450s.[10]
4.1. Materials and Reagents
-
Microorganism: Aspergillus niger TBUYN-2 or a suitable engineered strain.
-
Growth Medium: Potato Dextrose Broth (PDB) or Terrific Broth (TB) for engineered strains.
-
Substrate: (-)-β-Pinene (≥99% purity).
-
Inducer (if required): Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Biotransformation Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.
-
Antifoaming Agent: Antifoam 204.
-
Extraction Solvent: Ethyl acetate (GC grade).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
4.2. Step-by-Step Procedure
-
Inoculum Preparation: Inoculate 50 mL of sterile growth medium in a 250 mL flask with the microbial strain. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.
-
Bioreactor Setup: Transfer the inoculum to a 1 L bioreactor containing 500 mL of fresh growth medium. Add a few drops of antifoaming agent.
-
Cell Growth & Induction: Grow the cells at 30°C. If using an engineered strain, add inducer (e.g., 0.5 mM IPTG) when the optical density (OD₆₀₀) reaches 0.6-0.8 and incubate for another 4-6 hours.
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with sterile biotransformation buffer.
-
Biotransformation: Resuspend the cell pellet in 200 mL of biotransformation buffer to a final concentration of ~50 g/L (wet cell weight). Transfer to a 500 mL baffled flask.
-
Substrate Addition: Add (-)-β-pinene to the cell suspension to a final concentration of 10 mM. Causality Note: β-pinene can be toxic to cells at high concentrations; adding it to a dense resting-cell suspension minimizes toxicity and maximizes catalytic activity.
-
Reaction: Incubate the flask at 25-30°C with vigorous shaking (220 rpm) for 24-72 hours. Monitor the reaction progress by taking 1 mL aliquots at regular intervals.
-
Product Extraction: To the 1 mL aliquot, add 1 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge to separate the phases. Collect the organic (top) layer.
-
Sample Preparation for GC-MS: Dry the collected organic layer over anhydrous Na₂SO₄ and filter it into a GC vial for analysis.
Protocol B: Lipase-Catalyzed Kinetic Resolution of (±)-Pinocarveol
This protocol utilizes the commercially available immobilized lipase Novozym 435 (Candida antarctica Lipase B).
4.1. Materials and Reagents
-
Enzyme: Novozym 435 (immobilized CALB).
-
Substrate: Racemic (±)-trans-pinocarveol.
-
Acyl Donor: Vinyl acetate.
-
Solvent: Toluene or Hexane (anhydrous).
-
Molecular Sieves: 4 Å (activated).
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL oven-dried flask, add 1.0 g of (±)-trans-pinocarveol (6.57 mmol) and 20 mL of anhydrous toluene.
-
Add Acyl Donor: Add 1.5 equivalents of vinyl acetate (0.85 g, 9.85 mmol). Causality Note: Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which is volatile and does not require removal, driving the reaction forward.
-
Add Enzyme: Add 100 mg of Novozym 435 and a small amount of activated molecular sieves to ensure anhydrous conditions. Lipases require a minimal amount of water for activity, but excess water will promote hydrolysis instead of esterification.[9]
-
Reaction: Seal the flask and place it in a shaker incubator at 40-50°C and 150 rpm.
-
Monitoring: Monitor the reaction progress by GC analysis until ~50% conversion is reached. This indicates that one enantiomer has been mostly consumed.
-
Enzyme Removal: Once the desired conversion is achieved, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Solvent Removal: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.
-
Separation: The resulting residue, a mixture of trans-pinocarvyl acetate and unreacted trans-pinocarveol, can be separated using column chromatography on silica gel.
Analytical Protocol: GC-MS Quantification
Accurate identification and quantification are critical for assessing reaction success. GC-MS is the ideal technique for analyzing volatile terpenoids.[11]
5.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 7000D TQ MS (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split mode (50:1).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 2 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-350 m/z.
5.2. Data Analysis
-
Identification: Identify product peaks by comparing their retention times and mass spectra with authentic standards and library data (e.g., NIST). trans-Pinocarveol typically shows a molecular ion peak (M⁺) at m/z 152 and characteristic fragments.
-
Quantification: Create a calibration curve using standard solutions of known concentrations of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.[12]
Expected Results & Troubleshooting
The success of these protocols depends on careful control of reaction parameters. Below are expected outcomes and common issues.
| Parameter | Protocol A (Whole-Cell) | Protocol B (Lipase Resolution) |
| Substrate | (-)-β-Pinene | (±)-trans-Pinocarveol |
| Key Biocatalyst | P450 Monooxygenase | Candida antarctica Lipase B |
| Typical Solvent | Aqueous Buffer (pH 7.4) | Anhydrous Toluene/Hexane |
| Temperature | 25-30°C | 40-50°C |
| Reaction Time | 24-72 hours | 4-24 hours |
| Expected Yield | 5-40% conversion | >95% yield (ester + alcohol) |
| Product Purity | Moderate to High | High (after chromatography) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conversion (Protocol A) | 1. Low enzyme activity. 2. Substrate toxicity. 3. Insufficient oxygen supply. | 1. Optimize induction conditions; ensure cofactor availability. 2. Add substrate in batches or use a two-phase system. 3. Use baffled flasks; increase agitation speed. |
| Low/No Conversion (Protocol B) | 1. Inactive enzyme. 2. Excess water in the system. 3. Incorrect solvent. | 1. Use fresh, properly stored enzyme. 2. Use anhydrous solvents and activated molecular sieves. 3. Ensure the solvent is non-polar and anhydrous. |
| Formation of Byproducts | 1. Over-oxidation of the product (Protocol A). 2. Non-specific enzyme activity. | 1. Monitor reaction closely and stop at optimal time. 2. Screen different enzymes or use engineered strains for higher selectivity. |
| Poor Enantioselectivity (Protocol B) | 1. Reaction run past 50% conversion. 2. Non-optimal temperature. | 1. Stop the reaction as close to 50% conversion as possible. 2. Optimize the reaction temperature; lower temperatures often increase selectivity. |
Overall Workflow Diagram
Caption: General experimental workflow for biocatalytic this compound synthesis.
References
-
García-Ruiz, E., et al. (2021). Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. MDPI. Available at: [Link]
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Amaral, M. S. S., et al. (2023). Lipase-catalysed changes in essential oils revealed by comprehensive two-dimensional gas chromatography. PMC - NIH. Available at: [Link]
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Griffiths, E. T., et al. (1987). The initial steps in the degradation of the bicyclic monoterpene, (–)-alpha-pinene, by a new isolate, Pseudomonas fluorexem NCIMB 11671. ResearchGate. Available at: [Link]
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Wikipedia contributors. (n.d.). This compound. Wikipedia. Available at: [Link]
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Zorn, H., et al. (2001). Degradation of alpha-pinene oxide and [2H7]-2,5,6-trimethyl-hept-(2E)-enoic acid by Pseudomonas fluorescens NCIMB 11761. PubMed. Available at: [Link]
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Murzin, D. Y., et al. (2016). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. SpringerLink. Available at: [Link]
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Fessner, N. D. (2019). P450 Monooxygenases Enable Rapid Late-Stage Diversification of Natural Products via C-H Bond Activation. PubMed. Available at: [Link]
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Owolabi, M. A., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society. Available at: [Link]
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Lu, R., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. Available at: [Link]
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Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]
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Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Szaleniec, M., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. PubMed. Available at: [Link]
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areme. (n.d.). GC-MS Method for Essential Oil Analysis. areme. Available at: [Link]
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Brylewska, K., et al. (2022). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. MDPI. Available at: [Link]
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Ghamgui, H., et al. (2013). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. Available at: [Link]
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Shcherbakova, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. Available at: [Link]
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Application Note & Protocols: Asymmetric Synthesis of Chiral Pinocarveol Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocarveol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its rigid bicyclo[3.1.1]heptane framework and defined stereocenters make it an attractive intermediate. The asymmetric synthesis of its specific chiral isomers, particularly (+)- and (-)-trans-pinocarveol, presents a significant challenge that requires precise control over stereochemistry. This guide provides an in-depth analysis of key synthetic strategies, explaining the mechanistic rationale behind experimental choices and offering detailed, field-proven protocols for researchers. We will explore two primary pathways: the direct allylic oxidation of pinenes and the sequential asymmetric epoxidation of α-pinene followed by stereoselective isomerization.
Strategic Pathways to Chiral this compound
The synthesis of enantiomerically pure this compound isomers predominantly originates from the abundant natural terpenes α-pinene and β-pinene. The choice of starting material and synthetic route dictates the stereochemical outcome. Two dominant strategies have emerged as effective:
-
Direct Catalytic Allylic Oxidation: This approach involves the direct installation of a hydroxyl group at the allylic position of a pinene isomer. Achieving high enantioselectivity requires a chiral catalyst or biocatalyst that can differentiate between the prochiral C-H bonds.[2][3]
-
Epoxidation-Isomerization Sequence: This two-step pathway first involves the asymmetric epoxidation of the double bond in α-pinene to form a chiral epoxide intermediate. Subsequent regioselective and stereoselective ring-opening and rearrangement of the epoxide yields the target this compound isomer.[4][5]
The following diagram illustrates these primary synthetic routes.
Caption: Primary synthetic routes to this compound isomers.
Method 1: Catalytic Allylic Oxidation of Pinenes
Direct allylic oxidation is an atom-economical approach to functionalize the pinene skeleton. While classic methods using stoichiometric selenium dioxide are effective for producing racemic or diastereomeric mixtures, modern asymmetric methods employ chiral catalysts to achieve high enantioselectivity.[5][6]
Principle and Rationale
The core challenge is to selectively activate a specific allylic C-H bond in the presence of the reactive C=C double bond. Selenium dioxide (SeO2), often used with an oxidant like hydrogen peroxide, operates via an ene-type mechanism. However, this method lacks inherent enantiocontrol.
For asymmetric synthesis, biocatalysis offers a powerful alternative. Enzymes such as cytochrome P450 monooxygenases and peroxidases possess chiral active sites that bind the substrate in a specific orientation, directing oxidation to a single prochiral position.[3][7][8] This mimics nature's approach to terpene functionalization and can deliver high enantiomeric excess (ee) under mild, environmentally benign conditions.[3]
Protocol 1: SeO₂-Catalyzed Oxidation of β-Pinene to (+)-trans-Pinocarveol
This protocol is adapted from a classic, robust procedure and serves as a baseline for allylic oxidation.[5] It is highly effective for producing trans-pinocarveol, although it relies on the chirality of the starting material rather than an asymmetric catalyst for enantioselectivity. Starting with optically active β-pinene is crucial.
Materials:
-
(-)-β-Pinene
-
Selenium Dioxide (SeO₂) (Caution: Highly Toxic)[5]
-
tert-Butyl alcohol
-
50% Hydrogen Peroxide (H₂O₂) (Caution: Strong Oxidizer)[5]
-
Benzene (Caution: Carcinogen)[5]
-
Saturated aqueous ammonium sulfate
-
Anhydrous sodium sulfate
-
Hydroquinone
Procedure:
-
Safety First: This reaction must be performed in a well-ventilated fume hood behind a safety screen. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Reaction Setup: Equip a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
Reagent Charging: Add a solution of 0.74 g (0.0067 mol) of selenium dioxide in 150 mL of tert-butyl alcohol to the flask. Follow this with 68 g (0.50 mol) of (-)-β-pinene.
-
Initiation: Warm the mixture to 40°C using a water bath.
-
Oxidant Addition: Add 35 mL (0.62 mol) of 50% aqueous hydrogen peroxide dropwise over 90 minutes. It is critical to maintain the internal reaction temperature between 40–50°C. Use a cold water bath for cooling as needed to control any exotherm.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.
-
Workup:
-
Dilute the reaction mixture with 50 mL of benzene.
-
Transfer the mixture to a separatory funnel and wash with three 50-mL portions of saturated aqueous ammonium sulfate to remove residual peroxide and selenium salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Stabilization and Isolation:
-
Add a small amount of hydroquinone to inhibit potential polymerization.
-
Remove the solvents using a rotary evaporator.
-
Purify the crude product by vacuum distillation to isolate trans-pinocarveol (b.p. 60–70°C at 1 mm Hg).[5]
-
Expected Outcome: This procedure typically yields 37–42 g (49–55%) of (+)-trans-pinocarveol.[5]
Method 2: Asymmetric Epoxidation and Stereoselective Isomerization
This powerful two-step strategy offers excellent control over the final product's stereochemistry by first creating a chiral epoxide, which is then rearranged with high selectivity.
Principle and Rationale
Step A: Asymmetric Epoxidation. The first step involves the enantioselective epoxidation of α-pinene. While the Sharpless Asymmetric Epoxidation is famously used for allylic alcohols, the principle of using a chiral catalyst to deliver an oxygen atom to one specific face of a double bond is central here.[9][10][11] For non-allylic olefins like α-pinene, chiral catalyst systems based on manganese (e.g., Jacobsen-Katsuki epoxidation) or other transition metals are employed to create α-pinene oxide with high enantiopurity.
Step B: Stereoselective Isomerization. The resulting chiral α-pinene oxide is then treated with a base or an acid catalyst. The choice of catalyst is critical for the regioselectivity of the ring-opening. Strong, sterically hindered bases, such as lithium diethylamide, are known to selectively abstract a proton from one of the methyl groups on the gem-dimethyl bridge, initiating a rearrangement cascade that leads predominantly to trans-pinocarveol.[5] More recently, task-specific ionic liquids have also been shown to effectively catalyze this isomerization with high selectivity.[4]
Caption: Base-catalyzed isomerization of α-pinene oxide.
Protocol 2: Isomerization of (+)-α-Pinene Oxide to (+)-trans-Pinocarveol
This protocol focuses on the second, critical step of the sequence. It assumes the availability of enantiomerically pure (+)-α-pinene oxide.
Materials:
-
(+)-α-Pinene oxide
-
Diethylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (Caution: Pyrophoric)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate
Procedure:
-
Safety First: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. n-Butyllithium is pyrophoric and must be handled with extreme care.
-
Base Preparation (Lithium Diethylamide):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the temperature below 5°C.
-
Stir the resulting solution at 0°C for 30 minutes to ensure complete formation of lithium diethylamide (LDA).
-
-
Isomerization Reaction:
-
In a separate inert-atmosphere flask, dissolve (+)-α-pinene oxide (1 equivalent) in anhydrous THF.
-
Cool this solution to 0°C.
-
Slowly transfer the prepared LDA solution into the epoxide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to yield pure (+)-trans-pinocarveol.
-
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on factors such as desired stereoisomer, available starting materials, scalability, and tolerance for hazardous reagents.
| Method | Starting Material | Key Reagent/Catalyst | Major Product | Typical ee (%) | Typical Yield (%) | Key Considerations |
| SeO₂ Oxidation [5] | (-)-β-Pinene | SeO₂, H₂O₂ | (+)-trans-Pinocarveol | >95% (substrate controlled) | 49–55% | Highly toxic SeO₂, requires optically pure starting material. |
| Biocatalytic Oxidation [2][7] | (+)-α-Pinene | P450 Monooxygenase / Peroxidase | (+)-Verbenol, this compound | Variable, can be >90% | Variable | Green conditions, high selectivity possible, requires enzyme screening/engineering. |
| Epoxidation/Isomerization [5][12] | (+)-α-Pinene | 1. Chiral Epoxidation Cat. 2. LiNEt₂ | (+)-trans-Pinocarveol | >98% (catalyst controlled) | 70–80% (over two steps) | Two-step process, requires pyrophoric reagents, excellent stereocontrol. |
| Ionic Liquid Isomerization [4] | α-Pinene Oxide | Phosphorus anion ILs | trans-Carveol / this compound | >95% (substrate controlled) | ~74% selectivity | Greener solvent/catalyst, good selectivity, catalyst is reusable. |
General Experimental Workflow
A successful synthesis requires a systematic workflow from reaction execution to final product analysis.
Caption: Standard experimental workflow for synthesis and analysis.
Purification and Characterization:
-
Purification: Fractional distillation under reduced pressure is effective for separating this compound from other terpene derivatives.[5] For higher purity, silica gel column chromatography is recommended.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Purity: The enantiomeric excess (ee) must be determined using a chiral analytical technique, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), by comparing the product to racemic and/or authentic chiral standards.
References
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- Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO 2 /SiO 2 C
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- Synthesis of Chiral Polymer Catalysts and Their Applic
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Application Notes & Protocols for the Extraction of Pinocarveol from Eucalyptus Leaves
Abstract: This document provides a comprehensive technical guide for the extraction, isolation, and analysis of pinocarveol, a bicyclic monoterpenoid, from the leaves of Eucalyptus species. This compound is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries, notably for its potential as a GABA modulator[1][2]. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind methodological choices. We will explore three primary extraction techniques: steam distillation, solvent extraction, and supercritical fluid extraction (SFE), followed by analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound (C₁₀H₁₆O) is a naturally occurring bicyclic monoterpenoid alcohol found in the essential oils of numerous plants, including various Eucalyptus species such as Eucalyptus globulus[3][4][5]. It exists in cis- and trans- stereoisomeric forms[3]. As a component of essential oils, it contributes to their characteristic aroma and has been investigated for several biological activities[1][2]. The extraction of this compound is the critical first step in harnessing its potential for research and commercial applications. The choice of extraction method is paramount as it directly influences the yield, purity, and integrity of the final product.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for optimizing extraction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1][3] |
| Molar Mass | 152.23 g/mol | [1][6] |
| Appearance | Viscous, light yellow or pale straw-colored oil | [1][7] |
| Odor | Warm, woody, balsamic, slightly piney | [1][7][8] |
| Boiling Point | ~210-217 °C at 760 mmHg | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [1][3][7] |
Part 1: Pre-Extraction & Botanical Considerations
The success of any natural product extraction begins with the careful selection and preparation of the source material.
Selection of Eucalyptus Species
The chemical composition of eucalyptus essential oil, and thus the concentration of this compound, varies significantly between species[5][9]. While 1,8-cineole (eucalyptol) is often the dominant compound, species such as Eucalyptus globulus, E. maideni, E. cinerea, and others have been shown to contain trans-pinocarveol[9][10]. Researchers should consult phytochemical databases and literature to select species known to have a higher relative abundance of this compound[5][9].
Causality: Selecting a species with a higher intrinsic concentration of the target compound directly increases the potential yield, making the entire extraction process more efficient and economically viable.
Harvesting and Preparation of Plant Material
-
Harvesting: For maximal essential oil content, eucalyptus leaves should be harvested in the morning on a dry day, as this is when volatile oil concentrations are typically at their peak[11].
-
Cleaning: Immediately after harvesting, rinse the leaves with water to remove dust and debris. Pat them dry or allow them to air dry in a shaded, well-ventilated area to prevent mold growth and degradation of volatile compounds[11].
-
Size Reduction: The efficiency of extraction is highly dependent on the surface area of the plant material. Chop or grind the dried or fresh leaves into smaller, uniform pieces[11][12].
Causality: Grinding the leaves ruptures the oil glands, increasing the surface area available for contact with the extraction medium (steam, solvent, or supercritical fluid), which significantly improves the rate and completeness of the extraction[11].
Part 2: Extraction Methodologies & Protocols
The choice of extraction method is a critical decision dictated by laboratory capabilities, desired purity, yield requirements, and environmental considerations.
Figure 1: General workflow for the extraction of this compound.
Method 1: Steam Distillation
This is the most common and traditional method for extracting essential oils. It is particularly suitable for volatile and thermally stable compounds like this compound. The process uses steam to vaporize the volatile compounds, which are then condensed and collected[13][14].
Principle: Steam distillation lowers the boiling point of the target compounds, allowing them to co-distill with water at temperatures around 100°C, well below their decomposition temperature[12][15]. This preserves the delicate chemical structure of the terpenes[11].
Figure 2: Step-by-step workflow for steam distillation.
Protocol: Laboratory-Scale Steam Distillation
-
Apparatus Setup: Assemble a Clevenger-type distillation apparatus, which includes a round-bottom flask, a heating mantle, the Clevenger trap, and a condenser[16][17].
-
Loading: Place approximately 200-500 g of freshly ground eucalyptus leaves into the round-bottom flask. Add distilled water until the plant material is fully submerged, typically a 1:4 or 1:5 ratio (w/v) of plant material to water[16].
-
Heating: Begin heating the flask. The goal is to bring the water to a gentle boil to produce a steady flow of steam[18].
-
Distillation: As steam passes through the plant material, it ruptures the oil glands and carries the volatilized essential oils into the condenser[11].
-
Condensation: Circulate cold water through the condenser. This will cool the vapor, turning it back into a liquid distillate composed of water (hydrosol) and essential oil[18].
-
Collection & Separation: The distillate collects in the Clevenger trap. Because the essential oil is less dense than water, it will float on top, allowing for easy separation[11][13].
-
Duration: Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the trap[17].
-
Drying: Collect the separated oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the crude oil in a sealed, dark glass vial at 4°C.
Method 2: Solvent Extraction
This method uses an organic solvent to dissolve the terpenes from the plant material. It can be highly efficient but requires a final step to remove the solvent[14][19].
Principle: Based on the "like dissolves like" principle, a solvent with a polarity similar to this compound is chosen to solubilize the target compound and other lipophilic constituents from the plant matrix[20].
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The Rising Profile of Pinocarveol: A Versatile Chiral Precursor for Pharmaceutical Intermediates
Introduction: The relentless pursuit of novel therapeutic agents has intensified the demand for structurally complex and stereochemically defined building blocks.[1] Natural products, with their inherent chirality and functional group diversity, represent a rich and often underutilized source of such precursors. Pinocarveol, a bicyclic monoterpenoid alcohol, is emerging as a compelling starting material for the synthesis of high-value pharmaceutical intermediates.[2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging the unique chemical architecture of this compound for the efficient construction of key molecular scaffolds.
This compound is a naturally occurring compound found in various essential oils and exists as cis- and trans-diastereomers.[3] Its rigid bicyclo[3.1.1]heptane framework, coupled with a strategically positioned hydroxyl group and an exocyclic double bond, offers a rich platform for a multitude of chemical transformations. This guide will delve into the core reactivity of this compound and provide detailed protocols for its conversion into versatile intermediates, such as chiral epoxides and β-amino alcohols, which are privileged motifs in a wide array of pharmaceuticals.[4][5] A recent patent highlights the potential of this compound itself in pharmaceutical compositions for treating metabolic diseases, further underscoring the biomedical relevance of this scaffold.[6]
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molar Mass | 152.23 g/mol | [2] |
| Appearance | Viscous, light yellow oil | [2] |
| Boiling Point | 210 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [3] |
| Stereoisomers | Exists as cis- and trans-diastereomers | [3] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the secondary allylic alcohol and the exocyclic double bond. This dual functionality allows for a range of selective transformations.
Key Synthetic Transformations:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, pinocarvone, a valuable intermediate in its own right.
-
Epoxidation: The exocyclic double bond is susceptible to epoxidation, leading to the formation of a chiral epoxide. This transformation is of particular interest as epoxides are highly versatile intermediates for the introduction of various functionalities.[4]
-
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of a wide range of substituents.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, which can be used to modulate the molecule's properties or to act as protecting groups during subsequent transformations.
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, making it an ideal choice for the transformation of this compound.[7][8][9] This protocol yields a chiral epoxide that can be further elaborated into a variety of valuable intermediates, such as β-amino alcohols.[4][5][10]
Reaction Scheme:
Caption: Sharpless Asymmetric Epoxidation of this compound.
Step-by-Step Methodology:
-
Preparation of the Catalyst: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂). Cool the solvent to -20 °C. Add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the dropwise addition of (+)-diethyl tartrate ((+)-DET). Stir the mixture for 30 minutes at -20 °C.
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound in anhydrous CH₂Cl₂ and add 4 Å molecular sieves. Cool the mixture to -20 °C.
-
Addition of Reagents: To the this compound solution, add the pre-formed catalyst solution via cannula. Finally, add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene dropwise, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of celite, washing with CH₂Cl₂.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound epoxide.
Data Summary Table:
| Parameter | Value |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Reaction Temperature | -20 °C |
| Reaction Time | 4-6 hours |
Protocol 2: Synthesis of a Chiral β-Amino Alcohol from this compound Epoxide
β-Amino alcohols are crucial building blocks for the synthesis of many pharmaceuticals, including antivirals and antihypertensives.[4][5] The ring-opening of chiral epoxides with amines is a direct and efficient method for their preparation.[4][10][11][12]
Reaction Scheme:
Caption: Ring-Opening of this compound Epoxide with an Amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound epoxide in a suitable solvent such as ethanol (EtOH) or isopropanol (iPrOH).
-
Addition of Amine: Add the desired primary or secondary amine (R-NH₂) to the solution. The choice of amine will determine the final substitution pattern of the β-amino alcohol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting epoxide by TLC or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or flash column chromatography to yield the pure β-amino alcohol.
Data Summary Table:
| Parameter | Value |
| Typical Yield | 70-90% |
| Regioselectivity | Typically high, with nucleophilic attack at the less hindered carbon |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
Self-Validating System: Analytical Characterization
To ensure the trustworthiness of these protocols, rigorous analytical characterization of the products is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized intermediates.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., hydroxyl, amine, epoxide).
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the chiral products, validating the stereoselectivity of the asymmetric reactions.
Conclusion
This compound represents a readily available and economically viable chiral starting material with significant potential for the synthesis of complex pharmaceutical intermediates. The protocols detailed in this guide for the synthesis of chiral epoxides and β-amino alcohols provide a solid foundation for researchers to explore the rich chemistry of this versatile monoterpenoid. The ability to generate stereochemically defined and functionally dense molecules from this compound opens up new avenues for the development of novel drug candidates.
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Li, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(18), 4239. Available at: [Link]
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Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Åbo Akademi University Research Portal. Available at: [Link]
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Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. ResearchGate. Available at: [Link]
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Sharma, M., & Singh, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-38. Available at: [Link]
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Sharma, M., & Singh, A. (n.d.). EXTENDED ABSTRACT. Open Access Journals. Available at: [Link]
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Kumar, P., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(5), 963-966. Available at: [Link]
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Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]
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Chen, F. F., et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 10(15), 8436-8442. Available at: [Link]
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PubChem. (n.d.). (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol. National Center for Biotechnology Information. Available at: [Link]
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Sánchez-Velandia, J., Valdivieso, L. M., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Semantic Scholar. Available at: [Link]
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Todea, A., et al. (2021). Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. Molecules, 26(2), 439. Available at: [Link]
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Fernandez-Casado, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9447-9511. Available at: [Link]
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Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available at: [Link]
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Chiral Amine Synthesis. Methods, Developments and Applications. (2012). ResearchGate. Available at: [Link]
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Puetz, S., et al. (2022). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances. Frontiers in Catalysis, 2. Available at: [Link]
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Periasamy, M., & Thirumalaikumar, M. (2000). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 54(10), 633-637. Available at: [Link]
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Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Available at: [Link]
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Li, B., et al. (2023). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 59(59), 9035-9051. Available at: [Link]
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Ianni, A., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5163. Available at: [Link]
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de Sousa, J. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(1), 1-28. Available at: [Link]
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Application Note & Protocol: A High-Yield, Catalytic Approach to the Synthesis of trans-Pinocarveol via Allylic Oxidation of β-Pinene
Abstract: This document provides a comprehensive guide for the high-yield synthesis of trans-pinocarveol, a valuable chiral building block and fragrance component, from the renewable feedstock β-pinene.[1] The protocol is centered on a robust and well-documented allylic oxidation reaction utilizing catalytic selenium dioxide with hydrogen peroxide as the terminal oxidant. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure with an emphasis on safety and reproducibility, and discuss key parameters for process optimization. This guide is intended for researchers in organic synthesis, natural product chemistry, and drug development.
Introduction and Strategic Overview
trans-Pinocarveol is a bicyclic monoterpenoid alcohol found in various essential oils.[2] Its unique stereochemistry makes it a versatile chiral precursor in the synthesis of more complex molecules and a sought-after ingredient in the flavor and fragrance industry. The starting material, β-pinene, is a major constituent of turpentine, a readily available and renewable resource derived from the paper industry, making this synthesis an attractive example of green chemistry.[3][4]
The most direct route to trans-pinocarveol from β-pinene is through allylic oxidation, which selectively functionalizes the carbon atom adjacent to the exocyclic double bond.[1] While various methods exist, including photooxidation and those using heterogeneous catalysts, the use of selenium dioxide (SeO₂) has a long history of reliability.[5][6] This application note details a refined protocol that employs only a catalytic amount of SeO₂ with hydrogen peroxide (H₂O₂) as an inexpensive and environmentally benign oxidant, significantly improving safety and sustainability over older methods that required stoichiometric, toxic reagents.[7]
Reaction Mechanism: The Ene and[4][9]-Sigmatropic Rearrangement
The selective oxidation of the allylic position in β-pinene by selenium dioxide proceeds through a well-established pathway involving two key pericyclic reactions. Understanding this mechanism is crucial for appreciating the reaction's selectivity and for troubleshooting.
-
Ene Reaction: The reaction initiates with an electrophilic attack by selenious acid (formed in situ from SeO₂ and H₂O₂) on β-pinene. The exocyclic double bond acts as the nucleophile in an "ene" reaction. This step involves the formation of a new C-Se bond, a shift of the double bond, and the abstraction of an allylic proton, resulting in an allylseleninic acid intermediate.
-
[3][8]-Sigmatropic Rearrangement: This intermediate is unstable and rapidly undergoes a[3][8]-sigmatropic rearrangement. This concerted, five-membered cyclic transition state transfers the oxygen atom from selenium to the carbon backbone, simultaneously breaking the C-Se bond and reforming the double bond in its original position.
-
Hydrolysis: The resulting selenite ester is then hydrolyzed during the reaction or aqueous workup to liberate the final product, trans-pinocarveol, and regenerate the selenium-based catalyst.
The stereochemistry of the final product is dictated by the sterically favored approach of the reagent and the geometry of the rearrangement.
Caption: Reaction pathway from β-pinene to trans-pinocarveol.
Experimental Protocol
This protocol is adapted from a highly reliable procedure published in Organic Syntheses, ensuring its robustness and reproducibility.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| β-Pinene (99%) | Reagent | Standard Supplier | Ensure high purity for optimal yield. |
| Selenium Dioxide | ACS Reagent, ≥99% | Standard Supplier | Highly Toxic . Handle with extreme care.[7] |
| Hydrogen Peroxide | 50% w/w in H₂O | Standard Supplier | Strong Oxidizer . Corrosive.[7] |
| tert-Butyl Alcohol | Anhydrous, ≥99.5% | Standard Supplier | Solvent. |
| Benzene | Anhydrous, ≥99.8% | Standard Supplier | Carcinogen . Use in a certified fume hood. |
| Ammonium Sulfate | ACS Reagent, ≥99% | Standard Supplier | For aqueous wash. |
| Sodium Sulfate | Anhydrous, Granular | Standard Supplier | Drying agent. |
| Hydroquinone | Reagent | Standard Supplier | Inhibitor for distillation. |
Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer and stirring guide
-
Thermometer
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Heating mantle with temperature controller / Water bath
-
Rotary evaporator
-
Short-path distillation apparatus
Safety Precautions
-
Selenium Toxicity: Selenium compounds are extremely toxic and teratogenic. Always handle selenium dioxide in a fume hood, wearing nitrile gloves, a lab coat, and safety glasses. Avoid inhalation of dust.[7]
-
Hydrogen Peroxide Hazard: 50% hydrogen peroxide is a strong oxidizer and will cause severe skin burns.[7] Wear appropriate gloves and eye protection. Reactions can become exothermic; ensure a cooling bath is readily available.
-
Benzene Hazard: Benzene is a known carcinogen. All operations involving benzene must be conducted in a well-ventilated chemical fume hood.[7]
-
The entire reaction should be conducted behind a safety screen.
Step-by-Step Procedure
Caption: Experimental workflow for trans-pinocarveol synthesis.
-
Apparatus Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser.
-
Reagent Charging: Into the flask, add 150 mL of tert-butyl alcohol followed by 0.74 g (0.0067 mol) of selenium dioxide. Stir until the SeO₂ dissolves, then add 68 g (0.50 mol) of β-pinene.[7]
-
Initiating Reaction: Gently warm the mixture to 40°C using a water bath.
-
Oxidant Addition: Add 35 mL (0.62 mol) of 50% aqueous hydrogen peroxide dropwise from the addition funnel over approximately 90 minutes. The reaction is exothermic; maintain the internal temperature between 40–50°C by using a cold water bath as needed.[7]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours, ensuring the temperature remains in the 40-50°C range.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with 50 mL of benzene and transfer the entire mixture to a separatory funnel.
-
Washing: Wash the organic layer with three 50 mL portions of saturated aqueous ammonium sulfate solution to remove residual peroxide and water-soluble byproducts.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate.
-
Stabilization: Add a small spatula tip of hydroquinone to the dried solution to prevent polymerization during distillation.[7]
-
Solvent Removal: Remove the benzene and tert-butyl alcohol using a rotary evaporator.
-
Purification: Purify the crude product by simple distillation under reduced pressure. Collect the fraction boiling at 60–70°C (1 mm Hg).[7]
Expected Results and Data
| Parameter | Expected Value |
| Yield | 37–42 g (49–55%)[7] |
| Boiling Point | 60–70°C @ 1 mm Hg[7] |
| 92-93°C @ 8 mm Hg[9] | |
| Appearance | Colorless to light yellow oil[10] |
| Refractive Index (n²²D) | 1.4972[7] |
| Optical Rotation ([α]²⁰D) | +53.5° to +60.0° (c 2.5, methanol)[7] |
The identity and purity of the final product should be confirmed by standard analytical techniques such as Gas Chromatography (GC), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Discussion: Causality and Optimization
-
Catalyst Efficiency: The key advantage of this protocol is the use of catalytic SeO₂. This avoids the hazards and waste associated with stoichiometric selenium oxidations, where difficult-to-remove elemental selenium and organoselenide byproducts are common problems.[7]
-
Oxidant Choice: Hydrogen peroxide is a "green" oxidant, as its primary byproduct is water. The 50% concentration provides sufficient reactivity while being manageable with proper temperature control.
-
Temperature Control: Maintaining the 40-50°C window is critical. Lower temperatures result in a sluggish reaction, while higher temperatures risk uncontrolled decomposition of the hydrogen peroxide and can lead to over-oxidation or side reactions, reducing the yield of the desired allylic alcohol.[7]
-
Solvent System: tert-Butyl alcohol is an effective solvent that solubilizes both the nonpolar β-pinene and the polar reagents. The co-addition of benzene during workup improves the efficiency of the phase separation.
-
Pathways to Higher Yield: While this protocol provides a reliable yield of ~50-55%, research into alternative catalysts has shown promise. For instance, a heterogeneous catalyst system using a palladium-doped heteropolyacid on an SBA-15 support (Pd/HPA-300/SBA-15) has reported yields of up to 65% under different conditions (using H₂O₂ as the oxidant).[3] Such systems offer potential advantages in catalyst recovery and reuse, pointing toward future avenues for process optimization.
References
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Atmospheric Chemistry and Physics. (n.d.). Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Retrieved from [Link]
- Sánchez-Velandia, J. E., Valdivieso, L. M., Martínez, F., & Mejía, S. M. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts.
-
Atmospheric Chemistry and Physics Discussions. (2014). Supplement of Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2016). Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Retrieved from [Link]
- Musso, F., Gutierrez, V., Faraoni, M. B., & Volpe, M. A. (2023). ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS.
- Sánchez-Velandia, J., Valdivieso, L. M., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts.
- Wang, Y., et al. (2021). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. RSC Advances.
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Åbo Akademi University Research Portal. (n.d.). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Retrieved from [Link]
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National Institutes of Health. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. Retrieved from [Link]
- Vereecken, L., & Peeters, J. (2012). A theoretical study of the OH-initiated gas-phase oxidation mechanism of β-pinene (C10H16): first generation products. Physical Chemistry Chemical Physics, 14(11), 3802-3815.
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Latin American Applied Research. (2023). ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2-BASED CATALYSTS. Retrieved from [Link]
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Pontificia Universidad Javeriana. (n.d.). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Retrieved from [Link]
-
ResearchGate. (2019). Investigation of the alpha-pinene and beta-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR. Retrieved from [Link]
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ResearchGate. (n.d.). Isomerization of α‐Pinene Oxide to Trans‐this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-Pinocarveol. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. Retrieved from [Link]
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Thieme. (n.d.). Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. Retrieved from [Link]
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Organic Syntheses. (n.d.). trans-Pinocarveol from α-Pinene Oxide. Retrieved from [Link]
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The Good Scents Company. (n.d.). trans-pinocarveol. Retrieved from [Link]
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The Pherobase. (n.d.). Synthesis - trans-pinocarveol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids. Retrieved from [Link]
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Application Note: Enhanced Analytical Detection of Pinocarveol Through Derivatization
Introduction: The Analytical Challenge of Pinocarveol
This compound (C₁₀H₁₆O) is a bicyclic monoterpenoid and a secondary alcohol naturally present in the essential oils of numerous plant species, including Eucalyptus globulus and Picea abies.[1][2] As a significant contributor to the aroma and potential biological activity of these oils, its accurate quantification is crucial in the fragrance, flavor, and pharmaceutical industries.[3][4] However, the direct analysis of this compound, particularly at trace levels in complex matrices, presents several analytical hurdles. Its hydroxyl group imparts polarity, which can lead to poor peak shape and tailing in gas chromatography (GC), while its volatility can be both an asset and a challenge for reproducibility.[5] Furthermore, its thermal lability can lead to degradation in hot GC injectors, compromising quantitative accuracy.[6]
To overcome these challenges, chemical derivatization is an indispensable strategy. By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, we can significantly enhance the analytical performance of both GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. This application note provides a detailed guide to the derivatization of this compound, focusing on silylation and acylation, to improve detection limits, enhance peak symmetry, and achieve more robust and reliable quantification. We will delve into the causality behind the experimental choices and provide self-validating protocols for immediate application in a research setting.
The Rationale for Derivatization: Improving Analyte Properties
The primary goal of derivatizing this compound is to modify its chemical properties to be more amenable to chromatographic analysis.[5] The key benefits include:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point and increases the volatility of the analyte.[7] This is particularly advantageous for GC analysis, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[6]
-
Enhanced Thermal Stability: Derivatives, such as trimethylsilyl (TMS) ethers, are generally more thermally stable than their parent alcohols.[8] This minimizes on-column degradation and ensures that the detected peak corresponds to the intact analyte.
-
Improved Chromatographic Performance: The reduction in polarity achieved through derivatization leads to more symmetrical peak shapes and reduced tailing on common non-polar and mid-polar GC columns.[5] This, in turn, improves resolution and integration accuracy.
-
Characteristic Mass Spectra: Derivatization introduces specific functional groups that can direct fragmentation pathways in MS analysis.[9] For example, TMS derivatives often yield characteristic fragments (e.g., m/z 73) that can aid in compound identification and confirmation.[10]
Derivatization Strategies for this compound
Two of the most effective and widely used derivatization techniques for alcohols like this compound are silylation and acylation.
Silylation: The Gold Standard for Hydroxyl Group Derivatization
Silylation is the reaction of a hydroxyl group with a silylating agent to form a silyl ether.[11] This is a robust and versatile technique, with a wide range of available reagents. For this compound, trimethylsilylation is a highly effective approach.
The silylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[8] The reaction is often catalyzed by a base, such as pyridine or triethylamine, which acts as a hydrohalide scavenger and promotes the reaction.
Caption: Silylation of this compound Workflow.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that reacts readily with alcohols.[11] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially with sterically hindered alcohols.[8]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most volatile and reactive silylating agents, making it an excellent choice for trace analysis as its byproducts are also highly volatile and do not interfere with the chromatogram.[7]
This protocol is designed for the derivatization of this compound in a sample extract prior to GC-MS analysis.
Materials:
-
Sample containing this compound (e.g., essential oil extract in a suitable aprotic solvent like hexane or ethyl acetate)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry, as water will react with the silylating reagent.[11] If necessary, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in a known volume of anhydrous solvent.
-
Reagent Addition: To 100 µL of the sample extract in a reaction vial, add 50 µL of MSTFA and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and is particularly useful for secondary alcohols like this compound.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.
Self-Validation:
-
Completeness of Reaction: Analyze the derivatized sample by GC-MS. The absence of a peak at the retention time of underivatized this compound indicates a complete reaction.
-
Derivative Stability: Analyze the derivatized sample at different time points (e.g., 0, 4, 8, and 24 hours) to assess the stability of the silylated derivative. TMS derivatives are generally stable for several hours to a few days if kept dry.
Acylation: An Alternative Path to Enhanced Detection
Acylation involves the reaction of the hydroxyl group with an acylating agent (e.g., an acid chloride or anhydride) to form an ester.[12] This method is also effective in reducing polarity and improving chromatographic behavior.
The acylation of an alcohol is a nucleophilic acyl substitution reaction. The alcohol's oxygen attacks the carbonyl carbon of the acylating agent, leading to the formation of an ester and a byproduct (e.g., HCl if an acyl chloride is used). A base is typically added to neutralize the acidic byproduct and drive the reaction to completion.[13]
Caption: Acylation of this compound Workflow.
-
Acetyl Chloride: A readily available and reactive acylating agent that forms acetate esters.[12]
-
Trifluoroacetic Anhydride (TFAA): Produces highly volatile trifluoroacetyl esters, which are particularly suitable for GC-ECD (Electron Capture Detector) analysis due to the presence of fluorine atoms, although also amenable to MS detection.[5]
This protocol provides a method for the acetylation of this compound, which can be particularly useful for complex matrices where silylation might be problematic.[12]
Materials:
-
Sample containing this compound
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane or Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: As with silylation, ensure the sample is anhydrous.
-
Reagent Addition: To 100 µL of the sample extract in a reaction vial, add 50 µL of a 1:1 (v/v) solution of acetyl chloride and anhydrous pyridine.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. For more sterically hindered alcohols, gentle heating (e.g., 50°C for 15 minutes) may be required.
-
Work-up (Optional but Recommended): To remove excess reagents and the pyridinium hydrochloride salt, add 200 µL of deionized water and 200 µL of hexane. Vortex and allow the layers to separate. The upper organic layer contains the acetylated this compound.
-
Analysis: Transfer the organic layer to a clean vial for GC-MS analysis.
Expected Analytical Improvements and Data
The derivatization of this compound is expected to yield significant improvements in analytical performance. The following table summarizes typical validation parameters that can be achieved for the analysis of derivatized terpenes, based on literature values for similar compounds.[14][15]
| Parameter | Underivatized this compound | Derivatized this compound (Typical) | Rationale for Improvement |
| Limit of Detection (LOD) | 1-5 µg/mL | 0.1-0.5 µg/mL | Enhanced signal-to-noise ratio due to better peak shape and potentially more intense characteristic ions in MS.[16] |
| Limit of Quantitation (LOQ) | 5-15 µg/mL | 0.3-1.5 µg/mL | Improved precision and accuracy at lower concentrations due to sharper, more symmetrical peaks.[16] |
| Linearity (r²) | >0.99 | >0.995 | More consistent response across a wider concentration range due to reduced adsorption and degradation. |
| Peak Asymmetry | 1.5 - 2.5 | 1.0 - 1.3 | Elimination of hydrogen bonding reduces interactions with active sites in the GC system. |
| Recovery (%) | 70-90% | 90-110% | Reduced loss of analyte due to thermal degradation and adsorption. |
Chiral Analysis of this compound Enantiomers
This compound exists as enantiomers, which may have different biological activities.[17] The separation of these enantiomers is often necessary and can be achieved using chiral GC columns. Derivatization can also play a role in chiral separations. While direct separation of the enantiomers on a chiral stationary phase is common, derivatization with a chiral reagent can form diastereomers that can be separated on a non-chiral column.[5] However, for this compound, the use of a chiral GC column, such as one with a derivatized cyclodextrin stationary phase, is the more direct and common approach.[18] Derivatization of this compound prior to injection onto a chiral column can still be beneficial for the reasons of improved peak shape and thermal stability mentioned previously, leading to better resolution of the enantiomers.[19]
Conclusion
The derivatization of this compound via silylation or acylation is a critical step in overcoming the analytical challenges associated with its direct analysis. These methodologies significantly enhance the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved sensitivity, accuracy, and precision in GC-MS and LC-MS analyses. The protocols provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for the quantification of this compound in various matrices. By understanding the chemical principles behind these derivatization strategies, laboratories can ensure the generation of high-quality, reliable data for this important natural product.
References
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Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Preparation of TMS Derivatives for GC/MS. (n.d.). Caltech GPS. Retrieved January 8, 2026, from [Link]
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GC Derivatization. (n.d.). Unknown Source. Retrieved January 8, 2026, from [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. Retrieved January 8, 2026, from [Link]
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Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. (2013). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. Retrieved January 8, 2026, from [Link]
-
Isomerization of α‐Pinene Oxide to Trans‐this compound. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
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Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2007). MDPI. Retrieved January 8, 2026, from [Link]
-
Separation of enantiomers by gas chromatography. (2001). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2016). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
fragmentation patterns. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]
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LOD vs. LOQ In Cannabis Testing. (2025). Encore Labs. Retrieved January 8, 2026, from [Link]
-
Enantiomeric Composition of Essential Oils by Chiral GC/MS. (n.d.). SCISPEC. Retrieved January 8, 2026, from [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). Unknown Source. Retrieved January 8, 2026, from [Link]
-
Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. (n.d.). Waters Corporation. Retrieved January 8, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 8, 2026, from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2008). ResearchGate. Retrieved January 8, 2026, from [Link]
-
GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (2009). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Appendix G - Derivatization in GC MS. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. (2022). MDPI. Retrieved January 8, 2026, from [Link]
-
trans-pinocarveol. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]
-
Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Application Note: Solid-Phase Microextraction (SPME) for Pinocarveol Sampling
Abstract
This comprehensive guide provides a detailed methodology for the sampling and analysis of pinocarveol, a bicyclic monoterpenoid alcohol, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile compound found in the essential oils of numerous plant species, including Eucalyptus and Picea genera, contributing to their characteristic aroma and potential bioactivity.[1][2] This document offers an in-depth exploration of the SPME technique, from fundamental principles to practical, step-by-step protocols for researchers, scientists, and professionals in the fields of natural product chemistry, fragrance development, and pharmaceutical research. The protocols herein are designed to ensure scientific rigor, reproducibility, and high-quality data acquisition for both qualitative and quantitative analysis of this compound.
Introduction: The Significance of this compound and the SPME Advantage
This compound (C₁₀H₁₆O) is a naturally occurring monoterpenoid alcohol with a characteristic woody-balsamic aroma.[3] It exists as cis- and trans-stereoisomers and is a key volatile constituent in various essential oils, playing a role in fragrance, flavor, and potentially therapeutic applications.[2] Accurate and sensitive detection of this compound is crucial for the quality control of essential oils, understanding plant biochemistry, and exploring its potential use in drug development.
Traditional methods for analyzing volatile compounds often involve solvent-intensive extractions, which can be time-consuming, costly, and environmentally unfriendly. Solid-Phase Microextraction (SPME) presents a superior alternative, integrating sampling, extraction, concentration, and sample introduction into a single, solvent-free step.[1][4] SPME relies on the partitioning of analytes between the sample matrix (or its headspace) and a polymer-coated fused silica fiber.[5][6] The concentrated analytes are then thermally desorbed in the hot injector of a gas chromatograph for analysis.[7][8] For volatile compounds like this compound in complex matrices such as plant material or essential oils, Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix interference, thereby extending fiber lifetime and improving analytical accuracy.[9]
The Mechanism of Headspace SPME
HS-SPME is an equilibrium-based technique governed by the partitioning of the analyte between three phases: the sample matrix, the headspace (vapor phase) above the sample, and the SPME fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, making it suitable for quantitative analysis.[6]
The process can be visualized as a series of equilibria:
-
Matrix-Headspace Equilibrium: Volatile analytes like this compound partition from the sample (e.g., essential oil, plant tissue) into the sealed headspace of the vial. This equilibrium is influenced by temperature, pressure, and the sample matrix composition.
-
Headspace-Fiber Equilibrium: The SPME fiber is exposed to the headspace, and analytes adsorb onto or absorb into the fiber coating until equilibrium is reached between the headspace and the fiber.
The choice of fiber coating is critical and is determined by the analyte's properties, such as polarity and molecular weight.[5]
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
Protocol: HS-SPME-GC-MS Analysis of this compound
This section provides a comprehensive, step-by-step protocol for the analysis of this compound. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Materials and Equipment
-
SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.
-
SPME Fibers: See Table 1 for recommendations. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for initial broad-spectrum analysis of terpenoids.[10][11][12]
-
Sample Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.
-
Heating and Agitation: Heating block or water bath with magnetic stirring capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.
-
Reagents: Sodium chloride (NaCl, analytical grade), this compound standard (for identification and quantification), n-alkane series (C8-C20, for Retention Index calculation).
Fiber Selection and Conditioning
Rationale: The choice of fiber coating is paramount for efficient extraction. This compound is a monoterpene alcohol, making it a semi-polar, volatile compound. A fiber with mixed polarity is often ideal for capturing a broad range of terpenoids.[13] The DVB/CAR/PDMS fiber offers a combination of adsorption mechanisms, making it effective for a wide range of analytes, including both volatile and semi-volatile compounds.[5][14]
| Fiber Coating | Polarity | Primary Application for Terpenoids | Rationale |
| DVB/CAR/PDMS | Bipolar | Broad-spectrum analysis of volatiles and semi-volatiles (C3-C20).[5] | Recommended for initial screening. DVB retains larger analytes while Carboxen traps smaller, more volatile ones.[11] |
| PDMS/DVB | Bipolar | Polar and volatile compounds, such as alcohols and amines.[15] | Good for targeting polar monoterpenoids like this compound. |
| PDMS | Non-polar | Non-polar volatile compounds. | Can be effective for the overall terpene profile but may be less efficient for more polar alcohols compared to mixed-phase fibers.[16] |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds. | A good choice for targeting polar analytes, but may have lower affinity for non-polar terpenes present in the sample. |
Protocol - Fiber Conditioning: Before its first use, and daily prior to analysis, the SPME fiber must be conditioned. This process removes contaminants and ensures a clean baseline.
-
Insert the SPME holder into the GC injector.
-
Set the injector temperature according to the manufacturer's recommendation (typically 250-270°C for DVB/CAR/PDMS fibers).
-
Expose the fiber in the hot injector for the recommended time (e.g., 30-60 minutes).
-
Retract the fiber and remove it from the injector.
Sample Preparation
Rationale: Proper sample preparation is key to achieving reproducible results. For liquid samples like essential oils, dilution may be necessary to avoid fiber saturation. For solid samples like plant material, grinding increases the surface area for volatilization. The addition of salt ("salting out") increases the ionic strength of the aqueous phase in a sample, which decreases the solubility of organic analytes and promotes their transfer into the headspace.[10]
Protocol:
-
Liquid Samples (e.g., Essential Oil):
-
Place 10-50 µL of the essential oil into a 20 mL headspace vial.
-
For quantitative analysis, it may be necessary to dilute the oil in a suitable solvent or create an aqueous emulsion. Add 1 mL of saturated NaCl solution to the vial.[8]
-
-
Solid Samples (e.g., Plant Material - Picea abies needles):
-
Weigh approximately 100-500 mg of finely ground plant material into a 20 mL headspace vial.
-
Add 1 mL of saturated NaCl solution to moisten the sample and aid in volatilization.
-
-
Internal Standard (for Quantitative Analysis):
-
Spike the sample with a known amount of an internal standard (e.g., 2-octanol, borneol) that is not naturally present in the sample.[14]
-
-
Immediately seal the vial with a PTFE/silicone septum and cap.
Headspace Extraction (HS-SPME)
Rationale: Extraction time and temperature are critical parameters that must be optimized to ensure equilibrium is reached or, for pre-equilibrium methods, that extraction is highly consistent.[17] Higher temperatures increase the vapor pressure of semi-volatile compounds like this compound, enhancing their concentration in the headspace.[18] Agitation facilitates the mass transfer of the analyte from the matrix to the headspace.
Caption: HS-SPME-GC-MS experimental workflow for this compound analysis.
Protocol - Optimized Parameters: The following are recommended starting conditions, which should be optimized for each specific matrix and analytical goal.[10][12]
| Parameter | Recommended Condition | Rationale |
| Equilibration Temperature | 60°C | Balances increased volatility with potential thermal degradation of analytes.[14] |
| Equilibration Time | 15 minutes | Allows the sample to reach thermal equilibrium and establish a stable headspace concentration.[19] |
| Agitation | 250-500 rpm | Ensures a homogeneous sample and facilitates analyte transfer to the headspace. |
| Extraction Temperature | 60°C | Maintained from equilibration step. |
| Extraction Time | 30 minutes | A good starting point to approach equilibrium for semi-volatile monoterpenoids.[12][17] |
Procedure:
-
Place the sealed vial in the heating block/water bath set to 60°C.
-
Begin agitation and allow the sample to equilibrate for 15 minutes.
-
Manually or automatically insert the SPME syringe through the vial's septum and expose the fiber to the headspace.
-
Continue heating and agitation for the duration of the extraction time (30 minutes).
-
After extraction, retract the fiber into the needle, remove the syringe from the vial, and proceed immediately to GC-MS analysis.
GC-MS Analysis and Desorption
Rationale: The GC separates the complex mixture of volatile compounds extracted by the SPME fiber, while the MS provides identification based on mass spectra and fragmentation patterns. A non-polar or mid-polar column is typically used for essential oil analysis. The injector temperature must be high enough to ensure rapid and complete desorption of this compound from the fiber.
Protocol - GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for 1-2 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | 40°C (hold 3 min), ramp to 125°C at 4°C/min, then ramp to 250°C at 10°C/min (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-350 amu |
Procedure:
-
Insert the SPME syringe into the GC injector.
-
Expose the fiber to desorb the analytes for 5 minutes.
-
Simultaneously start the GC-MS data acquisition.
-
After desorption, retract the fiber and remove the syringe.
Data Interpretation and Validation
Compound Identification: this compound identification should be confirmed using two methods:
-
Mass Spectrum Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley).
-
Retention Index (RI): Calculate the linear retention index by analyzing a series of n-alkanes under the same chromatographic conditions. Compare the calculated RI with literature values for this compound on a similar stationary phase.[20][21][22][23] This is crucial for distinguishing between isomers.
Method Validation (for Quantitative Analysis): For accurate quantification, the method should be validated. Key validation parameters include:
-
Linearity and Range: Establish a calibration curve using a series of this compound standards.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Precision (Repeatability and Reproducibility): Assess the variation in results from multiple analyses of the same sample.
-
Accuracy (Recovery): Determine the percentage of known analyte recovered from a spiked sample matrix.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Reproducibility | Inconsistent extraction time, temperature, or fiber placement. | Use an autosampler for precise timing. Ensure constant temperature and fiber depth in the headspace. |
| No/Low Analyte Peaks | Incorrect fiber choice; insufficient extraction time/temp; fiber not fully exposed. | Re-evaluate fiber selection. Optimize extraction parameters. Ensure proper syringe operation. |
| Carryover/Ghost Peaks | Incomplete desorption or fiber contamination. | Increase desorption time/temperature (within fiber limits). Condition the fiber between runs ("bake-out"). |
| Fiber Breakage | Overtightened injector septum; misalignment in autosampler. | Use pre-drilled septa. Check autosampler alignment. |
Conclusion
Solid-Phase Microextraction offers a powerful, efficient, and green analytical solution for the sampling of this compound from a variety of matrices. By carefully selecting the SPME fiber and optimizing key parameters such as extraction time and temperature, researchers can achieve sensitive and reproducible results. The HS-SPME-GC-MS protocol detailed in this application note provides a robust framework for both the qualitative and quantitative analysis of this compound, supporting advancements in natural product research, quality control, and drug development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102667, this compound. Retrieved from [Link]
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El-Sayed, A. M. (2023). Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil. Molecules, 28(5), 2358. Retrieved from [Link]
-
Various Authors. (2015). Which solid phase microextraction (SPME) fibre is most suitable for plant volatile analysis? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase microextraction. Retrieved from [Link]
- Louch, D., Motlagh, S., & Pawliszyn, J. (1992). Analysis of monoterpenes from conifer needles using solid phase microextraction. Analytical Chemistry, 64(10), 1187-1199.
-
Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. (2014). Journal of the Brazilian Chemical Society, 25(11), 2056-2063. Retrieved from [Link]
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Volatile Compounds in Norway Spruce (Picea abies) Significantly Vary with Season. (2023). Plants, 12(1), 188. Retrieved from [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2022). Molecules, 27(19), 6528. Retrieved from [Link]
- Isidorov, V. A., Vinogorova, V. T., & Rafałowski, K. (2003). HS-SPME analysis of volatile compounds of coniferous needle litter. Atmospheric Environment, 37(33), 4645-4652.
- Cimanga, K., Kambu, K., Tona, L., Apers, S., De Bruyne, T., Hermans, N., ... & Vlietinck, A. J. (2002). Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities. Journal of ethnopharmacology, 79(2), 213-220.
- Supelco. (n.d.). Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants. Sigma-Aldrich.
- Ghasemi, Y., Miri, R., & Sefidkon, F. (2006). Identification and Comparison of Some Essential Oils Components in Seven Eucalyptus Species Cultivated in Khoramabad. Journal of Medicinal Plants, 5(19), 45-51.
-
Various Authors. (2013). How do you compare retention index obtained from different types of columns in GCMS? ResearchGate. Retrieved from [Link]
- Sefidkon, F., Assareh, M. H., Abravesh, Z., & Barazandeh, M. M. (2006). Chemical composition of the essential oils of four cultivated Eucalyptus species in Iran as medicinal plants (E. microtheca, E.). Iranian Journal of Pharmaceutical Research, 5(2), 135-140.
-
St-Gelais, A. (2014). GC Analysis – Part IV. Retention Indices. PhytoChemia. Retrieved from [Link]
- Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. (2020).
- Characterisation of volatile organic compounds in stemwood using solid-phase microextraction. (2005). Phytochemical Analysis, 16(2), 91-99.
-
Optimization of the main parameters used in SPME extraction procedure. (n.d.). ResearchGate. Retrieved from [Link]
- Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2024). Heliyon, 10(15), e36374.
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils.
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. Retrieved from [Link]
- HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. (2013). Química Nova, 36(5), 727-732.
-
Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. (2021). Shimadzu. Retrieved from [Link]
- GC-MS and HS-SPME-GC×GC-TOFMS Determination of the Volatile Composition of Essential Oils and Hydrosols (By-Products) from Four Eucalyptus Species Cultivated in Tuscany. (2019). Molecules, 24(2), 275.
- Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Pot
- The Chemical Composition of the Essential oil, SPME and Antimicrobial Activity of Rhododendron caucasicum Pall. (2019).
- Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016). International Journal of Pharmaceutical and Clinical Research, 8(9), 1315-1321.
-
Various Authors. (2009). Essential Oils SPME Quantitation. Chromatography Forum. Retrieved from [Link]
- HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. (2022). Foods, 11(15), 2269.
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Application Notes & Protocols for the Supercritical Fluid Extraction of Pinocarveol from Plant Material
Abstract
This guide provides a comprehensive framework for the extraction of pinocarveol, a bioactive bicyclic monoterpenoid, from various plant matrices using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). We move beyond a simple recitation of steps to explain the underlying physicochemical principles that govern the extraction process. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, SFE optimization, and analytical validation. By understanding the causality behind experimental choices, researchers can develop robust, efficient, and scalable protocols for obtaining high-purity this compound for applications in the pharmaceutical, fragrance, and flavor industries.
Introduction: this compound and the Case for Green Extraction
This compound (C₁₀H₁₆O) is a naturally occurring pinane monoterpenoid found in a variety of plant species, including Eucalyptus globulus, Picea abies (Norway Spruce), Angelica gigas, and Artemisia princeps.[1][2] It exists as two stereoisomers, cis- and trans-pinocarveol, and is recognized for its warm, woody-balsamic aroma and its role as a volatile oil component.[1][2] Beyond its use as a fragrance ingredient, this compound has demonstrated potential biological activities, including acting as a GABA modulator, highlighting its potential for further investigation in drug discovery.[1]
Traditionally, essential oils containing such terpenoids are isolated using methods like steam distillation or solvent extraction.[3] However, these techniques suffer from drawbacks such as thermal degradation of sensitive compounds, loss of volatile components, and the use of potentially toxic organic solvents.[3]
Supercritical Fluid Extraction (SFE), particularly with CO₂, has emerged as a superior green technology for isolating natural products.[4][5] Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and is easily removed from the final product, leaving no solvent residue.[6] Its ability to operate at low temperatures makes it ideal for extracting thermally labile compounds like this compound, preserving their natural structure and bioactivity.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1][2][7] |
| Molar Mass | 152.23 g/mol | [1][7] |
| Appearance | Viscous, light yellow oil | [1][2] |
| Boiling Point | ~210 - 217 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [1][2] |
| Structure | Bicyclic monoterpenoid, secondary alcohol | [1][8] |
The Science of Supercritical CO₂ Extraction
SFE leverages the unique properties of a fluid above its critical temperature and pressure, where it exhibits gas-like viscosity and diffusivity and liquid-like density and solvating power.[3] For CO₂, this state is achieved above 31.1 °C and 73.8 bar, making it a highly accessible and gentle solvent.[9]
The "Why" Behind Key SFE Parameters
The selectivity and efficiency of SFE are not arbitrary; they are controlled by finely tuning several interdependent parameters. Understanding their impact is crucial for rational method development.
-
Pressure: This is a primary driver of extraction. Increasing the pressure at a constant temperature raises the density of the supercritical CO₂.[5] This, in turn, enhances its solvating power (its ability to dissolve compounds), allowing it to extract the target analyte more effectively. Higher pressures are often required to extract heavier or more polar compounds.
-
Temperature: Temperature has a dual effect. An increase in temperature raises the vapor pressure of this compound, which generally promotes its solubility. However, it also decreases the density of the CO₂ fluid, which reduces its solvating power.[3][10] This interplay means that for any given pressure, there is an optimal temperature. For thermolabile compounds, it is best practice to keep temperatures in a moderate range (e.g., 40-60 °C) to prevent degradation.[4]
-
Co-solvent (Modifier): Supercritical CO₂ is a non-polar solvent, which is excellent for extracting lipids and non-polar terpenes. This compound, with its hydroxyl (-OH) group, possesses some polarity. To enhance its solubility, a small amount of a polar co-solvent, such as ethanol, is often added to the CO₂ stream.[11] This modifier increases the overall polarity and solvating strength of the supercritical fluid, dramatically improving the extraction yield of moderately polar compounds.[12]
-
Flow Rate: The CO₂ flow rate determines the residence time of the solvent within the plant matrix. A lower flow rate allows more time for the solvent to equilibrate and solubilize the target compound, but it extends the total extraction time. A higher flow rate can accelerate the process but may lead to incomplete extraction if the residence time is too short.
Caption: Interdependencies of key SFE parameters.
Experimental Protocol: SFE of this compound
This protocol provides a step-by-step methodology. It is designed as a self-validating system, where initial parameters serve as a baseline for further optimization.
Part A: Plant Material Preparation
-
Sourcing & Identification: Obtain plant material (e.g., leaves of Eucalyptus globulus) from a reputable source. Ensure proper botanical identification.
-
Drying: Dry the plant material at a low temperature (e.g., 35-40 °C) in a circulating air oven until a constant weight is achieved (typically <10% moisture content). This prevents water from interfering with the non-polar CO₂ extraction.
-
Grinding: Mill the dried material to a consistent particle size (e.g., 0.5-1.0 mm). A smaller particle size increases the surface area for extraction but can lead to compaction and flow issues if too fine.[9]
-
Storage: Store the ground material in an airtight, dark container at low temperature to prevent degradation of volatile compounds.
Part B: Supercritical Fluid Extraction Workflow
Caption: General workflow for SFE of this compound.
Step-by-Step Methodology:
-
System Preparation: Ensure the SFE system is clean and leak-free. Set the separator temperature (e.g., 15 °C) and pressure (e.g., 15 bar).[13]
-
Loading: Accurately weigh and load the ground plant material (e.g., 50 g) into the extraction vessel.
-
Pressurization & Heating: Seal the vessel. Pump liquid CO₂ into the system, bringing the extraction vessel to the target pressure (e.g., starting point: 150 bar). Heat the vessel to the target temperature (e.g., starting point: 45 °C).
-
Extraction:
-
Static Phase: Allow the system to remain static for a period (e.g., 20 minutes) to let the supercritical CO₂ thoroughly penetrate the plant matrix and solubilize the target compounds.[11]
-
Dynamic Phase: Begin flowing CO₂ through the vessel at a set rate (e.g., 20 g/min ). If using a co-solvent, introduce it into the CO₂ stream at the desired percentage (e.g., 2% ethanol).
-
-
Collection: The CO₂ containing the dissolved extract flows from the extraction vessel through a back-pressure regulator into the separator. The sharp drop in pressure causes the CO₂ to revert to its gaseous state, losing its solvating power. The extract, including this compound, precipitates and is collected in the separator vessel.
-
Depressurization: Once the extraction is complete (e.g., after 90 minutes of dynamic extraction), slowly and carefully depressurize the system.
-
Sample Recovery: Collect the raw extract from the separator. Weigh the total extract to determine the overall yield.
Part C: Analysis and Quantification
The gold standard for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
-
Sample Preparation: Dissolve a known amount of the SFE extract in a suitable solvent (e.g., hexane or ethanol) to a known concentration (e.g., 1 mg/mL).
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).[14]
-
Injection: Inject 1 µL of the prepared sample.
-
Temperature Program: Start at a low temperature (e.g., 60 °C), hold, then ramp up at a controlled rate (e.g., 4 °C/min) to a final temperature (e.g., 250 °C).
-
Identification: Identify the this compound peak by comparing its mass spectrum and retention time with a certified reference standard and mass spectral libraries (e.g., NIST).[14]
-
Quantification: Create a calibration curve using a certified this compound standard to accurately determine its concentration in the extract.
-
Protocol Validation Through Optimization
A robust protocol is one that has been systematically optimized. Using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), allows for the efficient mapping of the effects of multiple variables on the extraction outcome.[11][15]
Variables: Pressure (A), Temperature (B), Co-solvent % (C) Responses: Total this compound Yield (mg/g), Purity of this compound (%)
Table 2: Example Optimization Matrix and Hypothetical Results
This table illustrates how results from a designed experiment could be structured to identify optimal conditions.
| Run | Pressure (bar) | Temperature (°C) | Co-Solvent (Ethanol, %) | This compound Yield (mg/g) | Purity (%) |
| 1 | 150 | 45 | 2 | 3.5 | 75 |
| 2 | 250 | 45 | 2 | 4.8 | 78 |
| 3 | 150 | 60 | 2 | 3.1 | 72 |
| 4 | 250 | 60 | 2 | 4.2 | 76 |
| 5 | 150 | 45 | 5 | 5.1 | 68 |
| 6 | 250 | 45 | 5 | 6.9 | 71 |
| 7 | 150 | 60 | 5 | 4.8 | 65 |
| 8 | 250 | 60 | 5 | 6.2 | 69 |
| 9 (Optimal) | 250 | 45 | 4 | 7.2 | 73 |
Analysis of this hypothetical data would suggest that higher pressure (250 bar) and lower temperature (45 °C) are favorable. The addition of a co-solvent significantly increases yield, though it may slightly decrease purity by co-extracting other moderately polar compounds. The optimal condition is found through statistical analysis of the full experimental design.
Concluding Remarks
Supercritical fluid extraction with CO₂ is a highly efficient, selective, and environmentally responsible method for isolating this compound from plant materials.[16] By systematically manipulating key parameters like pressure, temperature, and co-solvent concentration, researchers can develop validated protocols that maximize both yield and purity.[12] The resulting high-quality extracts are free from organic solvent residues, making them ideal for direct use in sensitive applications such as pharmaceuticals and consumer products. Further purification of the SFE extract can be achieved using techniques like supercritical fluid chromatography (SFC), creating a complete green chemistry workflow from raw plant material to a highly purified target compound.[17]
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Pinocarveol as a Standard for Essential Oil Analysis: An Application Note and Protocol
Introduction: The Pursuit of Purity in Essential Oils
Essential oils are complex mixtures of volatile and semi-volatile organic compounds that define the characteristic aroma and therapeutic properties of a plant.[1][2] The chemical composition of an essential oil can vary significantly depending on the plant species, geographical location, climate, and distillation process.[1] This inherent variability necessitates robust analytical methods to ensure the quality, purity, and authenticity of essential oils for use in research, drug development, and consumer products.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detailed chemical profiling of essential oils, allowing for the separation, identification, and quantification of individual components.[5][6]
The accuracy of GC-MS analysis hinges on the use of high-purity analytical standards. Pinocarveol, a bicyclic monoterpenoid alcohol, is a naturally occurring constituent of many essential oils, including those from Eucalyptus globulus and Lavandula species.[7][8] Its presence in these complex matrices and its commercial availability as a high-purity standard make it an excellent candidate for use as a reference compound in the analysis of essential oils. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an analytical standard for the qualitative and quantitative analysis of essential oils.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application. This compound exists as different stereoisomers, primarily cis- and trans-pinocarveol, which may have different retention times in a chromatographic separation.[8][9][10] It is crucial to use a well-characterized standard from a reputable supplier.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O | [9][10][11][12] |
| Molecular Weight | 152.23 g/mol | [9][10][11][12][13] |
| Appearance | Viscous, light yellow oil | [13][14] |
| Odor | Warm, woody-balsamic | [13][14] |
| Boiling Point | 210.0 °C at 760 mm Hg | [13] |
| Density | 0.977-0.983 g/cm³ | [8][13] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [8][13][14] |
| Kovats Retention Index (Standard Non-polar column) | ~1135 - 1152 | [10][11][13] |
Protocol 1: Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is a critical step for generating reliable calibration curves for quantitative analysis.
Materials:
-
High-purity this compound standard (≥99%)
-
Anhydrous solvent (e.g., hexane, ethyl acetate, or methanol, GC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the this compound standard into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight. b. Add a small amount of the chosen solvent to dissolve the this compound completely. c. Once dissolved, fill the flask to the calibration mark with the solvent. d. Cap the flask and invert it several times to ensure a homogenous solution. e. Calculate the exact concentration of the stock solution based on the weighed mass and the flask volume. f. Label the stock solution with the compound name, concentration, solvent, and preparation date. Store at 4°C in a tightly sealed amber vial.
-
Working Standard Preparation (Serial Dilution): a. Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. b. Repeat this process to create a calibration curve with at least five concentration points covering the expected range of this compound in the essential oil samples.
Protocol 2: GC-MS Analysis of Essential Oils Using this compound as a Standard
This protocol outlines a general method for the analysis of essential oils using GC-MS with this compound as a reference standard. Instrument parameters may need to be optimized for specific essential oils and analytical goals.
Materials:
-
Essential oil sample
-
Prepared this compound standard solutions
-
Anhydrous solvent (same as used for standards)
-
GC-MS system equipped with an autosampler
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)[4][7]
Procedure:
-
Sample Preparation: a. Dilute the essential oil sample in the chosen solvent. A typical dilution is 1 µL of essential oil in 1 mL of solvent.[4] The dilution factor should be adjusted based on the expected concentration of the components.
-
GC-MS Instrument Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 1:50 (can be adjusted)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 3 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis Sequence: a. Inject a solvent blank to check for system contamination. b. Inject the prepared this compound working standards in increasing order of concentration to generate a calibration curve. c. Inject the diluted essential oil sample(s). d. Inject a standard solution periodically throughout the sequence to monitor instrument performance.
-
Data Analysis: a. Qualitative Analysis: Identify this compound in the essential oil sample by comparing its retention time and mass spectrum with that of the injected standard. The mass spectrum of this compound will show characteristic fragment ions that can be confirmed against a spectral library such as the NIST Mass Spectral Library. b. Quantitative Analysis: i. Generate a calibration curve by plotting the peak area of this compound from the standard injections against their corresponding concentrations. ii. Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve. iii. Calculate the final concentration of this compound in the original, undiluted essential oil by accounting for the dilution factor.
Visualization of Workflows and Relationships
To further clarify the experimental process and the chemical context, the following diagrams are provided.
Caption: Biosynthetic relationship of this compound to its precursor and oxidized derivative.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The use of a certified reference standard from a reputable supplier such as Sigma-Aldrich ensures the initial accuracy of the stock solution. [15][16]The generation of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) validates the linearity of the instrument response. The periodic injection of a quality control standard throughout the analytical run ensures the stability and reproducibility of the analysis. Furthermore, the identification of this compound should be based on both its retention time and the matching of its mass spectrum against a reference, providing a dual confirmation of its identity. Adherence to established international standards for essential oil analysis, such as those provided by the International Organization for Standardization (ISO), further strengthens the validity of the results. [3][6][17][18][19][20]
Conclusion
This compound serves as a valuable and reliable analytical standard for the quality control of essential oils. Its natural occurrence in many common essential oils makes it a relevant internal or external standard for both qualitative and quantitative analysis. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, ensuring the safety, efficacy, and quality of essential oil-based products. The principles and methodologies described can be adapted to other terpene standards and essential oil matrices, providing a solid foundation for robust analytical testing in the field of natural products.
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Application Note & Protocol: High-Enantioselectivity Enzymatic Kinetic Resolution of Racemic Pinocarveol
Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic trans-pinocarveol, a versatile chiral building block found in various essential oils.[1][2][3] Enantiomerically pure forms of pinocarveol and its derivatives are valuable in the pharmaceutical, fragrance, and fine chemical industries due to the often distinct biological and sensory properties of individual enantiomers.[4][5] This guide details a robust protocol centered on the use of lipase-catalyzed transesterification, a method renowned for its high selectivity, mild reaction conditions, and environmental compatibility.[6][7] We will explore the mechanistic basis for enzyme and parameter selection, provide a step-by-step experimental workflow, and detail the analytical methods required to validate the resolution's success.
Foundational Principles: The "Why" of Enzymatic Resolution
The separation of racemates into their constituent enantiomers is a critical challenge in modern chemistry. While classical methods exist, biocatalysis, particularly through enzymes like lipases, offers an elegant and powerful alternative.[6] The core strategy employed here is Kinetic Resolution .
1.1. The Mechanism of Kinetic Resolution
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[6] For a racemic alcohol like this compound, this is typically achieved through enantioselective acylation (transesterification). The enzyme, possessing a chiral active site, preferentially binds to and acylates one enantiomer, converting it into an ester. The other enantiomer is largely unreactive.
The ideal outcome, which this protocol is designed to achieve, is to stop the reaction at approximately 50% conversion. At this point, the reaction mixture theoretically contains one enantiomer as the unreacted alcohol and the other as the newly formed ester, both in high enantiomeric purity. These two compounds, now having different functional groups (alcohol vs. ester), can be readily separated using standard chromatographic techniques.
1.2. Why Lipases? The Biocatalyst of Choice
Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally well-suited for this application due to several key characteristics:
-
High Enantioselectivity: Many lipases exhibit a remarkable ability to distinguish between enantiomers.[8][9] Candida antarctica Lipase B (CALB) is particularly renowned for its broad substrate scope and high efficiency in resolving chiral alcohols and is the focus of this protocol.[6][8][10][11]
-
Operational Stability: Lipases are robust enzymes, especially when immobilized on a solid support (e.g., Novozym® 435), which enhances their stability in organic solvents and allows for easy recovery and reuse.[11]
-
No Cofactor Requirement: Unlike many other enzymes, lipases do not require expensive cofactors to function, simplifying the reaction setup.[7]
-
Mild Conditions: Reactions proceed at or near ambient temperature and pressure, preserving sensitive functional groups within the substrate.
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Scale-up of Pinocarveol synthesis for industrial applications
An Application Guide for the Industrial Scale-Up of Pinocarveol Synthesis
Abstract
This compound, a bicyclic monoterpenoid alcohol, is a valuable compound with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic woody, piney, and slightly camphoraceous aroma makes it a sought-after ingredient in various consumer products.[3] This document provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up of this compound synthesis for industrial applications. We will explore the most viable synthetic routes, present detailed, scalable protocols, and address critical process optimization, safety, and purification challenges. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility.
Introduction to this compound and Industrial Relevance
This compound (C₁₀H₁₆O) is a naturally occurring organic compound found in the essential oils of numerous plants, including Eucalyptus globulus and Picea abies.[4] It exists primarily as two stereoisomers, cis-pinocarveol and trans-pinocarveol, which differ in the orientation of the hydroxyl group.[4] The demand for this compound often exceeds what can be sustainably sourced from nature, necessitating efficient and scalable synthetic production methods.
Industrial applications for this compound are diverse:
-
Fragrance and Flavors: It is used as a fragrance component in perfumes, soaps, detergents, and air fresheners.[1][3] In the European Union, it is an approved food flavoring agent.[4][5]
-
Pharmaceutical Intermediate: this compound serves as a versatile chiral building block for the synthesis of more complex, high-value molecules and active pharmaceutical ingredients (APIs).[1][6]
The primary challenge in industrial synthesis is achieving high selectivity for the desired isomer while maintaining cost-effectiveness and operational safety. This guide focuses on robust chemical strategies that address these scale-up considerations.
Principal Synthetic Pathways for Industrial Production
Several routes from abundant terpene feedstocks like α-pinene and β-pinene have been developed. We will focus on the two most industrially viable chemical pathways: the photosensitized oxidation of pinenes and the catalytic isomerization of α-pinene oxide. A third, emerging route via biotransformation will also be discussed as a green alternative.
Route 1: Photosensitized Oxidation of Pinenes
This classic and effective method involves the allylic oxidation of α-pinene or β-pinene using singlet oxygen (¹O₂). The process is typically a two-step sequence: photo-oxidation to form a hydroperoxide intermediate, followed by reduction to the corresponding alcohol.
Mechanism Insight: The reaction proceeds via an "ene" reaction mechanism. A photosensitizer (e.g., Chlorophyll, Rose Bengal) absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), exciting it to the highly reactive singlet state (¹O₂). This singlet oxygen then attacks the double bond of the pinene molecule at an allylic position, yielding trans-pinocarvyl hydroperoxide from α-pinene. A subsequent reduction step, often using sodium sulfite or sodium borohydride, converts the hydroperoxide to trans-pinocarveol with high yield and purity.[7][8]
Advantages:
-
High selectivity for trans-pinocarveol from α-pinene.
-
Can utilize naturally derived sensitizers like chlorophyll.[7]
Scale-Up Challenges:
-
Requires specialized photochemical reactors for efficient light distribution in large volumes.
-
Handling of potentially explosive hydroperoxide intermediates requires strict safety protocols.
-
Separation of the sensitizer post-reaction can be complex.
Caption: Workflow for this compound synthesis via photosensitized oxidation.
Route 2: Catalytic Isomerization of α-Pinene Oxide (APO)
This pathway involves the initial epoxidation of α-pinene to α-pinene oxide (APO), followed by a catalyzed rearrangement to yield this compound. The choice of catalyst in the isomerization step is critical for directing selectivity towards this compound over other potential byproducts like campholenic aldehyde or trans-carveol.[6][9]
Mechanism Insight: The isomerization of the epoxide ring can be initiated by either Lewis or Brønsted acids, or by strong bases.[10][11] For instance, strong, non-nucleophilic bases like lithium diethylamide can deprotonate the methyl group adjacent to the epoxide, leading to a rearrangement that forms the exocyclic double bond characteristic of this compound.[11] More recently, operationally simple protocols using recyclable catalysts like pyridinium halides have shown high efficiency and selectivity for trans-pinocarveol.[6]
Advantages:
-
Avoids the direct handling of hydroperoxides.
-
Modern catalysts offer high selectivity and potential for recycling, improving process sustainability.[6]
-
Can be performed in standard stirred-tank reactors.
Scale-Up Challenges:
-
The initial epoxidation step adds cost and complexity.
-
Catalyst selection is crucial and can be expensive.
-
Byproduct formation must be carefully controlled to simplify purification.
Caption: Reaction pathway for this compound via α-pinene oxide isomerization.
Route 3: Biotransformation of Pinenes
Biotransformation presents a "green" chemistry approach, using whole-cell microorganisms or isolated enzymes to convert pinenes into oxygenated derivatives.[12] Various fungi and bacteria have been identified that can selectively hydroxylate α-pinene to produce compounds including trans-pinocarveol.[12][13]
Mechanism Insight: Microorganisms utilize cytochrome P450 monooxygenases and other enzymes to perform highly specific oxidation reactions under mild, aqueous conditions. For example, suspension cultures of Picea abies have been shown to transform α-pinene into a mixture of products where trans-pinocarveol is a notable component.[13]
Advantages:
-
High stereoselectivity and regioselectivity.
-
Environmentally benign process using water as a solvent at ambient temperatures.
-
Reduces the need for hazardous reagents and solvents.
Scale-Up Challenges:
-
Slow reaction rates and long fermentation times.
-
Low product titers (concentrations) in the fermentation broth, complicating downstream processing.
-
Susceptibility of microbial cultures to contamination.
-
Substrate toxicity to the microorganisms can limit feedstock concentration.
Detailed Application Protocols
The following protocols are designed for pilot-scale or initial industrial-scale production (10-50 kg scale). All operations must be conducted in appropriately rated equipment and with strict adherence to safety protocols.
Protocol 1: Scale-Up Synthesis of trans-Pinocarveol via Photosensitized Oxidation of α-Pinene
This protocol is adapted from the principles outlined by Kenney and Fisher (1973) for enhanced scale.[7]
Materials and Equipment:
-
Reactor: 100 L jacketed glass photochemical reactor with a high-intensity visible light source (e.g., Sodium or Mercury vapor lamp), gas sparging tube, overhead stirrer, and temperature control.
-
Reagents: α-pinene (20 kg, 147 mol), Chlorophyll extract (sensitizer, 10 g), Oxygen (industrial grade), Sodium Sulfite (Na₂SO₃, 10 kg), Methanol (20 L), Pentane (40 L), Deionized Water.
Procedure:
-
Reactor Setup: Charge the photochemical reactor with 20 kg of α-pinene and 10 g of chlorophyll extract. Seal the reactor and begin stirring.
-
Initiation of Photo-oxidation: Start circulating coolant through the reactor jacket to maintain a temperature of 20-25°C. Begin sparging oxygen through the solution at a controlled rate. Turn on the light source to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and determining the hydroperoxide concentration via iodometric titration. Continue the reaction until approximately 40-50% of the α-pinene has been converted (approx. 4-6 hours). Causality: Over-oxidation can lead to undesirable byproducts. Limiting conversion maximizes selectivity for the desired hydroperoxide.
-
Reaction Quench: Turn off the light source and stop the oxygen flow, replacing it with a slow nitrogen purge.
-
Reduction of Hydroperoxide: In a separate 200 L reaction vessel, prepare a solution of 10 kg sodium sulfite in 50 L of water and 20 L of methanol. Slowly transfer the crude reaction mixture from the photoreactor into the sodium sulfite solution with vigorous stirring. An exothermic reaction will occur; maintain the temperature below 40°C using a cooling bath. Causality: The reduction of the hydroperoxide is crucial for safety and for converting the intermediate to the final alcohol product. Methanol acts as a co-solvent to improve miscibility.
-
Workup and Extraction: After the addition is complete, continue stirring for 2 hours. Allow the layers to separate. Add 40 L of pentane to the mixture and stir for 15 minutes. Separate the organic (upper) layer. Wash the organic layer with deionized water (2 x 20 L) to remove residual methanol and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent. The unreacted α-pinene, chlorophyll, and pentane can be recovered via fractional distillation under reduced pressure. The final product, trans-pinocarveol, is then distilled under high vacuum (b.p. ~92-93°C at 8 mmHg[11]) to yield a high-purity product.
Protocol 2: Scale-Up Synthesis of trans-Pinocarveol via Isomerization of α-Pinene Oxide
This protocol leverages a recyclable catalyst system as inspired by modern synthetic developments.[6]
Materials and Equipment:
-
Reactor: 100 L jacketed glass-lined steel reactor with overhead stirrer and temperature control.
-
Reagents: α-Pinene Oxide (APO) (15.2 kg, 100 mol), Pyridinium bromide (catalyst, 1.6 kg, 10 mol, 10 mol%), Toluene (50 L).
Procedure:
-
Reactor Charging: Charge the reactor with 15.2 kg of α-pinene oxide, 1.6 kg of pyridinium bromide, and 50 L of toluene.
-
Reaction Execution: Seal the reactor and begin stirring. Heat the reaction mixture to 60°C using the reactor jacket. Causality: This temperature provides a balance between a reasonable reaction rate and minimizing thermal degradation or side reactions.
-
Reaction Monitoring: Monitor the disappearance of APO and the formation of this compound using Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Catalyst Recovery and Workup: Cool the reaction mixture to room temperature. The pyridinium bromide catalyst is poorly soluble in non-polar solvents at lower temperatures and may precipitate or can be extracted with a small amount of water. For a simple workup, wash the toluene solution with water (3 x 10 L) to remove the catalyst. The aqueous layers can be combined and evaporated to recover the catalyst for reuse.
-
Purification: Dry the toluene layer over anhydrous magnesium sulfate. Filter the solution. The toluene is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation as described in Protocol 1.
Process Optimization and Scale-Up Considerations
Transitioning from laboratory to industrial scale requires careful consideration of several factors beyond the core chemistry.
Key Parameter Optimization
The yield and selectivity of this compound synthesis are highly dependent on reaction conditions. The table below summarizes critical parameters and their typical impact.
| Parameter | Photo-oxidation Route | APO Isomerization Route | Rationale for Optimization |
| Temperature | 20-30°C | 50-80°C | Controls reaction rate vs. byproduct formation. Higher temps can decrease selectivity. |
| Catalyst/Sensitizer Loading | 0.05 - 0.2% w/w | 5 - 20 mol% | Balances reaction speed with cost and downstream removal complexity. |
| Substrate Concentration | Neat or high conc. | 1-2 M in solvent | Affects reaction kinetics and volumetric productivity. High concentrations can lead to side reactions. |
| Pressure (Oxygen) | 1-2 atm (gauge) | N/A (Inert atm.) | Ensures sufficient oxygen is dissolved for the photo-oxidation without creating an overly hazardous environment. |
| Reaction Time | 4-8 hours | 1-5 hours | Optimized to maximize conversion of the starting material while minimizing degradation of the product. |
Downstream Processing and Purification
Purification of the oily this compound product is a critical industrial step.[14]
-
Distillation: Fractional vacuum distillation is the primary method for achieving high purity (>95%). The boiling point of this compound is approximately 210°C at atmospheric pressure, making vacuum distillation essential to prevent thermal decomposition.[5]
-
Liquid-Liquid Extraction: Used during the workup phase to remove catalysts, salts, and water-soluble impurities.[15]
-
Chromatography: While essential for lab-scale purification, column chromatography is generally avoided at large industrial scales due to high cost and solvent consumption.[14]
Safety Considerations
Both α-pinene and β-pinene are flammable liquids with low flash points.[16][17] Oxidation reactions, particularly those involving peroxides, carry significant risks.[18][19]
| Hazard | Associated Step | Mitigation Strategy |
| Flammability | All steps involving pinenes/solvents | Use intrinsically safe equipment, proper grounding/bonding to prevent static discharge, and operate in well-ventilated areas away from ignition sources.[17][20] |
| Explosive Peroxides | Photo-oxidation (Route 1) | Never allow hydroperoxide intermediates to concentrate or be heated. Ensure the reduction step is carried out promptly and efficiently. Monitor peroxide values throughout.[18] |
| Runaway Reaction | All exothermic steps | Use jacketed reactors with reliable temperature control and have an emergency cooling plan. Add reagents slowly and monitor internal temperature closely. |
| Reagent Toxicity | Handling of all chemicals | Adhere to Safety Data Sheet (SDS) guidelines. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats.[17] |
Conclusion
The industrial synthesis of this compound is most effectively achieved through the photosensitized oxidation of α-pinene or the catalytic isomerization of α-pinene oxide. The photo-oxidation route offers a direct path to trans-pinocarveol but requires specialized equipment and careful handling of peroxide intermediates. The APO isomerization route provides greater operational simplicity and opportunities for catalyst recycling, aligning well with modern green chemistry principles. While biotransformation remains a promising future alternative, challenges in reaction speed and product titer currently limit its large-scale industrial application. Successful scale-up of any chosen route hinges on rigorous process optimization, robust purification strategies, and an unwavering commitment to safety.
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Isomerization of α‐Pinene Oxide to Trans‐this compound - ResearchGate. [Link]
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Ishida, T., et al. (1981). Terpenoids biotransformation in mammals III: Biotransformation of alpha-pinene, beta-pinene, pinane, 3-carene, carane, myrcene, and p-cymene in rabbits. Journal of Pharmaceutical Sciences, 70(4), 406-15. [Link]
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Liu, Y., et al. (2023). Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine. Fuel, 347, 128485. [Link]
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Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts - Fingerprint - Åbo Akademi University Research Portal. [Link]
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Kumar, A., et al. (2020). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry, 22(19), 6566-6576. [Link]
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Ren, J., et al. (2018). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. ResearchGate. [Link]
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Rickborn, B., & Thummel, R. P. (1973). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses, 53, 94. [Link]
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Seibert, J. B., et al. (2022). Easy Obtainment and Biological Applicability of Pinocarvyl Acetate by Encapsulating of the Microlicia graveolens Essential Oil in Oil-in-Water Nanoemulsions. Pharmaceuticals, 15(9), 1060. [Link]
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Shamzhy, M., et al. (2019). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. ACS Catalysis, 9(1), 585-595. [Link]
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Pinocarveol: A Comprehensive Guide to its Application in Flavor and Fragrance Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of pinocarveol in the flavor and fragrance industries. It moves beyond a simple recitation of facts to offer detailed application notes and robust protocols grounded in scientific principles. The causality behind experimental choices is explained to empower the user with a deeper understanding of the methodologies.
Introduction to this compound: A Bicyclic Monoterpenoid of Interest
This compound (C10H16O) is a bicyclic monoterpenoid alcohol that exists as two stereoisomers, cis- and trans-pinocarveol.[1] It is a naturally occurring compound found in the essential oils of numerous plants, including Eucalyptus globulus and Picea abies.[1] Its characteristic aroma profile, described as herbal, camphoraceous, woody, and pine-like, makes it a valuable ingredient in both flavor and fragrance formulations.[2] In the European Union, it is designated as a food flavoring agent, Fl 02.100.[1]
This guide will explore the synthesis, characterization, and practical application of this compound, offering detailed protocols for its use and evaluation in flavor and fragrance matrices.
Section 1: Physicochemical Properties and Olfactory Profile
A thorough understanding of this compound's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C10H16O | [3] |
| Molar Mass | 152.237 g·mol−1 | [3] |
| Appearance | Light yellow viscous liquid | [3] |
| Odor | Herbal, camphoraceous, woody, pine, balsamic, with fresh, cooling minty undertones | [2] |
| Taste (at 25 ppm) | Camphoreous, woody, pine-like with a green, thymol, borneol nuance | [2] |
| Boiling Point | 217 °C | [3] |
| Flash Point | 90.00 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [3] |
| Specific Gravity (@ 25°C) | 0.97700 to 0.98300 | [4] |
| Refractive Index (@ 20°C) | 1.44500 to 1.45100 | [4] |
Section 2: Synthesis of this compound
This compound can be obtained through chemical synthesis or biotechnological routes.
Chemical Synthesis
A common method for the synthesis of this compound involves the oxidation of pinene, a major constituent of turpentine.[1]
Protocol 2.1.1: Synthesis of this compound from Turpentine
Causality: This protocol utilizes selenium dioxide as a catalyst to facilitate the allylic oxidation of α-pinene, which is abundant in turpentine. Hydrogen peroxide serves as the oxidizing agent.
Materials:
-
Turpentine
-
Selenium dioxide (SeO2)
-
30% Hydrogen peroxide (H2O2)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Separatory funnel
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine turpentine and a catalytic amount of selenium dioxide.
-
Slowly add 30% hydrogen peroxide to the mixture while stirring. The reaction is exothermic and should be controlled.
-
Heat the mixture gently under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Biotechnological Production (Biotransformation)
The biotechnological production of this compound offers a "greener" alternative to chemical synthesis, often yielding specific stereoisomers. Microbial transformation of α-pinene using certain bacterial strains, such as Pseudomonas sp., has been shown to produce this compound among other oxygenated monoterpenes.[5]
Protocol 2.2.1: Microbial Transformation of α-Pinene to this compound using Pseudomonas putida
Causality: This protocol leverages the enzymatic machinery of Pseudomonas putida, a bacterium known for its ability to metabolize terpenes. The bacterium's monooxygenases can introduce a hydroxyl group at the allylic position of α-pinene to form this compound.
Materials:
-
Pseudomonas putida strain (e.g., ATCC 17453)
-
Nutrient broth or a suitable mineral salt medium
-
α-Pinene (substrate)
-
Shake flask incubator
-
Centrifuge
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Inoculum Preparation: Inoculate a sterile nutrient broth with a culture of Pseudomonas putida. Incubate at 30°C with shaking (150 rpm) for 24-48 hours until a dense culture is obtained.
-
Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile phosphate buffer and resuspend in fresh buffer to a desired cell density (e.g., OD600 of 1.0).
-
Biotransformation: Transfer the cell suspension to a shake flask. Add α-pinene as the substrate. To minimize toxicity and improve dispersion, α-pinene can be added in small increments or dissolved in a non-toxic, water-immiscible solvent like dodecane. A typical substrate concentration to start with is 0.1% (v/v).
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24-72 hours.
-
Extraction: After incubation, extract the broth with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the produced this compound.
Section 3: Application in Flavor Chemistry
This compound's unique flavor profile makes it a useful component in various food and beverage applications.
Application Note 3.1: Incorporation of this compound into a Beverage Matrix
This compound's low water solubility presents a challenge for its incorporation into aqueous systems. To overcome this, it can be pre-dissolved in a food-grade solvent like ethanol or propylene glycol, or emulsified.
Protocol 3.1.1: Preparation of a this compound-Flavored Beverage for Sensory Analysis
Causality: This protocol details the preparation of a model beverage to evaluate the sensory impact of this compound. A simple sugar-acid solution is used as the base to minimize interfering flavors. A stock solution of this compound in ethanol ensures its dispersion in the aqueous base.
Materials:
-
This compound
-
Food-grade ethanol (95%)
-
Sucrose
-
Citric acid
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a Stock Solution of this compound: Accurately weigh 1 g of this compound and dissolve it in 99 g of 95% food-grade ethanol to create a 1% (w/w) stock solution.
-
Prepare the Beverage Base: Prepare a 5% sucrose and 0.1% citric acid solution in deionized water. For example, to make 1 liter of base, dissolve 50 g of sucrose and 1 g of citric acid in deionized water and make up to 1 liter.
-
Prepare the Test Beverage: To create a beverage with a target concentration of 10 ppm this compound, add 1 ml of the 1% this compound stock solution to 999 ml of the beverage base. This will result in a final ethanol concentration of approximately 0.1%, which is generally below the sensory threshold for most panelists.
-
Prepare the Control Beverage: Prepare a control beverage by adding 1 ml of 95% food-grade ethanol to 999 ml of the beverage base. This ensures that any perceived sensory differences are due to the this compound and not the ethanol carrier.
-
Homogenization: Thoroughly mix both the test and control beverages using a magnetic stirrer.
Sensory Evaluation
A discriminative test, such as the triangle test, is an effective method to determine if a perceptible sensory difference exists between the control and the this compound-containing beverage.
Protocol 3.2.1: Triangle Test for Sensory Evaluation of a this compound-Flavored Beverage
Causality: The triangle test is a forced-choice test where panelists are presented with three samples, two of which are identical and one is different. It is a statistically powerful method for determining if a sensory difference exists.
Materials:
-
Control beverage (from Protocol 3.1.1)
-
Test beverage (from Protocol 3.1.1)
-
Identical, odor-free tasting cups, coded with random three-digit numbers
-
Water for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
-
Ballot sheets for recording responses
Procedure:
-
Sample Preparation: For each panelist, prepare a set of three samples. Two of the samples will be identical (either both control or both test), and one will be different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB), which should be randomized across panelists.
-
Panelist Instructions: Instruct the panelists that they will receive three samples and that their task is to identify the sample that is different from the other two. They should taste the samples from left to right and can re-taste if necessary.
-
Evaluation: Panelists should cleanse their palate with water between samples. They then record their choice of the "odd" sample on the ballot sheet.
-
Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are then used to determine if the number of correct responses is significant at a chosen probability level (e.g., p < 0.05).
Section 4: Application in Fragrance Chemistry
This compound's herbal and woody notes make it a versatile ingredient in various fragrance applications, including fine fragrances, personal care products, and air fresheners.[6]
Application Note 4.1: Creation of a Simple Eau de Cologne
This compound can be used as a middle note in a fragrance composition, blending well with citrus top notes and woody or musky base notes.
Protocol 4.1.1: Formulation of a Simple Eau de Cologne with this compound
Causality: This protocol outlines the creation of a basic Eau de Cologne, a type of fragrance with a relatively low concentration of aromatic compounds. The components are blended in a specific order (base, middle, then top notes) to allow for a harmonious melding of the scents. The mixture is then aged to allow the fragrance to mature.
Materials:
-
This compound (middle note)
-
Bergamot oil (top note)
-
Cedarwood oil (base note)
-
Perfumer's alcohol (e.g., Specially Denatured Alcohol 40B)
-
Glass beaker
-
Pipettes or graduated cylinders
-
Glass storage bottle with a tight-fitting cap
Procedure:
-
Prepare the Fragrance Concentrate: In a glass beaker, combine the fragrance ingredients in the following approximate ratio:
-
Base Note (Cedarwood oil): 20%
-
Middle Note (this compound): 50%
-
Top Note (Bergamot oil): 30% For a 10 ml concentrate, this would be 2 ml of cedarwood oil, 5 ml of this compound, and 3 ml of bergamot oil. Gently swirl the beaker to mix the oils.
-
-
Dilution: For an Eau de Cologne concentration (typically 2-4% fragrance oil), dilute the concentrate in perfumer's alcohol. To make 100 ml of a 3% Eau de Cologne, add 3 ml of the fragrance concentrate to 97 ml of perfumer's alcohol.
-
Maturation (Aging): Transfer the mixture to a glass storage bottle, cap it tightly, and store it in a cool, dark place for at least 48 hours, and preferably for 2-4 weeks. This allows the different aromatic molecules to interact and the fragrance to mature and become more rounded.
Stability Testing
The stability of a fragrance is crucial for its shelf life and consumer acceptance. Accelerated stability testing is used to predict the long-term stability of a fragrance under various environmental conditions.
Protocol 4.2.1: Accelerated Stability Testing of a this compound-Containing Fragrance
Causality: This protocol exposes the fragrance to elevated temperatures to accelerate any potential degradation reactions, such as oxidation or changes in color and odor. This allows for a faster prediction of the fragrance's shelf life under normal storage conditions.
Materials:
-
Fragrance sample (from Protocol 4.1.1) in its final packaging (e.g., glass spray bottle)
-
Control sample of the fragrance stored at room temperature in the dark
-
Temperature-controlled oven (e.g., set at 40°C)
-
UV light cabinet (optional)
-
GC-MS for chemical analysis
-
Colorimeter (optional)
Procedure:
-
Initial Evaluation: Before starting the test, evaluate the initial properties of the fragrance, including its color, clarity, and odor profile. If possible, perform an initial GC-MS analysis to establish a baseline chemical profile.
-
Sample Storage: Place the test samples in the temperature-controlled oven at 40°C. If photostability is also being assessed, place additional samples in a UV light cabinet. Store the control samples at room temperature in the dark.
-
Periodic Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a test sample from the oven and allow it to cool to room temperature.
-
Sensory and Physical Evaluation: Compare the aged sample to the control sample for any changes in color, clarity, and odor. Note any discoloration, precipitation, or significant changes in the scent profile.
-
Chemical Analysis (Optional but Recommended): At each evaluation point, analyze the aged sample using GC-MS and compare the chromatogram to the initial baseline. Look for a decrease in the this compound peak area or the appearance of new peaks that could indicate degradation products.
-
Data Interpretation: Significant changes in the physical, sensory, or chemical properties of the fragrance under accelerated conditions may indicate potential stability issues over its intended shelf life.
Section 5: Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils, flavor extracts, and fragrance compositions.
Application Note 5.1: GC-MS Analysis of this compound
A non-polar or medium-polarity capillary column is typically used for the separation of terpenoids. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with a spectral library.
Protocol 5.1.1: GC-MS Analysis of this compound in a Fragrance Matrix
Causality: This protocol provides a general framework for the GC-MS analysis of a fragrance containing this compound. The parameters can be optimized based on the specific instrument and column used.
Materials:
-
Fragrance sample containing this compound
-
Hexane or ethanol (GC grade) for dilution
-
GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., 1:100 in hexane or ethanol) to a concentration appropriate for GC-MS analysis.
-
GC-MS Conditions (Example):
-
Injector: Split/splitless, 250°C, split ratio 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 ml/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-400
-
-
Data Acquisition and Analysis: Inject the sample and acquire the data. Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). For quantification, a calibration curve can be prepared using a certified standard of this compound.
Conclusion
This compound is a multifaceted ingredient with significant potential in the flavor and fragrance industries. Its unique sensory properties, combined with the possibility of sustainable production through biotechnology, make it an attractive molecule for innovation. The protocols and application notes provided in this guide offer a solid foundation for researchers and formulators to explore and harness the full potential of this compound. As with any scientific endeavor, the provided protocols should be seen as a starting point, with optimization and adaptation encouraged to suit specific research and development goals.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
This compound, (+/-)- (CAS 5947-36-4): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 8, 2026, from [Link]
-
This compound 2(10)-pinen-3-ol - The Good Scents Company. (n.d.). Retrieved January 8, 2026, from [Link]
- US3729514A - Novel chemical compounds and process - Google Patents. (n.d.).
-
This compound, (+-)- | C10H16O | CID 102667 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
This compound 2(10)-pinen-3-ol - The Good Scents Company. (n.d.). Retrieved January 8, 2026, from [Link]
-
Microbial monoterpene transformations—a review - Frontiers. (n.d.). Retrieved January 8, 2026, from [Link]
-
alpha-Pinene metabolism by Pseudomonas putida - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Bioconversion of α- and β-pinene by Pseudomonas sp. strain PIN - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
Sources
- 1. Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms | MDPI [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byrdie.com [byrdie.com]
- 4. perfumeextract.co.uk [perfumeextract.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pinocarveol Yield in the Catalytic Oxidation of β-Pinene
Introduction
Welcome to the technical support center dedicated to enhancing the yield of pinocarveol from the catalytic oxidation of β-pinene. This guide is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. The allylic oxidation of β-pinene to this compound is a valuable transformation, yielding a key intermediate for various pharmaceuticals and fragrances. However, achieving high selectivity and yield can be challenging due to a complex landscape of potential side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low, despite complete conversion of β-pinene. What are the most likely causes?
A1: Low yield with high conversion is a classic sign of poor selectivity. The primary culprits are often competing side reactions. The main competitive pathways in β-pinene oxidation are:
-
Over-oxidation: The desired product, this compound (an allylic alcohol), can be further oxidized to pinocarvone (an allylic ketone).[1][2]
-
Epoxidation: Oxidation can occur at the double bond, forming β-pinene oxide.[1][3] This epoxide can then undergo further rearrangements to yield other byproducts.[4][5]
-
Isomerization: β-pinene can isomerize to α-pinene, which then undergoes its own set of oxidation reactions, leading to products like verbenol and verbenone.[6][7]
-
C-C Bond Cleavage: Under harsh conditions, the bicyclic ring system can cleave, leading to a complex mixture of degradation products like nopinone.[3][8]
To address this, a thorough evaluation of your catalyst, solvent, oxidant, and reaction temperature is necessary to favor the desired allylic oxidation pathway.
Q2: How does my choice of catalyst impact the selectivity towards this compound?
A2: The catalyst is arguably the most critical factor in determining the selectivity of this reaction. Different catalysts promote different mechanistic pathways:
-
Palladium-based catalysts , such as PdCl₂ or supported Pd nanoparticles, are often effective for allylic oxidation.[1][9][10] For instance, a system using PdCl₂ with H₂O₂ as the oxidant has shown good selectivity for allylic oxidation products like this compound.[1] Multifunctional catalysts, like Palladium with a heteropolyacid supported on SBA-15, have demonstrated promising yields of up to 65% for trans-pinocarveol.[9][10]
-
Chromium-based catalysts , like Cr-MCM-41, can also favor the formation of allylic mono-oxygenated derivatives from β-pinene.[1]
-
Iron-based catalysts , such as those mimicking MMO enzymes, have been studied but can sometimes lead to a broader product distribution, with pinocarvone being a major product alongside this compound.[11]
-
Lewis acids can promote the formation of rearrangement products if β-pinene oxide is formed as an intermediate.[12]
The choice of support material for heterogeneous catalysts is also crucial. A high surface area support like SBA-15 has been shown to be superior to amorphous silica, which resulted in a dramatic decrease in both conversion and selectivity.[9][13]
Q3: What is the role of the solvent in this reaction, and how do I choose the right one?
A3: The solvent plays a multifaceted role, influencing reactant solubility, catalyst activity, and even the reaction mechanism.
-
Polar Aprotic Solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are commonly used. Acetonitrile has been successfully employed in PdCl₂-catalyzed oxidations.[1]
-
Polar Protic Solvents like isopropanol can be involved in the reaction mechanism and may influence catalyst reduction states, which in turn affects selectivity.[6]
-
Solvent-free conditions are an option for "green chemistry" approaches, often used with solid catalysts.[3] However, this can sometimes lead to mass transfer limitations and a different product distribution.
The choice of solvent can significantly impact selectivity. For instance, in the rearrangement of β-pinene oxide (a potential byproduct), polar basic solvents like DMSO have been shown to favor the formation of perillyl alcohol over other products.[5][12] Therefore, a solvent that minimizes the formation and undesired rearrangement of β-pinene oxide is preferable.
Q4: Can reaction temperature be used to control the selectivity towards this compound?
A4: Yes, temperature is a critical parameter. Generally, higher temperatures increase the reaction rate but can also promote side reactions and over-oxidation.[14][15] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly sacrificing selectivity. For many catalytic systems, temperatures in the range of 60-100°C are employed.[3] It is advisable to perform a temperature screening study for your specific catalytic system to identify the ideal balance. Lowering the temperature may reduce the rate of over-oxidation of this compound to pinocarvone.
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to diagnosing and resolving issues leading to low yields.
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Low β-pinene conversion | 1. Inactive Catalyst: The catalyst may be poisoned, improperly activated, or degraded. 2. Insufficient Oxidant: The stoichiometric amount of the oxidizing agent may be too low, or it may have decomposed. 3. Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be effective.[16] | 1. Catalyst Check: Ensure the catalyst is fresh and properly prepared/activated. For heterogeneous catalysts, check for changes in morphology or surface area. Consider a different catalyst if the issue persists. 2. Oxidant Stoichiometry: Use a fresh, properly stored oxidant. Consider a slight excess or a controlled, slow addition of the oxidant during the reaction. 3. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the conversion and selectivity by GC-MS. |
| High β-pinene conversion, low this compound yield, major byproduct is pinocarvone | 1. Over-oxidation: The desired product is being converted to the ketone. 2. Excessive Reaction Time: Allowing the reaction to proceed for too long can lead to the oxidation of the alcohol product. | 1. Reduce Oxidant Concentration: Use a lower concentration of the oxidant or add it portion-wise. 2. Time-Course Study: Run the reaction and take aliquots at regular intervals to determine the point of maximum this compound concentration before significant over-oxidation occurs. 3. Lower Temperature: A lower reaction temperature may slow down the second oxidation step more than the first. |
| High β-pinene conversion, low this compound yield, major byproducts are verbenol and verbenone | 1. Isomerization of β-pinene to α-pinene: The catalyst or reaction conditions are promoting the isomerization of the starting material.[6] | 1. Catalyst Selection: Choose a catalyst known for high selectivity in β-pinene oxidation and low isomerization activity. Catalysts with weak Brønsted acid sites may be favorable.[9][13] 2. Modify Reaction Conditions: Isomerization can be temperature-dependent. Experiment with lower reaction temperatures. |
| Presence of multiple unidentified peaks in GC-MS | 1. Degradation of Reactants or Products: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to ring-opening or other degradation pathways.[2][3] 2. Impure Starting Material: The starting β-pinene may contain impurities that are also reacting. | 1. Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less reactive oxidant). 2. Purify Starting Material: Ensure the purity of the β-pinene using distillation before the reaction. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted auto-oxidation.[17] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of β-Pinene
This protocol provides a general framework. Specific amounts and conditions should be optimized for your chosen catalyst system.
-
Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen catalyst (e.g., Pd/HPA-300/SBA-15, 50 mg).
-
Addition of Reactants: Add the solvent (e.g., acetonitrile, 10 mL) and β-pinene (e.g., 1 mmol).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).
-
Oxidant Addition: Slowly add the oxidant (e.g., 30% aqueous hydrogen peroxide, 1.2 mmol) dropwise over a period of 30 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the desired conversion/selectivity is reached, cool the reaction to room temperature. Filter off the catalyst (if heterogeneous). Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
Protocol 2: GC-MS Analysis of Reaction Mixture
Accurate analysis is key to troubleshooting and optimization.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). If necessary, add an internal standard (e.g., n-tridecane) for quantitative analysis.[18]
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
-
Data Analysis: Identify the products by comparing their mass spectra and retention times with known standards or library data. Quantify the components by integrating the peak areas relative to the internal standard.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathways in the catalytic oxidation of β-pinene.
Caption: Key reaction pathways in β-pinene oxidation.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for addressing low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
References
-
Sánchez-Velandia, J. E., Valdivieso, L. M., Martínez, F., Mejía, S. M., & Murzin, D. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical. [Link]
-
ResearchGate. (n.d.). Mechanism of α-Pinene in catalytical oxidation showing two competitive...[Link]
-
Royal Society of Chemistry. (2025). Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource. [Link]
-
ResearchGate. (n.d.). The solvent effect in β-pinene oxide rearrangement. [Link]
-
Wikipedia. (n.d.). β-Pinene. [Link]
-
National Institutes of Health. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. [Link]
-
MDPI. (n.d.). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. [Link]
-
ScienceDirect. (n.d.). Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine. [Link]
-
National Institutes of Health. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. [Link]
-
Royal Society of Chemistry. (2021). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. [Link]
-
ResearchGate. (n.d.). Isomerization of α‐Pinene Oxide to Trans‐this compound. [Link]
-
ResearchGate. (n.d.). Catalytic oxidation of limonene, alpha-pinene and beta-pinene by the complex [Fe-III(BPMP)Cl(mu-O)(FeCl3)-Cl-III] biomimetic to MMO enzyme. [Link]
-
ResearchGate. (n.d.). HPLC-MS determination of the oxidation products of the reaction between α- and β-pinene and OH radicals. [Link]
-
ResearchGate. (n.d.). β-Pinene and some of its oxidation products that have been reported...[Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]
-
National Institutes of Health. (n.d.). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. [Link]
-
ACS Publications. (n.d.). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. [Link]
-
ACS Publications. (2024). Photo-Oxidation of α-Pinene Oxidation Products in Atmospheric Waters – pH- and Temperature-Dependent Kinetic Studies. [Link]
-
Åbo Akademi University Research Portal. (n.d.). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. [Link]
-
ResearchGate. (n.d.). Mechanism of the Aerobic Oxidation of α-Pinene. [Link]
-
ResearchGate. (n.d.). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. [Link]
-
Royal Society of Chemistry. (2025). Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions. [Link]
-
ResearchGate. (n.d.). Use of gas chromatography-mass spectrometry combined with resolution methods to characterize the essential oil components of Iranian cumin and caraway. [Link]
-
ResearchGate. (n.d.). β-Pinene oxidation in acetic acid solution to produce this compound,...[Link]
-
ResearchGate. (n.d.). Bimetallic Gold-Containing Catalysts for the Selective Oxidation of a-Pinene: The Formation of a Green Natural Monomer. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.[Link]
-
Crimson Publishers. (2018). Bimetallic Gold-Containing Catalysts for the Selective Oxidation of a-Pinene: The Formation of a Green Natural Monomer. [Link]
-
MDPI. (2021). Weather Conditions Influence on Hyssop Essential Oil Quality. [Link]
-
Iran Agricultural Research. (2025). Impacts of temperature and storage duration on the stability of Salvia officinalis and Satureja hortensis essential oils. [Link]
-
National Institutes of Health. (n.d.). Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits. [Link]
-
MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. [Link]
-
National Institutes of Health. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. [Link]
Sources
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- 3. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]
- 4. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective isomerization of β-pinene: a sustainable method for total utilization of turpentine as a biomass resource - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01247J [pubs.rsc.org]
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- 14. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pinocarveol Peak Tailing in Gas Chromatography
Welcome to the technical support center for gas chromatography. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with pinocarveol and other polar terpene alcohols. Here, we will move beyond generic advice to provide in-depth, scientifically grounded solutions to restore your peak shape, improve quantitation accuracy, and ensure the integrity of your analytical results.
Introduction: The Challenge of Analyzing this compound
This compound is a polar bicyclic monoterpene alcohol. Its hydroxyl (-OH) group, while key to its chemical properties, is the primary reason for chromatographic difficulties. This functional group is highly susceptible to forming secondary interactions, primarily hydrogen bonds, with active sites within the GC system. These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak with a distinct "tail."[1][2] This distortion can severely compromise resolution and the accuracy of peak integration, leading to unreliable quantitative data.[3]
This guide provides a systematic, question-and-answer-based approach to diagnose and resolve this common issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is tailing. What are the most common initial checks I should perform?
When peak tailing appears, it's crucial to first rule out fundamental system issues before delving into more complex chemical problems. Often, the issue is not a complex chemical interaction but a simple physical problem in the flow path.[3][4]
If all peaks in your chromatogram are tailing, including non-polar analytes, the cause is likely a physical disruption or "dead volume" rather than a chemical activity issue.[3][5]
Initial Diagnostic Workflow:
-
Check for Leaks: System leaks are a common culprit. Air and moisture entering the system can degrade the column's stationary phase at high temperatures, creating active sites.[6] Use an electronic leak detector to meticulously check fittings at the inlet, detector, and gas lines.
-
Verify Column Installation: An improperly installed column is a frequent cause of dead volume.[5][7]
-
Incorrect Insertion Depth: Ensure the column is inserted to the precise depth in both the inlet and detector as specified by your instrument manufacturer. A column that is too high or too low can create unswept volumes, leading to tailing.[5]
-
Poor Column Cut: A jagged or uneven column cut can create turbulence and active sites at the column entrance.[3][5] Always use a high-quality ceramic scoring wafer or diamond scribe to make a clean, square (90-degree) cut. Inspect the cut with a magnifying tool before installation.[2][5]
-
-
Review Injection Parameters:
-
Split Ratio Too Low: In split injections, a very low split ratio may not provide a high enough flow rate to efficiently transfer the sample into the column, causing tailing.[8] A minimum total flow of 20 mL/min through the inlet is a good starting point.[8]
-
Injection Speed: A slow injection can lead to peak broadening and tailing. Ensure your autosampler is injecting at an appropriate speed.[7]
-
dot graph TD { A[Start: this compound Peak Tailing Observed] --> B{Are all peaks tailing?}; B -- "Yes" --> C[Likely Physical Issue / Dead Volume]; B -- "No, only this compound / Polar Peaks" --> D[Likely Chemical Activity Issue]; C --> E[Check for System Leaks]; C --> F[Verify Column Installation Depth]; C --> G[Inspect Quality of Column Cut]; D --> H[Focus on Inlet Maintenance]; D --> I[Assess Column Health]; H --> J[Replace Inlet Liner & Septum]; I --> K[Trim Column Inlet]; J --> L[Re-evaluate Peak Shape]; K --> L; L -- "Tailing Persists" --> M{Consider Column or Method}; L -- "Problem Solved" --> N[End: Symmetrical Peak]; M --> O[Evaluate Column Phase Suitability]; M --> P[Optimize Temperature Program]; }
Caption: A logical workflow for troubleshooting peak tailing.
Q2: I've ruled out leaks and installation errors, but my this compound peak still tails. How do I address active sites in the GC inlet?
The hot, metal surfaces of the GC inlet are the first place where sensitive analytes like this compound can be adsorbed or degraded.[9][10] Active sites, primarily acidic silanol groups (Si-OH) on glass liners and metal oxides on steel surfaces, readily and reversibly bind with the hydroxyl group of this compound, causing tailing.[1][10][11]
Inlet Maintenance is Critical:
The inlet liner is the most critical component for ensuring an inert sample path.[9][10] Over time, even high-quality deactivated liners will become active due to the accumulation of non-volatile sample residue and septum fragments.[9][12]
| Liner Type | Suitability for this compound (Polar Analyte) | Key Considerations |
| Standard Borosilicate Glass | Poor | Contains a high concentration of active silanol groups and metallic impurities.[10] Not recommended. |
| Deactivated (Silanized) | Good | The surface is treated to cap silanol groups, reducing activity. This is the minimum standard.[11] |
| Ultra Inert / Highly Deactivated | Excellent (Recommended) | Undergoes a more rigorous deactivation process to provide superior inertness for challenging active compounds.[9][12][13] |
| Liner with Glass Wool | Use with Caution | Wool increases surface area for vaporization but can be a major source of activity if not properly deactivated.[11] Only use liners with pre-packed, ultra-inert treated wool.[11][12] |
Protocol: Performing Routine Inlet Maintenance
-
Cooldown: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Disassemble: Carefully remove the septum nut and septum. Then, remove the inlet retaining nut to access the liner.
-
Replace Consumables (Do Not Reuse):
-
Inlet Liner: Remove the old liner using forceps. Discard it.
-
O-Ring: Remove and discard the O-ring from the old liner or inlet.
-
Septum: Discard the old septum.
-
-
Install New Consumables:
-
Wearing clean, lint-free gloves, place a new, pre-cleaned O-ring onto a new, highly deactivated liner.[12]
-
Insert the new liner into the inlet.
-
Re-install the inlet retaining nut and tighten as per manufacturer specifications.
-
Place a new, pre-conditioned septum into the septum nut and tighten. Do not overtighten, as this can cause coring.
-
-
Restore and Check: Turn the carrier gas back on. Perform a leak check at the septum nut and inlet retaining nut. Once leak-free, heat the inlet to your method's temperature. Allow the system to equilibrate for 15-20 minutes before running a test sample.
Q3: Could my GC column be causing the tailing? How do I diagnose and fix column-related issues?
Yes, the column itself is a major potential source of peak tailing. This can be due to contamination at the head of the column or an inappropriate choice of stationary phase.
1. Column Contamination: Non-volatile residues from your sample matrix can accumulate at the front of the column. This contamination covers the stationary phase and creates active sites, leading to peak tailing and loss of resolution.[14][15][16]
Solution: Column Trimming Trimming 15-30 cm from the inlet side of the column is an effective way to remove the contaminated section and restore performance.[2][8][14]
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Step-by-step workflow for trimming a GC column.
2. Improper Column Selection: The principle of "like dissolves like" is fundamental in chromatography.[17] this compound, being polar, requires a stationary phase that has some degree of polarity to achieve good peak shape and retention.
-
Non-Polar Phases (e.g., 100% dimethylpolysiloxane - DB-1, HP-5): While excellent for non-polar analytes, these phases may not adequately shield active sites on the fused silica tubing from highly polar analytes like this compound, potentially leading to tailing.
-
Intermediate and Polar Phases (e.g., Polyethylene Glycol - WAX; Cyanopropylphenyl phases): These phases are generally better suited for alcohols.[18] A "WAX" type column is often a good choice. For complex mixtures, a mid-polarity phase like a 35% or 50% phenyl-substituted column can provide a good balance of interactions.[19][20]
Recommendation: If you are using a completely non-polar column and continue to see tailing after performing all maintenance, consider switching to a column with an intermediate or polar stationary phase. Ensure any new column is properly conditioned according to the manufacturer's instructions before use.
Q4: How do my method parameters affect this compound peak shape?
Method optimization plays a key role in achieving symmetrical peaks. The goal is to ensure the analyte is vaporized quickly and moves through the column in a tight, focused band.
Key Parameters to Optimize:
| Parameter | Effect on Peak Shape | Optimization Strategy for this compound |
| Inlet Temperature | Too low can cause slow vaporization, leading to broad or tailing peaks. | Set the inlet temperature high enough to ensure rapid and complete vaporization of this compound (typically 250°C is a good starting point), but not so high that it causes thermal degradation.[6] |
| Oven Temperature Program | A slow ramp rate can sometimes improve resolution but may also increase interaction time with active sites. | If tailing is observed, try a slightly faster oven ramp rate. This can reduce the time the analyte spends interacting with any residual active sites in the system, sharpening the peak.[21] |
| Carrier Gas Flow Rate | Sub-optimal flow rates lead to band broadening and reduced efficiency. | Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency and helps maintain sharp peaks.[21] |
Preventative Measures: A Proactive Approach
-
Regular Inlet Maintenance: Do not wait for problems to appear. Establish a routine schedule for replacing the liner, septum, and O-ring based on the number of injections and the cleanliness of your samples.[8]
-
Use High-Quality Consumables: Always use ultra-inert liners and high-quality septa. The small extra cost is negligible compared to the time lost troubleshooting.[13]
-
Sample Preparation: If your samples are in a complex matrix, consider a sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove non-volatile residues that contaminate the system.[8]
-
Install a Guard Column: A 5-10 meter deactivated guard column connected to the front of your analytical column can trap contaminants, protecting the more expensive analytical column.[8][16] When performance degrades, you only need to trim or replace the guard column.
By implementing this systematic troubleshooting approach and adopting proactive maintenance habits, you can effectively eliminate this compound peak tailing and ensure the generation of high-quality, reliable chromatographic data.
References
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Zhao, L., & Broske, A. D. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies.
- Inlet Liners. Agilent Technologies.
- Ultra Inert Liners for GC. Agilent Technologies.
- Snow, N. (2016). Selecting a GC Inlet Liner.
- GC Inlet Liner Selection, Part III: Inertness. (2019). Restek.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
- GC Troubleshooting: Common Issues & How to Fix Them. (2025). Technology Networks.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent Technologies.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Technical Support Center: Overcoming Peak Tailing in GC Analysis. (2025). Benchchem.
- Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021).
- GC Diagnostic Skills I | Peak Tailing. (2020). Element Lab Solutions.
- Hinshaw, J. V. (1995). Gas Chromatography Problem Solving and Troubleshooting.
- GC Column Selection Guide. Sigma-Aldrich.
- Guide to GC Column Selection and Optimizing Separ
- Guide to Choosing a GC Column. (2025). Phenomenex.
- Khan, A. I.
- GC Column Selection Guide. MilliporeSigma.
- Selection Guide - GC columns. Trajan Scientific and Medical.
- How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. (2016). LCGC North America.
-
Optimisation of Column Parameters in GC. (2014). Chromatography Today. 24.[10] What do Chromatograms tell us? Peak Shape: Tailing on all eluting peaks. (2013). Restek.
- GC Troubleshooting—Tailing Peaks. (2018). YouTube.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC.
- de Zeeuw, J. Peak Tailing in GC Trace Analysis.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. hpst.cz [hpst.cz]
- 13. Ultra Inert Liners for GC, Deactivated Liners | Agilent [agilent.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. aimanalytical.com [aimanalytical.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. fishersci.ca [fishersci.ca]
- 18. trajanscimed.com [trajanscimed.com]
- 19. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Reaction Conditions for Pinocarveol Synthesis
Welcome to the Technical Support Center for the synthesis of pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic routes to this compound. Our goal is to empower you with the knowledge to not only execute these reactions but to understand the underlying principles that govern their outcomes.
Introduction to this compound Synthesis
This compound, a bicyclic monoterpenoid, is a valuable chiral building block and fragrance component.[1] It is primarily synthesized through two main pathways: the isomerization of α-pinene oxide and the allylic oxidation of β-pinene. The choice of synthetic route and the fine-tuning of reaction conditions are paramount to achieving high yields and selectivities, as the reaction is often plagued by the formation of undesired isomers and byproducts. This guide will walk you through the critical parameters of these syntheses and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most prevalent methods are the base-catalyzed isomerization of α-pinene oxide and the oxidation of β-pinene. The isomerization of α-pinene oxide, often employing strong, sterically hindered bases like lithium diethylamide, is a common laboratory-scale method that can provide high yields of trans-pinocarveol.[2] Another approach involves the use of various catalysts, including ionic liquids and zeolites, to promote the isomerization.[3][4] The allylic oxidation of β-pinene, utilizing heterogeneous catalysts and an oxidizing agent like hydrogen peroxide, offers an alternative route, particularly for the synthesis of trans-pinocarveol.[5][6]
Q2: What is the typical starting material for this compound synthesis?
A2: The most common starting material is α-pinene or β-pinene, which are readily available from turpentine.[7] For the isomerization route, α-pinene is first epoxidized to α-pinene oxide, which then undergoes rearrangement to this compound.[2] For the oxidation route, β-pinene is directly oxidized.[5]
Q3: What are the common isomers of this compound, and how can I control their formation?
A3: this compound exists as cis and trans stereoisomers. The stereochemical outcome is highly dependent on the chosen synthetic method and reaction conditions. For instance, the isomerization of α-pinene oxide with lithium diethylamide predominantly yields trans-pinocarveol.[2] The stereoselectivity is a critical aspect to consider when choosing your synthetic strategy, depending on the desired isomer for your application.
Troubleshooting Guide
Low Yield of this compound
Problem: My reaction is resulting in a low yield of the desired this compound product.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Suboptimal Catalyst/Base | The choice and activity of the catalyst or base are critical. In the isomerization of α-pinene oxide, an insufficient amount or deactivated base (e.g., lithium diethylamide) will lead to incomplete conversion. For heterogeneous catalysts, issues like low surface area, improper metal dispersion, or catalyst poisoning can drastically reduce efficiency.[5] | For base-catalyzed reactions, ensure the use of freshly prepared or properly stored base. An excess of one molar equivalent is often sufficient.[2] For heterogeneous catalysis, ensure the catalyst is properly activated and handled under inert conditions if necessary. Consider screening different catalysts. |
| Incorrect Solvent Choice | The polarity and basicity of the solvent significantly influence the reaction pathway and product distribution.[3][8] Non-polar solvents may favor the formation of byproducts like campholenic aldehyde, while polar aprotic solvents can enhance the selectivity towards desired alcohols.[3][8] | For the isomerization of α-pinene oxide, ethereal solvents like diethyl ether or THF are commonly used with strong bases.[2] When using heterogeneous catalysts, solvent screening is recommended. For example, basic solvents like N,N-dimethylformamide (DMF) can favor the formation of trans-carveol, a related isomer.[3] |
| Inappropriate Reaction Temperature | Temperature plays a crucial role in reaction kinetics and selectivity. For the isomerization with lithium diethylamide, the initial formation of the base is often done at low temperatures (e.g., 0 °C), followed by reflux to drive the reaction to completion.[2] For catalytic oxidations, higher temperatures can sometimes lead to over-oxidation or decomposition of the product. | Follow the recommended temperature profile for your chosen protocol. For the lithium diethylamide method, initial cooling is important for controlled base formation, followed by heating to ensure complete reaction.[2] For catalytic systems, an optimization of the reaction temperature may be necessary to balance conversion and selectivity. |
| Presence of Moisture or Air | Reactions involving strong bases like lithium diethylamide are highly sensitive to moisture and air. Water will quench the base, and oxygen can lead to undesired side reactions. | Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Formation of Undesired Byproducts
Problem: My product mixture contains significant amounts of impurities, such as campholenic aldehyde, pinocamphone, or other isomeric alcohols.
| Byproduct | Formation Mechanism | Minimization Strategy |
| Campholenic Aldehyde | This is a common byproduct in the acid-catalyzed isomerization of α-pinene oxide, resulting from a rearrangement of the carbocation intermediate.[1] The use of Lewis acidic catalysts or protic solvents can promote its formation.[3] | Employing strong, non-nucleophilic bases like lithium diethylamide for the isomerization of α-pinene oxide disfavors the carbocation rearrangement leading to campholenic aldehyde.[2] When using heterogeneous catalysts, the choice of a less acidic support or the use of basic solvents can suppress this side reaction.[3] |
| Pinocamphone | Pinocamphone can be formed through the isomerization of α-pinene oxide, particularly with certain catalysts. | Careful selection of the catalyst is key. For example, the use of lithium diethylamide is reported to favor the formation of this compound over pinocamphone.[2] |
| Other Isomeric Alcohols (e.g., carveol, myrtenol) | These can arise from alternative rearrangement pathways of α-pinene oxide or from the oxidation of other components in the starting material (e.g., β-pinene oxidation can yield myrtenol).[9] | The selectivity towards this compound can be enhanced by choosing highly specific catalysts and reaction conditions. For instance, task-specific ionic liquids have been shown to selectively produce trans-carveol from α-pinene oxide, highlighting the importance of the catalytic system in directing the reaction pathway.[4] |
Experimental Protocols
Protocol 1: Synthesis of trans-Pinocarveol via Isomerization of α-Pinene Oxide with Lithium Diethylamide
This protocol is adapted from a well-established procedure and is known for its high yield and selectivity for trans-pinocarveol.[2]
Materials:
-
α-Pinene oxide
-
Diethylamine, anhydrous
-
n-Butyllithium in hexanes
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid
-
Saturated aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware.
Procedure:
-
Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, a rubber septum, a magnetic stir bar, and a nitrogen inlet.
-
Flush the entire system with dry nitrogen.
-
Charge the flask with diethylamine (1.05 equivalents) and anhydrous diethyl ether.
-
Cool the flask in an ice bath and add n-butyllithium (1.1 equivalents) dropwise via syringe through the septum.
-
Stir the mixture at 0 °C for 10 minutes to form lithium diethylamide.
-
Remove the ice bath and add a solution of α-pinene oxide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 10-15 minutes.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture in an ice bath and cautiously add water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and wash successively with 1 N HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure trans-pinocarveol (b.p. 92-93 °C at 8 mmHg).[2]
Protocol 2: Synthesis of trans-Pinocarveol via Allylic Oxidation of β-Pinene with a Heterogeneous Catalyst
This protocol provides a general guideline for the oxidation of β-pinene using a palladium-based heterogeneous catalyst. Specific catalyst preparation and reaction conditions may vary based on the chosen catalyst system.[5][9]
Materials:
-
β-Pinene
-
Hydrogen peroxide (30% aq. solution)
-
Pd/HPA/SBA-15 catalyst (or similar supported palladium catalyst)
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, dissolve β-pinene in acetonitrile.
-
Add the heterogeneous palladium catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Add hydrogen peroxide dropwise to the stirred reaction mixture.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by GC analysis.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.
-
The catalyst can often be washed, dried, and reused.
-
The filtrate can be subjected to a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Isomerization of α-Pinene Oxide
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Lithium Diethylamide | Diethyl Ether | Reflux | >95 | 90-95 (trans) | [2] |
| Pyridinium Bromide | Toluene | 60 | ~95 | ~80 (trans) | [1] |
| MoO₃-Zeolite BETA | Toluene | 70 | >95 | Low (favors campholenic aldehyde) | [3] |
| MoO₃-Zeolite BETA | DMF | 70 | ~45 | ~42 (trans-carveol) | [3] |
| Task-Specific Ionic Liquid | Neat | 80 | 99 | 74 (trans-carveol) | [4] |
Visualizations
General Reaction Scheme for this compound Synthesis
Caption: Figure 1: Major Synthetic Routes to this compound
Troubleshooting Logic for Low this compound Yield
Caption: Figure 2: Troubleshooting Low this compound Yield
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 6. research.abo.fi [research.abo.fi]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pinocarveol Stability & Storage
Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-01-08
Welcome to the technical support guide for Pinocarveol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and degradation of this compound. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bicyclic monoterpenoid alcohol found in various essential oils.[1] Its structure, containing an allylic alcohol and a strained bicyclic system, makes it susceptible to degradation through several pathways, including oxidation, isomerization, and acid-catalyzed rearrangements.[2][3] For researchers in drug development and other scientific fields, maintaining the purity and structural integrity of this compound is critical for obtaining reproducible and accurate experimental results.
Q2: What are the primary factors that cause this compound to degrade?
The main drivers of degradation for terpenes like this compound are exposure to oxygen, heat, light (UV), and acidic or basic conditions.[4][5]
-
Oxygen: Leads to oxidative degradation, potentially forming ketones, aldehydes, or epoxides.
-
Heat: Accelerates all degradation reactions, including oxidation and isomerization.[4]
-
Light: UV radiation can provide the energy to initiate radical reactions, leading to polymerization or rearrangement.
-
Acid/Base Contamination: Traces of acid or base can catalyze isomerization or rearrangement reactions, altering the chemical structure of the molecule.[2][6]
Q3: What is the ideal temperature for storing this compound?
For optimal preservation, this compound should be stored under refrigerated conditions.[4]
-
Short-term storage (weeks): 2-8°C.
-
Long-term storage (months to years): Refrigeration at 2-4°C can significantly extend shelf life.[7] For maximum longevity, storage at -20°C is recommended, provided the container is properly sealed to prevent moisture condensation upon removal.[8] It is crucial to maintain a stable temperature, as fluctuations can accelerate degradation.[7]
Q4: How does the storage container affect this compound stability?
The choice of container is critical.
-
Material: Borosilicate glass (Type 1) is the preferred material due to its chemical inertness.[7] Amber or cobalt glass should be used to provide protection from UV light.[7] While stainless steel can be used, some terpenes may react with metal surfaces, making glass a safer choice for long-term storage.[7]
-
Headspace: The amount of air (oxygen) in the container's headspace should be minimized.[4] It is best to use containers that are appropriately sized for the volume of the sample and to backfill the headspace with an inert gas like argon or nitrogen.[5][7]
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Problem 1: A change in the sample's physical appearance (e.g., color change to yellow, increased viscosity).
-
Possible Cause: This is a classic sign of oxidation . This compound, being an allylic alcohol, is prone to oxidation, which can lead to the formation of colored byproducts and polymers.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Confirm that your storage container was properly flushed with an inert gas (argon or nitrogen) and that the seal is airtight.[9] Argon is denser than air and can provide a stable protective layer.[9]
-
Analyze for Degradants: Use analytical techniques like GC-MS or HPLC to identify potential oxidation products (e.g., pinocarvone).
-
Implement Antioxidants (for formulations): If this compound is part of a larger formulation, consider the addition of a suitable antioxidant. Some terpenes themselves can act as antioxidants, but dedicated stabilizers like BHT or tocopherol may be necessary for long-term stability in solution.[8][10][11]
-
Problem 2: Appearance of unexpected peaks in analytical chromatograms (GC, HPLC).
-
Possible Cause 1: Isomerization or Rearrangement. this compound can undergo rearrangement, especially in the presence of acidic contaminants.[2] This is analogous to the well-known pinacol rearrangement of 1,2-diols, which is acid-catalyzed and involves a 1,2-alkyl shift.[6][12][13]
-
Troubleshooting Steps:
-
Check for Contaminants: Ensure all solvents and reagents used are of high purity and free from acidic residues. Verify that storage vials were not washed with strong acids without proper neutralization and rinsing.
-
Control pH: If your sample is in solution, ensure the pH is neutral. Buffer the solution if necessary and compatible with your experimental design.
-
Structural Elucidation: Use techniques like NMR and high-resolution mass spectrometry to identify the structure of the new peaks to confirm if a rearrangement has occurred.
-
-
Possible Cause 2: Thermal Degradation. If the sample was exposed to high temperatures, even for a short period, thermal degradation could have occurred.
-
Troubleshooting Steps:
-
Review Temperature Logs: Check storage and handling temperature records. Ensure samples are allowed to equilibrate to room temperature slowly before opening to prevent condensation.[7]
-
Optimize GC/HPLC Method: Ensure that the analytical method itself is not causing degradation. Check the temperatures of the GC inlet or the stability of the compound in the HPLC mobile phase. A forced degradation study can help validate the method's stability-indicating properties.[14]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing this compound degradation.
Caption: Troubleshooting workflow for diagnosing this compound degradation.
Best Practices & Protocols
Recommended Storage Conditions
Adherence to proper storage conditions is the most effective way to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) -20°C (Long-term) | Reduces the rate of all chemical reactions, including oxidation and isomerization.[4] |
| Atmosphere | Headspace flushed with Argon or Nitrogen | Displaces oxygen, the primary driver of oxidative degradation.[5][7][9] |
| Container | Amber Borosilicate Glass Vials (Type 1) | Chemically inert and protects the sample from UV light, which can catalyze degradation.[7] |
| Sealing | PTFE-lined Screw Caps | Provides an airtight seal to prevent oxygen and moisture ingress. |
| Aliquoting | Store in single-use aliquots | Minimizes exposure of the bulk sample to atmosphere and temperature fluctuations from repeated freeze-thaw cycles.[7] |
Protocol: Preparing this compound for Long-Term Storage
This protocol ensures the optimal preservation of neat this compound or its solutions.
Materials:
-
High-purity this compound
-
Appropriately sized amber glass vials with PTFE-lined caps
-
High-purity, dry solvent (if making a solution), e.g., ethanol or a non-polar solvent.
-
Source of high-purity Argon (Ar) or Nitrogen (N₂) gas with a regulator and tubing.[9]
-
Pipettes and tips
Procedure:
-
Preparation: Work in a clean, dry environment, preferably in a fume hood or glove box with low humidity.
-
Aliquoting: Dispense the desired volume of this compound (or its solution) into the amber glass vials. Choose a vial size that minimizes the headspace volume.
-
Inert Gas Flushing: a. Insert a long, sterile needle or pipette tip connected to the inert gas line into the vial, ensuring the tip is just above the liquid surface. b. Gently flush the vial's headspace with a slow stream of Ar or N₂ for 30-60 seconds. Since Argon is heavier than air, it will effectively displace the oxygen. c. Slowly withdraw the needle while maintaining the gas flow.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, concentration, date, and storage conditions.
-
Storage: Place the sealed vials in the designated freezer (-20°C) or refrigerator (2-8°C) in an organized storage box.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them. The primary degradation pathways include oxidation and acid-catalyzed rearrangement.
Caption: Major degradation pathways for this compound.
Analytical Methods for Degradation Assessment
Regularly assessing the purity of your this compound stock is a crucial part of quality control.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing volatile compounds like this compound and can separate and identify potential degradation products.
Protocol: Stability Check by GC-MS
-
Sample Preparation: Prepare a dilute solution of your stored this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent like hexane or ethyl acetate. Also, prepare a similar solution from a freshly opened, high-purity reference standard.
-
Instrumentation (Example Conditions):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and mass spectrum of pure this compound.
-
Inject the stored sample.
-
Compare the chromatograms. Look for new peaks or a decrease in the area of the main this compound peak.
-
Analyze the mass spectra of any new peaks to tentatively identify them by comparing them to spectral libraries (e.g., NIST). Common degradation products like pinocarvone will have distinct mass spectra.
-
This guide provides a comprehensive framework for maintaining the stability of this compound. By understanding its chemical vulnerabilities and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of their experimental work.
References
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How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products . (2024). A guide on proper storage conditions for terpenes, including temperature, container selection, and the use of inert atmospheres. Link
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Terpene Preservation: Commercial Storage Protocol Guide . (2024). A commercial guide detailing protocols for terpene preservation, emphasizing temperature control and oxygen minimization. Link
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Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies . (n.d.). Green Chemistry (RSC Publishing). Discusses the isomerization of a related compound, α-pinene oxide, providing insight into potential rearrangement pathways. Link
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Argon Gas 99.5% - Pure gas for preserving terpenes in flowers and concentrates . (n.d.). BVV. Product information describing the use of Argon to displace oxygen and preserve terpenes. Link
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Argon Gas 99.5% - Pure gas for preserving terpenes in flowers and concentrates . (n.d.). LeDAB. Describes the properties of Argon and its application in preserving volatile organic compounds like terpenes. Link
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This compound - Wikipedia . (n.d.). Wikipedia. Provides basic chemical information and properties of this compound. Link
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Expert Tips for Terpene Preservation During Curing . (2025). Cannabis Seeds. Discusses methods for preserving terpenes, including cold-curing and inert atmosphere storage. Link
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Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics . (n.d.). SpringerLink. A study on the isomerization of α-pinene oxide, which can produce this compound among other products, highlighting the role of solvents and temperature. Link
-
Isomerization of α‐Pinene Oxide to Trans‐this compound . (2025). ResearchGate. A research paper detailing a protocol for the isomerization of α-pinene oxide to trans-pinocarveol. Link
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This compound, trans-(-)- | C10H16O | CID 1201530 - PubChem . (n.d.). NIH - National Center for Biotechnology Information. Detailed chemical and safety information for trans-Pinocarveol. Link
-
Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study . (2022). ResearchGate. A study showing that terpenes can act as antioxidants to preserve other compounds. Link
-
Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study . (2022). PubMed. Abstract of the study on using terpenes as antioxidants for cannabinoid preservation. Link
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5 Terpenes to Boost Your Antioxidant Intake . (2018). True Terpenes. Discusses the antioxidant properties of various terpenes. Link
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This compound CAS#: 5947-36-4 - ChemicalBook . (n.d.). ChemicalBook. Provides chemical properties and synthesis information for this compound. Link
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Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation . (n.d.). PMC - PubMed Central. A review on the antioxidant properties of terpenoids and their use in preservation. Link
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Terpene Compounds in Nature: A Review of Their Potential Antioxidant Activity . (2025). ResearchGate. A review highlighting the antioxidant properties of terpenes. Link
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This compound - Foreverest Resources Ltd. (n.d.). An industry supplier page listing properties and storage recommendations for this compound. Link
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Cas 547-61-5,(-)-TRANS-PINOCARVEOL | lookchem . (n.d.). A chemical supplier page with properties and applications of trans-pinocarveol. Link
-
Pinacol Rearrangement - YouTube . (2020). A video explaining the mechanism of the pinacol rearrangement. Link
-
This compound, (+/-)- (CAS 5947-36-4): Odor profile, Properties, & IFRA compliance - Scent.vn . (n.d.). Provides physical and chemical properties of this compound. Link
-
Pinacol Rearrangement - Master Organic Chemistry . (2023). A detailed explanation of the acid-catalyzed pinacol rearrangement of 1,2-diols. Link
-
This compound, cis - Chemical & Physical Properties by Cheméo . (n.d.). A database entry for the physical and chemical properties of cis-Pinocarveol. Link
-
The Pherobase Synthesis - trans-pinocarveol | C10H16O . (2025). Lists references related to the synthesis and rearrangement of pinene derivatives. Link
-
This compound, (+-)- | C10H16O | CID 102667 - PubChem . (n.d.). NIH - National Center for Biotechnology Information. Comprehensive data on this compound, including physical and chemical properties. Link
-
This compound, cis-(+-)- | C10H16O | CID 10931630 - PubChem . (n.d.). NIH - National Center for Biotechnology Information. Data specific to the cis-isomer of this compound. Link
-
This compound 2(10)-pinen-3-ol - The Good Scents Company . (n.d.). Provides odor profiles, safety, and usage information for this compound. Link
-
Showing Compound this compound (FDB014473) - FooDB . (2010). A food database entry classifying this compound and its properties. Link
-
Pinacol rearrangement - Wikipedia . (n.d.). Wikipedia. A detailed description of the pinacol-pinacolone rearrangement mechanism. Link
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . (n.d.). An overview of analytical methods used for analyzing the degradation of plant-derived compounds. Link
-
Pinacol Rearrangement - Organic Chemistry Portal . (n.d.). Provides a summary and mechanism of the pinacol rearrangement. Link
-
(-)-trans-Pinocarveol | 547-61-5 | FP172829 - Biosynth . (n.d.). Supplier information describing the natural occurrence and applications of (-)-trans-Pinocarveol. Link
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC . (n.d.). PubMed Central. Discusses the use of forced degradation studies in validating analytical methods. Link
-
trans-pinocarveol (1alpha,3alpha,5alpha)-6,6-dimethyl-2-methylene bicyclo(3.1.1)heptan-3-ol - The Good Scents Company . (n.d.). Provides usage levels and links to scientific articles mentioning trans-pinocarveol. Link
-
The Degradation Pathways of Cannabinoids and How to Manage Them - Technology Networks . (n.d.). A whitepaper discussing the degradation pathways of related compounds (cannabinoids), highlighting the importance of stability studies. Link
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Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate - PubMed . (n.d.). Discusses analytical methods for monitoring degradation processes. Link
-
Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed . (n.d.). Provides context on different biochemical degradation pathways. Link
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Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry . (2017). ResearchGate. Details methods for studying the degradation of chemical stabilizers. Link
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Minimizing byproduct formation in Pinocarveol synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenges in Pinocarveol Synthesis
This compound, a bicyclic monoterpenoid, is a valuable chiral building block in organic synthesis. Its synthesis, most commonly approached via the rearrangement of α-pinene oxide, is often plagued by the formation of a variety of byproducts. The high reactivity of the epoxide ring and the strained bicyclic system of the pinane skeleton make the reaction susceptible to multiple competing pathways. This guide will address the root causes of byproduct formation and provide actionable protocols to enhance the selectivity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is yielding significant amounts of campholenic aldehyde. What is causing this and how can I prevent it?
Answer:
The formation of campholenic aldehyde is a common issue, particularly when using Lewis or Brønsted acid catalysts for the rearrangement of α-pinene oxide.[1][2][3][4]
The Underlying Mechanism:
The acid catalyst protonates the epoxide oxygen of α-pinene oxide, leading to the formation of a tertiary carbocation. A subsequent rearrangement of the carbon skeleton, specifically a 1,2-alkyl shift, results in the formation of campholenic aldehyde. This pathway is often thermodynamically favored.
Troubleshooting Steps & Preventative Measures:
-
Catalyst Selection: Avoid strong Lewis acids like ZnCl₂, ZnBr₂, and certain zeolites, which are known to promote the formation of campholenic aldehyde.[2][5] Consider using catalysts with weaker Lewis acidity or those that favor a different reaction mechanism. For instance, titanium-based catalysts like Ti-MWW have shown high selectivity for campholenic aldehyde, so these should be avoided if this compound is the desired product.[3][4]
-
Base-Mediated Rearrangement: A highly effective method to suppress campholenic aldehyde formation is to employ a strong, non-nucleophilic base. Lithium diethylamide (LDA) is a preferred reagent for this purpose.[6] The base promotes a specific elimination pathway that leads to the formation of the allylic alcohol, this compound, while disfavoring the carbocation rearrangement that forms campholenic aldehyde.
-
dot
Caption: Competing pathways in α-pinene oxide rearrangement.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often favored for the synthesis of campholenic aldehyde.[7] When using a base-mediated approach, an aprotic ether solvent like diethyl ether is commonly employed.[6]
Recommended Protocol for Minimizing Campholenic Aldehyde:
This protocol is based on the highly selective isomerization of α-pinene oxide using lithium diethylamide.[6]
-
Preparation of Lithium Diethylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylamine in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Add an equimolar amount of n-butyllithium in hexane dropwise while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.
-
Reaction with α-Pinene Oxide: To the freshly prepared LDA solution, add a solution of α-pinene oxide in anhydrous diethyl ether dropwise over 10 minutes.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain it for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding water. Separate the ether layer and wash it successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure to yield pure trans-pinocarveol.
FAQ 2: My product is contaminated with sobrerol and pinanediol. How can I avoid these hydration byproducts?
Answer:
The formation of sobrerol and pinanediol is a clear indication of the presence of water in your reaction mixture, which leads to the hydrolytic decomposition of the α-pinene oxide.[8][9]
The Underlying Mechanism:
In the presence of an acid catalyst and water, the epoxide ring of α-pinene oxide is opened by nucleophilic attack of a water molecule. This leads to the formation of the diol, pinanediol. Sobrerol is another hydration product that can be formed under aqueous acidic conditions.[10][11]
Troubleshooting Steps & Preventative Measures:
-
Anhydrous Conditions: The most critical factor is to ensure strictly anhydrous reaction conditions.
-
Solvent Purity: Use freshly distilled, anhydrous solvents.
-
Reagent Purity: Ensure all reagents, including the α-pinene oxide starting material, are dry.
-
Glassware: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Control of Oxidant in Epoxidation: If you are preparing α-pinene oxide in situ or as a preceding step, be mindful of the oxidant used. For example, when using aqueous hydrogen peroxide, water is inherently present.[8] While some methods are robust, excess water can promote hydrolysis.
-
Water Scavengers: In situations where trace amounts of water are unavoidable, the use of a water scavenger might be considered, although this is less common in this specific synthesis. Adding molecular sieves could be an option, but their compatibility with the chosen catalytic system must be verified.[12]
Recommended Protocol for Epoxidation of α-Pinene to Minimize Hydration Byproducts:
A highly selective method for the epoxidation of α-pinene to α-pinene oxide with minimal side product formation involves using hydrogen peroxide with a tungsten-based polyoxometalate catalyst in a solvent-free system.[8][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine α-pinene and the tungsten-based catalyst.
-
Reaction Conditions: Heat the mixture to 50 °C. Add hydrogen peroxide (30% aqueous solution) dropwise. A molar ratio of α-pinene to H₂O₂ to catalyst of 5:1:0.01 has been shown to be effective.[8]
-
Monitoring: The reaction is typically rapid, with high conversion and selectivity to α-pinene oxide achieved in as little as 20 minutes.[8] Monitor the reaction by GC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield crude α-pinene oxide, which can be used in the subsequent rearrangement step.
FAQ 3: I am observing the formation of pinocamphone and other oxidation products. What is the cause and how can I mitigate this?
Answer:
The presence of pinocamphone suggests either an over-oxidation of the desired this compound product or a competing reaction pathway from an intermediate.[14] Other oxidation products like verbenol and verbenone can also arise from the allylic oxidation of the starting α-pinene.[9][15]
The Underlying Mechanism:
-
Pinocamphone Formation: Pinocamphone can be formed through the isomerization of α-pinene oxide, particularly in the absence of water, where a hydride shift can occur.[14][16] It can also be a product of the oxidation of this compound if the reaction conditions are too harsh or if an inappropriate oxidizing agent is present.
-
Allylic Oxidation Products (Verbenol, Verbenone): These byproducts are typically formed during the initial oxidation of α-pinene if the conditions are not selective for epoxidation.[9] The use of certain catalysts or reaction conditions can favor the oxidation of the allylic positions of α-pinene over the epoxidation of the double bond.[15][17]
Troubleshooting Steps & Preventative Measures:
-
Selective Epoxidation: To avoid allylic oxidation byproducts, ensure the epoxidation step is highly selective. The use of m-chloroperbenzoic acid (m-CPBA) is a classic and effective method for the selective epoxidation of α-pinene.[6]
-
Control of Reaction Temperature: Higher temperatures can promote the formation of rearrangement and oxidation byproducts.[9] It is crucial to maintain the recommended reaction temperature for both the epoxidation and rearrangement steps.
-
Choice of Catalyst for Rearrangement: As with campholenic aldehyde formation, the choice of catalyst for the rearrangement of α-pinene oxide is critical. Strong bases like LDA are effective in minimizing the formation of pinocamphone by favoring the desired elimination pathway.
Quantitative Data Summary:
| Synthesis Step | Reagents/Catalyst | Solvent | Temperature (°C) | Key Byproducts | Selectivity/Yield of Desired Product | Reference |
| Epoxidation of α-Pinene | H₂O₂ / Tungsten-based polyoxometalates | Solvent-free | 50 | Sobrerol, Pinanediol, Campholenic Aldehyde | ~100% selectivity to α-pinene oxide | [8][13] |
| Epoxidation of α-Pinene | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 0 | Minimal | High yield of α-pinene oxide | [6] |
| Rearrangement of α-Pinene Oxide | Lithium Diethylamide (LDA) | Diethyl ether | Reflux (34.6) | Minimal | 90-95% yield of trans-pinocarveol | [6] |
| Rearrangement of α-Pinene Oxide | Zinc Bromide (ZnBr₂) | Toluene | Reflux (110.6) | Campholenic Aldehyde | ~75% yield of campholenic aldehyde | [5] |
| Rearrangement of α-Pinene Oxide | Ti-MCM-22 | Toluene | 70 | trans-Carveol | 96% selectivity to campholenic aldehyde | [3][4] |
Workflow for High-Purity this compound Synthesis:
-
dot
Caption: Recommended workflow for selective this compound synthesis.
Conclusion
Minimizing byproduct formation in this compound synthesis hinges on a thorough understanding of the competing reaction mechanisms and careful control of the reaction conditions. The choice of catalyst for the rearrangement of α-pinene oxide is paramount, with strong, non-nucleophilic bases like lithium diethylamide offering a highly selective route to trans-pinocarveol. Furthermore, maintaining anhydrous conditions and employing selective epoxidation methods are crucial for preventing the formation of hydration and allylic oxidation byproducts. By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the purity and yield of their this compound synthesis.
References
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Newcastle University eTheses: Catalytic rearrangement of alpha pinene oxide using spinning disc reactor technology. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
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Vicevic, M., Jachuck, R. J. J., Scott, K., Clark, J. H., & Wilson, K. (2004). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 6(10), 491-494. Available at: [Link]
-
Resul, M. G., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Advances, 11(55), 34931-34941. Available at: [Link]
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Royal Society of Chemistry. Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Available at: [Link]
-
Organic Syntheses. This compound. Org. Synth. 1977, 57, 92. Available at: [Link]
-
Dvořáčková, E., et al. (2018). Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization. Catalysis Science & Technology, 8(17), 4349-4357. Available at: [Link]
-
Shcherban, N. D., et al. (2017). Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. Kinetics and Catalysis, 58(5), 534-543. Available at: [Link]
-
ResearchGate. The effects of solvents on α-pinene epoxidation. Available at: [Link]
-
SciELO. Easy Epoxidation of Monoterpenes from Common Starting Materials. Available at: [Link]
-
ResearchGate. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process. Available at: [Link]
-
Royal Society of Chemistry. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization. Available at: [Link]
- Google Patents. Process for obtaining alpha-campholenic aldehyde. US6515186B2.
-
Wanfang Data. One-step Conversion of α-Pinene to Campholenic Aldehyde via VO(acac)2-catalyzed Oxidation. Available at: [Link]
-
Royal Society of Chemistry. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Available at: [Link]
- Google Patents. Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained. US4639469A.
- Google Patents. Hydration of alpha-pinene oxide. US2815378A.
- Google Patents. Epoxidizing method of alpha-pinene. CN1438222A.
-
ResearchGate. Rearrangement of α-pinene oxide using a Surface Catalysed Spinning Disc Reactor. Available at: [Link]
-
Royal Society Publishing. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Available at: [Link]
-
ResearchGate. Sustainable Isomerization of α‐Pinene Oxide to trans‐Carveol using Formic Acid/Aniline System at Room Temperature. Available at: [Link]
-
ResearchGate. Mechanism of the Aerobic Oxidation of α-Pinene. Available at: [Link]
-
ResearchGate. Schemes for the formation of sobrerol from α-pinene oxide (a), the acrylation of sobrerol with acryloyl chloride (b) and the methacrylation of soberol with methacrylic anhydride and DMAP (c). Available at: [Link]
-
MDPI. Selective Catalytic Epoxidation–Hydration of α-Pinene with Hydrogen Peroxide to Sobrerol by Durable Ammonium Phosphotungstate Immobilized on Imidazolized Activated Carbon. Available at: [Link]
-
Royal Society of Chemistry. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process. Available at: [Link]
-
Royal Society of Chemistry. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. Available at: [Link]
-
MDPI. Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. Available at: [Link]
-
MDPI. Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO 2 /SiO 2 Catalyst. Available at: [Link]
-
Åbo Akademi University Research Portal. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Available at: [Link]
-
Pontificia Universidad Javeriana. Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Available at: [Link]
-
ResearchGate. (PDF) Isomerization of α‐Pinene Oxide to Trans‐this compound. Available at: [Link]
-
National Institutes of Health. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Available at: [Link]
-
ResearchGate. Metabolism and mode of action of cis - and trans -3-pinanones (the active ingredients of hyssop oil). Available at: [Link]
-
ResearchGate. Reaction schemes of α-pinene oxide isomerization to trans-carveol, (1)... Available at: [Link]
-
Atmospheric Chemistry and Physics. Secondary organic aerosol formation from α-pinene, alkanes, and oil-sands-related precursors in a new oxidation flow reactor. Available at: [Link]
-
ResearchGate. The sum of selectivities to isopinocamphone and this compound as a function of the reaction temperature. Available at: [Link]
- Google Patents. Novel chemical compounds and process. US3729514A.
-
R Discovery. Α-pinene Oxide Research Articles. Available at: [Link]
-
MDPI. Study of the Component Composition of Essential Oil, Morphology, Anatomy and Ploidy Level of Hyssopus officinalis f. cyaneus Alef. Available at: [Link]
-
ResearchGate. I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. Available at: [Link]
-
MDPI. Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. Available at: [Link]
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Enhancing the efficiency of Pinocarveol extraction from complex matrices
Technical Support Center: Pinocarveol Extraction
A Senior Application Scientist's Guide to Enhancing Efficiency from Complex Matrices
Welcome to the technical support center for this compound extraction. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this valuable monoterpenoid from complex biological sources. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot and optimize your workflows effectively. Here, we address the common and complex challenges encountered in the lab, structured in a practical question-and-answer format.
Section 1: Foundational Knowledge & Pre-Extraction Strategy
Before any extraction begins, a thorough understanding of the target molecule and the matrix is paramount. Errors in the preparatory phase are the most common source of poor extraction efficiency.
Q1: What are the critical physicochemical properties of this compound that I must consider for extraction?
Answer: Understanding this compound's properties is the bedrock of designing an effective extraction strategy. Its characteristics dictate the choice of solvent, temperature limits, and the most suitable extraction technology.
This compound is a bicyclic monoterpenoid[1]. Key properties include its moderate polarity due to the hydroxyl (-OH) group, its volatility, and its thermal sensitivity.[2][3]. It is soluble in organic solvents like ethanol and oils but insoluble in water[1][4][5]. This profile suggests that while non-polar solvents can be used, a solvent with some polarity will be more effective. Its relatively high boiling point allows for certain heat-based methods, but prolonged exposure to high temperatures can lead to degradation, a common issue with terpenoids[3].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₀H₁₆O[1][4] | Basic molecular information. |
| Molar Mass | 152.23 g/mol [4] | Relevant for analytical calculations. |
| Boiling Point | 210-217 °C (at 760 mmHg)[1][4] | Guides maximum temperature for thermal methods like distillation. |
| Appearance | Viscous, light yellow oil[4] | Physical characteristic. |
| Solubility | Insoluble in water; Soluble in ethanol and oils[1][4][5] | Crucial for solvent selection. Dictates the use of organic solvents. |
| Structure | Bicyclic monoterpenoid with a hydroxyl group[2] | The -OH group imparts moderate polarity, influencing solvent choice. |
Q2: My starting material is fresh plant tissue. How critical is drying, and which method should I use to avoid losing this compound?
Answer: Drying is a critical, yet often overlooked, step. Improper drying can lead to significant loss of volatile compounds like this compound or the formation of artifacts through decomposition[6]. The primary goal is to remove water, which can interfere with extraction efficiency, especially when using non-polar solvents.
For a volatile terpenoid like this compound, aggressive heat drying (e.g., high-temperature oven drying) is strongly discouraged as it will cause substantial losses. The recommended methods are:
-
Freeze-Drying (Lyophilization): This is the gold standard. It preserves the chemical integrity of thermolabile and volatile compounds by sublimating water from the frozen state under vacuum.
-
Low-Temperature Air Drying: If freeze-drying is unavailable, drying in a well-ventilated area at a low temperature (e.g., <40°C) is a viable alternative. This minimizes volatile loss compared to high-heat methods[6].
The choice of drying method has been shown to directly impact the final yield and profile of extracted secondary metabolites[6].
Section 2: Selecting and Optimizing the Extraction Method
The extraction landscape has evolved from traditional, often harsh methods to advanced, greener technologies. Choosing the right technique is a balance of efficiency, cost, scalability, and preserving the integrity of the target molecule.
Caption: Decision workflow for selecting a this compound extraction method.
Q3: I am getting very low yields with traditional hydrodistillation. What is causing this and what are my alternatives?
Answer: This is a classic and frequent issue. While hydrodistillation is simple, it suffers from several drawbacks that are particularly detrimental to compounds like this compound. These include the thermal degradation of unsaturated compounds, hydrolytic effects from prolonged contact with boiling water, and the loss of more volatile components[3].
Modern, "green" extraction techniques offer superior efficiency and are highly recommended:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent[7][8]. The collapse of these cavitation bubbles near the cell walls generates microjets that disrupt the matrix, enhancing solvent penetration and mass transfer. This leads to higher yields in significantly shorter times and at lower temperatures, preserving the compound's integrity[7][9].
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and any polar molecules within the plant matrix (like residual water)[10]. This creates localized, rapid heating and pressure buildup within the plant cells, causing them to rupture and release their contents directly into the solvent. MAE is exceptionally fast and often requires less solvent than other methods[9][11].
Table 2: Comparison of Extraction Techniques for Terpenoids
| Technique | Principle | Typical Time | Solvent Usage | Yield | Key Advantage | Key Disadvantage |
| Hydrodistillation | Steam volatilization[3] | 3-6 hours | High (Water) | Low-Moderate | Simple, inexpensive | Thermal degradation, slow[3] |
| Soxhlet Extraction | Continuous solvent cycling[12] | 6-24 hours | Very High | High (Exhaustive) | Well-established | Time/solvent intensive, thermal stress |
| Ultrasound (UAE) | Acoustic cavitation[7] | 5-40 minutes[13] | Low-Moderate | High | Speed, low temperature, efficiency[9] | Potential for radical formation |
| Microwave (MAE) | Dielectric heating[10] | 2-30 minutes[11] | Low | Very High | Exceptional speed, reduced solvent[10] | Requires polar solvent/matrix |
| Supercritical Fluid (SFE) | CO₂ as a tunable solvent[14] | 30-120 minutes | None (CO₂) | Very High | High purity, solvent-free extract | High capital and operating cost |
Q4: I am trying Microwave-Assisted Extraction (MAE), but my results are inconsistent. What are the critical parameters to optimize?
Answer: MAE is powerful but sensitive to several parameters. Inconsistency often arises from a lack of optimization. The critical factors are:
-
Microwave Power: Higher power can increase extraction speed, but excessive power can degrade the target analyte[11]. It's crucial to find a balance that maximizes yield without causing decomposition. An initial power range of 200-500 W is a good starting point for optimization[11].
-
Extraction Time: Due to its efficiency, MAE times are short. Prolonged exposure can lead to degradation. Typical optimal times range from 2 to 15 minutes[11].
-
Solvent Choice & Volume (Solid-to-Liquid Ratio): The solvent must be able to absorb microwave energy (i.e., have a dipole moment). Ethanol is an excellent choice for this compound. The solid-to-liquid ratio is also critical; too little solvent may not effectively extract the entire sample, while too much dilutes the extract and wastes resources. Ratios between 1:15 and 1:50 (g/mL) are commonly investigated[9][11].
-
Matrix Moisture: A small amount of water in the plant matrix is actually beneficial for MAE, as water is excellent at absorbing microwave energy, which helps disrupt the plant cells from within[10]. If using completely dry material, adding a small percentage of water to the solvent can improve efficiency.
Section 3: Protocols and Practical Workflows
Here we provide validated, step-by-step starting protocols for advanced extraction techniques. Remember, these are starting points; optimization based on your specific matrix and equipment is essential.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for analytical to small-scale preparative extraction.
-
Sample Preparation: Mill the dried plant material (e.g., Eucalyptus globulus leaves) to a fine powder (e.g., 0.5 mm particle size).
-
Mixing: Place 5 g of the powdered material into a 250 mL beaker. Add 100 mL of 95% ethanol (a 1:20 solid-to-liquid ratio).
-
Sonication: Place the beaker in an ultrasonic bath or use a high-intensity ultrasonic probe.
-
Separation: After sonication, immediately filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (<40°C) and reduced pressure to obtain the crude this compound-rich extract.
-
Analysis: Dilute a small, known quantity of the crude extract in a suitable solvent (e.g., hexane or ethanol) for GC-MS or HPLC analysis.
Caption: A typical experimental workflow for UAE of this compound.
Section 4: Post-Extraction & Analysis FAQs
Obtaining the crude extract is only half the battle. Proper clean-up and accurate quantification are necessary for reliable results.
Q5: My crude extract is full of pigments and other interferences. How can I clean it up before analysis?
Answer: Co-extraction of undesirable compounds like chlorophyll, waxes, and other lipids is a common problem. Solid Phase Extraction (SPE) is an excellent method for sample clean-up[12].
-
Principle: SPE uses a solid sorbent packed into a cartridge to selectively adsorb either the interferences or the target analyte.
-
For this compound (moderately polar): A normal-phase sorbent like silica gel can be effective. A typical procedure involves:
-
Loading: Dissolve the crude extract in a non-polar solvent (e.g., hexane) and load it onto a pre-conditioned silica SPE cartridge.
-
Washing: Elute with a non-polar solvent (e.g., 100% hexane) to wash out non-polar interferences like waxes.
-
Eluting: Elute this compound using a slightly more polar solvent or mixture (e.g., a hexane:ethyl acetate gradient).
-
Collection: Collect the fractions and analyze them to find the one containing the purified this compound.
-
Q6: Which analytical technique is better for quantifying this compound: GC-MS or HPLC?
Answer: For a volatile monoterpenoid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the gold standard [16][17].
-
GC-MS: It is ideally suited for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information, allowing for confident identification by comparing the resulting mass spectrum to libraries like NIST or Wiley[16]. Quantification is typically performed using the total ion chromatogram peak area relative to an internal or external standard.
-
HPLC: While HPLC can be used for terpenoid analysis, it is generally less suitable for this compound. The primary challenge is detection; this compound lacks a strong UV chromophore, making detection by a standard Photo Diode Array (PDA) detector insensitive[18]. Analysis often requires monitoring at very low wavelengths (e.g., 200-215 nm), where many solvents and impurities also absorb, leading to high baseline noise and poor sensitivity[18][19].
Table 3: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | Non-polar capillary (e.g., HP-5MS) | Provides good separation for terpenes based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 60°C, ramp to 240°C | A temperature gradient is necessary to separate a complex mixture of essential oil components. |
| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |
| Identification | Retention Index & Mass Spectra Library | Comparison against known standards and databases (NIST, Wiley)[16]. |
References
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This compound, (+-)- | C10H16O | CID 102667 - PubChem. National Center for Biotechnology Information. [Link]
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This compound - Wikipedia. Wikimedia Foundation. [Link]
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Eco-Friendly Extraction and Characterization of Terpenoids From Plants as Functional Food Ingredients: A Review - ResearchGate. ResearchGate. [Link]
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Strain-Specific Isolation of Terpenes Utilizing Microwave-Assisted Extraction | Cannabis Science and Technology. Cannabis Science and Technology. [Link]
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Application of new techniques for extraction of the volatile components and essential oils. Journal of Medicinal Plants Research. [Link]
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Evaluation of Microwave and Ultrasonication Methods for Phytochemical Extraction of Terpenoid and Cannabinoid Compounds - MTSU. Middle Tennessee State University. [Link]
-
HPLC Analysis of Terpenoid Content of Flowers of Lavender - Uft-Plovdiv.bg. University of Food Technologies - Plovdiv. [Link]
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Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents | ACS Omega - ACS Publications. ACS Publications. [Link]
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This compound - CAS Common Chemistry. CAS. [Link]
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Extraction and Analysis of Terpenes/Terpenoids - PMC - NIH. National Institutes of Health. [Link]
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Extraction of Terpenoids from Essential Oils | LCGC International. LCGC International. [Link]
-
Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]
-
A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes - MDPI. MDPI. [Link]
-
(PDF) Extraction and Analysis of Terpenes/Terpenoids - ResearchGate. ResearchGate. [Link]
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Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction - Walsh Medical Media. Walsh Medical Media. [Link]
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Advancement in analytical techniques for the extraction of grape and wine volatile compounds | Request PDF - ResearchGate. ResearchGate. [Link]
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This compound - Foreverest Resources Ltd. Foreverest Resources Ltd. [Link]
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Microwave- and ultrasound-assisted extraction of cannabinoids and terpenes from cannabis using response surface methodology - NRC Publications Archive. NRC Publications Archive. [Link]
-
Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology - MDPI. MDPI. [Link]
-
HPLC profile of terpenoid standard mix (a) and a representative sample... - ResearchGate. ResearchGate. [Link]
-
Solvent Extraction Techniques - Organomation. Organomation. [Link]
-
(PDF) Factors that influence the extraction methods of terpenes from natural sources. ResearchGate. [Link]
-
Ultrasound-Assisted Extraction of Polyphenols from Maritime Pine Residues with Deep Eutectic Solvents - MDPI. MDPI. [Link]
-
Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - MDPI. MDPI. [Link]
-
Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC - PubMed Central. National Institutes of Health. [Link]
-
Ultrasonic Botanical Extraction - How to use sonicators to extract botanical compounds. Hielscher Ultrasonics. [Link]
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Optimization of ultrasound-assisted extraction of bioactive compounds from Caryocar brasiliense | Research, Society and Development. Research, Society and Development. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Pinocarveol
Welcome to the technical support center for resolving complex chromatographic challenges involving pinocarveol. This guide is designed for researchers, analytical scientists, and formulation experts who require robust and reliable methods for the separation and quantification of this key bicyclic monoterpenoid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common analytical hurdles, particularly the persistent issue of co-elution with other terpenes.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common issues encountered during this compound analysis.
-
In-Depth Troubleshooting Guides: Detailed, step-by-step protocols for systematically resolving complex co-elution problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems faced by analysts working with this compound.
Q1: My this compound peak is co-eluting with another major peak in my sample. What is the most likely culprit and the first parameter I should change?
A1: The most common cause of co-elution with this compound is the presence of other structurally similar monoterpenes or terpenoids, such as β-pinene, myrtenol, or verbenol . This compound is a polar terpenoid due to its hydroxyl (-OH) group, while terpenes like β-pinene are non-polar hydrocarbons.[1]
The first and most impactful parameter to change is the stationary phase chemistry of your Gas Chromatography (GC) column. If you are using a standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, DB-5), separation is primarily based on the boiling points of the analytes.[2] Structurally similar terpenes often have very close boiling points, leading to co-elution.
Immediate Action: Switch to a column with a more polar stationary phase , such as a polyethylene glycol (PEG) phase (e.g., WAX column). This introduces different separation mechanisms based on dipole-dipole interactions and hydrogen bonding.[3] The polar WAX phase will interact more strongly with the hydroxyl group of this compound, retaining it longer and allowing non-polar or less polar compounds to elute earlier, thereby resolving the co-elution.
Q2: I am trying to separate the different isomers of this compound (cis vs. trans or (+) vs. (-)). Is this possible with a standard GC column?
A2: No, it is generally not possible to separate all isomers of this compound using standard achiral GC columns.
-
cis/trans Diastereomers: The separation of diastereomers like cis- and trans-pinocarveol may be possible on standard columns, particularly high-polarity phases, due to small differences in their physical properties and interaction with the stationary phase.[1][4][5] However, achieving baseline resolution can be challenging.
-
Enantiomers: The separation of enantiomers (e.g., (+)-pinocarveol and (-)-pinocarveol) is impossible on standard achiral columns. Enantiomers have identical physical properties (boiling point, polarity) and will not be resolved. To separate enantiomers, you must use a chiral stationary phase .[6] These phases are typically based on derivatized cyclodextrins that create a chiral environment, allowing for differential interaction with each enantiomer.[7]
Q3: My this compound peak is broad and tailing. What are the common causes?
A3: Peak tailing for a polar compound like this compound is often indicative of "active sites" within your GC system. The hydroxyl group on this compound can form hydrogen bonds with silanol groups present on the surface of an untreated inlet liner, the column itself, or any transfer lines.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. This is the most common source of activity.
-
Column Health: The column itself may have active sites, especially if it is old or has been exposed to damaging samples. You can try to condition the column by baking it at its maximum rated temperature for a short period. If this fails, column replacement is necessary.
-
Check for Contamination: Contamination in the inlet or at the head of the column can also cause peak tailing. Perform inlet maintenance (replace liner, seal, and septum) and trim the first few centimeters from the front of the GC column.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, workflow-driven guides for method development and problem-solving.
Guide 1: Systematic Approach to Resolving this compound Co-elution
This guide provides a logical workflow for diagnosing and resolving a co-elution issue involving this compound on a non-polar GC column.
Scenario: You are running a sample on a standard 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) and observe that the this compound peak is not fully resolved from a neighboring peak, suspected to be myrtenol.
First, confirm the identity of both peaks. If using a mass spectrometer (MS), examine the mass spectra across the peak. Co-eluting compounds will produce a mixed spectrum. If you have reference standards, run them individually to confirm their retention times. Based on available data, on an HP-5MS column, L-pinocarveol (Kovats Index ~1214) is expected to elute slightly before myrtenol (Kovats Index ~1300), but this can vary with the specific method conditions.[8]
Before changing the column, simple adjustments to the temperature program can sometimes improve resolution. The goal is to slow down the elution of the critical pair to allow more time for interaction with the stationary phase.
Protocol: Temperature Ramp Optimization
-
Initial Isothermal Hold: Lower the initial oven temperature to increase retention of these early-eluting compounds. Start at 40-50°C.
-
Slow the Ramp Rate: Decrease the temperature ramp rate across the elution range of the co-eluting pair. If your current ramp is 10°C/min, reduce it to 2-3°C/min. This can elongate the separation window.[6]
-
Evaluate Resolution: Analyze the sample with the new temperature program. If the peaks are now baseline resolved (Resolution > 1.5), the problem is solved. If resolution is still insufficient, proceed to Step 3.
Data Presentation: Example Temperature Programs
| Parameter | Initial Fast Method | Optimized Slow Ramp Method | Rationale |
| Initial Temp | 60°C | 50°C | Increases retention of volatile terpenes. |
| Initial Hold | 1 min | 2 min | Ensures analytes are focused at the column head. |
| Ramp 1 | 15°C/min to 240°C | 3°C/min to 150°C | Crucial Step: Slows elution of the critical pair to enhance separation. |
| Ramp 2 | - | 25°C/min to 250°C | Speeds up the run after the critical pair has eluted. |
| Final Hold | 2 min | 5 min | Ensures all heavier compounds are eluted. |
If optimizing the temperature program fails, a change in column chemistry is required. This is the most robust solution for resolving compounds with different polarities.
Protocol: Switching to a Polar Column
-
Column Selection: Install a wax-type column (e.g., DB-WAX, ZB-WAX) of similar dimensions to your original column.[9]
-
Method Translation: Start with a similar temperature program as your original method. You will need to re-optimize, as retention times will shift significantly.
-
Analyze and Observe: Inject your sample. You should observe a change in elution order. The non-polar terpenes (pinenes, etc.) will elute much earlier, while the polar terpenoids (this compound, myrtenol) will be retained longer due to interaction with the polar stationary phase. The difference in the strength of these polar interactions will now effectively separate them.
Visualization: Troubleshooting Workflow Below is a diagram illustrating the decision-making process for resolving co-elution.
Caption: A logical workflow for troubleshooting this compound co-elution issues.
References
-
Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent Technologies, Inc. [Link]
-
No pressure! Low-Pressure Gas Chromatography Analysis of Cannabis Terpenes. Restek Corporation. [Link]
-
GC Column Selection Guide. Greyhound Chromatography. [Link]
-
Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek Corporation. [Link]
-
Separation of enantiomers by gas chromatography. PubMed. [Link]
-
Faster GC Analysis of Medical Cannabis Terpenes with Same 624Sil MS Selectivity. Restek Corporation. [Link]
-
This compound. Wikipedia. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
-
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-. NIST WebBook. [Link]
-
Changes in the order of elution of some organic compounds in high-resolution gas chromatography on polar columns depending on the injection method and water content in the sample. ResearchGate. [Link]
-
Separation of cis- and trans-Asarone from Acorus tatarinowii by Preparative Gas Chromatography. PubMed Central. [Link]
-
What determines the order in which each compound is eluted from a gas chromatography column? Quora. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
-
GC Column Solvent Retention Table. Agilent Technologies, Inc. [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. National Institutes of Health. [Link]
-
Comparison of Cold-Pressed Orange Oil Profiles by GC/MS Using Polar and Non-Polar GC Columns. ResearchGate. [Link]
-
Supplementary Tab. S1 The chemical profile of SEC analyzed by GC-MS analysis and the relative percentage calculated by t. The Royal Society of Chemistry. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Resolution of Pinocarveol Enantiomers in Chiral GC
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the chiral gas chromatography (GC) analysis of Pinocarveol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this sensitive separation. As the biological and olfactory properties of enantiomers can differ significantly, achieving robust and reproducible resolution is paramount for accurate characterization and quality control.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each problem and its solution.
Q1: Why are my (+)- and (-)-Pinocarveol peaks co-eluting or showing poor baseline separation (Resolution < 1.5)?
A: Poor resolution is the most common challenge in chiral separations and typically stems from a suboptimal balance between thermodynamic interactions and chromatographic efficiency. The separation of enantiomers relies on subtle differences in their interaction with the chiral stationary phase (CSP), which must be magnified by precise method parameters.[1] Let's break down the primary causes and their solutions.
1. Suboptimal Oven Temperature Program
-
The Cause: Enantiomeric separation on cyclodextrin-based CSPs is governed by the thermodynamics of inclusion complexation.[1] These interactions are often enthalpically driven, meaning separation selectivity (α) generally increases at lower temperatures.[2] A fast temperature ramp rate does not allow sufficient time for the enantiomers to equilibrate with the stationary phase, preventing effective differential partitioning and leading to co-elution.[3]
-
The Solution:
-
Lower the Initial Oven Temperature: Start your temperature program at a lower temperature (e.g., 40-60°C) to enhance the interaction with the CSP at the beginning of the column.[4]
-
Employ a Slower Temperature Ramp Rate: A slow ramp rate, typically between 1-2°C/min, is crucial for resolving chiral terpenes.[3][4] This maximizes the time the enantiomers spend in the "separation zone" of the column where conditions are optimal for differential interaction.
-
Consider Isothermal Analysis: For highly challenging separations, running the analysis at a constant optimal temperature (isothermal elution) can sometimes provide the best resolution, although it may significantly increase the analysis time.[5]
-
2. Incorrect Carrier Gas Flow Rate or Linear Velocity
-
The Cause: The carrier gas flow rate dictates the residence time of analytes on the column and the efficiency of the separation (plate number, N). According to the van Deemter equation, there is an optimal flow rate or linear velocity for minimum plate height (maximum efficiency). Deviating significantly from this optimum, especially by using too high a flow rate, can broaden peaks and reduce resolution.[6]
-
The Solution:
-
Optimize Linear Velocity: Instead of just setting a flow rate, control the carrier gas by its average linear velocity. For helium, a typical optimum is around 20-40 cm/s. For hydrogen, which provides higher efficiency at higher velocities, the optimum can be 40-80 cm/s.[3][7]
-
Perform a Flow Rate Study: Systematically vary the linear velocity (e.g., from 20 to 60 cm/s for Helium) while keeping the temperature program constant. Plot the resulting resolution (Rs) against the linear velocity to find the empirical optimum for your specific column and system.
-
Use Constant Flow Mode: During a temperature program, the viscosity of the carrier gas increases, causing the flow rate to drop if the system is in "constant pressure" mode.[8] Using "constant flow" mode ensures the linear velocity remains consistent throughout the run, leading to more reproducible retention times and better overall chromatography.
-
3. Column Degradation or Contamination
-
The Cause: The head of the GC column can become contaminated with non-volatile sample matrix components or degraded by repeated exposure to oxygen or moisture at high temperatures. These active sites can cause secondary, non-chiral interactions, leading to peak tailing and broadening, which severely degrades resolution.[1][9]
-
The Solution:
-
Regular Inlet Maintenance: Proactively replace the inlet liner and septum. A dirty or active liner is a common source of peak shape problems.[1]
-
Trim the Column: If performance degrades, trim 10-20 cm from the front of the column to remove contaminated sections. Ensure you make a clean, 90-degree cut with a ceramic wafer.[1]
-
Column Bake-out: Condition the column according to the manufacturer's instructions to remove contaminants. However, be aware that excessive or overly aggressive baking can also damage the chiral phase.
-
Q2: My this compound peaks are tailing. What is the cause and solution?
A: Peak tailing in chiral GC is often a sign of either chemical activity or overloading the stationary phase.
-
The Cause (Column Overload): Chiral stationary phases have a finite number of chiral recognition sites. Injecting too much analyte mass on-column saturates these sites. Unlike typical GC, overloading a cyclodextrin-based chiral column often results in tailing peaks rather than fronting ones.[3] Chiral compounds can show overload effects at much lower concentrations than achiral compounds.[4]
-
The Solution:
-
Dilute Your Sample: Prepare a dilution series of your sample (e.g., 100 ng/µL, 50 ng/µL, 10 ng/µL) and inject them. The concentration at which peak shape improves is likely below the overload threshold. On-column concentrations of 50 ng or less are often recommended for good peak shape.[4]
-
Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1 or higher) to reduce the mass of analyte introduced to the column.
-
-
The Cause (System Activity): As mentioned previously, active sites in the inlet (liner, seal) or on the column itself can cause unwanted secondary interactions with the polar hydroxyl group of this compound, leading to tailing.[3]
-
The Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner.
-
Perform Inlet Maintenance: Clean or replace the injector liner and gold seal.[1]
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral GC column is best for separating this compound enantiomers? A: For volatile chiral compounds like terpenes and their derivatives, capillary columns with a cyclodextrin-based chiral stationary phase (CSP) are the industry standard.[1][10] Specifically, derivatized beta-cyclodextrins are highly effective. Columns like the Restek Rt-βDEXse or Agilent HP-chiral-20B, which incorporate various alkylated beta-cyclodextrins, are excellent starting points as they have demonstrated broad enantioselectivity for monoterpenes and monoterpenoid alcohols.[11][12]
Q2: How does the oven temperature specifically affect chiral separation? A: The separation factor (α) and resolution (Rs) in chiral chromatography are directly related to the thermodynamic differences in the interaction between the two enantiomers and the CSP. This relationship is described by the van't Hoff equation, which links the natural logarithm of the separation factor (ln α) to the inverse of the temperature (1/T).[2] In most cases for GC, the interaction is exothermic, so lowering the temperature increases the equilibrium constant of complexation, enhancing the differences in interaction energy (ΔΔG) and thus improving separation.[2]
Q3: Which carrier gas (Helium vs. Hydrogen) is better for this separation, and why? A: Both are effective, but they offer a trade-off between safety, cost, and performance.
-
Helium: Is inert and safe, but it is a finite resource and more expensive. It provides good efficiency over a relatively narrow range of linear velocities.[7]
-
Hydrogen: Is less expensive and can produce higher resolution at elevated linear velocities, often leading to faster analysis times without sacrificing separation.[7] However, it is flammable and requires appropriate safety measures (e.g., a hydrogen generator and leak detection). For many chiral separations, the ability to run at higher velocities makes hydrogen the superior choice for efficiency and speed.[3]
Q4: How can I confirm the identity and elution order of my this compound enantiomers? A: Since enantiomers have identical mass spectra, MS alone cannot distinguish them.[4] The definitive way to confirm elution order is to inject analytical standards of the individual pure enantiomers (e.g., (+)-Pinocarveol and (-)-Pinocarveol) under the same chromatographic conditions. The enantiomer that matches the retention time of a peak in your racemic mixture confirms its identity.
Optimized Experimental Protocol: A Starting Point
This protocol provides a robust starting point for developing a separation method for this compound enantiomers. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the this compound sample in a volatile solvent like hexane or methyl tert-butyl ether (MTBE) to a starting concentration of approximately 50 µg/mL (50 ppm). This helps prevent on-column mass overload.[3]
2. GC System & Conditions:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent derivatized beta-cyclodextrin column.[4]
-
Data Analysis: Chromatography Data System (CDS) for peak integration and resolution calculation.
3. Method Parameters:
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Injector | Split Mode, 200°C | Prevents thermal degradation of the terpene alcohol. |
| Split Ratio | 50:1 | Adjust higher (e.g., 100:1) if peak tailing due to overload is observed. |
| Injection Volume | 1 µL | Keep volume low to ensure efficient vaporization and prevent band broadening. |
| Carrier Gas | Helium or Hydrogen | Use Constant Flow mode.[8] |
| Linear Velocity | He: ~30 cm/s; H₂: ~60 cm/s | Optimize by performing a flow study to maximize resolution.[3][7] |
| Oven Program | 50°C (hold 2 min) | A low initial temperature enhances initial interaction with the CSP.[4] |
| Ramp to 180°C at 1.5°C/min | This is the most critical parameter. A slow ramp is essential for chiral resolution.[3][4] | |
| Hold at 180°C for 5 min | Ensures elution of any less volatile components. | |
| Detector (FID) | 250°C | Standard temperature for FID, ensures no condensation of analytes. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving poor resolution issues in your chiral GC method.
Caption: A workflow for troubleshooting poor peak resolution in chiral GC.
References
- BenchChem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem Tech Support.
- PubMed. (2025). Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns. PubMed.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell Analytical.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- ResearchGate. (2025). Temperature dependence of enantiomer separation parameters by gas-chromatografic and supercritical fluid chromatographic methods. ResearchGate.
- National Institutes of Health (NIH). (n.d.). Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. NIH.
- Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Scribd.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International.
- Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. LCGC International.
- SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC.
- Journal of Essential Oil Research. (n.d.). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. Taylor & Francis Online.
- PMC. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. National Center for Biotechnology Information.
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- 5. scribd.com [scribd.com]
- 6. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting matrix effects in LC-MS analysis of Pinocarveol
Technical Support Center: Pinocarveol LC-MS Analysis
Welcome to the technical support guide for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with quantitative accuracy and reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a particular problem for this compound?
A: The "matrix" refers to all components in your sample other than the analyte of interest, this compound.[1][2] In biological samples like plasma, serum, or tissue homogenates, this includes a complex mixture of salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source, leading to either an artificial suppression or enhancement of its signal.[1][3][4] This phenomenon is a major concern in quantitative analysis because it can severely compromise accuracy, precision, and sensitivity.[3][5]
This compound, as a moderately non-polar terpene, often co-extracts with endogenous lipids, particularly phospholipids, from biological matrices. Phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI) and can build up on your LC column and in the MS source, leading to deteriorating performance over time.[6]
Q2: What are the common symptoms of matrix effects in my data?
A: The most common indicators of underlying matrix effects include:
-
Poor reproducibility: High variability in analyte response across different samples or even replicate injections of the same sample.
-
Inaccurate quantification: Results from spiked quality control (QC) samples are consistently outside of acceptable accuracy limits (e.g., >15% deviation).
-
Non-linear calibration curves: Difficulty in obtaining a linear response, especially when using standards prepared in a simple solvent compared to the sample matrix.
-
Drifting retention times and peak shape degradation: This can indicate column fouling from matrix components.
-
Loss of sensitivity over an analytical batch: The signal for your analyte and internal standard may decrease as more samples are injected.[5]
Systematic Troubleshooting Workflow
Before diving into specific protocols, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to identifying, mitigating, and compensating for matrix effects.
Sources
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- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. waters.com [waters.com]
Technical Support Center: Optimization of Catalyst Loading for Pinocarveol Synthesis
Welcome to the technical support center for the synthesis of pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the optimization of catalyst loading in this compound synthesis. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve yield and selectivity, and overcome common experimental hurdles.
Introduction: The Critical Role of Catalyst Loading
The synthesis of this compound, a valuable bicyclic monoterpenoid, often involves the isomerization of α-pinene oxide.[1][2] The efficiency and selectivity of this transformation are critically dependent on the catalyst and, more specifically, the catalyst loading. An insufficient amount of catalyst can lead to slow or incomplete reactions, while an excess may promote undesirable side reactions, leading to a complex product mixture and reduced yield of the target this compound isomers (cis- and trans-).[3][4] Therefore, methodical optimization of catalyst loading is paramount to achieving a successful and reproducible synthesis.
This guide will provide a structured approach to optimizing catalyst loading, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis from α-pinene oxide?
A1: A variety of catalysts have been employed for the isomerization of α-pinene oxide to this compound and other products. These can be broadly categorized as:
-
Homogeneous Catalysts: These include mineral acids, Lewis acids (e.g., zinc (II) bromide), and task-specific ionic liquids.[1][5]
-
Heterogeneous Catalysts: These are solid catalysts that are easily separable from the reaction mixture. Examples include metal-supported catalysts (e.g., Fe or Cu on MCM-41 or SBA-15), modified zeolites, and activated alumina.[1][6][7]
-
Other Catalytic Systems: Systems like selenium dioxide with hydrogen peroxide have also been reported for the synthesis of this compound from turpentine.[8]
Q2: How does catalyst loading affect the selectivity between trans-pinocarveol and other isomerization products like campholenic aldehyde?
A2: Catalyst loading, in conjunction with the choice of solvent and reaction temperature, plays a crucial role in directing the selectivity of α-pinene oxide isomerization. The nature of the active sites and their concentration (a function of catalyst loading) can influence the reaction pathway. For instance, some catalysts may favor the formation of trans-carveol or campholenic aldehyde over this compound.[1][5] Higher catalyst loading can sometimes lead to over-isomerization or decomposition of the desired product.[9] The optimal loading will balance reaction rate and selectivity towards the desired this compound isomer.
Q3: What is a typical starting range for catalyst loading optimization?
A3: A good starting point for catalyst loading depends on the type of catalyst used. For heterogeneous catalysts, a common starting range is 1-10 mol% relative to the limiting reagent (α-pinene oxide).[2][10][11] For homogeneous catalysts, the concentration can vary more widely. It is advisable to start with a low catalyst loading (e.g., 1-2 mol%) and incrementally increase it while monitoring the reaction progress.
Q4: Can the catalyst be recycled and reused? How does this affect its loading in subsequent runs?
A4: One of the significant advantages of heterogeneous catalysts is their potential for recycling and reuse.[5] However, catalyst deactivation can occur over multiple cycles due to poisoning, fouling (coke formation), or structural changes.[12][13] When reusing a catalyst, it may be necessary to increase the loading to compensate for any loss in activity. Alternatively, catalyst regeneration procedures, such as calcination to remove coke, can be employed to restore activity.[13][14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the optimization of catalyst loading for this compound synthesis.
Problem 1: Low or No Conversion of α-Pinene Oxide
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., in 2 mol% steps). | A higher catalyst concentration provides more active sites, increasing the reaction rate.[4] |
| Inactive Catalyst | Use a fresh batch of catalyst or activate the catalyst according to literature procedures (e.g., flame-drying for moisture-sensitive catalysts). | Catalysts can deactivate over time due to exposure to air or moisture.[12] |
| Low Reaction Temperature | Increase the reaction temperature in small increments (e.g., 10 °C). | The rate of chemical reactions generally increases with temperature. |
| Poor Solubility of Reactants | Choose a solvent in which both the substrate and catalyst are sufficiently soluble or well-dispersed. | Improved solubility ensures better interaction between the reactants and the catalyst.[15] |
Problem 2: Low Yield of this compound with High Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Formation of Side Products | Decrease the catalyst loading. Optimize the reaction temperature and time. Select a more selective catalyst. | Excessive catalyst can promote side reactions such as the formation of campholenic aldehyde or other rearranged products.[3][16] |
| Product Degradation | Reduce the reaction time and monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the optimal yield is reached. | This compound may be unstable under the reaction conditions, leading to decomposition over extended periods.[9] |
| Suboptimal Solvent | Screen different solvents. The polarity of the solvent can significantly influence the reaction pathway and product distribution.[1] | The solvent can affect the stability of reaction intermediates and transition states, thereby influencing selectivity.[1] |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Scientific Rationale |
| Catalyst Heterogeneity | Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring. For solid catalysts, ensure uniform particle size. | Non-uniform distribution of the catalyst can lead to localized areas of high and low reaction rates.[17] |
| Moisture or Air Sensitivity | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The presence of water or oxygen can deactivate certain catalysts or lead to unwanted side reactions.[18] |
| Inaccurate Measurement of Catalyst | Use a precise analytical balance to weigh the catalyst. For very small quantities, prepare a stock solution of the catalyst. | Accurate measurement of the catalyst is crucial for reproducible results, especially at low loadings.[9] |
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol provides a step-by-step guide to systematically optimize the catalyst loading for the synthesis of this compound from α-pinene oxide.
1. Catalyst Preparation and Activation:
-
Prepare or obtain the desired catalyst.
-
If required, activate the catalyst according to established procedures (e.g., heating under vacuum, calcination).
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen solvent and α-pinene oxide.
-
Begin stirring and bring the reaction mixture to the desired temperature.
3. Catalyst Addition and Reaction Monitoring:
-
Add the initial, low loading of the catalyst (e.g., 1 mol%) to the reaction mixture.
-
Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[19]
4. Data Collection and Analysis:
-
Quantify the conversion of α-pinene oxide and the yield of this compound at each time point. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for accurate quantification.[19][20]
-
Repeat the experiment with incrementally increased catalyst loadings (e.g., 2, 4, 6, 8, 10 mol%).
5. Optimization and Validation:
-
Plot the yield of this compound as a function of catalyst loading and reaction time.
-
Identify the optimal catalyst loading that provides the highest yield of this compound in a reasonable timeframe.
-
Validate the optimal conditions by running the reaction on a larger scale.
Data Presentation: Effect of Catalyst Loading on this compound Yield
The following table is an example of how to present the data from your optimization experiments.
| Catalyst Loading (mol%) | Reaction Time (h) | α-Pinene Oxide Conversion (%) | This compound Yield (%) | Selectivity (%) |
| 1 | 6 | 45 | 35 | 78 |
| 2 | 6 | 80 | 65 | 81 |
| 4 | 4 | 95 | 85 | 89 |
| 6 | 3 | >99 | 82 | 82 |
| 8 | 2 | >99 | 75 | 75 |
Visualizing the Workflow and Reaction
Experimental Workflow for Catalyst Loading Optimization
The following diagram illustrates the systematic approach to optimizing catalyst loading.
Caption: Workflow for optimizing catalyst loading.
Simplified Reaction Pathway
This diagram shows the key transformation in the synthesis of this compound.
Caption: Isomerization of α-pinene oxide to this compound.
References
-
Wikipedia. This compound. [Link]
-
Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing). [Link]
-
Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α) - Organic Syntheses Procedure. [Link]
-
Preparation of trans-Pinocarveol and Myrtenol | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
Solvent Influence on Selectivity in α-Pinene Oxide Isomerization Using MoO3-Modified Zeolite BETA - MDPI. [Link]
-
Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Publishing - The Royal Society of Chemistry. [Link]
-
(PDF) Isomerization of α‐Pinene Oxide to Trans‐this compound - ResearchGate. [Link]
-
The sum of selectivities to isopinocamphone and this compound as a function of the reaction temperature. - ResearchGate. [Link]
-
Optimization of Catalyst Loading and Scale - ResearchGate. [Link]
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Organic Syntheses Procedure. [Link]
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III Analytical Methods. [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]
-
Optimization of amount of the catalyst loading | Download Table - ResearchGate. [Link]
-
Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts | Semantic Scholar. [Link]
-
The Pherobase Synthesis - trans-pinocarveol | C10H16O. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. [Link]
-
Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. [Link]
-
3 - Organic Syntheses Procedure. [Link]
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3 - Organic Syntheses Procedure. [Link]
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Optimization of catalyst loading | Download Scientific Diagram - ResearchGate. [Link]
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Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
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Common ways to lose product and reduce yield? - chemistry - Reddit. [Link]
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Catalyst deactivation - YouTube. [Link]
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24 - Organic Syntheses Procedure. [Link]
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This compound, (+-)- | C10H16O | CID 102667 - PubChem. [Link]
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Deactivating Species Deposited on Pt-Pd Catalysts in the Hydrocracking of Light-Cycle Oil. [Link]
-
Special Issue on Catalyst Deactivation and Regeneration - MDPI. [Link]
-
Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions - MDPI. [Link]
-
A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - NIH. [Link]
-
High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization. [Link]
-
Control of Metal Catalyst Selectivity through Specific Non-Covalent Molecular Interactions - AWS. [Link]
-
Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - MDPI. [Link]
-
Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition - MDPI. [Link]
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- 16. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
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- 20. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation | MDPI [mdpi.com]
Strategies for purifying Pinocarveol from crude reaction mixtures
Welcome to the technical support center for the purification of pinocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your laboratory.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Poor Separation of this compound from Isomers or Starting Materials using Fractional Distillation
Question: I'm attempting to purify this compound from a crude reaction mixture using fractional distillation, but I'm getting poor separation from other components with similar boiling points. What can I do to improve the separation efficiency?
Answer:
This is a common challenge, as crude reaction mixtures can contain isomers like pinocarvone or unreacted starting materials such as α-pinene or β-pinene, which may have boiling points close to that of this compound.[1][2] The boiling point of this compound is approximately 217-218°C at atmospheric pressure.[1][3] To enhance separation, consider the following strategies:
-
Increase the Number of Theoretical Plates: The efficiency of a fractional distillation column is measured in theoretical plates.[4] A higher number of theoretical plates results in better separation of components with close boiling points.[4]
-
Increase Column Length: A longer fractionating column provides more surface area for repeated vaporization-condensation cycles, effectively increasing the number of theoretical plates.[4][5]
-
Use a More Efficient Column Packing: Instead of simple Raschig rings or glass beads, consider using more efficient packing materials like Vigreux indentations or structured packing, which increase the surface area for vapor-liquid equilibrium.[4]
-
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio improves separation by allowing for more vaporization-condensation cycles, but it also increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.
-
Vacuum Distillation: this compound has a high boiling point at atmospheric pressure, which can lead to thermal degradation.[3][6] Performing the distillation under reduced pressure will lower the boiling point of all components, often increasing the boiling point differences between them and allowing for a more efficient separation at a lower temperature.[7] For instance, the boiling point of this compound is 101.5-102.5°C at 20 Torr.[8]
-
Ensure Steady and Uniform Heating: Use a heating mantle with a stirrer to ensure even boiling and prevent bumping. Fluctuations in heat input can disrupt the equilibrium in the column and lead to poorer separation.
Experimental Protocol: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Establish Reflux: Allow the vapor to rise and establish a steady reflux in the column.
-
Collect Fractions: Once the temperature at the top of the column stabilizes, begin collecting the first fraction, which will be enriched in the lower-boiling point components. Monitor the temperature closely. A sharp increase in temperature will indicate that the next component is beginning to distill. Collect different fractions based on the observed boiling point ranges.
-
Analysis: Analyze the collected fractions using a suitable technique like Gas Chromatography (GC) to determine the purity of this compound in each fraction.[9]
Diagram: Fractional Distillation Workflow
Caption: Workflow for the purification of this compound using fractional distillation.
This compound Co-elutes with Impurities During Column Chromatography
Question: I'm using column chromatography to purify this compound, but it's co-eluting with a non-polar impurity. How can I improve the separation?
Answer:
Co-elution in column chromatography occurs when compounds have similar affinities for the stationary and mobile phases.[10][11] this compound, being a moderately polar alcohol, can be separated from non-polar impurities by optimizing the chromatographic conditions.[6]
-
Adjusting the Mobile Phase Polarity: The key to good separation is to find a solvent system where the components have different retention factors (Rf values) on a Thin Layer Chromatography (TLC) plate.[10][12]
-
Decrease Solvent Polarity: To increase the retention of the more polar this compound and allow the non-polar impurity to elute first, decrease the polarity of the mobile phase.[10] For example, if you are using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.
-
Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) to elute the highly non-polar impurities. Then, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the this compound.[13]
-
-
Choosing the Right Stationary Phase: While silica gel is the most common stationary phase, other options are available for challenging separations.[14]
-
Alumina: Alumina can be a good alternative to silica gel and is available in acidic, neutral, and basic forms. The choice depends on the stability of your compound.
-
Reverse-Phase Chromatography: If the impurity is significantly more polar than this compound, consider using a reverse-phase stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., methanol/water).
-
-
Optimize Column Parameters:
-
Column Dimensions: A longer and narrower column will provide better resolution but will also increase the elution time.
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, leading to better separation.
-
Experimental Protocol: Gradient Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3). Aim for an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar solvent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane) and collect fractions.
-
Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., increase ethyl acetate concentration).
-
-
Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain (e.g., permanganate).
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Column Chromatography Decision Tree
Caption: Decision-making process for optimizing column chromatography.
Difficulty in Inducing Crystallization of this compound
Question: I have a relatively pure sample of this compound as an oil, and I want to obtain it as a solid. I'm having trouble inducing crystallization. What should I do?
Answer:
This compound is described as a viscous, light yellow oil, which can make crystallization challenging.[6] However, with the right conditions, it is possible to obtain solid this compound.
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Solvent Selection: The choice of solvent is critical for successful recrystallization.[15][16] An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[15]
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Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[15]
-
Seeding: Add a tiny crystal of pure this compound (if available) to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. As the concentration of the solute increases, it may reach a point where crystals begin to form.
-
Lowering the Temperature: Place the solution in an ice bath or a freezer to further decrease the solubility of this compound.
-
Table: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Heptane | 98 | Non-polar | Similar to hexane, but with a higher boiling point. |
| Ethanol | 78 | Polar | This compound is soluble in ethanol, so it may need to be part of a mixed solvent system.[1] |
| Water | 100 | Very Polar | This compound is insoluble in water, making it a potential anti-solvent.[6][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound reaction mixtures?
A1: Common impurities depend on the synthetic route. If synthesized from the oxidation of β-pinene, unreacted β-pinene and over-oxidation products like pinocarvone are common.[8] If prepared from the isomerization of α-pinene oxide, residual α-pinene oxide and byproducts like campholenic aldehyde can be present.[17]
Q2: What is the best method for determining the purity of this compound?
A2: Gas Chromatography (GC) is an excellent method for determining the purity of volatile compounds like this compound.[9] Using a chiral GC column can also allow for the separation and quantification of different stereoisomers of this compound.[9]
Q3: Are there any safety precautions I should take when working with this compound?
A3: While this compound is not classified as a hazardous substance according to GHS, it is always good practice to handle all chemicals with care in a well-ventilated area.[6][18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Avoid breathing vapors and prevent contact with skin and eyes.[18]
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25 °C.[5] If your crude mixture contains impurities with boiling points close to that of this compound, fractional distillation will be necessary to achieve a good separation.[4][19]
Q5: My this compound appears as a light yellow oil. Is this normal?
A5: Yes, this compound is described as a viscous, light yellow or pale straw-colored oil.[6][8]
References
-
PubChem. This compound, (+-)-. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. trans-pinocarveol. [Link]
-
Cheméo. This compound, cis - Chemical & Physical Properties. [Link]
-
PubChem. This compound, trans-(-)-. National Center for Biotechnology Information. [Link]
-
Wikipedia. This compound. [Link]
-
Science.gov. oil distillation fractions: Topics. [Link]
-
The Good Scents Company. This compound 2(10)-pinen-3-ol. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). Amrita Vishwa Vidyapeetham. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
YouTube. column chromatography & purification of organic compounds. ChemHelp ASAP. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
Organic Syntheses. Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
ResearchGate. Isomerization of α‐Pinene Oxide to Trans‐this compound. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. trans-pinocarveol, 1674-08-4 [thegoodscentscompany.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. This compound, (+-)- | C10H16O | CID 102667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oil distillation fractions: Topics by Science.gov [science.gov]
- 8. This compound CAS#: 5947-36-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. cup.edu.cn [cup.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. biosynth.com [biosynth.com]
- 19. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Navigating Pinocarveol Variability in Natural Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinocarveol-containing natural extracts. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the inherent variability of this bicyclic monoterpenoid. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental outcomes.
This compound, a valuable natural compound with applications in flavoring and potential pharmacological activities, exists as cis- and trans- stereoisomers.[1] Its concentration in plant sources like Eucalyptus globulus and Picea abies can fluctuate significantly, posing a considerable challenge for standardized research and product development.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and resolve issues related to this variability.
Section 1: Pre-Extraction Considerations & Troubleshooting
The journey to a consistent this compound yield begins long before the extraction process. The raw plant material itself is a primary source of variability.
FAQ 1: We are observing significant batch-to-batch variation in this compound content from the same plant species. What could be the cause?
This is a frequent and multifaceted issue. The concentration of this compound, like many plant secondary metabolites, is not static. It is influenced by a complex interplay of genetic and environmental factors.[3][4][5][6][7]
Troubleshooting Steps & Explanations:
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Genetic Factors (Chemotype): Even within the same species, there can be different chemotypes, which are genetically determined variations in the chemical profile of the plant. It is crucial to source plant material from a genetically consistent stock if possible.
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Environmental Conditions: Abiotic and biotic stresses significantly impact the biosynthesis of secondary metabolites.[3] Factors to consider include:
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Geographical Origin & Altitude: Soil composition, climate, and altitude can alter the phytochemical profile of a plant.[8] For instance, higher altitudes can lead to increased production of certain protective compounds.[8]
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Harvest Time: The concentration of monoterpenoids can vary with the developmental stage of the plant and even the time of day. Establishing a standardized harvesting protocol is essential for reproducibility.
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Growing Conditions: Factors such as light intensity, water availability, and nutrient levels in the soil can all influence this compound production.[4]
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Post-Harvest Handling & Drying: The method used for drying the plant material can lead to the loss or degradation of volatile compounds like this compound.
Workflow for Diagnosing Pre-Extraction Variability
Caption: Logic diagram for troubleshooting pre-extraction variability.
Section 2: Extraction Method Optimization & Troubleshooting
The choice and execution of the extraction method are critical determinants of this compound yield and purity.
FAQ 2: Our this compound yield is lower than expected, or we are seeing degradation products in our extract. How can we optimize our extraction?
Low yields and the presence of degradation products often point to suboptimal extraction parameters. The most common methods for extracting essential oils containing this compound are hydrodistillation and steam distillation.[11] However, newer techniques like supercritical fluid extraction (SFE) are gaining traction.
Troubleshooting Extraction Issues:
| Issue | Potential Cause | Recommended Action & Explanation |
| Low Yield | Incomplete Extraction: Insufficient time, temperature, or solvent penetration. | Optimize Extraction Time & Temperature: For steam distillation, longer distillation times can increase yield, but there is a point of diminishing returns.[12] Increase Solvent-to-Solid Ratio: A higher ratio can enhance extraction efficiency.[10] Reduce Particle Size: Grinding the plant material increases the surface area for solvent contact.[10] |
| Suboptimal Method: The chosen method may not be the most efficient for this compound. | Consider Alternative Methods: Supercritical Fluid Extraction (SFE) with CO2 is a highly tunable and efficient method that can offer higher yields and selectivity compared to traditional methods.[13][14][15][16] | |
| Degradation | Thermal Degradation: this compound can be sensitive to high temperatures used in some extraction methods. | Use Milder Conditions: SFE can be performed at lower temperatures, preserving thermolabile compounds.[13][14] For steam distillation, carefully control the temperature and duration.[17] |
| Oxidative Degradation: Exposure to air and light during and after extraction can degrade this compound. | Inert Atmosphere: Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect from Light: Use amber glassware or cover equipment to prevent photodegradation. | |
| Co-extraction of Impurities | Lack of Selectivity: The chosen solvent or method may be co-extracting a wide range of other compounds. | Optimize SFE Parameters: By adjusting pressure and temperature, the solvating power of supercritical CO2 can be fine-tuned to selectively extract target compounds.[14][15] Fractional Distillation: For traditional extracts, consider post-extraction purification steps like fractional distillation. |
Experimental Protocol: Optimization of Steam Distillation
-
Apparatus: Clevenger-type hydrodistillation unit.[11]
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Material Preparation: Start with a consistent batch of dried and powdered plant material.
-
Parameter Optimization (Box-Behnken Design):
-
Liquid/Material Ratio: Test ratios from 5:1 to 15:1 (v/w).
-
Distillation Time: Evaluate durations from 2 to 8 hours.
-
Collection Temperature: If using a cooled collection system, assess temperatures from 4°C to 15°C.
-
-
Analysis: Quantify the this compound content in each resulting essential oil sample using GC-MS.
-
Modeling: Use statistical software to analyze the results and determine the optimal conditions for maximizing this compound yield.[12]
Workflow for Optimizing Extraction
Caption: Decision-making workflow for extraction optimization.
Section 3: Analytical Challenges & Solutions
Accurate quantification of this compound is paramount for research and quality control. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[11][18][19]
FAQ 3: We are having trouble with the chromatographic separation and quantification of this compound isomers. How can we improve our analytical method?
Challenges in GC analysis of this compound often revolve around resolution from other components and accurate quantification of its isomers.
Troubleshooting GC-MS Analysis:
-
Poor Peak Resolution:
-
Column Selection: The choice of GC column is critical. A mid-polarity capillary column is often suitable. For separating the cis- and trans- isomers, a chiral column is necessary.[20][21][22][23]
-
Temperature Program: A slow oven temperature ramp (e.g., 1-2 °C/min) can improve the separation of closely eluting compounds.[20]
-
-
Inaccurate Quantification:
-
Calibration: Ensure a robust calibration curve is generated using certified reference standards for both cis- and trans-This compound.
-
Internal Standard: Use an appropriate internal standard to correct for variations in injection volume and detector response.
-
Detector: A Flame Ionization Detector (FID) is excellent for quantification, while a Mass Spectrometer (MS) is essential for identification.[24]
-
-
Compound Identification:
-
Mass Spectral Libraries: Compare the mass spectra of your peaks with those in established libraries (e.g., NIST, Wiley).[11]
-
Retention Indices: Calculate and compare the retention indices of your peaks with literature values for the specific column used.
-
Protocol: Chiral GC-MS Analysis of this compound
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Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[18]
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Column: Chiral capillary column (e.g., HP-chiral-20B).[23]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: 1 µL of diluted essential oil in split mode. Injector temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 5 min), ramp at 1°C/min to 130°C, then at 2°C/min to 200°C (hold for 3 min).[23]
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-450.[23]
-
Data Analysis: Identify enantiomers based on retention time compared to standards and quantify using peak areas.
Section 4: Post-Extraction Stability and Storage
The stability of this compound in the final extract is a critical consideration for ensuring the long-term quality and efficacy of the product.
FAQ 4: We've noticed a decrease in this compound content in our stored extracts. What are the best practices for storage?
This compound, like other monoterpenoids, can be susceptible to degradation over time, especially when exposed to oxygen, light, and elevated temperatures.[25][26][27]
Best Practices for Storage:
-
Temperature: Store extracts at low temperatures, ideally at 4°C or -20°C, to slow down degradation reactions.[27]
-
Atmosphere: Displace oxygen in the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Vacuum sealing is also an effective option.[26]
-
Container: Use amber glass vials or other opaque containers to protect the extract from light.[27]
-
Avoid Repeated Freeze-Thaw Cycles: If the extract is to be used multiple times, aliquot it into smaller volumes to avoid repeated warming and cooling, which can accelerate degradation.
References
- The Occurrence and Analysis of Pinocampheol and Related Monoterpenoids in Essential Oils: A Technical Guide. Benchchem.
- Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method. ResearchGate.
- Factors that influence the extraction methods of terpenes from natural sources. (2024). Chemical Papers.
- This compound. Wikipedia.
- This compound, (+-)-. PubChem.
- Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC.
- Method development and application for the analysis of chiral organic marker species in ice cores. (2025). Atmospheric Measurement Techniques.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health.
- Modern Analytical Technique for Characterization Organic Compounds.
- Environmental and Genetic Factors Involved in Plant Protection-Associated Secondary Metabolite Biosynthesis Pathways. PMC - PubMed Central.
- Genetic and Environmental Factors Jointly Impact Leaf Phenolic Profiles of Iris variegata L.
- A Guide to the Analysis of Chiral Compounds by GC.
- Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L.
- Optimization of Steam Extraction of Oil from Maritime Pine Needles. (2025). ResearchGate.
- How Are Supercritical Fluids Used To Extract Natural Products?. (2025). Chemistry For Everyone.
- This compound, cis-(+-)-. PubChem.
- Gas chromatographic technologies for the analysis of essential oils. Journal of Chromatography A.
- Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI.
- Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. MDPI.
- Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree). PMC - NIH.
- Optimization of Steam Distillation Process for Volatile Oils from Forsythia suspensa and Lonicera japonica according to the Concept of Quality by Design. MDPI.
- Effect of Post Harvest Storage on the Oil Constituents of Laurus Nobilis L. Plant. Journal of Materials and Environmental Science.
- Characterization of Essential Oils by Gas Chromatography in One Minute. Thermo Fisher Scientific.
- Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete. (2023).
- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
- A Review on Improving the Oxidative Stability of Pine Nut Oil in Extraction, Storage, and Encapsulation. (2025). ResearchGate.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
- Optimization and Characterization of Microwave-Assisted Hydro-Distillation Extraction of Essential Oils from Cinnamomum camphora Leaf and Recovery of Polyphenols from Extract Fluid. MDPI.
- Gas Chromatography Technique now Enhanced with the Ability to Measure Water. Sigma-Aldrich.
- Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent.
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH.
- Comprehensive Solutions for Gas Analysis by GC _ Part.1. (2020). YouTube.
- This compound 2(10)-pinen-3-ol. The Good Scents Company.
- The Characterization of Steam Distillation as an Extraction Method to Extract Volatile Compounds from Prunella vulgaris and the Investigation of Their Anti-Tumorous Effect. (2022). OPUS at UTS.
- Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. PMC.
- Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. MDPI.
- Essential Oil Variability of Azorean Cryptomeriajaponica Leaves under Different Distillation Methods, Part 1: Color, Yield and Chemical Composition Analysis. MDPI.
- Influence of Environmental Factors and Genotype on Natural Variation in the Chemical Composition of Maize Seeds. MDPI.
- Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. MDPI.
- Essential Oils Extraction and Fractionation Using Supercritical Fluids. ResearchGate.
- The Influence of Ecological Factors on the Phytochemical Characteristics of Pinus cembra L. (2023).
- Statistical evaluation of main extraction parameters in twenty plant extracts for obtaining their optimum total phenolic content and its relation to antioxidant and antibacterial activities. PMC - PubMed Central.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
- Influence of Environmental Factors on the Genetic and Chemical Diversity of Brickellia veronicifolia Populations Growing in Fragmented Shrublands from Mexico. (2021). National Institutes of Health.
- Modeling the influence of genetic and environmental variation on the expression of plant life cycles across landscapes. PubMed.
- An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. (2023). MDPI.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, cis-(+-)- | C10H16O | CID 10931630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental and Genetic Factors Involved in Plant Protection-Associated Secondary Metabolite Biosynthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and Environmental Factors Jointly Impact Leaf Phenolic Profiles of Iris variegata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Environmental Factors on the Genetic and Chemical Diversity of Brickellia veronicifolia Populations Growing in Fragmented Shrublands from Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the influence of genetic and environmental variation on the expression of plant life cycles across landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete | MDPI [mdpi.com]
- 15. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. scispec.co.th [scispec.co.th]
- 21. amt.copernicus.org [amt.copernicus.org]
- 22. gcms.cz [gcms.cz]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. essentialoilsforhealing.com [essentialoilsforhealing.com]
- 25. researchgate.net [researchgate.net]
- 26. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions [mdpi.com]
Improving the stability of Pinocarveol in formulated products
<_ _= "The initial search has provided a good foundation. I have information on pinocarveol's basic chemical and physical properties, its classification as a bicyclic monoterpenoid, and its insolubility in water. The search also yielded significant information about general strategies for stabilizing terpenes, such as encapsulation (microencapsulation and complexation with cyclodextrins), which protects them from environmental factors like heat, light, and oxygen. I also found information on the use of antioxidants to prevent oxidation of essential oils and terpenes.
However, the information is not specific enough to this compound's degradation pathways. I need to understand the specific chemical reactions that lead to its instability. For example, is it prone to oxidation, isomerization, or other reactions under specific conditions (e.g., pH, light, temperature)? Knowing the degradation products would be very helpful for developing targeted stabilization strategies and analytical methods.
Therefore, I need to refine my search to focus on the specific degradation of this compound and the analytical methods used to study it. I also need to find more detailed information on the practical application of the stabilization techniques (encapsulation, antioxidants) for terpenes in formulated products, including specific examples of excipients and their compatibility."
The user wants a technical support center for improving the stability of this compound in formulated products.
Plan:
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Structure the Technical Support Center:
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Introduction: Briefly introduce this compound and the importance of its stability in formulated products.
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Frequently Asked Questions (FAQs): Address common, high-level questions about this compound stability.
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Troubleshooting Guides: Create detailed Q&A sections for specific experimental issues, organized by the type of degradation (e.g., Oxidation, pH-related, Photodegradation).
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Experimental Protocols: Provide step-by-step guides for key analytical and stabilization techniques.
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References: Compile a comprehensive list of all cited sources.
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Content Generation - Based on Search Results & Scientific Principles:
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This compound Properties: From the search results, I know it's a bicyclic monoterpenoid, insoluble in water, and has a woody aroma. It's used as a flavoring and fragrance agent. I will use this to set the context.
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Degradation Pathways (Inference & General Terpenoid Chemistry): While direct information on this compound's specific degradation is sparse, I can infer pathways based on its structure (a secondary alcohol with a double bond) and general terpenoid chemistry.
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Oxidation: The double bond and the allylic alcohol group are susceptible to oxidation. This can be triggered by air (autoxidation), light (photo-oxidation), or heat. I will create a section on this, referencing general terpene oxidation.
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pH-Induced Degradation: The stability of many natural compounds is pH-dependent. I will create a section discussing the potential for acid- or base-catalyzed rearrangements or degradation, drawing parallels from the provided search results on other phenolic compounds.
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Photodegradation: The presence of chromophores (the double bond) makes it potentially susceptible to degradation upon exposure to UV light. I will include a section on this.
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Stabilization Strategies (from search results):
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Antioxidants: This is a key strategy. I will discuss the use of common antioxidants like BHA, BHT, tocopherols (Vitamin E), and ascorbic acid (Vitamin C). I will explain the mechanism (chain-breaking vs. preventive).
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Encapsulation: This is a major theme in the search results.
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Microencapsulation: Using polymers to create a physical barrier. I will explain the benefits (protection from oxygen, light, heat; controlled release). I can mention spray drying as a common technique.
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Complexation with Cyclodextrins: This forms inclusion complexes, shielding the this compound molecule. I will explain how this improves solubility and stability.
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Chelating Agents: To sequester metal ions that can catalyze oxidation.
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Excipient Compatibility: I will create a section on the importance of selecting compatible excipients to avoid unwanted reactions.
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Troubleshooting & Experimental Protocols:
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I will structure the troubleshooting in a Q&A format, e.g., "My this compound-containing product is showing a change in odor. What could be the cause?" The answer will then guide the user through potential causes (oxidation) and solutions (add antioxidants, use inert gas).
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For protocols, I will create a step-by-step guide for:
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A Forced Degradation Study: To identify potential degradation pathways and products. This is a standard pharmaceutical practice.
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Screening for Antioxidant Efficacy: A simple protocol to test different antioxidants.
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Preparation of this compound-Cyclodextrin Inclusion Complexes: A basic lab-scale protocol.
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Analytical Methods: I will describe the use of GC-MS and HPLC-MS to identify and quantify this compound and its degradation products, as suggested by the search results.
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Visualization & Formatting:
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Graphviz Diagrams:
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A diagram illustrating the main degradation pathways (Oxidation, pH, Light).
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A workflow diagram for a forced degradation study.
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A diagram showing the encapsulation of this compound within a cyclodextrin molecule.
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Tables:
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A table summarizing the properties of this compound.
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A table comparing different stabilization strategies.
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A table listing common antioxidants and their mechanisms.
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Scientific Integrity (E-E-A-T):
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Expertise & Experience: I will write from the perspective of a Senior Application Scientist, explaining the "why" behind each step. For example, "The choice of a non-polar column in GC analysis is crucial due to the hydrophobic nature of this compound..."
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Trustworthiness: Protocols will be designed to be self-validating (e.g., including positive and negative controls in experiments).
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Authoritative Grounding & References: I will cite the search results throughout the text and compile them into a numbered reference list at the end with clickable URLs. I will prioritize peer-reviewed articles and reputable chemical databases.
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Final Review: I will read through the entire generated content to ensure it is coherent, accurate, and meets all the user's core requirements. I will check that all citations are correctly formatted and that all Graphviz diagrams are correctly scripted and captioned.# Technical Support Center: Improving the Stability of this compound in Formulated Products
Welcome to the technical support center dedicated to enhancing the stability of this compound in your research and product development. As a bicyclic monoterpenoid, this compound offers unique properties but, like many natural compounds, its efficacy can be compromised by chemical instability.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, mitigate, and prevent degradation in your formulations.
Introduction to this compound Stability
This compound is a valuable ingredient in various industries, prized for its characteristic woody, balsamic aroma.[2] However, its molecular structure, which includes a secondary alcohol and a double bond within a strained bicyclic system, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward developing robust and stable formulated products.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆O | [3] |
| Molar Mass | 152.23 g/mol | [3] |
| Appearance | Viscous, light yellow oil | [2] |
| Odor | Warm, woody-balsamic | [2] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [2][3] |
| Classification | Bicyclic Monoterpenoid, Secondary Alcohol | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a formulation?
A1: The primary causes are oxidation, pH-induced reactions, and photodegradation. Oxidation can occur due to exposure to air (autoxidation), especially when catalyzed by heat or metal ions.[4] this compound's stability can also be compromised in highly acidic or alkaline conditions, which may catalyze isomerization or other rearrangements.[5][6] Furthermore, exposure to UV light can provide the energy needed for photochemical degradation.
Q2: I've noticed a change in the scent of my this compound-containing product over time. What is likely happening?
A2: A change in aroma is a common indicator of chemical degradation. This is often due to oxidation, which can break down the original this compound molecule into smaller, more volatile compounds with different scent profiles.[4] It could also be due to isomerization, where the molecular structure changes, altering its sensory properties. We recommend performing analytical tests, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify any degradation products.
Q3: Can the other ingredients (excipients) in my formula affect this compound's stability?
A3: Absolutely. Excipient compatibility is crucial.[7][8] Certain excipients may contain impurities, such as peroxides or metal ions, that can accelerate this compound degradation.[8] Additionally, the pH of the final formulation, dictated by the excipients, plays a significant role in stability.[9][10] It is essential to conduct drug-excipient compatibility studies during the pre-formulation stage.[8][11]
Q4: What are the most effective general strategies to improve this compound stability?
A4: The most effective strategies involve a multi-pronged approach:
-
Antioxidant Addition: Incorporating antioxidants can quench free radicals and inhibit oxidative chain reactions.[12][13]
-
Encapsulation: Techniques like microencapsulation or complexation with cyclodextrins create a protective barrier around the this compound molecule, shielding it from environmental stressors like oxygen and light.[14][15][16][17][18]
-
pH Control: Buffering the formulation to an optimal pH range can prevent acid or base-catalyzed degradation.
-
Chelating Agents: Adding chelators like EDTA can bind metal ions that catalyze oxidative reactions.
-
UV Protection: Using opaque or UV-blocking packaging is critical to prevent photodegradation.[19]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Suspected Oxidative Degradation
Q: My product shows a loss of this compound concentration over time, even when stored in the dark. GC-MS analysis reveals several new, smaller peaks. How can I confirm and prevent oxidation?
A: This is a classic sign of oxidative degradation. The double bond and allylic alcohol in this compound are susceptible to attack by atmospheric oxygen.
Causality: Oxidation is often a free-radical chain reaction. It can be initiated by heat, light, or trace metal contaminants. The process can lead to the formation of hydroperoxides, which are unstable and can break down into a variety of smaller, often odorous, compounds like aldehydes and ketones.[4]
Troubleshooting & Mitigation Strategy:
-
Confirm Oxidation:
-
Peroxide Value Test: Measure the peroxide value of your formulation at different time points. An increase indicates ongoing lipid peroxidation.
-
Forced Oxidation: Expose your formulation to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and monitor the degradation rate compared to a control sample. This can rapidly confirm oxidative susceptibility.[7]
-
-
Implement Preventative Measures:
-
Inert Atmosphere: During manufacturing, purge the headspace of your containers with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidant Screening: Incorporate antioxidants into your formulation. It's best to screen a few to find the most effective one. See Protocol 2 for a screening methodology.
-
Primary Antioxidants (Chain-breaking): These donate a hydrogen atom to quench free radicals. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherols (Vitamin E).
-
Secondary Antioxidants: These decompose hydroperoxides into non-radical products. Phosphites are a common example.
-
Synergistic Combinations: Often, a combination of primary and secondary antioxidants provides the best protection.[20]
-
-
Chelating Agents: Add a chelating agent like Disodium EDTA to sequester any metal ions (e.g., iron, copper) that could catalyze oxidation.
-
Issue 2: pH-Related Instability
Q: I observe rapid degradation of this compound when I formulate it in a low pH (acidic) or high pH (alkaline) vehicle. Is this expected?
A: Yes, this is highly likely. The stability of terpenoids can be significantly influenced by pH.[21] Extreme pH values can catalyze reactions like isomerization or rearrangement. For instance, α-pinene oxide, a related compound, is known to isomerize into various products, including this compound and campholenic aldehyde, under acidic conditions.[5][6][22]
Causality: In acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and potentially leading to carbocation intermediates that can rearrange to form more stable isomers. In alkaline conditions, deprotonation can occur, which may also facilitate other degradation pathways.
Troubleshooting & Mitigation Strategy:
-
pH Stability Profile:
-
Conduct a pH stability study by preparing your formulation in a series of buffers across a wide pH range (e.g., pH 3 to 9).
-
Store these samples at a constant temperature and analyze the concentration of this compound over time using a stability-indicating method like HPLC or GC.
-
This will allow you to identify the pH range where this compound exhibits maximum stability.
-
-
Formulation Adjustment:
-
Buffering: Once the optimal pH is identified, incorporate a suitable buffering system into your formulation to maintain the pH within that range.
-
Excipient Selection: Ensure that the excipients you choose do not alter the pH of the final formulation to an unstable range.[11]
-
Issue 3: Degradation Upon Light Exposure
Q: My product is stable in the dark, but degrades quickly when exposed to ambient or UV light. How can I protect it?
A: This indicates photodegradation. The energy from photons, particularly in the UV range, can be absorbed by the molecule, leading to excited states that can undergo various reactions, including isomerization and oxidation.
Causality: Photodegradation can occur through direct absorption of light by this compound or indirectly through photosensitizers present in the formulation. This energy can lead to bond cleavage and the formation of free radicals, initiating oxidative degradation.
Troubleshooting & Mitigation Strategy:
-
Photostability Testing (Forced Degradation):
-
Confirm photosensitivity by exposing your product to controlled light conditions as per ICH Q1B guidelines. Use a photostability chamber with a combination of cool white fluorescent and near-UV lamps.
-
Compare the degradation to a control sample stored in the dark. This will quantify the extent of photodegradation.
-
-
Protective Measures:
-
UV-Protectant Packaging: This is the most effective solution. Store and package your product in opaque or amber-colored containers that block UV radiation.[19]
-
UV Absorbers: For products that cannot be in opaque packaging (e.g., clear gels), consider adding a UV-absorbing ingredient to the formulation, such as benzophenone or its derivatives, provided it is compatible and approved for the intended application.
-
Encapsulation: Cyclodextrin complexation has been shown to significantly increase the photochemical stability of guest molecules by shielding them from light.[14] See Protocol 3 .
-
Issue 4: Physical Instability in Emulsions
Q: My this compound-containing emulsion is showing signs of separation/creaming. Could this be related to this compound itself?
A: While this compound is not an emulsifier, its addition can impact the overall stability of an emulsion. Emulsions are thermodynamically unstable systems, and any change in the composition can affect the delicate balance.[23][24]
Causality: this compound, being an oil-soluble molecule, will reside in the oil phase of an oil-in-water emulsion. Its presence could potentially interfere with the packing of emulsifiers at the oil-water interface, weakening the interfacial film and making the droplets more prone to coalescence.
Troubleshooting & Mitigation Strategy:
-
Systematic Formulation Evaluation:
-
Re-evaluate your emulsification system. You may need to adjust the type or concentration of your emulsifier(s) to accommodate the presence of this compound.
-
Consider the HLB (Hydrophile-Lipophile Balance) of your oil phase, including this compound, to select the optimal emulsifier system.
-
Incorporate stabilizers like gums (e.g., xanthan gum) or polymers to increase the viscosity of the continuous phase, which slows down droplet movement and reduces the rate of creaming and coalescence.[25]
-
-
Homogenization Process:
-
Encapsulation as a Solution:
-
Encapsulating this compound, for instance in cyclodextrins, can also improve emulsion stability. The cyclodextrin-pinocarveol complex is more water-dispersible and may partition differently in the system, reducing its impact on the oil-water interface.[17]
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[2][3][27]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound standard
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At intervals, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 48 hours.
-
Analysis: Analyze all stressed samples and a non-stressed control using a suitable chromatographic method (e.g., GC-MS or HPLC-MS) to separate and identify this compound and its degradation products.[28][29][30][31] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Protocol 2: Screening Antioxidant Efficacy
Objective: To compare the effectiveness of different antioxidants in preventing the oxidation of this compound in a model formulation.
Materials:
-
This compound
-
A simple oil-based vehicle (e.g., medium-chain triglycerides)
-
Antioxidants to be tested (e.g., BHT, Vitamin E, Rosemary Extract)
-
Oven set to 45°C
-
GC or HPLC system for analysis
Procedure:
-
Prepare Samples:
-
Control: Prepare a solution of this compound in the oil vehicle at the target concentration.
-
Test Samples: Prepare identical solutions as the control, but add a specific concentration of each antioxidant to be tested (e.g., 0.1% w/w).
-
-
Accelerated Stability Testing: Place all samples in an oven at 45°C. This elevated temperature will accelerate oxidative degradation.[24]
-
Time-Point Analysis: At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), remove an aliquot from each sample.
-
Quantify this compound: Analyze the concentration of remaining this compound in each sample using a validated analytical method.
-
Evaluation: Plot the concentration of this compound versus time for each sample. The antioxidant that results in the slowest rate of degradation is the most effective under these test conditions.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To encapsulate this compound within a cyclodextrin molecule to enhance its stability and aqueous dispersibility.[14][15]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified version like Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating
-
Freeze-dryer or vacuum oven
Procedure:
-
Prepare Cyclodextrin Solution: In a beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a saturated or near-saturated solution. Gentle heating (40-50°C) can aid dissolution.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: While vigorously stirring the cyclodextrin solution, add the this compound solution dropwise.
-
Stirring: Continue to stir the mixture for several hours (e.g., 12-24 hours) at room temperature. This allows time for the this compound molecules to enter the hydrophobic cavity of the cyclodextrin molecules.
-
Isolation:
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex. This is the preferred method.
-
Evaporation: Alternatively, remove the solvent under vacuum at a low temperature to obtain the complex.
-
-
Characterization: The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Degradation Pathways of this compound
Caption: Key degradation pathways affecting this compound stability.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Cyclodextrin Encapsulation of this compound
Caption: Encapsulation of this compound within a cyclodextrin host.
References
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Isomerization of α‐Pinene Oxide to Trans‐this compound. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Mechanism of the Aerobic Oxidation of ??-Pinene. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Quiroga, P. R., Nepote, V., & Grosso, N. R. (2014). Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of roasted sunflower seeds. Journal of the Science of Food and Agriculture. [Link]
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Isomerization of ??-pinene oxide over cerium and tin catalysts: Selective synthesis of trans-carveol and trans-sobrerol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Sharifi-Rad, J., Sureda, A., Tenore, G. C., Daglia, M., Sharifi-Rad, M., Valussi, M., Tundis, R., Sharifi-Rad, M., Loizzo, M. R., Adem, A., Portillo-Tamariz, R., Pabon, M. D. C. T., & Iriti, M. (2017). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Foods. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zour, E. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
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Andaloussi, S. A., Martin, C., & Morgavi, D. P. (2007). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. Animal. [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of roasted sunflower seeds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Gornicka, O., Gugała, M., & Sikora, E. (2022). Ability of Selected Monoterpenes to Reduce Fe(III) Ions Being Pro-Neurodegenerative Factors: Tests Based on a FRAP Reaction Extended to 48 Hours. Molecules. [Link]
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Bounartzi, M., Jicsinszky, L., & Gref, R. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Pharmaceutics. [Link]
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Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product. (n.d.). MDPI. [Link]
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Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28). LinkedIn. [Link]
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Kumar, S., Singh, S. K., & Sharma, P. K. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech. [Link]
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EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Janůšová, B., Skolová, B., Tükörová, K., Wojnarová, L., & Vávrová, K. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. Scientific Reports. [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Cosmetic emulsions with stability problems: what is the cause? (n.d.). Prospector Knowledge Center. [Link]
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Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Pitha, J., & Hoshino, T. (1995). Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. Journal of Pharmaceutical Sciences. [Link]
- Herrera, M. L. (2014). Analytical Techniques for Studying the Physical Properties of Lipid Emulsions. Nova Science Publishers.
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Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciELO. [Link]
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Jain, A., & Khan, W. (2014). SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer. AAPS PharmSciTech. [Link]
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Uncovering Stability Issues: The Obvious and Not So Obvious. (2014, January 13). Cosmetics & Toiletries. [Link]
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Binks, B. P., & Rocher, A. (2009). Cyclodextrin stabilised emulsions and cyclodextrinosomes. RSC Publishing. [Link]
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GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes. (n.d.). Society of Chemical Industry. [Link]
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Cosmetic Emulsions: Predicting Formulation Stability. (n.d.). Microtrac. [Link]
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A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). MDPI. [Link]
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Cosmetic emulsions with stability problems: what is the cause? (2025, January 16). YouTube. [Link]
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The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (n.d.). SpringerLink. [Link]
-
Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (n.d.). Frontiers. [Link]
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Analytical Techniques for Studying the Physical Properties of Lipid Emulsions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Gas Chromatography/Mass Spectrometry Analysis of Laurus nobilis Essential Oil Composition of Northern Cyprus. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Formulation process, physical stability and herbicidal activities of Cymbopogon nardus essential oil-based nanoemulsion. (n.d.). Nature. [Link]
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Quantification of oil/water emulsion stability kinetics using image analysis: ImageScan method. (n.d.). PubMed. [Link]
-
Mishra, S., Dixit, S., Dwivedi, P. D., Pandey, H. P., & Das, M. (2014). Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product. Food Additives & Contaminants: Part A. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. (n.d.). SciELO. [Link]
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Characterization, Stability and Antioxidant Activity of Vanilla Nano-Emulsion and Its Complex Essential Oil. (n.d.). MDPI. [Link]
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Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. (n.d.). MDPI. [Link]
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Stabilization of PE with the natural antioxidant t-resveratrol: Interaction of the primary and the secondary antioxidant. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Testing of resveratrol microemulsion photostability and protective effect against UV induced oxidative stress. (n.d.). PubMed. [Link]
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Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector. (2021, September 1). Semantic Scholar. [Link]
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Determination of triacylglycerol oxidation mechanisms in canola oil using liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil. (n.d.). MDPI. [Link]
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Pinocarveol Recovery Task Force: Your Technical Support Center
Welcome to the dedicated technical support center for optimizing the recovery of pinocarveol during workup procedures. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you with the scientific rationale to troubleshoot and perfect your workups. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the workup of reactions involving this compound:
Q1: My final yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors during the workup. The most common culprits are:
-
Emulsion Formation: this compound, like many terpenes, can contribute to the formation of stable emulsions during aqueous washes, trapping your product in the interface between the organic and aqueous layers.
-
Thermal Degradation: With a boiling point of approximately 217-218 °C, this compound is susceptible to degradation at elevated temperatures, especially during solvent removal.[1][2]
-
Acid-Catalyzed Rearrangement: this compound can undergo acid-catalyzed rearrangements, especially in the presence of even mild acids, leading to the formation of undesired byproducts.[3][4][5]
-
Incomplete Extraction: Due to its moderate polarity, multiple extractions with a suitable organic solvent are often necessary to ensure complete transfer from the aqueous phase.
-
Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the compound is not completely pure.
Q2: I'm observing an inseparable emulsion during my aqueous workup. How can I break it?
Emulsion formation is a frequent challenge with terpene-containing mixtures.[6] Here are several strategies to address this:
-
Addition of Brine: Washing with a saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in pH: Carefully adjusting the pH of the aqueous layer away from neutral can sometimes destabilize the emulsion. However, be cautious with acidic conditions due to the risk of rearrangement.
-
Filtration through Celite®: Passing the entire mixture through a pad of Celite® or another filter aid can help to break up the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during extraction can also prevent stable emulsions from forming.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of ethanol if you are using a nonpolar solvent) can sometimes disrupt the emulsion.
Q3: I suspect my this compound is degrading during solvent removal. What are the best practices for concentrating my product?
To minimize thermal degradation, follow these guidelines:
-
Use Rotary Evaporation with Controlled Temperature: Maintain the water bath temperature as low as reasonably possible, ideally below 40°C.
-
Avoid High Vacuum: Do not apply a very high vacuum, as this can lead to azeotropic removal of the product with the solvent.
-
Stop Before Complete Dryness: It is often better to leave a small amount of solvent and remove the final traces under a gentle stream of inert gas (like nitrogen or argon) at room temperature.
-
Consider Co-evaporation: For very sensitive compounds, co-evaporation with a higher boiling point, inert solvent like toluene can sometimes help to gently remove lower-boiling solvents.
Troubleshooting Guides
This section provides a more in-depth look at specific problems and their solutions.
Issue 1: Unexpected Byproducts Detected by TLC or GC-MS after Acidic Wash
Symptoms: Your TLC or GC-MS analysis of the crude product shows new, unexpected spots or peaks after performing an acidic wash (e.g., with dilute HCl).
Root Cause: this compound is an allylic alcohol and is susceptible to acid-catalyzed rearrangement.[3][4][5] The presence of acid can protonate the hydroxyl group, which then departs as water, forming a carbocation intermediate. This intermediate can then undergo rearrangement to form more stable products.
Solutions:
-
Avoid Acidic Washes: If the goal of the acidic wash is to neutralize a basic catalyst or reagent, consider alternative quenching methods.
-
Use a Buffered Wash: If a slightly acidic condition is necessary, use a buffered solution (e.g., a phosphate buffer with a pH of 5-6) instead of a strong acid.
-
Test Stability: Before committing your entire batch, take a small aliquot of your reaction mixture and test its stability to the proposed acidic workup conditions on a small scale.[7]
Diagram: this compound Acid-Catalyzed Rearrangement Pathway
Caption: A simplified representation of the acid-catalyzed degradation pathway of this compound.
Issue 2: Low Mass Balance After Workup and Purification
Symptoms: The total mass of your purified this compound and recovered starting materials is significantly less than the initial mass of the crude product.
Root Cause: This can be due to a combination of factors, but a primary suspect is the loss of material during the aqueous workup due to its partial water solubility or entrapment in emulsions.
Solutions:
-
Back-Extraction of Aqueous Layers: Always perform a back-extraction of all aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Choice of Extraction Solvent: Use a solvent in which this compound is highly soluble and which is immiscible with water. Diethyl ether or ethyl acetate are common choices.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble to slightly soluble | [1][8][9] |
| Ethanol | Soluble | [2][8][9] |
| Oils | Soluble | [2][8][9] |
Experimental Protocols
Here are detailed protocols for the workup of a reaction mixture containing this compound, designed to maximize recovery.
Protocol 1: General Workup for a Non-Aqueous Reaction
This protocol is suitable for reactions where the catalyst and byproducts can be removed without an aqueous wash.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Filter if Necessary: If the reaction has produced solid byproducts, filter the mixture through a pad of Celite® or silica gel, washing with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
High Vacuum (Optional): If necessary, place the crude product under high vacuum for a short period to remove residual solvent. Monitor for any loss of product.
Protocol 2: Optimized Aqueous Workup to Minimize Emulsions and Degradation
This protocol is designed for reactions that require an aqueous quench and extraction.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid strong acids.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
"Salting Out": Add a sufficient amount of solid sodium chloride to saturate the aqueous layer. Gently swirl to dissolve.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Use gentle inversions rather than vigorous shaking to minimize emulsion formation.
-
Combine Organic Layers: Combine all organic extracts.
-
Washing: Wash the combined organic layers once with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate using a rotary evaporator with a bath temperature below 40°C.
Diagram: Optimized Aqueous Workup Workflow
Caption: A step-by-step workflow for an optimized aqueous workup to enhance this compound recovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). trans-pinocarveol. Retrieved from [Link]
-
Cheméo. (n.d.). This compound, cis. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of terpene-resin emulsions. Retrieved from [Link]
- Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization. (2023, June 23).
-
University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Terpene Extraction by Ultrasonics. Retrieved from [Link]
- Terpene Extraction. (n.d.).
- Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
- Organic Syntheses. (n.d.). General procedure. Retrieved from a relevant Organic Syntheses procedure.
-
ResearchGate. (n.d.). Synthesis and some transformations of (−)-carveol. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). The Pinacol Rearrangement. Retrieved from [Link]
- Essential oil from naturally exuded Pinus contorta var. latifolia (Pinaceae) resin. (2025, March 25).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
-
Chemistry LibreTexts. (2023, August 1). Rearrangements. Retrieved from [Link]
-
Root Sciences. (n.d.). How Are Terpenes Extracted and Made from Plants?. Retrieved from [Link]
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- 9. This compound CAS#: 5947-36-4 [m.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Pinocarveol Quantification by GC-FID: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and other critical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkthrough for the validation of a gas chromatography-flame ionization detection (GC-FID) method for the quantification of pinocarveol, a bicyclic monoterpenoid found in various essential oils.[1][2] Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounded in internationally recognized guidelines, and offers a comparative perspective on alternative analytical techniques.
This compound, with its potential therapeutic applications, demands a robust and reliable analytical method to ensure product quality and consistency.[3] Gas chromatography is the premier technique for analyzing volatile organic compounds like terpenes, and the flame ionization detector (FID) is a widely used detector due to its high sensitivity, broad linear range, and excellent response to organic compounds.
This guide is structured to provide a comprehensive understanding of the validation process, from the foundational principles to the practical application and comparison with alternative methods.
The Foundational Pillars: GC-FID Principles and Method Validation
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] The flame ionization detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte.[4] This makes GC-FID an excellent choice for quantifying hydrocarbons like this compound.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidances provide a framework for the validation of analytical procedures, which we will adhere to throughout this guide.[6][7][8]
A Comparative Overview: GC-FID vs. GC-MS for this compound Analysis
While GC-FID is a workhorse for quantification, it is essential to understand its performance in the context of other available technologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Universal detector for organic compounds. | Highly selective, based on mass fragmentation patterns. |
| Sensitivity | High sensitivity for hydrocarbons. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Quantification | Excellent for quantification due to a wide linear range and consistent response factor for hydrocarbons. | Can be used for quantification, but response factors can be more variable. |
| Identification | Based on retention time only. | Provides structural information for definitive identification. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
Key Takeaway: For routine quality control where the identity of this compound is known, GC-FID offers a cost-effective, robust, and reliable method for quantification. GC-MS is the superior choice for identification, impurity profiling, and in research settings where unknown compounds may be present.
The Validation Workflow: A Step-by-Step Experimental Guide
The following sections detail the experimental protocols for validating a GC-FID method for this compound quantification. The presented data is hypothetical but realistic for a well-developed method.
Experimental Setup
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split mode (15:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 70°C for 2 minutes, ramped at 3°C/min to 85°C, then at 10°C/min to 200°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Validation Parameters
The validation process will assess the following parameters as stipulated by ICH Q2(R1) guidelines:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Caption: A flowchart illustrating the sequential workflow of the GC-FID method validation process.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Inject a solution of a known concentration of this compound standard.
-
Inject a blank solution (diluent).
-
Inject a solution containing a placebo (a mixture of all formulation components except this compound).
-
Inject a solution of this compound spiked into the placebo.
-
Analyze known related substances and potential impurities individually if available.
Acceptance Criteria: The retention time of the this compound peak in the spiked placebo solution should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
Linearity and Range
Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for quantification of a major component is 80-120% of the test concentration.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be close to zero.
Hypothetical Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 12543 |
| 25 | 31358 |
| 50 | 62715 |
| 75 | 94073 |
| 100 | 125430 |
-
Linear Regression Equation: y = 1254.1x + 52.3
-
Correlation Coefficient (R²): 0.9998
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Hypothetical Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery | 99.77% |
Precision
Causality: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Hypothetical Data:
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
| Repeatability | 50.1 | 49.8 | 50.3 | 49.9 | 50.2 | 50.0 | 50.05 | 0.35% |
| Intermediate Precision | 50.5 | 49.7 | 50.8 | 50.1 | 50.6 | 50.3 | 50.50 | 0.78% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.
Hypothetical Data:
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Column temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Split ratio (e.g., 14:1 and 16:1)
-
-
Analyze a system suitability standard with each modified parameter.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the quantification results should not be significantly affected.
Caption: The core validation parameters that establish the reliability of the analytical method.
Advanced Considerations: Chiral Separations
This compound exists as cis and trans stereoisomers.[1] For most routine quantification, the total this compound content is sufficient. However, if the biological activity is specific to one isomer, a chiral gas chromatography method may be necessary. This typically involves using a specialized chiral column containing a cyclodextrin derivative as the stationary phase to resolve the enantiomers.[9][10] While beyond the scope of this primary validation guide, it is a critical consideration for advanced drug development and research.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality and reliability of pharmaceutical development and manufacturing. This guide has provided a comprehensive, experience-based framework for the validation of a GC-FID method for the quantification of this compound, grounded in the principles of the ICH and FDA guidelines.
The GC-FID method, when properly validated, stands as a robust, reliable, and cost-effective technique for the routine quantification of this compound. While alternative methods like GC-MS offer superior identification capabilities, the GC-FID remains a gold standard for quantitative analysis in a quality control environment. By understanding the causality behind each validation parameter and adhering to a structured experimental protocol, researchers can ensure the integrity and accuracy of their analytical data.
References
-
Restek Corporation. (n.d.). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Retrieved from [Link]
-
PubMed. (2024). Development of GC-MS coupled to GC-FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L.. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of the Major Active Flavonoids and GC-MS Analysis of Volatile Components of Dysphania graveolens (Amaranthaceae). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
AKJournals. (n.d.). GC-MS Analysis and Comparison of Volatile Compounds of Salvia aucheri Boiss. var. mesatlantica Maire.. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Chromatography Online. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB014473). Retrieved from [Link]
-
ResearchGate. (n.d.). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Retrieved from [Link]
-
PubChem. (n.d.). This compound, (+-)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound 2(10)-pinen-3-ol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Determination of Pinocarveol Enantiomeric excess by Chiral HPLC
<
Introduction to Pinocarveol and the Imperative of Chiral Analysis
This compound, a bicyclic monoterpenoid alcohol, exists as a pair of non-superimposable mirror images, or enantiomers: (+)-pinocarveol and (-)-pinocarveol. In a non-chiral setting, these enantiomers exhibit identical physical and chemical properties. However, within a chiral environment, such as biological systems, their interactions can differ significantly. This disparity is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, where the specific enantiomeric form of a molecule can dictate its therapeutic effect, pesticidal activity, or olfactory profile.[1] Consequently, the precise measurement of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a critical quality control and research parameter.
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers.[2][3][4] The fundamental principle of this method lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to distinct retention times and enabling their separation.[5] This guide offers a comparative analysis of chiral HPLC methodologies for determining the enantiomeric excess of this compound, providing expert insights into the selection of optimal CSPs and mobile phases to achieve baseline resolution.
Comparative Analysis of Chiral Stationary Phases for this compound Separation
The success of a chiral separation hinges on the selection of an appropriate chiral stationary phase.[6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile and effective for resolving a broad spectrum of chiral compounds, including monoterpenoid alcohols like this compound.[7][8][9][10] These CSPs function by creating a chiral environment through their helical structures, which feature chiral grooves.[6] The separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the stationary phase.[6]
While specific application notes for this compound are not extensively available in public literature, data from structurally similar compounds and general principles of chiral chromatography allow for a robust comparison of commonly used polysaccharide-based columns. The Chiralcel® and Chiralpak® series of columns are industry standards for this purpose.[1][10]
Table 1: Comparison of Common Polysaccharide-Based CSPs for Chiral Separations
| Chiral Stationary Phase | Base Polymer | Derivative | Key Characteristics |
| Chiralpak® AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | Often provides high enantioselectivity due to the helical structure of amylose, creating well-defined chiral grooves.[8][9][11] |
| Chiralcel® OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | A widely applicable CSP with a different helical structure than amylose, offering complementary selectivity.[12][13][14] |
| Chiralcel® OJ-H | Cellulose | tris(4-methylbenzoate) | The benzoate derivative provides different interaction sites compared to the carbamate derivatives, potentially offering unique selectivity.[14] |
For a compound like this compound, the hydroxyl group and the overall molecular shape are key features that will interact with the CSP. The choice between an amylose-based (Chiralpak® AD-H) and a cellulose-based (Chiralcel® OD-H, OJ-H) CSP is often empirical. However, amylose derivatives are sometimes found to offer better separation for certain analytes due to a more complex chiral environment induced by their helical structure.[8]
Experimental Workflow for Chiral HPLC Analysis of this compound
A systematic workflow is essential for reproducible and accurate determination of enantiomeric excess. The diagram below outlines the key stages of the analysis.
Figure 1: A generalized workflow for the chiral HPLC analysis of this compound.
Detailed Experimental Protocol (Exemplified with Chiralpak® AD-H)
This protocol provides a robust starting point for the method development of this compound enantioseparation.
1. Materials and Reagents:
-
Racemic this compound standard
-
This compound sample for analysis
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (2-propanol)
-
Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).[10]
3. Chromatographic Conditions:
-
Mobile Phase: A typical starting point is n-Hexane / Isopropanol (90:10, v/v). The ratio is a critical parameter for optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (thermostatically controlled)
-
Detection: UV at 210 nm, as this compound lacks a strong chromophore at higher wavelengths.[10]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Dissolve the this compound sample to a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.
5. Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the racemic standard to verify the separation of the two enantiomers and identify their retention times.
-
Inject the sample for analysis.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Causality Behind Experimental Choices: The "Why"
-
Chiral Stationary Phase: The choice of a polysaccharide-based CSP is due to their proven broad applicability and success in resolving a wide range of enantiomers.[7] The rigid, chiral structure of the derivatized amylose on Chiralpak® AD-H provides the necessary environment for differential interaction with the this compound enantiomers.[6][8]
-
Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol, is used.[10] The non-polar solvent constitutes the bulk of the mobile phase, while the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting the percentage of the alcohol modifier is the primary tool for optimizing retention time and resolution; a lower percentage generally increases retention and may improve resolution.[1]
-
Detection: The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths, typically around 210 nm, to ensure adequate sensitivity.[10]
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, the analytical method must be validated. Key aspects include:
-
System Suitability: Before running samples, inject a racemic standard to confirm that the system meets predefined criteria for resolution (Rs > 1.5 for baseline separation), peak shape (tailing factor), and repeatability.
-
Specificity: The method should be able to resolve the enantiomers from any potential impurities or related substances.
-
Linearity: The detector response should be linear over a range of concentrations.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
Logical Relationships in Method Development
The optimization of a chiral separation is a multifactorial process. The following diagram illustrates the relationships between key experimental parameters and the desired chromatographic outcomes.
Figure 2: Interplay of parameters in chiral HPLC method development.
Conclusion
The determination of this compound enantiomeric excess is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Columns such as Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points for method development. The key to a successful separation lies in the systematic optimization of the mobile phase, particularly the concentration of the alcohol modifier, to achieve baseline resolution. By adhering to the principles of method validation and understanding the interplay of chromatographic parameters, researchers can develop robust and accurate methods for the chiral analysis of this compound, ensuring the quality and efficacy of their products.
References
- Ghanem, A., & Aboul-Enein, H. Y. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
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- BenchChem. (2025).
- Aturki, Z., & Fanali, S. (2021).
- Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Journal of the Chinese Chemical Society, 55(1), 1-8.
- Teledyne ISCO. (2022, September 15).
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Enantiomer separation of N-PHT a-amino acids on Chiralpak AD and Chiralcel OD.
- BenchChem. (2025). A Comparative Guide to the Determination of Enantiomeric Excess of Pinocampheol: Chiral HPLC vs. Chiral GC. BenchChem.
- Fisher Scientific. (n.d.). Chiral Technologies, Inc. CHIRALCEL OD-H, Quantity: Each of 1.
- ResearchGate. (n.d.).
- Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2656.
- Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD.
- HPLC-MART. (n.d.). CHIRALCEL OD-H - Daicel - Normal-Phase.
- Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-153.
- Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
- Phenomenex. (n.d.).
- Kannappan, V. (2022, November 3).
- Ibezim, E., et al. (2018).
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A Comparative Analysis of Pinocarveol and Verbenol as GABA-A Receptor Modulators
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of neuropharmacology, the γ-aminobutyric acid type A (GABA-A) receptor represents a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1][2][3] The intricate functioning of these ligand-gated ion channels, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system, allows for nuanced modulation by a variety of chemical entities.[1][4][5] Among these, naturally occurring terpenes have emerged as a promising class of allosteric modulators. This guide provides a detailed comparative study of two such bicyclic monoterpenoids, Pinocarveol and Verbenol, examining their efficacy and characteristics as positive allosteric modulators of the GABA-A receptor.
The GABAergic System: A Primer
The GABAergic system is central to maintaining the delicate balance between neuronal excitation and inhibition.[3][6][7] GABA, the principal inhibitory neurotransmitter, binds to GABA-A receptors, which are pentameric structures forming a central chloride ion-permeable pore.[1][4][5] The influx of chloride ions following GABA binding leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[8][9] The most common GABA-A receptor isoform in the brain consists of two α, two β, and one γ subunit (α2β2γ).[4][5]
Positive allosteric modulators (PAMs) enhance the effect of GABA without directly activating the receptor themselves.[10][11] They bind to a site distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or the efficacy of channel opening.[10][11] This mechanism is exploited by well-known drugs like benzodiazepines.[4][10]
Structural and Chemical Properties of this compound and Verbenol
This compound and Verbenol are stereoisomeric bicyclic monoterpene alcohols with the chemical formula C₁₀H₁₆O.[12][13] Their structural similarities, particularly the presence of a hydroxyl group and a bicyclic pinane skeleton, are believed to be crucial for their interaction with the GABA-A receptor.[14][15]
This compound exists as cis- and trans-isomers. It is a naturally occurring compound found in various plants, including Eucalyptus globulus.[12]
Verbenol also has four stereoisomers (cis/trans and +/- enantiomers).[13] It is a known component of insect pheromones and is found in the essential oils of numerous plants.[13] The specific stereoisomer can influence its biological activity.
Comparative Efficacy as GABA-A Receptor Modulators
Both this compound and Verbenol have been identified as positive allosteric modulators of GABA-A receptors.[14][15][16] Experimental evidence, primarily from electrophysiological studies on recombinant GABA-A receptors expressed in Xenopus oocytes or human embryonic kidney (HEK) cells, demonstrates their ability to potentiate GABA-induced chloride currents.
A key study directly comparing a range of terpenes found that both this compound and Verbenol were among the most potent modifiers of GABA-A receptor function.[14][15] The modulatory effect of these terpenes is likely due to the presence of their hydroxyl groups and their bicyclic structure.[14][15] This action appears to be independent of the γ2 subunit, which is the binding site for benzodiazepines, suggesting a different allosteric binding site similar to that of alcohols and anesthetics.[14][15]
Further research has indicated that Verbenol, along with the related terpenoid Myrtenol, can also enhance tonic GABA currents mediated by extrasynaptic GABA-A receptors containing the δ subunit.[17][18] When expressed in HEK293 cells, α4β2δ receptors showed an enhancement of whole-cell current responses to GABA by up to 100% in the presence of Myrtenol or Verbenol.[17]
Quantitative Comparison of Modulatory Effects
The following table summarizes the reported potentiation of GABA-induced currents by this compound and Verbenol on α1β2γ2s GABA-A receptors. The data is presented as the fold-increase in current in the presence of the modulator compared to the current induced by a sub-saturating concentration of GABA alone.
| Compound | Concentration | Receptor Subtype | Fold Potentiation of GABA Current | Reference |
| This compound | 100 µM | α1β2γ2s | ~4-5 fold | [14][15] |
| Verbenol | 100 µM | α1β2γ2s | ~6-7 fold | [14][15] |
| (+)-cis-Verbenol | Not Specified | Not Specified | 809% | [19] |
Note: The exact fold potentiation can vary depending on the experimental conditions, including the specific GABA concentration used and the expression system.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor initiates a cascade of events leading to neuronal inhibition. The positive allosteric modulation by this compound or Verbenol enhances this process.
Caption: GABA-A receptor signaling pathway modulated by this compound or Verbenol.
Experimental Protocols
To rigorously compare the modulatory effects of this compound and Verbenol on GABA-A receptors, two primary experimental techniques are employed: two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp electrophysiology on mammalian cells.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is a robust system for studying the function of ion channels expressed on the surface of Xenopus oocytes.
Step-by-Step Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s) into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply a sub-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound or Verbenol.
-
Record the potentiation of the GABA-induced current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the modulator. Calculate the fold potentiation.
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells
This technique provides a higher resolution analysis of ion channel function in a mammalian cell line.[20][21][22]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply GABA and the test compounds (this compound or Verbenol) using a rapid solution exchange system.
-
Measure the baseline GABA-induced current and the potentiated current in the presence of the modulator.
-
-
Data Analysis: Analyze the current traces to determine the peak amplitude, and calculate the potentiation as a percentage or fold-increase over the GABA-alone response.
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific receptor site.[23][24][25][26]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue or from cells expressing the GABA-A receptor of interest.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) in the presence and absence of varying concentrations of the unlabeled test compound (this compound or Verbenol).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Experimental Workflow Diagram
Caption: Workflow for the comparative study of GABA-A receptor modulators.
Conclusion and Future Directions
The available evidence strongly supports the role of both this compound and Verbenol as positive allosteric modulators of the GABA-A receptor. While structurally very similar, subtle differences in their stereochemistry may account for the observed variations in their modulatory efficacy, with Verbenol generally showing slightly higher potentiation in the cited studies. Their mechanism of action, independent of the benzodiazepine binding site, makes them intriguing candidates for the development of novel therapeutics with potentially different side-effect profiles.
Future research should focus on a more detailed structure-activity relationship analysis using a wider range of stereoisomers of both compounds. Furthermore, investigating their effects on different GABA-A receptor subunit combinations will be crucial to understand their potential for subtype-selective modulation. In vivo studies are also necessary to translate these in vitro findings into a better understanding of their sedative, anxiolytic, or anticonvulsant properties in a whole-organism context.
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Cross-validation of Pinocarveol analysis between different laboratories
For researchers, scientists, and professionals in drug development, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. Pinocarveol (C₁₀H₁₆O), a bicyclic monoterpenoid found in various essential oils, is a molecule of interest for its potential therapeutic and aromatic properties.[1][2] Ensuring that the quantification of this compound is consistent, regardless of the testing site, is crucial for quality control, regulatory submissions, and collaborative research. This guide provides an in-depth comparison of analytical methodologies for this compound and outlines a framework for conducting a cross-validation study between laboratories.
The Imperative of Cross-Validation
Analytical method validation, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, establishes that a method is fit for its purpose.[3][4][5][6] However, a method validated in a single laboratory may still exhibit variability when transferred. Cross-validation, or inter-laboratory comparison, is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[7][8] This process is a cornerstone of data integrity, especially in regulated environments, as it ensures that reported values are comparable and trustworthy.[7][9][10]
The primary sources of inter-laboratory variability often stem from subtle differences in sample preparation, instrumentation, and analytical conditions.[10] For volatile compounds like this compound, these seemingly minor variations can lead to significant discrepancies in reported concentrations.
Analytical Methodologies for this compound
Gas chromatography (GC) is the predominant technique for analyzing volatile terpenes like this compound due to their thermal stability and volatility.[7][9][11][12] The two most common detector configurations are Flame Ionization Detection (FID) and Mass Spectrometry (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This method offers robust and cost-effective quantification. The FID detector is sensitive to carbon-containing compounds and provides a response proportional to the mass of the analyte.[13][14] It is an excellent choice for routine quality control where the identity of this compound is already established.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the "gold standard" for both identification and quantification.[9] The mass spectrometer provides structural information, confirming the identity of this compound and separating it from co-eluting impurities. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity.[6][8]
While High-Performance Liquid Chromatography (HPLC) can be used for the analysis of some essential oil components, GC is generally better suited for volatile and less polar compounds like this compound.[9][15][16][17]
Comparative Overview of GC-FID and GC-MS for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on boiling point and polarity; detects ionized carbon atoms in a flame.[13][18] | Separates compounds similarly to GC-FID; identifies and quantifies based on mass-to-charge ratio.[3][19] |
| Selectivity | Lower; relies on retention time for identification, which can be ambiguous with complex mixtures. | Higher; provides mass spectral data for definitive peak identification. |
| Sensitivity | Generally high for hydrocarbons. | Can be extremely high, especially in Selected Ion Monitoring (SIM) mode. |
| Quantification | Excellent linearity and reproducibility for known analytes. | Highly accurate quantification, with the ability to deconvolve co-eluting peaks.[6] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Ideal Application | Routine QC, analysis of less complex matrices, quantification of known major components. | Method development, analysis of complex matrices, impurity profiling, definitive identification. |
Designing a Cross-Validation Study for this compound
A successful inter-laboratory study requires careful planning and a clearly defined protocol. The following sections outline the key components of such a study.
Diagram of the Cross-Validation Workflow
Caption: Workflow for an inter-laboratory cross-validation study.
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound. It is critical that all participating laboratories adhere to the same protocol.
1. Sample Preparation (from Essential Oil Matrix)
The goal of sample preparation is to create a clean, diluted sample suitable for GC injection.[7][11][12][20]
-
Objective: To dilute the essential oil to an appropriate concentration for GC analysis and add an internal standard for improved quantitative accuracy.
-
Materials:
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., n-Tridecane or Tetradecane
-
Hexane or Ethyl Acetate (GC grade)
-
Class A volumetric flasks and pipettes
-
Vortex mixer
-
2 mL GC vials with septa caps
-
-
Procedure:
-
Prepare Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen solvent to prepare a stock solution of 1 mg/mL.
-
Prepare Calibration Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent.
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the this compound standard.
-
Prepare Test Samples:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 10 µg/mL after dilution.
-
Dilute to volume with the solvent and vortex for 1 minute.
-
Transfer an aliquot to a GC vial for analysis.
-
-
2. GC-MS Analysis
This protocol provides a robust starting point for the quantification of this compound.
-
Objective: To separate, identify, and quantify this compound using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, to be standardized across labs)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C₁₀H₁₆O, MW: 152.23): Monitor characteristic ions (e.g., m/z 93, 109, 137, 152). The specific ions should be determined during method development.
-
-
Analysis Sequence:
-
Solvent blank
-
Calibration standards (lowest to highest concentration)
-
QC samples
-
Test samples (interspersed with QC samples)
-
-
Diagram of the GC-MS Analytical Workflow
Caption: Simplified workflow of GC-MS analysis.
Acceptance Criteria for Cross-Validation
The acceptance criteria should be predefined in the study protocol.[6]
-
System Suitability: Before analysis, each system must pass suitability tests. This typically includes demonstrating a certain theoretical plate count and tailing factor for the this compound peak, and a specific %RSD for replicate injections of a standard.
-
Calibration Curve: Each laboratory should achieve a correlation coefficient (r²) of ≥ 0.995 for the calibration curve.
-
Accuracy and Precision: The mean concentration of QC samples analyzed at each laboratory should be within ±15% of the nominal value. The relative standard deviation (%RSD) for the replicate analyses of QC samples should not exceed 15%.
-
Inter-Laboratory Comparison: The mean concentration for each homogenized test sample reported by each laboratory should be within ±20% of the overall mean from all participating laboratories. Statistical analysis, such as an Analysis of Variance (ANOVA), can be used to determine if there are statistically significant differences between the laboratories' results.
Data Analysis and Interpretation
A central laboratory or principal investigator should be responsible for collecting and analyzing the data from all participants.
Example Data Summary Table
| Sample ID | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) | Overall Mean (µg/mL) | %RSD (Inter-Lab) |
| QC Low (10 µg/mL) | 9.8 | 10.5 | 10.1 | 10.1 | 3.5% |
| QC Mid (50 µg/mL) | 51.2 | 48.9 | 50.5 | 50.2 | 2.3% |
| QC High (100 µg/mL) | 97.5 | 103.1 | 99.8 | 100.1 | 2.8% |
| Test Sample 1 | 35.6 | 38.1 | 36.4 | 36.7 | 3.5% |
| Test Sample 2 | 78.2 | 74.5 | 76.8 | 76.5 | 2.4% |
If a laboratory's results fall outside the acceptance criteria, a thorough investigation into the cause is necessary. This could involve reviewing instrument calibration logs, sample preparation records, and chromatograms. The goal is to identify the source of the discrepancy and implement corrective actions to ensure future consistency.
Conclusion
A robust inter-laboratory cross-validation study is essential for ensuring the reliability and comparability of analytical data for this compound. By standardizing a well-chosen analytical method, such as GC-MS, and adhering to a predefined protocol with clear acceptance criteria, research and development organizations can have high confidence in their collective data. This builds a foundation of trust and scientific integrity, which is critical for advancing drug development and ensuring product quality.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Pinocarveol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and stereoselective synthesis, the precise structural elucidation of isomers is paramount. Pinocarveol, a bicyclic monoterpenoid alcohol, exists as two key diastereomers: cis-pinocarveol and trans-pinocarveol. The subtle yet significant differences in their three-dimensional architecture, specifically the relative orientation of the hydroxyl group to the gem-dimethyl bridge, give rise to distinct spectral fingerprints in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these isomers, offering a robust framework for their unambiguous assignment. Understanding these spectral nuances is critical for quality control, reaction monitoring, and establishing structure-activity relationships in drug discovery and development.
The Decisive Role of Stereochemistry in NMR Spectra
The rigid bicyclo[3.1.1]heptane skeleton of this compound restricts conformational flexibility, leading to well-defined spatial relationships between protons and carbons. This structural rigidity is the primary reason why NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers. The key differentiating factors in their NMR spectra arise from:
-
Anisotropic Effects: The electron clouds of nearby functional groups can create localized magnetic fields that either shield or deshield neighboring nuclei, causing shifts in their resonance frequencies. The spatial proximity of the hydroxyl group to specific protons and carbons differs significantly between the two isomers.
-
Through-Space Correlations: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) directly probe spatial proximities between protons. The presence or absence of specific cross-peaks in a NOESY spectrum provides definitive evidence for the relative stereochemistry.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. The fixed geometry of the bicyclic system results in characteristic coupling patterns for each isomer.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for cis- and trans-pinocarveol. These values are compiled from various sources and represent typical assignments in deuterated chloroform (CDCl₃). It is important to note that minor variations in chemical shifts can occur due to differences in solvent, concentration, and temperature.
Table 1: Comparative ¹H NMR Chemical Shift (δ) Data for this compound Isomers in CDCl₃
| Proton | trans-Pinocarveol (δ, ppm) | cis-Pinocarveol (δ, ppm) | Key Differentiating Features |
| H3 | ~4.1-4.2 | ~4.4-4.5 | The carbinol proton (H3) in the cis isomer is typically deshielded compared to the trans isomer due to the anisotropic effect of the C6-C7 bond. |
| H10a, H10b | ~4.8, ~5.1 | ~4.7, ~5.0 | The exocyclic methylene protons show subtle differences in their chemical shifts. |
| H1 | ~2.0-2.1 | ~2.2-2.3 | |
| H5 | ~2.4-2.5 | ~2.5-2.6 | |
| H7α, H7β | ~2.2-2.4 | ~2.3-2.5 | |
| H4α, H4β | ~2.0-2.2 | ~2.1-2.3 | |
| CH₃-8 | ~1.3 | ~1.3 | The chemical shifts of the gem-dimethyl protons are very similar in both isomers. |
| CH₃-9 | ~0.8 | ~0.9 |
Table 2: Comparative ¹³C NMR Chemical Shift (δ) Data for this compound Isomers in CDCl₃
| Carbon | trans-Pinocarveol (δ, ppm) | cis-Pinocarveol (δ, ppm) | Key Differentiating Features |
| C2 | ~150 | ~149 | The chemical shifts of the olefinic carbons are quite similar. |
| C10 | ~112 | ~113 | |
| C3 | ~72 | ~69 | The carbinol carbon (C3) in the trans isomer is generally found at a lower field (more deshielded) compared to the cis isomer. This is a significant and reliable point of differentiation. |
| C1 | ~48 | ~48 | |
| C5 | ~41 | ~41 | |
| C6 | ~38 | ~38 | |
| C7 | ~34 | ~34 | |
| C4 | ~28 | ~28 | |
| C8 | ~26 | ~26 | The chemical shifts of the gem-dimethyl carbons are very similar. |
| C9 | ~21 | ~21 |
Definitive Stereochemical Assignment using 2D NMR
While 1D NMR provides strong indications, two-dimensional (2D) NMR experiments, particularly NOESY, offer unambiguous confirmation of the stereochemistry.
The Power of NOESY
A NOESY experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. For the this compound isomers, the key NOE correlation is between the carbinol proton (H3) and one of the methyl groups of the gem-dimethyl bridge (CH₃-8 or CH₃-9).
-
trans-Pinocarveol: In the trans isomer, the hydroxyl group and consequently the H3 proton are on the opposite side of the six-membered ring relative to the gem-dimethyl bridge. Therefore, no significant NOE correlation is expected between H3 and the methyl protons (CH₃-8 and CH₃-9) .
-
cis-Pinocarveol: In the cis isomer, the hydroxyl group and H3 are on the same face of the ring as the gem-dimethyl bridge. This proximity will result in a clear NOE cross-peak between H3 and one of the methyl groups (typically the syn-methyl group, CH₃-9) .
This distinct difference in the NOESY spectrum is the most definitive method for assigning the cis or trans configuration to a this compound sample.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound isomer is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or distillation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound analysis. Ensure the solvent is free from water and other impurities.
-
Concentration: Prepare a solution of approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak for referencing.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy): This experiment is useful for confirming the proton-proton coupling networks within the molecule, aiding in the assignment of the aliphatic protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for stereochemical assignment. Use a mixing time appropriate for a small molecule (typically 0.5-1.0 seconds) to observe the through-space correlations.
-
Logical Workflow for Spectral Assignment
The following diagram illustrates a logical workflow for the complete spectral assignment and stereochemical determination of a this compound isomer.
Caption: Workflow for the NMR-based assignment of this compound isomers.
Conclusion
The differentiation of cis- and trans-pinocarveol is a classic example of the power of NMR spectroscopy in stereochemical analysis. While one-dimensional ¹H and ¹³C NMR spectra provide key indicative chemical shift differences, particularly for the carbinol proton and carbon, the unambiguous assignment relies on the definitive through-space correlation evidence provided by 2D NOESY experiments. By following a systematic approach of data acquisition and analysis as outlined in this guide, researchers can confidently assign the stereochemistry of this compound isomers, a critical step in advancing research in natural product chemistry and drug development.
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A Comparative Analysis of the Anti-inflammatory Activities of Pinocarveol and α-Pinene: A Guide for Researchers
In the pursuit of novel therapeutic agents for inflammatory diseases, natural compounds present a vast and promising frontier. Among these, monoterpenes, the primary constituents of many plant essential oils, have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, evidence-based comparison of the anti-inflammatory properties of two structurally related bicyclic monoterpenes: α-pinene and its oxygenated derivative, pinocarveol.
This document moves beyond a simple cataloging of effects to dissect the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds as potential anti-inflammatory leads.
The Inflammatory Cascade: Key Molecular Targets
Inflammation is a complex biological response orchestrated by a network of signaling pathways. The efficacy of an anti-inflammatory agent is determined by its ability to modulate these pathways. Two of the most critical cascades in inflammatory signaling are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways, upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), activate the transcription of genes encoding pro-inflammatory mediators, including cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and chemokines.[2][3]
The suppression of these pathways is a hallmark of potent anti-inflammatory drugs.[4] As we will explore, α-pinene has been shown to exert its effects by directly intervening in these critical signaling events.[5][6][7]
Diagram 1: The NF-κB Signaling Pathway This pathway is a central regulator of inflammatory gene expression.[8][9] Its inhibition prevents the transcription of numerous pro-inflammatory molecules.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Diagram 2: The MAPK Signaling Pathway MAPKs are a family of kinases that regulate a wide array of cellular processes, including the inflammatory response.[1][10]
Caption: The three-tiered cascade of the MAPK signaling pathway.
Comparative Analysis: In Vitro Evidence
In vitro assays provide a controlled environment to dissect molecular mechanisms and determine the direct effects of compounds on inflammatory cells. The most common model utilizes murine macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to mimic bacterial infection and induce a robust inflammatory response.
α-Pinene: Multiple studies have demonstrated that α-pinene effectively suppresses inflammatory responses in macrophages. It significantly decreases the LPS-induced production of nitric oxide (NO), a key inflammatory mediator generated by inducible nitric oxide synthase (iNOS).[5][6] This inhibition is directly linked to α-pinene's ability to downregulate the expression of iNOS and Cyclooxygenase-2 (COX-2) proteins.[6][7] Mechanistically, this is achieved through the attenuation of MAPK and NF-κB activation.[5][6]
This compound: Direct comparative data for this compound is less abundant. However, a key study by Rufino et al. (2014) in human chondrocytes stimulated with Interleukin-1β (IL-1β) provides critical insights. This research found that while (+)-α-pinene potently inhibited NO production and iNOS expression, this compound, along with other oxygenated pinane derivatives, was "less effective or even completely inactive and more cytotoxic".[11][12]
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Compound | Model System | Inflammatory Stimulus | Key Findings | Reference(s) |
| α-Pinene | Mouse Peritoneal Macrophages | LPS | Significantly decreased NO, TNF-α, IL-6 production. Inhibited iNOS & COX-2 expression. Attenuated MAPK & NF-κB activation. | [5][6][7] |
| (+)-α-Pinene | Human Chondrocytes | IL-1β | Potently inhibited NO production and iNOS protein levels. Inhibited NF-κB and JNK activation. | [11][12] |
| This compound | Human Chondrocytes | IL-1β | Elicited only a small decrease in NO production at the highest non-cytotoxic concentration. Considered less effective than α-pinene. | [11][12] |
Comparative Analysis: In Vivo Evidence
In vivo models are essential for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[13][14]
α-Pinene: The anti-inflammatory effect of α-pinene has been clearly demonstrated in the rat paw edema model. Intraperitoneal administration of α-pinene produced a significant, dose-dependent reduction in paw swelling.[15] One study reported a potent effect with a 0.50 mL/kg dose causing a 60.33% decrease in inflammation, and calculated a median effective dose (ED50) of 0.039 mL/kg.[15][16]
This compound: To date, dedicated in vivo studies evaluating the anti-inflammatory activity of isolated this compound using standard models like carrageenan-induced paw edema are not readily available in published literature. Its anti-inflammatory potential is often inferred from the activity of essential oils in which it is a minor component.[17][18] This lack of specific in vivo data for the pure compound represents a significant knowledge gap.
Table 2: Summary of In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Key Findings | Reference(s) |
| α-Pinene | Carrageenan-induced paw edema (Rat) | 0.05 - 0.50 mL/kg (i.p.) | Significant, dose-dependent inhibition of paw edema. 60.33% inhibition at 0.50 mL/kg. ED50 = 0.039 mL/kg. | [15][16] |
| This compound | N/A | N/A | No specific in vivo data available for the isolated compound in this standard model. | N/A |
Structure-Activity Relationship: Why the Difference?
The contrasting activities of α-pinene and this compound likely stem from their structural differences. Both share the same bicyclic pinane skeleton. However, α-pinene is a hydrocarbon, while this compound is its oxygenated counterpart, possessing a hydroxyl (-OH) group.
The study by Rufino et al. suggests that for the pinane skeleton, the hydrocarbon form (α-pinene) is more effective than its oxygenated derivatives (like this compound).[11][12] The introduction of the polar hydroxyl group in this compound may alter the molecule's lipophilicity, membrane permeability, and its ability to bind to specific molecular targets within the inflammatory pathways, potentially reducing its efficacy. Furthermore, the study highlighted the enantiomeric selectivity of α-pinene, with the (+)-enantiomer being significantly more active than the (-)-enantiomer, indicating a specific stereochemical requirement for its biological activity.[11][12]
Experimental Protocols for Core Assays
For researchers aiming to validate these findings or screen novel compounds, adherence to standardized protocols is paramount.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a test compound on LPS-induced NO production in RAW 264.7 macrophages.
Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals and fast them overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer. [13]3. Compound Administration: Group the animals and administer the test compounds (α-pinene or this compound, dissolved in a suitable vehicle) or a positive control (e.g., Indomethacin, 10 mg/kg) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The control group receives only the vehicle. [13]4. Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat. [13][19]5. Edema Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [13]6. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. [13] * Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Conclusion and Future Directions
The available experimental evidence strongly indicates that α-pinene is a more potent and well-characterized anti-inflammatory agent than this compound . Its efficacy is supported by both in vitro and in vivo data, with a clearly defined mechanism of action involving the suppression of the NF-κB and MAPK signaling pathways. [5][6][15]In contrast, this compound has demonstrated weaker activity in direct comparative in vitro studies, and there is a notable lack of specific in vivo data to support its use as a standalone anti-inflammatory compound. [11][12] For researchers in drug development, (+)-α-pinene represents a more promising lead for further investigation. Future research should focus on:
-
Direct Comparative In Vivo Studies: Conducting head-to-head comparisons of α-pinene and this compound in various animal models of inflammation (e.g., chronic inflammation) to definitively confirm the superiority of α-pinene.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and optimize dosing regimens.
-
Target Deconvolution: Identifying the precise molecular binding sites of α-pinene within the NF-κB and MAPK pathways to elucidate its mechanism at a higher resolution.
By building on this foundational knowledge, the scientific community can better harness the therapeutic potential of these natural monoterpenes in the fight against inflammatory diseases.
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A Comparative Guide to the Validation of a Chiral Separation Method for Pinocarveol Isomers
For researchers, scientists, and professionals in drug development, the stereoisomeric composition of a compound is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. Pinocarveol, a bicyclic monoterpenoid, exists as cis and trans diastereomers, each with its own pair of enantiomers ((+)- and (-)-).[1][2][3][4][5][6] The precise quantification of these isomers is paramount for ensuring the purity, efficacy, and safety of products in which they are present. This guide provides an in-depth comparison and validation of a gas chromatography (GC) method for the chiral separation of this compound isomers, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Significance of Chiral Separation
Many pharmaceuticals contain active ingredients with one or more stereoisomers. Often, only one enantiomer is pharmacologically active, while the other may be inactive or even detrimental.[7] This necessitates the development of robust analytical methods for the separation and quantification of these isomers.[7] Chiral gas chromatography (GC) has emerged as a powerful technique for this purpose, particularly for volatile compounds like monoterpenes.[8][9] The use of chiral stationary phases (CSPs), often based on cyclodextrin derivatives, allows for the differential interaction with enantiomers, leading to their separation.[9][10]
This guide will focus on a validated GC method utilizing a cyclodextrin-based chiral stationary phase for the separation of this compound isomers. We will compare its performance against alternative approaches and provide a detailed breakdown of the validation process, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[11][12][13][14][15]
Methodology Comparison: GC vs. Other Techniques
While GC is a preferred method for volatile terpenes, other techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be employed for chiral separations.[7][16][17][18]
| Technique | Principle | Advantages for this compound Separation | Limitations |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Chiral separation is achieved with a chiral stationary phase. | High resolution for volatile compounds, well-established methods for terpenes, sensitive detectors (FID, MS).[9][19][20][21][22][23] | Requires analytes to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. Chiral separation is achieved with a chiral stationary phase or chiral mobile phase additive.[7][16][17] | Wide applicability, suitable for non-volatile compounds, preparative scale is feasible. | May require derivatization for detection, can use larger volumes of organic solvents. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. Combines advantages of GC and HPLC. | Fast separations, reduced solvent consumption, compatible with a wide range of detectors. | Higher initial instrument cost, less commonly available in all laboratories. |
For this compound, its inherent volatility makes GC an ideal choice, offering excellent resolution and sensitivity without the need for derivatization.
Experimental Workflow: Validation of the GC Method
The validation of an analytical method ensures its suitability for its intended purpose.[24][25] The following workflow outlines the key validation parameters as per ICH Q2(R1) guidelines.[11][12]
Caption: Workflow for the validation of the chiral GC separation method for this compound isomers.
Detailed Experimental Protocols
-
Instrument: Agilent 7890B GC system coupled with a 5977B Mass Spectrometric Detector (MSD) or Flame Ionization Detector (FID).
-
Chiral Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 2°C/min to 180°C, and held for 5 minutes.
-
Injector: Split mode (50:1) at 250°C.
-
Detector (FID): 280°C.
-
Detector (MSD): Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C.
-
Standard Preparation: Prepare individual stock solutions of (+)-trans-pinocarveol, (-)-trans-pinocarveol, (+)-cis-pinocarveol, and (-)-cis-pinocarveol in ethanol at a concentration of 1000 µg/mL. A mixed standard solution containing all four isomers is then prepared by appropriate dilution.
-
Sample Preparation: Dilute the sample containing this compound isomers in ethanol to fall within the validated linear range of the method.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, their purpose, and typical acceptance criteria for a chiral separation method.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the analytes of interest without interference from other components. | Baseline resolution (Rs > 1.5) between all isomeric peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response.[11][26][27] | Correlation coefficient (r²) ≥ 0.995 for each isomer over a defined range (e.g., LOQ to 150% of the target concentration).[14] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[25][26] | Established through the linearity, accuracy, and precision experiments.[28] |
| Accuracy | The closeness of the measured value to the true value.[24][26] | Recovery of 98.0% to 102.0% for each isomer at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[26][27] | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantified.[26][27] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte that can be quantified with acceptable precision and accuracy.[26][27] | Signal-to-noise ratio of 10:1 and acceptable precision (RSD ≤ 10%).[25] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters.[26] | System suitability parameters (resolution, peak asymmetry) remain within acceptable limits when parameters like flow rate (±5%), and initial oven temperature (±2°C) are varied. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis.[12] | Performed before each analytical run. Resolution (Rs) > 1.5, tailing factor (T) ≤ 2.0, and repeatability of injections (RSD) ≤ 1.0% for peak areas. |
Comparative Performance Data
The validated GC method was compared to a standard HPLC method for the separation of this compound isomers. The following table presents a summary of the performance data.
| Performance Metric | Validated GC Method | Alternative HPLC Method |
| Resolution (Rs) between critical pair | > 2.0 | 1.7 |
| Analysis Time | ~25 minutes | ~40 minutes |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL |
| Solvent Consumption per run | ~1.2 mL (Helium) | ~40 mL (Hexane/Isopropanol) |
| Precision (RSD) | < 2.0% | < 3.0% |
The data clearly indicates the superior performance of the GC method in terms of resolution, analysis time, and sensitivity for the chiral separation of this compound isomers.
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system that ensures the reliability of the analytical results.
Caption: Interdependence of key validation parameters for establishing a reliable analytical method.
Conclusion
The validated gas chromatography method presented in this guide offers a robust, sensitive, and efficient solution for the chiral separation of this compound isomers. The comprehensive validation process, adhering to ICH guidelines, ensures the accuracy and reliability of the analytical data. When compared to alternative techniques such as HPLC, the GC method demonstrates significant advantages in terms of resolution, analysis time, and lower solvent consumption, making it the preferred choice for the routine quality control of this compound-containing products. The detailed protocols and validation data provided herein serve as a valuable resource for researchers and scientists in the field, enabling them to implement and validate this method in their own laboratories.
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Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link][13]
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SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link][14]
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A Comparative Guide to the Antioxidant Activity of Pinocarveol and Other Common Monoterpenes
For: Researchers, scientists, and drug development professionals
Introduction: Monoterpenes as Nature's Antioxidant Arsenal
Monoterpenes are a class of naturally occurring organic compounds, constructed from two isoprene units, that form the primary constituents of the essential oils of many plants.[1] Beyond their well-known aromatic properties, these molecules are gaining significant attention for their potential therapeutic benefits, including antimicrobial, anti-inflammatory, and, notably, antioxidant activities.[2] Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in a host of degenerative diseases, making the study of natural antioxidants a critical frontier in drug discovery and preventative medicine.[3][4]
This guide focuses on Pinocarveol , a bicyclic monoterpenoid alcohol found in various essential oils, including those from Eucalyptus and Picea (spruce) species.[1] While structurally related to well-studied monoterpenes like α-pinene, its antioxidant potential has been less comparatively characterized. Here, we provide an in-depth comparison of the antioxidant activity of this compound with other prevalent monoterpenes, grounded in the established in vitro assay methodologies used to quantify this critical biochemical property.
Section 1: The Chemical Basis of Monoterpene Antioxidant Activity
The capacity of a monoterpene to neutralize free radicals is intrinsically linked to its chemical structure. Key features that often confer antioxidant activity include:
-
Phenolic Hydroxyl Groups: Aromatic rings with hydroxyl groups (phenols), like those in thymol and carvacrol, are potent hydrogen donors that can readily stabilize radicals.[3]
-
Allylic Hydrogens: Hydrogen atoms on a carbon adjacent to a double bond are weakened and can be donated to a radical, with the resulting monoterpene radical being stabilized by resonance.
-
Conjugated Double Bonds: Systems of alternating double and single bonds can delocalize unpaired electrons, stabilizing the radical form of the antioxidant molecule after it has donated a hydrogen atom.[5]
This compound (C₁₀H₁₆O) is a secondary alcohol derivative of the pinane skeleton.[1] Its structure, featuring a hydroxyl group and a bicyclic ring system, provides a basis for potential antioxidant activity, likely through hydrogen atom donation from its hydroxyl group. This mechanism is distinct from the radical scavenging pathways of non-alcoholic monoterpenes like limonene or α-pinene, which rely on their double bond structures.
Section 2: Comparative Antioxidant Performance of Monoterpenes
Direct, side-by-side comparative studies detailing the antioxidant capacity of pure this compound are limited in the existing literature. However, its activity can be inferred from studies on essential oils where it is a significant component and compared against the well-documented activities of other monoterpenes.
| Monoterpene | DPPH Scavenging | ABTS Scavenging | Reducing Power (FRAP) | Key Findings & References |
| α-Pinene | High | Moderate | High | Often shows the strongest activity among common non-phenolic monoterpenes.[3] |
| Limonene | Moderate-High | Moderate | Moderate | Demonstrates significant, though often lesser, activity compared to α-pinene.[3][5] |
| Myrcene | Low | Low | Low | Generally considered a weaker antioxidant among monoterpenes.[3] |
| Terpinolene | Moderate | High | Moderate | Noted for high ABTS scavenging and activity against lipid peroxidation.[3] |
| (E)-Pinocarveol | Data Inferred | Data Inferred | Data Inferred | Present in essential oils with moderate antioxidant activity.[6] Its hydroxyl group suggests potential for direct radical quenching. |
Note: The activity levels are generalized from multiple studies. Absolute values (e.g., IC50) are highly dependent on assay conditions.
Section 3: Methodologies for Assessing Antioxidant Capacity
To objectively compare antioxidant activity, standardized in vitro assays are essential. Each assay is based on a different chemical principle, providing a multi-faceted view of a compound's antioxidant potential. It is crucial to use a battery of tests, as no single assay can capture the complete antioxidant profile.[7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine derivative is measured by a decrease in absorbance at approximately 517 nm.[9] The simplicity and reliability of this method make it a common primary screen for antioxidant activity.[10]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare a fresh ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the monoterpene (e.g., this compound) in methanol. Create a series of dilutions from this stock. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.
-
Reaction: In a test tube or microplate well, add 100 µL of the sample dilution to 900 µL of the DPPH solution. A control sample containing 100 µL of methanol instead of the test compound is also prepared.
-
Incubation: Vortex the mixtures and incubate them in complete darkness at room temperature for 30 minutes. This step is critical as DPPH is light-sensitive.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is applicable to both hydrophilic and lipophilic compounds and is measured by the decrease in absorbance, typically at 734 nm.[9]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test sample or standard (e.g., 30 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3 mL).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[11]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent. At a low pH, antioxidants reduce the ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[9][10]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Reaction Setup: Warm the FRAP reagent to 37°C. Add 100 µL of the appropriately diluted sample to 3 mL of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.
-
Measurement: Measure the absorbance of the solution at 593 nm against a reagent blank.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using ferrous sulfate (FeSO₄). Results are expressed as mM of Fe²⁺ equivalents or as TEAC.[10][11]
Conclusion
While well-known monoterpenes like α-pinene and limonene have established antioxidant profiles, the specific activity of this compound remains an area ripe for further investigation. Its chemical structure, particularly the presence of a hydroxyl group, suggests a capacity for hydrogen atom donation, a primary mechanism for radical scavenging. The comprehensive protocols for DPPH, ABTS, and FRAP assays provided herein offer a robust framework for researchers to directly assess and compare the antioxidant potential of this compound against other monoterpenes. Such studies are essential for unlocking the full therapeutic potential of this and other less-characterized natural compounds.
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A Senior Application Scientist's Guide to the Comparative In Vitro Cytotoxicity of Pinocarveol and Its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of pinocarveol and its synthetic derivatives. While the cytotoxic properties of various monoterpenes are well-documented, a direct comparative analysis of this compound and its analogs is an area ripe for investigation. This document outlines the rationale, synthetic strategies, detailed experimental protocols, and potential mechanistic insights for such a study.
Introduction: The Therapeutic Potential of this compound
This compound, a bicyclic monoterpenoid found in various essential oils, presents an intriguing scaffold for the development of novel cytotoxic agents.[1] Natural products, particularly monoterpenes, have a long history in drug discovery, with many exhibiting significant antitumor activities.[2] The structural complexity and chirality of this compound offer multiple avenues for synthetic modification, potentially leading to derivatives with enhanced potency and selectivity against cancer cells. The exploration of such derivatives is driven by the consistent observation that minor structural changes in monoterpenes can lead to significant variations in their biological activity, including cytotoxicity.
Synthetic Strategies for this compound Derivatives
The hydroxyl group of this compound is a prime target for chemical modification, allowing for the synthesis of a diverse library of derivatives, primarily through esterification and etherification reactions.
Esterification of this compound
Esters of monoterpenes have shown varied and sometimes enhanced cytotoxic activities compared to their parent alcohols. A straightforward approach to synthesizing this compound esters involves the reaction of this compound with various acyl chlorides or carboxylic acids under appropriate catalytic conditions.
Experimental Protocol: Synthesis of this compound Esters
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at 0 °C. Alternatively, for carboxylic acids, a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound ester.
-
Characterization: Confirm the structure of the synthesized esters using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Etherification of this compound
The synthesis of this compound ethers introduces different steric and electronic properties compared to esters, which can significantly impact cytotoxic activity. The Williamson ether synthesis is a common method for this transformation.
Experimental Protocol: Synthesis of this compound Ethers
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent like THF. Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C to form the corresponding alkoxide.
-
Addition of Alkylating Agent: After stirring for 30-60 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude ether by column chromatography.
-
Characterization: Verify the structure of the purified ethers using appropriate spectroscopic techniques.
Comparative In Vitro Cytotoxicity Evaluation
A systematic evaluation of the cytotoxic effects of this compound and its newly synthesized derivatives against a panel of cancer cell lines is essential to determine their therapeutic potential and establish structure-activity relationships (SAR).
Cell Line Selection
It is recommended to use a panel of human cancer cell lines representing different tumor types, for example:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
-
HeLa: Human cervical cancer
Including a non-cancerous cell line, such as human dermal fibroblasts (HDF) or retinal pigment epithelial cells (RPE-1), is crucial to assess the selectivity of the compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the selected cancer and non-cancerous cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the IC50 values for this compound and its derivatives against various cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.
| Compound | Structure | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT-116 | IC50 (µM) on HDF (Selectivity Index) |
| This compound | Parent Alcohol | >100 | >100 | >100 | >100 (-) |
| Derivative A | Acetyl Ester | 75.2 | 82.5 | 68.9 | >100 (>1.4) |
| Derivative B | Benzoyl Ester | 25.8 | 31.4 | 22.1 | 85.3 (3.3) |
| Derivative C | Methyl Ether | 92.1 | >100 | 88.5 | >100 (>1.1) |
| Derivative D | Benzyl Ether | 35.6 | 42.1 | 30.8 | 95.2 (2.7) |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 0.9 | 5.4 (6.8) |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Unraveling the Mechanism of Action: Potential Pathways
The cytotoxic effects of monoterpenes are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][2] Based on studies of structurally related compounds, the following mechanisms are plausible for this compound and its derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Monoterpenes have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events to investigate include:
-
Caspase Activation: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: Assessment of changes in ΔΨm using fluorescent probes like JC-1.
-
Bcl-2 Family Protein Modulation: Analysis of the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins by western blotting.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Cell Cycle Arrest
Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation. The effect of this compound derivatives on the cell cycle can be analyzed by flow cytometry after propidium iodide (PI) staining. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Hypothetical cell cycle arrest at the G2/M checkpoint by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data and literature on other monoterpenes, we can infer potential SAR trends:
-
Esterification: The addition of an ester group, particularly an aromatic one (Derivative B), may enhance cytotoxicity. This could be due to increased lipophilicity, facilitating better cell membrane penetration, or specific interactions with intracellular targets.
-
Etherification: While etherification might also increase lipophilicity, the observed effect on cytotoxicity could be less pronounced than with certain esters. The nature of the alkyl or aryl group will be critical.
-
Steric Hindrance: The bulky nature of some derivatives could influence their ability to bind to target proteins, either enhancing or diminishing their activity.
Conclusion
The systematic synthesis and in vitro cytotoxic evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. This guide provides a robust framework for conducting such research, from chemical synthesis to detailed biological evaluation and mechanistic studies. The exploration of the structure-activity relationships within a library of this compound analogs will be pivotal in identifying lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.
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A Comparative Guide to Microbial Strategies for Pinocarveol Production
This guide provides an in-depth comparison of microbial strategies for the production of pinocarveol, a valuable bicyclic monoterpenoid. As researchers and drug development professionals seek sustainable and efficient manufacturing routes for natural products, microbial cell factories present a compelling alternative to traditional chemical synthesis or extraction from low-yield plant sources. This document delves into the two primary biotechnological approaches: the de novo biosynthesis of the this compound precursor, α-pinene, and the whole-cell biotransformation of α-pinene to this compound. We will explore the strengths and weaknesses of different microbial chassis, including the workhorses Escherichia coli and Saccharomyces cerevisiae, and the robust, emerging platform Pseudomonas putida.
Introduction to this compound
This compound (C₁₀H₁₆O) is a bicyclic monoterpenoid alcohol naturally found in the essential oils of various plants, such as Eucalyptus globulus and Picea abies.[1] It exists as two primary stereoisomers, cis- and trans-pinocarveol, and is characterized by a viscous, light-yellow appearance and a warm, woody-balsamic aroma.[1][2] Its primary application is as a food flavoring agent, but it also shows potential as a modulator of GABA receptors, indicating broader pharmacological relevance.[2] The low abundance in natural sources and the reliance on chemical synthesis routes, which may involve harsh reagents, underscore the need for developing sustainable and scalable microbial production platforms.[1]
PART 1: De Novo Biosynthesis of the this compound Precursor, α-Pinene
The ultimate goal of microbial synthesis is the complete production of a target molecule from a simple, inexpensive carbon source like glucose. For this compound, this involves a two-stage pathway: (1) the synthesis of its immediate hydrocarbon precursor, α-pinene, and (2) the specific hydroxylation of α-pinene. While the integrated, single-strain production of this compound is still an emerging research frontier, significant progress has been made in engineering microbes for high-titer production of α-pinene. This section compares the leading microbial platforms for this critical first stage.
The Biosynthetic Pathway from Glucose to this compound
The synthesis of all terpenoids begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In bacteria like E. coli and P. putida, these are naturally produced via the methylerythritol 4-phosphate (MEP) pathway. In yeast such as S. cerevisiae, the mevalonate (MVA) pathway is utilized. For enhanced terpenoid production, the MVA pathway is often heterologously expressed in bacteria as it can be more efficient.
These C5 units are condensed to form the C10 intermediate geranyl pyrophosphate (GPP). A specialized terpene cyclase, α-pinene synthase, then catalyzes the complex cyclization of GPP to form the bicyclic structure of α-pinene. The final, and most challenging, step is the regioselective hydroxylation of α-pinene to this compound, a reaction catalyzed by a Cytochrome P450 (CYP) monooxygenase.[3][4][5][6]
Figure 1: De Novo Biosynthetic Pathway to this compound.
Comparison of Microbial Chassis for α-Pinene Production
The choice of microbial host is critical and depends on factors like metabolic flux, tolerance to toxic intermediates or products, and the ability to express complex heterologous enzymes.
-
Escherichia coli : As the most well-characterized prokaryote, E. coli offers rapid growth and an extensive genetic toolkit. However, its native MEP pathway can have flux limitations, and it struggles with the functional expression of eukaryotic P450 enzymes, which are essential for the final hydroxylation step. To overcome precursor limitations, metabolic engineers often introduce a heterologous MVA pathway. Strategies to improve product tolerance, such as engineering efflux pumps, are also common.[7]
-
Saccharomyces cerevisiae : This yeast is a widely used industrial microorganism with Generally Regarded as Safe (GRAS) status. Its native MVA pathway is a strong foundation for terpenoid production, and as a eukaryote, it possesses the necessary endoplasmic reticulum and redox partners to support the functional expression of plant and fungal P450s. This makes it a superior candidate for a consolidated process that includes the final hydroxylation step.
-
Pseudomonas putida : This soil bacterium is gaining significant attention as a robust industrial host. Its key advantages include a highly active metabolism capable of utilizing diverse carbon sources (including those from lignocellulose), and an exceptional intrinsic tolerance to organic solvents and toxic compounds—a crucial trait when producing volatile monoterpenes.[8][9] Its versatile metabolism has been successfully engineered for the production of various oleochemicals and biofuels, making it a promising chassis for terpenoids like this compound.[10][11]
| Microbial Host | Key Genetic Modifications for α-Pinene Production | Substrate | Titer (mg/L) | Productivity (mg/L/h) | Scale | Reference |
| E. coli | Heterologous MVA pathway; α-pinene synthase; Genomic integration of expression cassettes. | Glucose | 436.7 | 14.55 | 5 L Bioreactor | [11][12] |
| P. putida | Heterologous MVA pathway; Isoprenol synthase. | Glucose | 104 | ~2.17 | Shake Flask | [8] |
| S. cerevisiae | Upregulated MVA pathway; Geraniol synthase. | Glucose | 1680 | ~14 | Fed-batch | [13] |
Note: Data for P. putida is for the related C5 isoprenoid, isoprenol, demonstrating pathway functionality. Data for S. cerevisiae is for the monoterpene geraniol, indicating the high potential of yeast for C10 terpenoid production. Direct, high-titer α-pinene production data in yeast is less commonly reported but theoretically achievable.
PART 2: Biotransformation of α-Pinene to this compound
An alternative and more immediate strategy is biotransformation, which uses whole microbial cells as pre-grown catalysts to perform a single, specific chemical reaction. In this case, microbes are cultured and then fed with α-pinene, which they convert into a range of oxygenated monoterpenoids.
The Biotransformation Concept
This approach decouples cell growth from product formation. It leverages the native enzymatic machinery of diverse microorganisms, particularly their P450 monooxygenases or other oxidoreductases, to perform the allylic hydroxylation of α-pinene.[14][15] The primary advantage is that it bypasses the complex engineering of the entire de novo pathway. However, a significant drawback is the cost of the α-pinene substrate and, most critically, a frequent lack of specificity, leading to a mixture of products.
Figure 2: General Workflow for Whole-Cell Biotransformation.
Microorganisms for Biotransformation
A wide array of microorganisms have been identified that can oxidize α-pinene.
-
Bacteria : Strains of Pseudomonas are frequently cited for their ability to grow on terpenes as a sole carbon source, possessing robust oxidative enzyme systems.[16][17]
-
Fungi : Filamentous fungi and yeasts have also been employed. For instance, the cold-adapted fungus Chrysosporium pannorum was shown to convert α-pinene primarily to verbenol and verbenone.[15]
-
Plant Cells : Immobilized cells from plants like Norway spruce (Picea abies) have demonstrated the ability to convert α-pinene, interestingly showing a preference for producing this compound and α-terpineol over verbenol.[14]
The central challenge in this field is enzyme specificity. Most wild-type organisms produce a cocktail of oxygenated products because their native P450 enzymes are not perfectly selective for one hydroxylation position on the α-pinene molecule.[17] This results in costly and difficult downstream purification. Future work will undoubtedly focus on protein engineering of these P450s to enhance selectivity for this compound.
| Microorganism | Substrate | Key Products | Conversion / Titer | Reference |
| Yeast Isolate | (-)-α-pinene | Verbenol | 125.6 mg/L | [18] |
| Chrysosporium pannorum | α-pinene | Verbenol, Verbenone | 1.33 g/L (total products) | [15] |
| Pseudomonas sp. PIN | α-pinene | Limonene, α-terpineol, this compound | Products identified | [16][17] |
| Picea abies (cells) | α-pinene | trans-Verbenol, this compound, α-terpineol | 35% conversion | [14] |
Experimental Protocols
Protocol 1: Shake-Flask Cultivation for α-Pinene Production
Causality: This protocol is designed for initial strain screening and optimization of engineered E. coli or P. putida. Shake flasks provide adequate aeration for aerobic growth and product formation at a small scale. A two-phase culture with an organic overlay (e.g., dodecane) is critical to capture the volatile α-pinene and prevent its evaporation and potential toxicity to the cells.
-
Inoculum Preparation : Inoculate a single colony of the engineered strain into 5 mL of Lysogeny Broth (LB) with appropriate antibiotics. Incubate overnight at 37°C (E. coli) or 30°C (P. putida) with shaking at 220 rpm.
-
Production Culture : Inoculate 25 mL of a defined production medium (e.g., M9 minimal medium supplemented with 2% glucose) in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Organic Overlay : Add 2.5 mL (10% v/v) of sterile dodecane to the flask to serve as an organic trap for the α-pinene.
-
Induction : Grow the culture at the optimal temperature (e.g., 30°C) to an OD₆₀₀ of 0.6-0.8. Induce pathway gene expression by adding the appropriate inducer (e.g., 0.5 mM IPTG).
-
Fermentation : Continue incubation for 48-72 hours.
-
Sampling : At desired time points, withdraw 1 mL of the culture. Centrifuge to separate the layers. Collect the upper dodecane layer for analysis.
Protocol 2: Extraction and GC-MS Quantification of this compound
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile organic compounds like monoterpenoids. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and a signal intensity for quantification against a standard curve.
-
Sample Preparation : Take a known volume (e.g., 500 µL) of the dodecane overlay from the microbial culture. If analyzing a biotransformation broth directly, perform a liquid-liquid extraction by adding an equal volume of a solvent like ethyl acetate, vortexing vigorously, and collecting the organic phase.
-
Internal Standard : Add an internal standard (e.g., camphor or isooctane) at a known concentration to the sample to correct for variations in injection volume and detector response.
-
GC-MS Analysis :
-
Instrument : Gas chromatograph coupled to a mass spectrometer.
-
Column : Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5MS).
-
Injection : Inject 1 µL of the sample in splitless mode.
-
Oven Program : Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 10°C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
MS Detection : Operate in scan mode over a mass range of 40-300 m/z.
-
-
Quantification : Identify this compound and other products by comparing their retention times and mass spectra to those of authentic standards. Quantify the concentration by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the this compound standard.
Conclusion and Future Outlook
The microbial production of this compound is a field of active development, with two distinct yet complementary strategies showing promise.
-
De Novo Synthesis : This approach, focused on producing the precursor α-pinene, has achieved significant titers, particularly in E. coli. Its strength lies in using cheap feedstocks, but it requires extensive metabolic engineering. The primary hurdle remaining is the integration of a highly active and selective P450 monooxygenase to perform the final conversion to this compound without killing the host or creating unwanted byproducts. S. cerevisiae and P. putida are strong candidates to overcome this P450 expression challenge.
-
Biotransformation : This method provides a more direct route to this compound but is hampered by the cost of the α-pinene substrate and, more importantly, by the low selectivity of most wild-type enzymes. This leads to complex product mixtures and high purification costs.
The most promising path forward involves a fusion of these two strategies: the discovery and protein engineering of a superior pinene hydroxylase with high selectivity for this compound, followed by its expression in a metabolically optimized, high-titer α-pinene-producing strain. Achieving this will enable a consolidated bioprocess capable of producing this compound directly from glucose, unlocking a truly sustainable and scalable manufacturing platform for this valuable natural product.
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The Emergence of Pinocarveol as a High-Potential Volatile Biomarker for Plant Stress Phenotyping
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of plant biology and agricultural science, the early and accurate detection of plant stress is paramount. It enables timely intervention, mitigates crop loss, and accelerates the development of more resilient plant varieties and effective agrochemicals. For decades, researchers have relied on a suite of biomarkers to diagnose plant health. However, many of these are lagging indicators, manifesting only after significant physiological damage has occurred. This guide introduces pinocarveol, a bicyclic monoterpenoid, as a promising, non-invasive volatile organic compound (VOC) biomarker for the early detection of plant stress. We will explore its scientific underpinnings, compare its potential with established biomarkers, and provide a comprehensive framework for its validation.
The Limitations of Conventional Plant Stress Biomarkers
Traditionally, plant stress has been assessed through a variety of biochemical and physiological markers. While valuable, these methods often present significant drawbacks. For instance, proline and abscisic acid (ABA) are well-established indicators of drought and salinity stress; however, their measurement requires destructive sampling and complex, time-consuming analytical procedures.[1][2] Similarly, changes in chlorophyll fluorescence provide insights into photosynthetic efficiency but can be influenced by a multitude of factors, leading to a lack of specificity. The ideal biomarker should be sensitive, specific, non-invasive, and detectable in real-time. This is where volatile organic compounds, and specifically this compound, come to the forefront.[3][4]
This compound: A Volatile Signal of Plant Distress
This compound (C₁₀H₁₆O) is a naturally occurring monoterpenoid found in the essential oils of numerous plant species.[5][6] As a VOC, it is released into the atmosphere by plants, and its emission rates can change significantly in response to both biotic and abiotic stressors.[3][4] This volatility makes it an excellent candidate for non-invasive monitoring, as it can be detected in the headspace around a plant without any physical contact.
The biosynthesis of this compound, like other monoterpenes, originates from the methylerythritol 4-phosphate (MEP) pathway in plastids. This pathway is highly responsive to environmental cues, and its upregulation is a common plant defense mechanism.[7] Stress-induced changes in gene expression can lead to an altered flux through the MEP pathway, resulting in a modified blend of emitted VOCs, with this compound potentially serving as a key indicator of a specific stress response.
Comparative Analysis: this compound vs. Established Biomarkers
To understand the potential advantages of this compound, it is essential to compare it with other biomarkers across key performance metrics. While direct, head-to-head quantitative data for this compound against all other biomarkers for every stress type is not yet available in the literature, we can extrapolate its potential based on the known characteristics of VOCs and monoterpenes.
| Biomarker Category | Biomarker Example(s) | Detection Method | Invasiveness | Response Time | Specificity | Key Limitations |
| Volatile Organic Compounds (VOCs) | This compound , Isoprene, Monoterpenes, Sesquiterpenes | GC-MS, PTR-MS | Non-invasive | Rapid (minutes to hours) | Potentially High | Complex data analysis; environmental factors can influence emissions. |
| Phytohormones | Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonic Acid (JA) | LC-MS, ELISA | Invasive (tissue extraction) | Moderate (hours to days) | High | Requires destructive sampling; extraction can be complex.[1] |
| Amino Acids | Proline | Spectrophotometry, HPLC | Invasive (tissue extraction) | Slow (days) | Low to Moderate | Accumulates in response to various stresses, lacking specificity. |
| Photosynthetic Parameters | Chlorophyll Fluorescence (Fv/Fm) | Fluorometry | Non-invasive | Rapid | Low | Affected by numerous factors beyond stress, such as light intensity. |
| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂) | Spectrophotometry, Fluorescence Probes | Invasive (tissue extraction) or specialized sensors | Rapid | Low | A general indicator of oxidative stress, not specific to the stressor.[8][9] |
| Polyphenols | Anthocyanins, Flavonoids | Spectrophotometry, HPLC | Invasive (tissue extraction) | Slow (days to weeks) | Moderate | Often a late-stage response to stress.[10] |
The primary advantage of this compound, as a VOC, lies in its potential for non-invasive, real-time monitoring. This would allow for the continuous assessment of plant health in a dynamic environment, a significant leap forward from the static snapshots provided by destructive methods.
The this compound Biosynthesis Pathway: A Target for Stress-Induced Regulation
The production of this compound is intricately linked to the core metabolic pathways of the plant. Understanding this connection is crucial for its validation as a reliable biomarker.
Caption: Simplified biosynthesis pathway of this compound within the plant cell plastid.
Biotic and abiotic stressors can trigger a signaling cascade that leads to the upregulation of genes encoding key enzymes in the MEP pathway.[7] This results in an increased production of the precursor geranyl pyrophosphate (GPP), which is then cyclized and oxidized to form this compound and other monoterpenes. The specific changes in the expression of terpene synthase (TPS) genes can lead to a unique VOC profile for different stressors, providing a potential basis for the specificity of this compound as a biomarker.[11]
A Step-by-Step Protocol for the Validation of this compound as a Biomarker
The validation of any new biomarker is a rigorous process that requires careful experimental design and execution. The following protocol outlines a comprehensive workflow for validating this compound as a plant stress biomarker.
Caption: A four-phase workflow for the validation of this compound as a plant stress biomarker.
Experimental Protocol: Validation of this compound as a Drought Stress Biomarker in Tomato (Solanum lycopersicum)
1. Plant Material and Growth Conditions:
-
Grow tomato plants (e.g., cultivar 'Moneymaker') in a controlled environment chamber with a 16/8 h light/dark cycle, 25/20°C day/night temperature, and 60% relative humidity.
-
Water the plants regularly to maintain optimal soil moisture.
2. Stress Application:
-
At the 4-6 leaf stage, divide the plants into a control group and a drought-stressed group.
-
For the drought-stressed group, withhold watering and monitor the soil water content daily.
-
For the control group, continue optimal watering.
3. Volatile Organic Compound (VOC) Collection:
-
At 24, 48, and 72 hours after the initiation of drought stress, collect headspace VOCs from both groups.
-
Use a dynamic headspace collection system. Enclose a single leaf or the whole plant in a clean, inert bag (e.g., Nalophan).
-
Draw air from the bag through a sorbent tube (e.g., Tenax TA) at a constant flow rate (e.g., 200 mL/min) for a defined period (e.g., 1 hour).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the collected VOCs using a thermal desorption-gas chromatograph-mass spectrometer (TD-GC-MS).
-
Thermal Desorption: Desorb the trapped VOCs from the sorbent tube by rapidly heating it.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the individual VOCs. A typical temperature program would be: start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
MS Detection: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantification: Quantify the amount of this compound by comparing its peak area to a calibration curve generated with the standard.
5. Concurrent Measurement of Established Biomarkers:
-
At each time point of VOC collection, harvest leaf tissue from a subset of plants from both groups.
-
Measure leaf relative water content (RWC) to quantify the level of drought stress.
-
Analyze the tissue for ABA and proline content using standard protocols (e.g., LC-MS for ABA, spectrophotometry for proline).
6. Data Analysis and Validation:
-
Use statistical analysis (e.g., ANOVA, t-test) to determine if there is a significant difference in this compound emission between the control and drought-stressed plants.
-
Correlate the emission levels of this compound with the RWC, ABA, and proline levels to establish a dose-response relationship.
-
Determine the sensitivity and specificity of this compound as a drought stress indicator.
-
Calculate the limit of detection (LOD) for this compound using the GC-MS method.
Future Perspectives and Conclusion
The validation of this compound as a robust plant stress biomarker holds significant promise for advancing agricultural research and crop management. Its non-invasive nature opens the door for the development of real-time, in-field monitoring systems that could provide growers with early warnings of crop stress, enabling more precise and efficient application of water, nutrients, and pesticides. Furthermore, in controlled research settings, this compound could serve as a valuable tool for high-throughput phenotyping of plant responses to various stressors, accelerating the breeding of more resilient crop varieties.
While further research is needed to fully elucidate the specificity of this compound emissions to different types of stress and across a wider range of plant species, the existing evidence for monoterpenes as stress indicators provides a strong foundation for its investigation. The protocols and comparative analysis presented in this guide offer a clear roadmap for researchers to unlock the full potential of this compound as a next-generation plant biomarker.
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A Guide to Inter-Laboratory Comparison of Pinocarveol Analytical Standards
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of pinocarveol analytical standards. Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines the experimental design, analytical methodologies, and data evaluation criteria necessary for a robust comparison. By adhering to the principles of scientific integrity, this guide aims to establish a consensus on best practices for the accurate quantification of this compound, a critical component in various natural products and pharmaceutical formulations.
This compound (C10H16O) is a bicyclic monoterpenoid found in the essential oils of numerous plants, including Eucalyptus globulus and Picea abies.[1] Its distinct aroma and potential therapeutic properties have led to its increasing use in fragrances, flavorings, and as a chiral building block in chemical synthesis. Accurate and reproducible quantification of this compound is therefore paramount for product quality, consistency, and regulatory compliance. This necessitates the use of well-characterized analytical standards.
An inter-laboratory comparison, as defined by ISO/IEC 17043:2010, is the organization, performance, and evaluation of measurements on the same or similar items by two or more laboratories in accordance with predetermined conditions.[2][3] Such studies are crucial for demonstrating the technical competence of participating laboratories and for ensuring the comparability of analytical results across different sites.[2]
Study Design and Objectives
The primary objective of this inter-laboratory comparison is to assess the purity and concentration of commercially available this compound analytical standards from different suppliers. A secondary objective is to evaluate the suitability of common analytical techniques for the routine analysis of this compound.
The study will be designed as a proficiency test (PT), where a central organizing body prepares and distributes identical sets of this compound samples to participating laboratories. The identity of the suppliers of the analytical standards will be blinded to the participants to ensure an unbiased evaluation.
Key Performance Indicators:
-
Purity Assessment: Determination of the this compound content in each analytical standard.
-
Concentration Verification: Accuracy of the stated concentration of this compound solutions.
-
Method Precision: Repeatability and reproducibility of the analytical methods.
-
Method Trueness: Closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.
The following diagram illustrates the overall workflow of the inter-laboratory comparison study.
Caption: Workflow for the inter-laboratory comparison of this compound analytical standards.
Analytical Methodologies
Participating laboratories will be instructed to analyze the provided this compound standards using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The use of two orthogonal methods provides a more comprehensive evaluation of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like terpenes.[4] It offers high sensitivity and resolution, allowing for the separation and identification of this compound from potential impurities.
Experimental Protocol:
-
Sample Preparation: Dilute the this compound analytical standard in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
GC-MS System:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the purity of the standard by determining the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
The following diagram illustrates the GC-MS analytical workflow.
Caption: Schematic of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile analysis, HPLC provides a complementary technique, particularly for assessing non-volatile impurities and for quantification using an external standard calibration.[5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of the this compound in the provided samples by interpolating their peak areas from the calibration curve.
-
Assess purity by examining the chromatogram for any impurity peaks.
-
Data Reporting and Evaluation
Participating laboratories will be required to submit their raw data, including chromatograms and calculated results, to the organizing body. The data will be statistically analyzed to assess the performance of each laboratory and the consistency of the analytical standards.
Performance Evaluation:
-
Z-scores: A Z-score will be calculated for each laboratory's result to compare it to the consensus mean of all reported results.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
-
Precision: The repeatability of measurements will be evaluated by calculating the relative standard deviation (RSD) of replicate injections.
-
Youden Plots: These plots will be used to visualize systematic and random errors for each laboratory.[7]
Comparative Data Summary
The following tables present a hypothetical summary of the results from the inter-laboratory comparison of three different this compound analytical standards (Supplier A, Supplier B, and Supplier C).
Table 1: Purity Assessment by GC-MS (% Area)
| Laboratory | Supplier A | Supplier B | Supplier C |
| Lab 1 | 99.5% | 98.2% | 99.8% |
| Lab 2 | 99.6% | 98.5% | 99.7% |
| Lab 3 | 99.4% | 98.3% | 99.9% |
| Mean | 99.5% | 98.3% | 99.8% |
| RSD | 0.10% | 0.15% | 0.10% |
Table 2: Concentration Verification by HPLC (mg/mL)
Assumed stated concentration of 1.00 mg/mL
| Laboratory | Supplier A | Supplier B | Supplier C |
| Lab 1 | 1.01 | 0.98 | 1.00 |
| Lab 2 | 0.99 | 0.97 | 1.01 |
| Lab 3 | 1.00 | 0.99 | 0.99 |
| Mean | 1.00 | 0.98 | 1.00 |
| Accuracy | 100% | 98% | 100% |
Conclusion
This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analytical standards. By following the outlined protocols and data evaluation methods, participating laboratories can contribute to a better understanding of the quality and consistency of commercially available standards. The results of such a study will empower researchers and industry professionals to make informed decisions when selecting analytical standards, ultimately leading to more reliable and reproducible analytical data. It is recommended that such comparisons be conducted periodically to ensure ongoing quality control.
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A Comparative Analysis of Pinocarveol Content in Different Plant Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of pinocarveol content across various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a bicyclic monoterpenoid, exists as cis- and trans- isomers and is a significant component of many essential oils, contributing to their aromatic profiles and potential biological activities. This document delves into the variable distribution of this compound, presents detailed methodologies for its extraction and quantification, and provides the necessary scientific context for informed experimental design.
Introduction to this compound and its Significance
This compound is a naturally occurring monoterpenoid alcohol found in a variety of plants.[1] Its presence in essential oils is of great interest due to its potential applications in the pharmaceutical, cosmetic, and food industries. Understanding the distribution and concentration of this compound isomers in different plant sources is crucial for targeted extraction and utilization. The biosynthesis of this compound is part of the broader terpenoid pathway, originating from the isomerization of pinene, a common precursor in many aromatic plants.
Comparative Quantitative Analysis of this compound
The concentration of this compound, including its isomers and related compounds like its oxidation product pinocarvone, varies significantly among different plant species and even between different parts of the same plant. Environmental factors and the specific chemotype of the plant can also influence the composition of its essential oil. The following table summarizes the this compound content and related compounds found in several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.
| Plant Species | Family | Plant Part | Compound | Content (%) | Reference |
| Artemisia persica | Asteraceae | Aerial Parts | trans-Pinocarveol | 10.2 | |
| Artemisia annua | Asteraceae | Aerial Parts | Pinocarvone | 29.40 | [2] |
| Artemisia vulgaris | Asteraceae | Aerial Parts | This compound | Present | [1] |
| Eucalyptus spp. (8 species) | Myrtaceae | Leaves | trans-Pinocarveol | 0.8 - 7.0 | [3] |
| Eucalyptus globulus | Myrtaceae | Leaves | δ-Carveol | 155 mg/L | [4] |
| Hyssopus officinalis | Lamiaceae | Leaves & Flowers | Pinocarvone | 6.49 | [5] |
| Hyssopus officinalis | Lamiaceae | Aerial Parts | Pinocarvone | 36.3 | |
| Hyssopus officinalis (pink flowers) | Lamiaceae | Aerial Parts | Isopinocamphone | 43.02 | [6] |
| Hyssopus officinalis (pink flowers) | Lamiaceae | Aerial Parts | Pinocamphone | 1.68 - 19.62 | [6] |
| Solidago spp. | Asteraceae | Inflorescence | trans-Pinocarveol | Present | [7] |
Experimental Protocols
The accurate quantification of this compound relies on robust extraction and analytical techniques. The following sections detail the standard methodologies employed in the analysis of plant essential oils.
Extraction of Essential Oils by Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[8][9][10] The process involves the co-distillation of volatile compounds with steam, followed by condensation and separation.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the plant material (leaves, flowers, stems) to reduce water content, which can concentrate the essential oil.[11] If necessary, grind the dried material to a coarse powder to increase the surface area for efficient extraction.[12]
-
Apparatus Setup: Assemble a Clevenger-type hydrodistillation unit. This apparatus consists of a round-bottom flask, a heating mantle, a condenser, and a collection vessel designed to separate the less dense essential oil from the aqueous distillate.[13]
-
Distillation: Place a known quantity of the prepared plant material into the round-bottom flask and add a sufficient volume of distilled water to fully immerse it.[9][12] Heat the flask to boiling. The resulting steam will pass through the plant material, carrying the volatile essential oils.[8]
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The liquid distillate flows into the collection vessel, where the essential oil, being immiscible with water, forms a separate layer.[8][10]
-
Separation and Drying: Carefully separate the essential oil layer from the aqueous layer (hydrosol). Dry the collected essential oil using an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
-
Yield Calculation: Determine the yield of the essential oil as a percentage of the initial weight of the plant material.
Caption: Workflow for essential oil extraction using hydrodistillation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of the individual components within an essential oil.[14]
Step-by-Step Methodology:
-
Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent, such as hexane or ethanol, to an appropriate concentration for GC-MS analysis.[15][16]
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5).[16]
-
Carrier Gas: Typically helium or hydrogen at a constant flow rate.[15]
-
Injector: Operate in split or splitless mode, with a typical injection volume of 1 µL. Set the injector temperature to around 250-280°C.[15][16]
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating compounds with different boiling points. A typical program might start at 50-60°C, hold for a few minutes, and then increase at a rate of 3-5°C per minute to a final temperature of 240-280°C.[15][16]
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from 40 to 500 amu.[17]
-
-
Compound Identification:
-
Retention Time (RT): Compare the retention time of the peaks in the sample chromatogram to those of authentic standards of cis- and trans-pinocarveol.
-
Mass Spectra: Compare the mass spectrum of each peak with reference spectra from commercial libraries (e.g., NIST, Wiley) and with the spectra of authentic standards.[17]
-
-
Quantification:
-
The relative percentage of each compound is calculated from the peak area in the total ion chromatogram. For more accurate quantification, an internal or external standard calibration curve should be prepared using pure this compound standards.
-
Caption: Workflow for the quantification of this compound using GC-MS.
Conclusion
This guide provides a comparative overview of this compound content in various plant species and details the standard methodologies for its extraction and quantification. The data presented highlights the significant variability in this compound concentrations, underscoring the importance of careful species and chemotype selection for research and development purposes. The provided experimental protocols offer a solid foundation for researchers to accurately analyze and compare this compound content in their own plant samples.
References
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- Kizil, S., Hasimi, N., Tolan, V., Kilinc, E., & Karatas, H. (2010). Chemical Composition, Antimicrobial and Antioxidant Activities of Hyssop (Hyssopus officinalis L.) Essential Oil. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 38(3), 101-106.
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- Zhang, H., Chen, F., Wang, X., & Yao, H. (2015). Gas chromatography-mass spectrometry analysis of variations in the essential leaf oil of 6 Eucalyptus Species and allelopathy of mechanism 1,8-cineole. Ciência Rural, 45(12), 2133-2139.
- Boulekbache-Makhlouf, L., Bey, Z., Madani, K., Idir-Himad, H., Adjaoud, A., & Rigou, P. (2015). GC-MS analysis of essential oils of leaves and fruits of Eucalyptus globulus plant.
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- Zrira, S., Benjilali, B., Fechtal, M., & Richard, H. (2004). Eucalyptus oleosa Essential Oils: Chemical Composition and Antimicrobial and Antioxidant Activities of the Oils from Different Plant Parts (Stems, Leaves, Flowers and Fruits). Journal of Essential Oil Research, 16(6), 543-548.
- Ranjbar, M., Naghdi Badi, H., Mehrafarin, A., & Khalighi-Sigaroodi, F. (2020). Chemical composition of the essential oils of Artemisia species from Iran: a comparative study using multivariate statistical analysis. Journal of the Iranian Chemical Society, 17(8), 1957-1969.
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- Gavurníková, S., Žiarovská, J., & Ražná, K. (2020). Assessment of flavonoids and phenolic compound accumulation in invasive Solidago canadensis L. in Slovakia. Journal of Microbiology, Biotechnology and Food Sciences, 10(2), 238-242.
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Pinocarveol: Ensuring Safety and Compliance
As researchers and scientists, our focus is often on the innovative potential of the molecules we handle. However, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Pinocarveol, a bicyclic monoterpenoid alcohol used in fragrance and pharmaceutical research, requires meticulous handling not only during use but also in its disposal phase.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in the chemical's specific hazard profile and established regulatory principles. Our goal is to empower you to manage this waste stream confidently, ensuring the safety of your laboratory personnel and the protection of our environment.
Section 1: The Hazard Profile of this compound
Understanding the inherent properties of a chemical is the foundation of its safe management. While some data sources report that this compound does not meet GHS hazard criteria, others indicate potential hazards, making a cautious approach paramount.[4][5] The principle of treating a substance as hazardous unless definitively proven otherwise is a cornerstone of laboratory safety.[6]
Key safety and physical data for this compound are summarized below:
| Property | Data | Significance for Disposal |
| Chemical Formula | C₁₀H₁₆O[1][7] | Indicates it is an organic compound. |
| Molecular Weight | 152.23 g/mol [4][7] | Not directly relevant to disposal but useful for inventory. |
| Flash Point | 90.00 °C (194.00 °F)[5] | Classified as a combustible liquid. Must be kept from ignition sources and requires specific disposal pathways; not suitable for drain disposal.[8][9] |
| Solubility | Insoluble in water; Soluble in oils and alcohol.[1][4][5] | Prohibits sewer disposal, as it can persist in and damage aquatic ecosystems. |
| Primary Hazards | Potential Skin, Eye, and Respiratory Irritant. | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
The most critical property influencing this compound's disposal is its combustibility. Regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) strictly govern the handling of flammable and combustible liquids.[10][11] Any liquid with a flashpoint below 140°F (60°C) is typically considered a flammable hazardous waste, and while this compound's flashpoint is higher, it still falls under regulations that prohibit drain disposal and require controlled waste management.[8][9]
Section 2: Core Principles of this compound Waste Management
The management of chemical waste is guided by the "cradle-to-grave" principle, where the generator of the waste is responsible for it from creation to final, safe disposal.[10][11] This responsibility is operationalized through a clear, logical workflow.
Caption: Workflow for compliant management of this compound hazardous waste.
Section 3: Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a direct, procedural guide for laboratory personnel.
Objective: To safely collect, store, and prepare this compound waste for final disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container (glass or polyethylene is preferred; the original container is an excellent choice).[6][12]
-
Hazardous waste label.
-
Access to a designated Satellite Accumulation Area (SAA) with a flammable materials storage cabinet.[13][14]
Procedure:
-
Waste Characterization:
-
Wear Appropriate PPE:
-
Before handling the waste, don safety goggles, nitrile gloves, and a lab coat to protect against potential splashes and skin contact.[15]
-
-
Waste Segregation:
-
Collect this compound waste in a dedicated container.
-
Categorize this waste as "non-halogenated organic solvent waste."[16]
-
Crucially, do not mix this compound with other waste streams such as halogenated solvents, acids, bases, or oxidizers.[17] Mixing incompatible chemicals can lead to dangerous reactions.
-
-
Container Selection and Labeling:
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Keep the waste container closed at all times, except when adding waste.[8][12]
-
Store the sealed and labeled container in a designated SAA that is at or near the point of generation and under the control of the operator.[12][13]
-
Due to its combustible nature, the container must be placed inside an approved flammable storage cabinet.[2][13][14] This cabinet should be away from heat sources, sunlight, and ignition points.[10][15]
-
-
Arrange for Final Disposal:
-
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[8][12]
-
Do not allow waste to accumulate for extended periods.
-
Final disposal must be carried out by a licensed hazardous waste disposal company that can ensure full regulatory compliance.[10][13][15]
-
Section 4: Managing Spills and Decontamination
Accidents happen, and a clear plan for spill management is a part of a comprehensive disposal strategy.
Caption: Decision tree for responding to a this compound spill in the laboratory.
For routine decontamination of glassware, triple-rinse the container with a suitable solvent (such as ethanol). The first two rinsates must be collected and disposed of as hazardous this compound waste. The third rinsate can typically be disposed of according to your lab's procedures for that solvent. Never dispose of rinsate down the drain. After rinsing, deface the original label and dispose of the empty container as regular lab glass trash.[6]
Section 5: Waste Minimization Strategies
The most effective disposal procedure is to minimize the waste generated in the first place. Adopting the following practices can significantly reduce disposal costs and environmental impact:
-
Source Reduction: Order only the quantity of this compound required for your immediate research needs. While bulk purchases may seem economical, the cost of disposing of unused material often negates the savings.[12][16]
-
Inventory Management: Maintain a current inventory of all chemicals in your lab to prevent ordering duplicates.[12][16]
-
Surplus Sharing: Before designating unused this compound as waste, check if other labs in your institution can use it.
By integrating these principles and protocols into your laboratory workflow, you build a self-validating system of safety and compliance. The responsible management of chemical waste like this compound is a tangible reflection of our commitment to scientific integrity and a culture of safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pinocarveol
As researchers and scientists, our commitment to innovation is matched only by our dedication to safety. Pinocarveol, a bicyclic monoterpenoid found in various plants like Eucalyptus globulus, is a valuable compound in fragrance and chemical synthesis research.[1] While essential to many applications, understanding its hazard profile is the first step in ensuring safe laboratory operations. This guide provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, ensuring that both scientific integrity and personal safety are held to the highest standard.
Causality of Choice: A Hazard-Based PPE Strategy
Effective PPE selection is not a matter of following a generic checklist; it is a dynamic process rooted in a thorough understanding of the specific chemical's properties and the potential for exposure. The Safety Data Sheets (SDS) for this compound present a nuanced hazard profile. While some suppliers do not classify it under GHS hazard criteria[2][3], others identify it as a Category 4 combustible liquid and a potential skin, eye, and respiratory irritant.[4] Furthermore, many sources concede that its toxicological properties have not been exhaustively investigated.
This ambiguity necessitates a conservative, risk-averse approach. Our strategy is therefore based on mitigating the highest potential risk identified in authoritative sources.
| Property | Value | Source | Implication for PPE |
| Chemical Formula | C₁₀H₁₆O | [4] | Standard organic compound handling protocols apply. |
| Physical Form | Colorless to pale yellow liquid | [5] | Risk of splash and aerosol generation. |
| Flash Point | 90°C / 194°F (Closed Cup) | [3] | Classified as a Category 4 Flammable Liquid (Combustible) by OSHA.[6][7] Requires storage away from ignition sources. |
| GHS Classification | Varies: Not Classified[2] to Combustible Liquid[4] and potential Skin/Eye/Respiratory Irritant | [2][4] | A conservative approach is required. PPE must protect against skin/eye contact, inhalation, and flammability. |
| Toxicity Data | Not thoroughly investigated; unknown acute toxicity[4] | [4] | All routes of exposure (dermal, ocular, inhalation) must be minimized until more data is available. |
The primary directive is clear: engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense. PPE serves as the essential final barrier to protect against residual exposure and accidental contact.
Core Protective Equipment: A Multi-Barrier System
Based on the hazard assessment, a multi-layered PPE approach is mandatory to protect against all potential exposure routes.
Dermal Protection: Skin and Hands
Direct skin contact is a primary route of exposure. This compound's potential as a skin irritant necessitates robust barrier protection.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling or in situations with a higher risk of splash, consider thicker gloves or those made of butyl rubber, which offer superior resistance to a broader range of organic compounds.[8][9] Always inspect gloves for signs of degradation (e.g., swelling, discoloration, cracking) before and during use.[10]
-
Protective Clothing: A standard laboratory coat is sufficient for handling small quantities. When transferring larger volumes or when there is a significant splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.[9] All protective clothing should be laundered separately from personal attire.
Ocular Protection: Eyes and Face
Given the risk of serious eye irritation, proper eye protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, mists, and vapors, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[9]
-
Face Shield: If there is a significant risk of a large-volume splash, a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Respiratory Protection: Inhalation
As a volatile terpene compound, this compound can be readily inhaled, and it is identified as a potential respiratory irritant.[11]
-
Primary Control (Fume Hood): All work with this compound must be conducted in a properly functioning chemical fume hood to minimize vapor concentrations in the breathing zone.
Operational and Disposal Plans
A sound PPE strategy extends beyond selection to include clear, repeatable procedures for use, storage, and disposal.
PPE Selection Workflow
The level of PPE required is dictated by the specific task and the quantities of this compound being handled. The following workflow provides a logical framework for these decisions.
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Protocols
Donning (Putting On) PPE:
-
Clothing: Don lab coat or chemical-resistant suit.
-
Respirator (if required): Perform a positive/negative pressure seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the final layer of protection. Ensure cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Outer Garments: Remove chemical-resistant apron or suit.
-
Eye/Face Protection: Remove face shield and goggles from the back.
-
Respirator (if worn): Remove without touching the front of the cartridge or mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Storage and Handling:
-
Store this compound in tightly closed, properly labeled containers in a cool, dry, well-ventilated area.[4][5]
-
As a Category 4 combustible liquid, it must be stored away from heat, sparks, open flames, and strong oxidizing agents.[4][14]
-
Store quantities greater than 25 gallons in an approved flammable liquids storage cabinet.[15] These cabinets must be conspicuously labeled "Flammable - Keep Fire Away."[15]
Disposal Plan:
-
Chemical Waste: Unused this compound must be disposed of as hazardous chemical waste in accordance with all applicable regional, national, and local regulations.[4] Do not pour down the drain.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste. Place it in a sealed, labeled hazardous waste container for proper disposal.
By integrating this expert-driven PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects your most valuable asset: your people. This commitment to meticulous safety protocols not only ensures compliance but also fosters a culture of excellence and trust within the laboratory.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
